5-Bromo-4,6-dihydroxypyrimidine
Description
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-4-hydroxy-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3BrN2O2/c5-2-3(8)6-1-7-4(2)9/h1H,(H2,6,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVXHFPZMRQXGBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(C(=O)N1)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50408294 | |
| Record name | 5-Bromo-4,6-dihydroxypyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50408294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15726-38-2 | |
| Record name | 5-Bromo-4,6-dihydroxypyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50408294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 5-Bromo-4,6-dihydroxypyrimidine
Introduction
5-Bromo-4,6-dihydroxypyrimidine is a pivotal heterocyclic compound, serving as a versatile building block in the synthesis of a wide array of functional molecules. Its structure, featuring a reactive bromine atom at the C-5 position and two hydroxyl groups, makes it a valuable intermediate in the development of pharmaceuticals and agrochemicals.[1] The pyrimidine core is a fundamental scaffold in medicinal chemistry, and the strategic placement of a halogen allows for further functionalization through various cross-coupling reactions.[2][3] This guide provides a comprehensive overview of the primary synthetic pathway to this compound, detailing the underlying chemical principles, step-by-step experimental protocols, and critical process considerations for researchers in organic synthesis and drug development.
The synthesis is logically approached as a two-stage process: first, the construction of the pyrimidine ring to form 4,6-dihydroxypyrimidine, followed by the regioselective bromination at the electron-rich C-5 position.
Part 1: Synthesis of the 4,6-Dihydroxypyrimidine Core
The most prevalent and industrially scalable method for constructing the 4,6-dihydroxypyrimidine ring is through a base-catalyzed condensation reaction. This approach involves the cyclization of a malonic acid derivative with formamide.[1][4]
Underlying Chemistry: The Pyrimidine Ring Closure
The core of this synthesis is a condensation reaction between a C-C-C fragment (derived from a malonic ester) and an N-C-N fragment (from formamide). The reaction is facilitated by a strong base, typically an alkali metal alkoxide like sodium methoxide or sodium ethoxide.[5][6] The use of a malonic ester, such as dimethyl malonate or diethyl malonate, is strategically preferred over malonic acid itself. This is because the ester form prevents undesirable acid-base reactions with the alkoxide catalyst and avoids the unreactive carboxylate species that would form, thus ensuring the efficiency of the condensation.[7]
The mechanism involves the deprotonation of the active methylene group of the malonic ester by the alkoxide base, generating a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of formamide. A series of subsequent intramolecular condensation and elimination steps leads to the formation of the stable, six-membered pyrimidine ring. The final product is typically isolated as a salt, which is then neutralized with acid to precipitate the 4,6-dihydroxypyrimidine.
Visualization of the Synthesis Pathway
Caption: Experimental workflow for the bromination step.
Detailed Experimental Protocol: Bromination of 4,6-Dihydroxypyrimidine
This protocol is based on standard procedures for the bromination of activated pyrimidine rings. [8] Materials and Equipment:
-
Three-necked round-bottom flask equipped with a mechanical stirrer and a pressure-equalizing dropping funnel.
-
Ice bath.
-
4,6-dihydroxypyrimidine (from Part 1).
-
Glacial acetic acid.
-
Bromine (Br₂).
-
Deionized water.
Procedure:
-
Reaction Setup: In a 500 mL three-necked flask, prepare a suspension of 11.2 g (0.1 mol) of 4,6-dihydroxypyrimidine in 150 mL of glacial acetic acid.
-
Cooling: Cool the suspension in an ice bath with gentle stirring.
-
Addition of Bromine: In the dropping funnel, place 16.0 g (5.1 mL, 0.1 mol) of bromine. Add the bromine dropwise to the stirred suspension over a period of 30-45 minutes. Maintain the temperature below 10°C during the addition. (CAUTION: Bromine is highly corrosive and toxic. This step must be performed in a well-ventilated fume hood with appropriate personal protective equipment).
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Pour the reaction mixture slowly into 500 mL of ice-cold water with stirring. A precipitate will form.
-
Isolation: Collect the solid product by filtration.
-
Purification: Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral to pH paper. Dry the product under vacuum at 60°C to yield this compound.
Data Summary: Key Bromination Parameters
| Reagent/Parameter | Role/Value | Rationale/Reference |
| Bromine (Br₂) | Electrophile | Provides the bromine atom for substitution. [8] |
| Glacial Acetic Acid | Solvent | Provides a polar, acidic medium suitable for the reaction. [8] |
| Temperature | <10°C (addition), RT (reaction) | Controls the reaction rate and minimizes potential side reactions. |
| Work-up | Precipitation in water | Product is insoluble in water, allowing for easy isolation. |
| Safety | Fume Hood, PPE | Bromine is highly corrosive and toxic. |
| Typical Yield | >85% | Generally a high-yielding electrophilic substitution. |
Conclusion
The synthesis of this compound is a robust and efficient two-stage process that is well-documented in the chemical literature. The initial ring formation via a base-catalyzed condensation of a malonic ester and formamide provides the core pyrimidine structure in good yield. The subsequent electrophilic bromination at the activated C-5 position proceeds cleanly and regioselectively. By understanding the mechanistic principles behind each step and adhering to the detailed protocols, researchers can reliably produce this key intermediate for further application in pharmaceutical and agrochemical discovery programs.
References
- Wikipedia. Barbituric acid.
- Ningbo Inno Pharmchem Co., Ltd. Exploring the Synthesis and Applications of 4,6-Dihydroxypyrimidine (CAS 1193-24-4).
- Justia Patents. Process for preparing 4,6-dihydroxypyrimidine (DHP).
- Google Patents. WO1997044327A1 - Process for making 4,6-dihydroxypyrimidine.
- Google Patents. US5847139A - Process for the preparation of 4, 6- dihydroxypyrimidine.
- Zenodo. CS and CN coupling reactions of barbituric acid via selective and complete bromination using greener KBr/H.
- ResearchGate. How can I brominate the CH2 of barbituric acid?.
- Review Writing on Synthesis of Pyrimidine and Its Biological Activity. J Org Chem.
- NIH. Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin.
- Quick Company. "A Process For Preparing 4,6 Dihydroxypyrimidine".
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- 1. nbinno.com [nbinno.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. patents.justia.com [patents.justia.com]
- 5. WO1997044327A1 - Process for making 4,6-dihydroxypyrimidine - Google Patents [patents.google.com]
- 6. US5847139A - Process for the preparation of 4, 6- dihydroxypyrimidine - Google Patents [patents.google.com]
- 7. Barbituric acid - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
physicochemical properties of 5-Bromo-4,6-dihydroxypyrimidine
An In-depth Technical Guide to the Physicochemical Properties of 5-Bromo-4,6-dihydroxypyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a halogenated derivative of the pyrimidine core, a fundamental heterocyclic scaffold in nucleic acids and numerous pharmacologically active compounds. The introduction of a bromine atom and two hydroxyl groups onto the pyrimidine ring imparts unique physicochemical characteristics that are of significant interest in medicinal chemistry and materials science. As a Senior Application Scientist, this guide synthesizes foundational data with practical, field-proven methodologies to provide a comprehensive technical overview of this compound. Understanding these core properties is paramount for its effective utilization in drug design, synthetic chemistry, and biological assays, as they directly influence critical parameters such as bioavailability, reactivity, and target engagement.
Molecular Structure and Tautomerism
A critical aspect of 4,6-dihydroxypyrimidine systems is their existence in multiple tautomeric forms. The equilibrium between the dihydroxy, hydroxyl-oxo, and dioxo forms is influenced by the solvent, pH, and temperature. The presence of the electron-withdrawing bromine atom at the C5 position further influences the electron distribution within the ring, affecting the stability of these tautomers. The predominant form under physiological conditions is typically the keto-enol or diketo tautomer due to the greater stability of the amide-like functionality.
Caption: Tautomeric equilibrium of this compound.
Core Physicochemical Properties
The fundamental properties of this compound are summarized below. These values are essential for initial experimental design, including reaction setup, solvent selection, and analytical method development.
| Property | Value | Source(s) |
| Molecular Formula | C₄H₃BrN₂O₂ | [1][2] |
| Molecular Weight | 190.98 g/mol | [2] |
| Monoisotopic Mass | 189.93779 g/mol | [2] |
| CAS Number | 15726-38-2 | [1] |
| Appearance | Solid | [1] |
| InChI Key | XVXHFPZMRQXGBM-UHFFFAOYSA-N | [1][2] |
| Canonical SMILES | C1=NC(=C(C(=O)N1)Br)O | [2] |
| Purity | Typically ≥97% | [1] |
| Storage | Inert atmosphere, room temperature | [1] |
Solubility
A compound's solubility is a cornerstone of its developability profile, directly impacting its absorption and bioavailability.[3] Pyrimidine derivatives often exhibit limited aqueous solubility, a challenge that must be quantified early in the research process.[3]
Expected Solubility Profile:
-
Aqueous Media: Low solubility is expected due to the relatively nonpolar, rigid heterocyclic core. Solubility will be pH-dependent due to the presence of acidic hydroxyl groups and basic ring nitrogens.
-
Organic Solvents: Higher solubility is anticipated in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), which are capable of disrupting the crystal lattice and forming hydrogen bonds.
Experimental Protocol: Thermodynamic Solubility Assessment
This protocol establishes the equilibrium solubility of a compound, which is a critical parameter for preclinical and formulation studies. The methodology is adapted from standard industry practices for novel chemical entities.[3]
Causality: The objective is to create a saturated solution where the dissolved compound is in equilibrium with the undissolved solid. This ensures the measured concentration represents the true thermodynamic solubility limit, rather than a kinetically trapped supersaturated state.
Sources
5-Bromo-4,6-dihydroxypyrimidine CAS number 15726-38-2
An In-depth Technical Guide to 5-Bromo-4,6-dihydroxypyrimidine (CAS: 15726-38-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a cornerstone heterocyclic intermediate, offering a unique combination of reactivity and structural features essential for modern drug discovery. This guide moves beyond a simple recitation of data, providing a deep, mechanistic, and practical framework for its use. We will explore its synthesis from a perspective of process control and validation, dissect its reactivity through the lens of electronic and steric influences, and contextualize its application within the demanding field of therapeutic agent design, particularly in the development of kinase inhibitors. This document is structured to serve as a practical playbook for the senior application scientist, emphasizing causal relationships in experimental design and providing robust, field-tested protocols.
Core Physicochemical & Structural Characteristics
A molecule's utility is dictated by its fundamental properties. For this compound, its reactivity is profoundly influenced by its tautomeric nature and the electronic effects of its substituents.
Key Properties
The essential physicochemical data for this compound are summarized below, providing the foundational parameters for reaction planning, solubility screening, and analytical characterization.
| Property | Value | Source(s) |
| CAS Number | 15726-38-2 | [1][2][3] |
| Molecular Formula | C₄H₃BrN₂O₂ | [1][3] |
| Molecular Weight | 190.98 g/mol | [1][3] |
| Appearance | Yellow crystalline powder | [3] |
| Melting Point | >300 °C (decomposes) | [3] |
| Purity | ≥97% (Typical) | [1][2] |
| Storage | Inert atmosphere, room temperature | [1] |
The Critical Role of Tautomerism
This compound exists as an equilibrium mixture of its dihydroxy and dione tautomers. This is not a trivial structural footnote; it is the central determinant of its reactivity. The predominant tautomer is influenced by factors such as solvent polarity and pH, which in turn dictates the primary sites for alkylation, acylation, and other substitution reactions. Understanding and controlling this equilibrium is paramount for achieving regioselective outcomes.
Caption: Tautomeric equilibrium between the dihydroxy and dione forms.
Synthesis & Purification: A Self-Validating Protocol
The reliable synthesis of high-purity starting materials is non-negotiable. The standard preparation involves the regioselective bromination of 4,6-dihydroxypyrimidine. The following protocol is designed for reproducibility and scalability, with integrated checkpoints for quality control.
Synthesis Workflow Overview
This diagram outlines the logical flow from starting materials to the final, purified product.
Caption: A logical workflow for the synthesis and validation of the title compound.
Detailed Step-by-Step Methodology
Materials:
-
4,6-Dihydroxypyrimidine (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.05 eq)
-
Glacial Acetic Acid (sufficient to form a stirrable slurry)
-
Deionized Water (cold)
-
Diethyl Ether (cold)
Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, suspend 4,6-dihydroxypyrimidine (1.0 eq) in glacial acetic acid at ambient temperature (20-25 °C).
-
Reagent Addition: Add NBS (1.05 eq) portion-wise over 15-20 minutes.
-
Expertise & Causality: This controlled addition is critical. It mitigates the reaction exotherm and minimizes the formation of over-brominated impurities, ensuring a cleaner reaction profile and simplifying purification.
-
-
Reaction Execution: Stir the mixture vigorously at room temperature for 4-6 hours. Monitor the reaction's progress by TLC or LC-MS, observing the consumption of the starting material.
-
Product Isolation: Upon completion, cool the reaction flask in an ice-water bath for 30 minutes to maximize the precipitation of the product.
-
Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove acetic acid and the succinimide byproduct. Follow with a wash of cold diethyl ether to remove residual non-polar impurities and facilitate drying.
-
Drying: Dry the purified product under vacuum at 50-60 °C to a constant weight.
Trustworthiness - A Self-Validating System:
-
Purity Confirmation: Confirm the identity and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Quality Check: The melting point should be sharp and consistent with the literature value of >300 °C with decomposition.[3]
Strategic Reactions in Medicinal Chemistry
The synthetic power of this compound lies in its capacity for selective functionalization at multiple positions, most notably through palladium-catalyzed cross-coupling reactions at the C5-bromo position.
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The C5-Br bond is an ideal handle for creating C-C bonds, a foundational transformation in drug development for exploring Structure-Activity Relationships (SAR). This allows for the introduction of diverse aryl and heteroaryl moieties.[4][5][6]
Generalized Protocol for Suzuki-Miyaura Coupling:
-
Inert Atmosphere: To a Schlenk flask, add this compound (1.0 eq), the aryl/heteroaryl boronic acid (1.1-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq)[6], and a suitable base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 eq)[6]. Purge the flask with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Solvent System: Add a degassed solvent mixture, typically 1,4-dioxane and water.[6][7]
-
Thermal Conditions: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor for completion via TLC or LC-MS (typically 12-24 hours).
-
Workup & Purification: Cool the reaction to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.
Sources
- 1. This compound | 15726-38-2 [sigmaaldrich.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
tautomeric forms of 5-Bromo-4,6-dihydroxypyrimidine
An In-Depth Technical Guide to the Tautomeric Forms of 5-Bromo-4,6-dihydroxypyrimidine
Abstract
The phenomenon of tautomerism, particularly within heterocyclic systems, is of paramount importance in the fields of medicinal chemistry and drug development. The specific tautomeric forms of a molecule dictate its physicochemical properties, receptor binding interactions, and metabolic fate. This guide provides a comprehensive technical analysis of the tautomeric landscape of this compound, a substituted pyrimidine with significant potential for structural modification and biological application. We will explore the theoretical underpinnings of its tautomeric equilibrium, present robust computational and experimental protocols for characterization, and discuss the profound implications for researchers and drug development professionals.
Introduction: The Significance of Tautomerism in Pyrimidine Scaffolds
Pyrimidine derivatives are fundamental to life, forming the core structure of nucleobases such as cytosine, uracil, and thymine in DNA and RNA.[1][2] Their biological function is intimately linked to their structure, particularly their ability to form specific hydrogen bonds. Tautomerism, the equilibrium between two or more readily interconvertible constitutional isomers, plays a critical role in the chemistry of these heterocycles.[3] For hydroxypyrimidines, the most relevant equilibrium is the lactam-lactim (or keto-enol) tautomerism, where a proton shifts between a ring nitrogen and an exocyclic oxygen atom.[4]
Understanding and controlling this equilibrium is a central challenge in drug design. Different tautomers present distinct hydrogen bond donor and acceptor patterns, leading to varied affinities for biological targets and potentially different pharmacological outcomes.[5][6] A classic example is the mutagenic activity of 5-bromouracil, a base analog where the shift between its keto and enol tautomeric forms leads to mispairing during DNA replication.[7][8]
This guide focuses on this compound, a molecule featuring a pyrimidine core substituted with a bromine atom and two hydroxyl groups. This substitution pattern creates a rich and complex tautomeric landscape, the elucidation of which is essential for predicting its biological behavior and harnessing its therapeutic potential.
The Tautomeric Landscape of this compound
The presence of two hydroxyl groups at positions 4 and 6 allows for several potential tautomeric forms. The equilibrium is a dynamic interplay between aromatic stabilization and the stability of keto functionalities. The primary tautomers are the dihydroxy, keto-enol, and diketo forms.
-
Dihydroxy Form (Lactim-Lactim): this compound. This form is fully aromatic, a significant stabilizing factor.
-
Keto-Enol Forms (Lactam-Lactim): 5-Bromo-6-hydroxy-3H-pyrimidin-4-one and 5-Bromo-4-hydroxy-1H-pyrimidin-6-one. These forms have lost full aromaticity but contain a stable amide (lactam) group.
-
Diketo Form (Lactam-Lactam): 5-Bromo-1H,3H-pyrimidine-4,6-dione. This non-aromatic form contains two lactam groups.
The equilibrium between these forms is governed by several competing factors:
-
Aromaticity: The dihydroxy form benefits from the thermodynamic stability of the aromatic sextet. Computational studies on related systems like 4(3H)-pyrimidinone show that the introduction of ring nitrogens can shift the equilibrium towards keto forms despite the loss of aromaticity.[9][10]
-
Solvent Effects: The polarity of the solvent plays a crucial role. Polar solvents can stabilize the more polar diketo and keto-enol tautomers through hydrogen bonding and dipole-dipole interactions.[11][12][13]
-
Substituent Effects: The electron-withdrawing nature of the bromine atom at the C5 position influences the electron density of the ring and the acidity of the N-H and O-H protons, thereby affecting the tautomeric preference.[2][14]
-
pH and Ionization: The protonation state of the molecule dramatically influences the observed tautomeric forms. Spectroscopic studies of 4,6-dihydroxypyrimidine have shown the existence of various ionic species depending on the pH.[15]
Caption: Tautomeric equilibria for this compound.
Computational Chemistry as a Predictive Tool
Quantum chemical calculations, particularly Density Functional Theory (DFT), are indispensable for predicting the relative stabilities of tautomers. These methods provide quantitative estimates of the energies of different forms, offering critical insights before embarking on extensive experimental work.[9][16]
Expert Insight: The Rationale for DFT
We choose DFT, specifically with a functional like B3LYP, because it provides a robust balance between computational cost and accuracy for systems of this size. The inclusion of a diffuse and polarized basis set, such as 6-311++G(d,p), is critical for accurately describing the lone pairs on oxygen and nitrogen and the potential for hydrogen bonding.[17] Furthermore, simulating the cellular environment necessitates a solvation model. The Polarizable Continuum Model (PCM) is a field-proven method that approximates the bulk solvent effect on the solute, which is essential as solvent interactions can shift the tautomeric equilibrium by several kcal/mol.[11][12]
Protocol: DFT Analysis of Tautomer Stability
-
Structure Generation: Construct 3D models of all plausible tautomers (dihydroxy, two keto-enol, diketo) using molecular modeling software (e.g., Avogadro, GaussView).
-
Geometry Optimization: Perform full geometry optimization for each tautomer.
-
Software: Gaussian, ORCA, or similar.
-
Method: B3LYP functional.
-
Basis Set: 6-311++G(d,p).
-
Environment: Run separate calculations for the gas phase and for a solvent (e.g., water, DMSO) using the PCM.
-
-
Frequency Calculation: Perform a vibrational frequency analysis at the same level of theory to confirm that each optimized structure is a true energy minimum (i.e., has no imaginary frequencies). This step also provides the zero-point vibrational energy (ZPVE) and thermal corrections.
-
Energy Calculation: Extract the electronic energies and Gibbs free energies for each tautomer. The relative stability is determined by comparing these values (ΔE or ΔG). The tautomer with the lowest energy is the most stable.
Caption: Workflow for DFT-based Tautomer Stability Analysis.
Data Presentation: Predicted Relative Stabilities
The results of such a computational study can be summarized for clear comparison.
| Tautomer Form | Gas Phase ΔG (kcal/mol) | Water (PCM) ΔG (kcal/mol) |
| Diketo | 0.00 (Reference) | 0.00 (Reference) |
| Keto-Enol 1 | +2.5 | +1.8 |
| Keto-Enol 2 | +3.1 | +2.2 |
| Dihydroxy | +8.0 | +5.5 |
| Note: These are hypothetical values for illustrative purposes. Actual values must be derived from calculation. |
These hypothetical results would suggest that the diketo form is the most stable in both the gas phase and water, but that the energy gap to the aromatic dihydroxy form decreases in a polar solvent, indicating stabilization of the more polar keto forms.[11]
Experimental Validation and Characterization
While computational methods are predictive, experimental validation is the cornerstone of scientific trustworthiness. Spectroscopic techniques are the primary tools for identifying and quantifying tautomers in solution.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful technique for structural elucidation in solution.[18] The chemical shifts of ¹H and ¹³C nuclei are highly sensitive to their local electronic environment, allowing for the differentiation of tautomers.
-
¹H NMR: Can distinguish between N-H protons of lactam groups and O-H protons of enol groups. The chemical shift of the proton at C2 will also vary significantly between tautomers.
-
¹³C NMR: Provides definitive evidence. The carbonyl carbons of the keto forms typically resonate at a much lower field (e.g., >160 ppm) compared to the hydroxyl-bearing carbons of the enol form.[18]
If tautomeric interconversion is rapid on the NMR timescale, a single, population-averaged spectrum is observed. In such cases, variable-temperature NMR experiments can be employed to slow the exchange rate and resolve signals for individual tautomers.
-
Sample Preparation: Prepare solutions of this compound (approx. 5-10 mg/mL) in a range of deuterated solvents with varying polarities (e.g., DMSO-d₆, CDCl₃, D₂O) to assess solvent effects on the equilibrium.
-
Data Acquisition: Record high-resolution ¹H and ¹³C NMR spectra for each sample at a controlled temperature (e.g., 298 K).
-
Signal Assignment: Assign all proton and carbon signals to their respective positions on the pyrimidine ring, aided by 2D NMR techniques (COSY, HSQC) if necessary.
-
Quantification: Identify distinct signals corresponding to each tautomer. The relative population of each tautomer can be determined by integrating the corresponding signals in the ¹H NMR spectrum.
-
Variable-Temperature Study (Optional): If signals are broad or averaged, acquire spectra at lower temperatures (e.g., down to 223 K) to attempt to "freeze out" the individual tautomers.
UV-Vis Spectroscopy
The electronic transitions, and thus the UV-Vis absorption spectra, differ for each tautomer due to differences in their conjugated π-systems. The aromatic dihydroxy form is expected to have a distinct absorption maximum (λmax) compared to the non-aromatic keto forms.[19] This technique is particularly powerful when combined with pH titration.
-
Stock Solution: Prepare a concentrated stock solution of the compound in a suitable solvent (e.g., methanol or water).
-
Buffer Preparation: Prepare a series of buffer solutions spanning a wide pH range (e.g., pH 2 to pH 12).
-
Sample Measurement: Add a small, constant aliquot of the stock solution to each buffer and record the UV-Vis spectrum (e.g., from 200-400 nm).
-
Data Analysis: Plot absorbance versus pH at selected wavelengths. The resulting titration curve can be fitted to determine the pKa values associated with protonation/deprotonation events, which are often coupled to shifts in the tautomeric equilibrium.[20] The presence of isosbestic points indicates a clean equilibrium between two species.
X-ray Crystallography
X-ray crystallography provides an unambiguous determination of the molecular structure in the solid state.[21][22] This is the ultimate method for confirming the existence of a specific tautomer, at least in the crystalline form. It is crucial to recognize that the lowest energy structure in a crystal lattice may be influenced by packing forces and may not be the most stable tautomer in solution.[15] For instance, studies on 4,6-dihydroxypyrimidine itself have revealed different polymorphic forms, including both molecular and ionic structures in the solid state.[15]
Implications for Drug Discovery and Development
A thorough characterization of the tautomeric profile of this compound is not merely an academic exercise; it is a prerequisite for its rational development as a drug lead.
-
Target Recognition: The shape and hydrogen bonding capacity of a ligand are determined by its tautomeric form. The dihydroxy tautomer presents two H-bond donors (OH), while the diketo form presents two H-bond donors (NH) and two acceptors (C=O). This difference will fundamentally alter how the molecule docks into a protein's active site.
-
Physicochemical Properties: Tautomerism directly impacts key ADME (Absorption, Distribution, Metabolism, Excretion) properties. For example, the more polar diketo tautomer may have higher aqueous solubility but lower membrane permeability compared to the less polar dihydroxy form.
-
Intellectual Property: Defining the specific, active tautomeric form of a drug candidate is often a critical component of a robust patent application.
Conclusion
This compound possesses a complex tautomeric equilibrium involving dihydroxy, keto-enol, and diketo forms. The predominance of any single tautomer is a delicate balance of aromaticity, solvent effects, and pH. A synergistic approach, combining the predictive power of DFT calculations with definitive experimental validation from NMR and UV-Vis spectroscopy, is essential for a complete understanding. This detailed characterization provides the foundational knowledge required for medicinal chemists to rationally design and optimize novel pyrimidine-based therapeutics, ensuring that the intended biologically active species is the one being advanced through the drug discovery pipeline.
References
- Solvent Effect on the Stability and Reverse Substituent Effect in Nitropurine Tautomers. MDPI. [Link]
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- Dimers of and Tautomerism Between 2-pyrimidinethiol and 2(1H)-pyrimidinethione: A Density Functional Theory (DFT) Study. PubMed. [Link]
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Introduction: The Structural Nuances of 5-Bromo-4,6-dihydroxypyrimidine
An In-depth Technical Guide to the Spectroscopic Data of 5-Bromo-4,6-dihydroxypyrimidine
This compound is a halogenated derivative of the pyrimidine core, a fundamental heterocyclic scaffold in numerous biologically active compounds, including nucleobases. Its significance lies in its potential as a versatile intermediate for synthesizing more complex molecules in medicinal chemistry and materials science. The strategic placement of a bromine atom at the C5 position and hydroxyl groups at C4 and C6 provides multiple reactive sites for further chemical modification.
A critical aspect governing the physicochemical and spectroscopic properties of this molecule is its existence in multiple tautomeric forms. While named as a "dihydroxypyrimidine," it predominantly exists in more stable keto-enol forms in solution and the solid state. This equilibrium between the di-keto, enol-keto, and di-enol forms is crucial for interpreting its spectroscopic data, as the observed spectrum is often a representation of the most stable tautomer or a dynamic average of the equilibrating species. The most prevalent form is generally accepted to be the 5-bromo-4-hydroxy-1H-pyrimidin-6-one tautomer, as indicated by its IUPAC name.
Tautomeric Equilibria
The potential tautomeric forms of this compound are illustrated below. The equilibrium is influenced by factors such as solvent polarity, pH, and temperature. Understanding this dynamic is the first step in any rigorous spectroscopic analysis.
An In-depth Technical Guide to the ¹H NMR of 5-Bromo-4,6-dihydroxypyrimidine
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectroscopy of 5-Bromo-4,6-dihydroxypyrimidine. It is designed to equip researchers, scientists, and professionals in drug development with the technical knowledge and practical insights required for the accurate acquisition and interpretation of ¹H NMR data for this and structurally related compounds. The content herein is structured to offer not just procedural steps but also a deep understanding of the underlying chemical principles that govern the spectral features of this molecule.
Foundational Principles: Tautomerism in 4,6-Dihydroxypyrimidines
A critical aspect influencing the ¹H NMR spectrum of this compound is its existence in various tautomeric forms. 4,6-dihydroxypyrimidine and its derivatives can undergo keto-enol tautomerism, leading to different structural isomers in equilibrium.[1][2][3][4][5] The predominant tautomer in solution will dictate the observed proton environments and, consequently, the entire ¹H NMR spectrum.
The potential tautomeric forms of this compound include the dihydroxy form, the keto-enol form, and the diketo form. The stability of these tautomers can be influenced by factors such as the solvent, temperature, and pH. In many cases, the keto forms of hydroxy-substituted pyrimidines are more stable. For the purpose of this guide, we will consider the most likely tautomers and their expected spectral signatures.
Caption: Tautomeric equilibrium of this compound.
Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum
The acquisition of a clean and interpretable ¹H NMR spectrum is paramount. The following protocol outlines the key steps and considerations for the analysis of this compound.
Sample Preparation
Proper sample preparation is crucial to avoid artifacts and obtain high-resolution spectra.[6][7][8][9]
Materials:
-
This compound (5-10 mg)
-
Deuterated solvent (e.g., DMSO-d₆, 0.6-0.7 mL)
-
High-quality 5 mm NMR tube
-
Pasteur pipette and glass wool
Procedure:
-
Weighing the Sample: Accurately weigh 5-10 mg of this compound.
-
Solvent Selection: Choose an appropriate deuterated solvent. DMSO-d₆ is often a good choice for polar compounds like pyrimidine derivatives as it can form hydrogen bonds, leading to sharper signals for exchangeable protons (e.g., -OH, -NH).[10]
-
Dissolution: Dissolve the sample in the deuterated solvent in a small vial. Gentle vortexing or sonication may be required to ensure complete dissolution.
-
Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube. This removes any particulate matter that can degrade spectral quality.
-
Sample Volume: Ensure the final sample volume in the NMR tube is between 0.6 and 0.7 mL.
Caption: Workflow for preparing a high-quality NMR sample.
Instrument Parameters
The following are general guidelines for setting up the NMR experiment. These may need to be optimized based on the specific instrument and sample concentration.
-
Spectrometer Frequency: 300 MHz or higher for better resolution.
-
Pulse Sequence: A standard single-pulse experiment is usually sufficient.
-
Number of Scans: 16 to 64 scans, depending on the sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
Acquisition Time: 2-4 seconds.
-
Temperature: Room temperature.
Spectral Interpretation: A Predictive Analysis
In the absence of a publicly available experimental spectrum for this compound, this section provides a predictive interpretation based on the analysis of its potential tautomeric forms and the known chemical shifts of related pyrimidine derivatives.[11][12][13][14][15][16][17]
Predicted ¹H NMR Spectrum in DMSO-d₆
Assuming the diketo tautomer is significant in DMSO-d₆, we can predict the following signals:
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Notes |
| H-2 | ~8.0 - 8.5 | Singlet | 1H | The proton at the 2-position of the pyrimidine ring. Its chemical shift will be influenced by the electronegativity of the adjacent nitrogen atoms. |
| NH | ~11.0 - 13.0 | Broad Singlet | 2H | The two amide protons. These are expected to be downfield due to hydrogen bonding with the DMSO solvent and the electron-withdrawing nature of the carbonyl groups. Their broadness is due to chemical exchange.[12] |
Note on Hydroxyl Protons: If the dihydroxy tautomer is present, the hydroxyl protons would likely appear as a broad signal in the range of 5-10 ppm, depending on the extent of hydrogen bonding and exchange.[10][18][19][20][21] In protic deuterated solvents like D₂O or MeOD, these signals would disappear due to exchange with deuterium.
Rationale for Chemical Shift Predictions
-
Aromatic Protons: Protons on a pyrimidine ring typically resonate at high chemical shifts (downfield) due to the deshielding effect of the aromatic ring current and the two electronegative nitrogen atoms. For unsubstituted pyrimidine, the protons appear between 7.3 and 9.3 ppm.[11]
-
Effect of Bromine: The bromine atom at the 5-position is electron-withdrawing and will further deshield the adjacent protons.
-
Amide/Hydroxyl Protons: The chemical shift of protons attached to heteroatoms (O or N) is highly variable and solvent-dependent. In DMSO-d₆, which is a hydrogen bond acceptor, these protons tend to have higher chemical shifts and appear as sharper signals compared to in a non-polar solvent like CDCl₃.[10][19]
Trustworthiness and Self-Validation
The protocol and interpretations provided in this guide are designed to be self-validating.
-
Solvent Selection: The choice of DMSO-d₆ is deliberate. It not only aids in dissolving the polar analyte but also helps in observing the exchangeable NH/OH protons, which might be invisible in other solvents.
-
D₂O Exchange: A simple and effective way to confirm the assignment of NH or OH protons is to add a drop of D₂O to the NMR sample and re-acquire the spectrum. The signals corresponding to the exchangeable protons will disappear or significantly diminish.
-
2D NMR: For unambiguous assignment, especially in more complex derivatives, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to determine proton-proton and proton-carbon correlations, respectively.
Conclusion
The ¹H NMR analysis of this compound presents a valuable case study in the characterization of heterocyclic compounds. A thorough understanding of tautomerism, careful sample preparation, and a systematic approach to spectral interpretation are essential for obtaining reliable and accurate structural information. The predictive analysis provided in this guide, grounded in fundamental NMR principles and data from related structures, offers a solid framework for researchers working with this and similar molecules in their drug discovery and development endeavors.
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An In-depth Technical Guide to the 13C NMR Characterization of 5-Bromo-4,6-dihydroxypyrimidine
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the 13C Nuclear Magnetic Resonance (NMR) characterization of 5-Bromo-4,6-dihydroxypyrimidine. We will delve into the nuanced aspects of spectral acquisition and interpretation, grounded in the principles of scientific integrity and field-proven expertise. Our focus is not merely on the data but on the causality behind the experimental choices that lead to reliable and reproducible results.
Introduction: The Structural Significance of this compound
This compound is a substituted pyrimidine, a heterocyclic aromatic compound that forms the core structure of several nucleobases, vitamins, and therapeutic agents. The introduction of a bromine atom and two hydroxyl groups significantly influences its electronic properties and potential for intermolecular interactions, making it a valuable building block in medicinal chemistry and materials science. Accurate structural elucidation is paramount, and 13C NMR spectroscopy stands as a definitive tool for confirming the carbon framework of such molecules. This guide will walk you through a robust methodology for its characterization.
A critical aspect to consider with 4,6-dihydroxypyrimidine and its derivatives is the potential for tautomerism. The molecule can exist in several forms, including the dihydroxy, oxo-hydroxy, and dioxo forms.[1][2][3] This phenomenon profoundly impacts the observed NMR spectrum, as the chemical environment of the carbon atoms changes with the tautomeric form. The spectrum obtained in solution is often a representation of the most stable tautomer or a time-averaged spectrum of rapidly interconverting tautomers.[4][5] Understanding this is key to an accurate interpretation.
Experimental Methodology: A Self-Validating Protocol
The trustworthiness of any spectral data hinges on a meticulous and well-justified experimental protocol. The following sections outline a step-by-step methodology designed to produce a high-quality 13C NMR spectrum of this compound.
Sample Preparation
The quality of the NMR sample directly impacts the quality of the resulting spectrum. The goal is to create a homogeneous solution free of particulate matter.
Protocol:
-
Weighing the Sample: Accurately weigh approximately 50-100 mg of this compound.[6][7] A higher concentration is generally preferred for 13C NMR due to its low natural abundance (1.1%) and lower intrinsic sensitivity compared to 1H NMR.[8]
-
Solvent Selection: Choose a suitable deuterated solvent. Dimethyl sulfoxide-d6 (DMSO-d6) is an excellent choice for this compound due to its high polarity, which should facilitate the dissolution of the polar dihydroxypyrimidine structure. It also has a wide liquid range and its 13C signal (a septet at ~39.5 ppm) is unlikely to overlap with the signals of interest.[9][10]
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the sample vial.[11] Use gentle vortexing or sonication to aid dissolution.
-
Filtration: To remove any suspended particles that can degrade spectral resolution by distorting magnetic field homogeneity, filter the solution.[8] A common method is to pass the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[11]
-
Final Volume and Labeling: Ensure the final sample height in the NMR tube is approximately 4-5 cm.[6][11] Cap the tube securely and label it clearly.
NMR Spectrometer Setup and Data Acquisition
The choice of acquisition parameters is a balance between obtaining a good signal-to-noise ratio (S/N) and minimizing the experiment time.[12]
Workflow for 13C NMR Acquisition:
Caption: Numbering scheme for this compound (oxo-hydroxy tautomer).
Predicted 13C Chemical Shift Ranges:
| Carbon Atom | Hybridization | Predicted Chemical Shift (ppm) | Rationale for Prediction |
| C2 | sp2 | 150 - 160 | This carbon is between two nitrogen atoms, which are electron-withdrawing, causing a significant downfield shift. |
| C4 | sp2 | 160 - 170 | This is a carbonyl carbon, which typically resonates in the far downfield region. Its position adjacent to a nitrogen and within a conjugated system further influences its shift. |
| C5 | sp2 | 90 - 105 | The bromine atom attached to this carbon has a strong deshielding effect (alpha-effect), but this is an ipso-carbon, and the effect can be complex. Based on data for 5-bromopyrimidine, a shift in this region is expected. [13] |
| C6 | sp2 | 165 - 175 | This carbon is attached to an oxygen (hydroxyl group) and a nitrogen, and is part of a conjugated system, leading to a strong downfield shift. |
Note: These are estimated ranges. The actual values may vary depending on the solvent and the precise electronic effects in the molecule.
Data Processing and Peak Assignment
-
Fourier Transform: The raw data (Free Induction Decay, FID) is converted into a frequency-domain spectrum using a Fourier transform.
-
Phase Correction: The phase of the spectrum is adjusted manually or automatically to ensure all peaks are in the positive absorptive mode.
-
Baseline Correction: A flat baseline is achieved by applying a baseline correction algorithm.
-
Referencing: The spectrum is calibrated by setting the chemical shift of the DMSO-d6 solvent peak to 39.52 ppm.
-
Peak Picking and Assignment: Identify the peaks corresponding to the four unique carbon atoms of this compound and assign them based on the predicted chemical shifts. For unambiguous assignment, advanced 2D NMR experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) could be employed to correlate carbons with their attached protons and long-range proton couplings, respectively.
Conclusion
The 13C NMR characterization of this compound is a powerful method for its structural verification. By following a robust protocol for sample preparation and data acquisition, a high-quality spectrum can be obtained. The interpretation of this spectrum, grounded in an understanding of substituent effects and the potential for tautomerism, allows for the confident assignment of the carbon skeleton. This guide provides the foundational knowledge and practical steps for researchers to successfully employ 13C NMR in the analysis of this and related pyrimidine derivatives, ensuring data integrity and advancing scientific discovery.
References
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A Technical Guide to the FT-IR Analysis of 5-Bromo-4,6-dihydroxypyrimidine: From Tautomeric Considerations to Spectral Interpretation
This guide provides an in-depth exploration of the Fourier-Transform Infrared (FT-IR) spectroscopic analysis of 5-Bromo-4,6-dihydroxypyrimidine. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of procedures to explain the underlying chemical principles that govern its FT-IR spectrum, with a particular focus on the pivotal role of tautomerism. We will delve into sample preparation, spectral acquisition, and a detailed interpretation of the vibrational modes, grounded in authoritative data from analogous structures.
The Structural Context: The Critical Role of Tautomerism
Before any spectral analysis can be undertaken, it is imperative to understand the structural ambiguity of this compound. Like many hydroxypyrimidines, this molecule is subject to keto-enol tautomerism.[1][2] The "dihydroxypyrimidine" nomenclature suggests the enol form, but in the solid state, the equilibrium often strongly favors the diketo tautomer, 5-Bromobarbituric acid. This equilibrium is not merely an academic point; it fundamentally dictates which vibrational modes will be present and is the single most important factor in interpreting the FT-IR spectrum.
The potential tautomeric forms are:
-
Dienol Form: this compound
-
Keto-enol Forms: Intermediate tautomers
-
Diketo Form: 5-Bromobarbituric Acid
X-ray crystallography studies on the parent 4,6-dihydroxypyrimidine have shown that it can exist in different polymorphic forms, including molecular and ionic (zwitterionic) structures in the solid state.[1][2] For the purpose of this guide, we will predict and interpret the spectrum based on the anticipated predominance of the diketo tautomer in the solid state, which is common for barbituric acid and its derivatives.[3][4] This assumption is based on the greater thermodynamic stability of the amide and ketone functionalities in the solid phase.
Below is a diagram illustrating the key tautomeric equilibrium.
Caption: Tautomeric equilibrium of the title compound.
Experimental Design: Acquiring a High-Fidelity Spectrum
The choice of sampling technique is critical for obtaining a reliable FT-IR spectrum of a solid sample like this compound. The two most common and appropriate methods are the Potassium Bromide (KBr) pellet technique and Attenuated Total Reflectance (ATR).
Method 1: KBr Pellet Transmission Spectroscopy
This traditional method involves dispersing the analyte in a dry, IR-transparent matrix of KBr.[4] It provides a high-quality transmission spectrum but requires careful sample preparation to avoid spectral artifacts.
Experimental Protocol:
-
Drying: Dry spectroscopic grade KBr powder at 110°C for at least 2 hours to remove absorbed water, which shows strong IR absorbance.[5]
-
Sample Preparation: Weigh approximately 1-2 mg of this compound and 100-200 mg of the dried KBr.[4] The sample-to-KBr ratio should be roughly 1:100.
-
Grinding: Thoroughly grind the sample and KBr together in an agate mortar and pestle until a fine, homogeneous powder is obtained. The particle size should be less than the wavelength of the IR radiation (<2 µm) to minimize scattering.[1]
-
Pellet Pressing: Transfer the powder to a pellet-forming die. Apply a force of approximately 8-10 tons for several minutes to form a thin, transparent, or translucent pellet.[5]
-
Spectral Acquisition: Place the pellet in the spectrometer's sample holder and collect the spectrum, typically over the range of 4000-400 cm⁻¹.
Method 2: Attenuated Total Reflectance (ATR) Spectroscopy
ATR is a modern, rapid technique that requires minimal sample preparation.[6] The sample is placed in direct contact with a high-refractive-index crystal (commonly diamond or zinc selenide), and the IR beam internally reflects within the crystal, creating an evanescent wave that penetrates a few microns into the sample.[7]
Experimental Protocol:
-
Background Scan: With a clean, empty ATR crystal, perform a background measurement.
-
Sample Application: Place a small amount of the this compound powder onto the ATR crystal.
-
Pressure Application: Use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal surface.[7]
-
Spectral Acquisition: Collect the sample spectrum. The instrument's software will automatically ratio this against the background to produce the final absorbance spectrum.
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mass spectrometry of 5-Bromo-4,6-dihydroxypyrimidine
An In-Depth Technical Guide to the Mass Spectrometry of 5-Bromo-4,6-dihydroxypyrimidine
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive exploration of the mass spectrometric analysis of this compound, a heterocyclic compound of interest in medicinal chemistry and drug development. We delve into the foundational principles of its ionization and fragmentation behavior, drawing upon established knowledge of pyrimidine and halogenated compound mass spectrometry. This document serves as a practical resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, data interpretation strategies, and an expert perspective on the causal factors influencing analytical outcomes. The guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a robust and validated approach to the structural elucidation of this molecule.
Introduction: The Analytical Challenge of this compound
This compound (C₄H₃BrN₂O₂) is a substituted pyrimidine that presents unique analytical challenges and opportunities. The pyrimidine core is a foundational scaffold in numerous biologically active molecules, including nucleobases, making its characterization crucial. The presence of a bromine atom provides a highly distinctive isotopic signature, while the dihydroxy groups introduce the potential for complex tautomeric equilibria.[1][2] The most stable tautomer is generally considered to be 5-bromo-4-hydroxy-1H-pyrimidin-6-one.[3]
Mass spectrometry (MS) is an indispensable tool for the unambiguous identification and structural characterization of such molecules.[4] Its high sensitivity and ability to provide detailed structural information from fragmentation patterns make it superior to other analytical techniques for this purpose. This guide will focus on the two most prevalent ionization techniques—Electron Ionization (EI) and Electrospray Ionization (ESI)—to provide a complete picture of how to approach the mass spectrometric analysis of this compound.
Core Physicochemical Properties & Isotopic Signature
A successful mass spectrometry experiment begins with an understanding of the analyte's fundamental properties.
| Property | Value | Source |
| Molecular Formula | C₄H₃BrN₂O₂ | [3] |
| Monoisotopic Mass | 189.93779 g/mol | [3] |
| Average Molecular Weight | 190.98 g/mol | [3][5] |
The Definitive Bromine Isotopic Pattern
A key feature in the mass spectrum of this compound is the presence of the bromine atom. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (approximately 50.5% and 49.5%, respectively).[6][7] This results in a characteristic molecular ion cluster where the M+ peak (containing ⁷⁹Br) and the M+2 peak (containing ⁸¹Br) are separated by 2 m/z units and have an intensity ratio of approximately 1:1.[8][9] The observation of this doublet is a primary and highly reliable indicator for the presence of a single bromine atom in the molecule or its fragments.
Ionization Methodologies: Hard vs. Soft Ionization
The choice of ionization technique is paramount as it dictates the nature and extent of fragmentation, directly impacting the information that can be gleaned from the mass spectrum.
Electron Ionization (EI): The Hard Ionization Approach
EI is a classic, high-energy technique that involves bombarding the analyte with a beam of electrons (typically 70 eV).[10] This process imparts significant energy, leading to extensive and reproducible fragmentation.
-
Causality: EI is chosen when detailed structural information is required from these fragmentation patterns. The resulting "fingerprint" spectrum is highly specific and valuable for library matching and structural confirmation. However, the high energy can sometimes lead to the complete absence of a molecular ion peak for fragile molecules, which is a key consideration.[10]
Electrospray Ionization (ESI): The Soft Ionization Approach
ESI is a soft ionization technique that generates ions from a solution by creating a fine, charged spray.[11] It imparts very little excess energy to the molecule.
-
Causality: ESI is the method of choice for confirming molecular weight, especially for polar and thermally labile compounds like this compound.[12][13] It typically produces protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode, with minimal fragmentation. This makes it ideal for coupling with liquid chromatography (LC-MS).[2]
Predicted Mass Spectral Fragmentation Pathways
The fragmentation of this compound is governed by the stability of the pyrimidine ring and the influence of its substituents.[14][15]
Key Fragmentation Events under EI-MS
Under electron ionization, the molecular ion ([C₄H₃BrN₂O₂]⁺• at m/z 190/192) will undergo a series of characteristic cleavages.
-
Loss of Bromine Radical: The C-Br bond is relatively weak and can cleave to lose a bromine radical (•Br), resulting in a fragment ion at m/z 111. This is a common pathway for halogenated compounds.[16][17]
-
Loss of Carbon Monoxide (CO): Pyrimidine rings containing keto groups frequently lose neutral CO molecules. This would lead to a fragment at m/z 162/164.
-
Ring Cleavage (Retro-Diels-Alder): A characteristic fragmentation of the pyrimidine ring involves a retro-Diels-Alder (RDA) reaction. This can lead to the expulsion of small neutral molecules like hydrogen cyanide (HCN) or isocyanic acid (HNCO), resulting in various smaller fragment ions. The stability of the pyrimidine ring often results in it being retained in many of the fragment ions.[4][14]
Below is a diagram illustrating the primary predicted fragmentation pathways under EI conditions.
Caption: Predicted EI-MS fragmentation of this compound.
Expected Ions in ESI-MS
In contrast to EI, ESI-MS spectra will be much simpler.
-
Positive Ion Mode: The dominant ion will be the protonated molecule, [M+H]⁺, appearing as an isotopic doublet at m/z 191/193 .
-
Negative Ion Mode: The dominant ion will be the deprotonated molecule, [M-H]⁻, appearing as an isotopic doublet at m/z 189/191 .
Minimal in-source fragmentation is expected, although a minor loss of H₂O or HBr might be observed at higher cone voltages.[13]
Experimental Protocols: A Self-Validating Workflow
The following protocols are designed to ensure robust and reproducible data acquisition. The workflow itself provides internal validation by using complementary ionization techniques.
General Mass Spectrometry Workflow
The logical flow from sample to result is critical for ensuring data integrity.
Caption: A generalized workflow for the mass spectrometric analysis.
Protocol 1: GC-MS with Electron Ionization (EI)
Objective: To obtain a detailed fragmentation pattern for structural elucidation.
-
Sample Preparation:
-
Accurately weigh ~1 mg of this compound.
-
Dissolve in 1 mL of a high-purity volatile solvent (e.g., methanol or ethyl acetate).
-
Rationale: A volatile solvent is required for GC injection. Purity is critical to avoid interfering peaks.
-
-
GC System Parameters:
-
Injector: Split/splitless, set to 250 °C.
-
Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp: 15 °C/min to 280 °C.
-
Final hold: 5 minutes.
-
-
Rationale: The temperature program is designed to ensure good chromatographic separation and elution of the analyte without thermal degradation in the column.
-
-
MS Detector Parameters:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Mass Range: Scan from m/z 40 to 300.
-
Rationale: 70 eV is the standard energy for EI to produce reproducible fragmentation patterns that are comparable to spectral libraries. The mass range is set to encompass the molecular ion and all expected fragments.
-
Protocol 2: LC-MS with Electrospray Ionization (ESI)
Objective: To confirm the molecular weight of the analyte.
-
Sample Preparation:
-
Prepare a stock solution of 1 mg/mL in methanol.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL using the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
-
Rationale: ESI is highly sensitive and requires dilute solutions to avoid ion suppression and detector saturation. Formic acid is added to promote protonation for positive ion mode analysis.
-
-
LC System Parameters:
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).[4]
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient:
-
5% B for 0.5 min.
-
5% to 95% B over 5 min.
-
Hold at 95% B for 2 min.
-
Return to 5% B and equilibrate for 2.5 min.
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Rationale: A standard reversed-phase gradient is used to elute the polar analyte from the C18 column, providing separation from potential impurities.
-
-
MS Detector Parameters:
-
Ionization Mode: ESI, positive and negative modes (run as separate experiments).
-
Capillary Voltage: +3.5 kV (positive), -3.0 kV (negative).
-
Desolvation Temperature: 350 °C.
-
Cone Voltage: 20 V (a low voltage to minimize fragmentation).
-
Mass Range: Scan from m/z 100 to 300.
-
Rationale: The parameters are optimized to achieve stable spray and efficient ionization while preserving the molecular ion. Running in both positive and negative modes provides complementary data and increases confidence in the molecular weight assignment.
-
Conclusion
The mass spectrometric analysis of this compound is a multi-faceted process that leverages the strengths of different ionization techniques to build a complete structural picture. The characteristic 1:1 isotopic doublet from the bromine atom serves as an unmistakable marker throughout the analysis.[6][8][9] Electron Ionization provides deep structural insight through predictable fragmentation patterns, while Electrospray Ionization offers gentle ionization for unambiguous molecular weight confirmation. By employing the systematic workflows and validated protocols detailed in this guide, researchers can confidently identify and characterize this important pyrimidine derivative, accelerating research and development in their respective fields.
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A Technical Guide to the Solubility of 5-Bromo-4,6-dihydroxypyrimidine in Organic Solvents
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
5-Bromo-4,6-dihydroxypyrimidine is a substituted pyrimidine derivative of significant interest as a potential building block in medicinal chemistry and materials science. A thorough understanding of its solubility is paramount for its practical application in synthesis, purification, formulation, and biological screening. This guide provides an in-depth analysis of the physicochemical properties that govern the solubility of this compound. Due to the limited availability of public quantitative solubility data, this document focuses on the theoretical principles predicting its behavior and presents a detailed, validated experimental protocol for its determination. We explore the critical role of tautomerism, hydrogen bonding, and solvent polarity, offering a predictive framework for solvent selection. The centerpiece of this guide is a step-by-step methodology for the isothermal shake-flask method, a robust technique for generating reliable and reproducible solubility data. This document is intended to empower researchers to make informed decisions regarding solvent systems and to generate high-quality data essential for advancing their research and development objectives.
Introduction to this compound
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents and biologically active molecules. The introduction of functional groups, such as halogens and hydroxyl moieties, allows for fine-tuning of a molecule's steric, electronic, and pharmacokinetic properties. This compound (C₄H₃BrN₂O₂), by virtue of its bromine atom (a versatile synthetic handle for cross-coupling reactions) and its two hydroxyl groups (which modulate polarity and hydrogen-bonding potential), represents a valuable synthon for the creation of novel chemical entities.
Successful utilization of this compound in any application—be it a synthetic reaction, a crystallization procedure, or the preparation of a stock solution for bioassays—is critically dependent on its solubility. Poor solubility can lead to low reaction yields, difficulties in purification, and inaccurate pharmacological data. This guide, therefore, addresses the core challenge of understanding and quantifying the solubility of this compound in organic solvents.
Physicochemical Properties Governing Solubility
The solubility of a solid in a liquid is a thermodynamic equilibrium between the solid state and the solvated state. For dissolution to occur, the energy released from solvent-solute interactions must overcome both the energy holding the crystal lattice together (lattice energy) and the energy of solvent-solvent interactions. The molecular structure of this compound dictates these interactions.
The Critical Role of Tautomerism
A key feature of 4,6-dihydroxypyrimidine and its derivatives is the existence of multiple tautomeric forms. The molecule can exist in equilibrium between the diol form and various keto-enol or zwitterionic forms.[1] This tautomerism profoundly impacts the molecule's hydrogen bonding capacity and overall polarity.
-
Diol Tautomer (5-bromopyrimidine-4,6-diol): Possesses two acidic hydroxyl groups, making it a strong hydrogen bond donor.
-
Keto Tautomers (e.g., 5-bromo-6-hydroxy-3H-pyrimidin-4-one): Contain both hydrogen bond donor (-OH, -NH) and acceptor (C=O) sites.
-
Dione Tautomer (5-bromo-pyrimidine-4,6-dione): Contains two amide-like protons and two carbonyl groups, acting as both an H-bond donor and acceptor.
In the solid state, these functional groups are likely engaged in extensive intermolecular hydrogen bonding, leading to a stable crystal lattice and a relatively high melting point, which in turn suggests that significant solvation energy is required for dissolution.
Polarity, Hydrogen Bonding, and the "Like Dissolves Like" Principle
The combination of the polar pyrimidine ring, the electronegative bromine atom, and the multiple hydrogen bond donor/acceptor sites makes this compound an exceptionally polar molecule.[2][3] Based on the "like dissolves like" principle, we can establish a predictive solubility framework:[2][4]
-
High Predicted Solubility: In polar, hydrogen-bond-accepting (aprotic) solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF). These solvents can effectively disrupt the intermolecular hydrogen bonds in the solid solute to form strong solute-solvent hydrogen bonds. The parent compound, 4,6-dihydroxypyrimidine, is known to be soluble in DMSO.[5]
-
Moderate Predicted Solubility: In polar, protic solvents such as methanol, ethanol, and water. While these solvents can engage in hydrogen bonding, their self-association competes with solute solvation.
-
Low to Negligible Predicted Solubility: In nonpolar or weakly polar solvents like hexane, toluene, and diethyl ether. These solvents lack the ability to form strong interactions to overcome the solute's high lattice energy.
The relationship between these properties is illustrated in the diagram below.
Caption: Core principles governing solubility.
A Validated Protocol for Experimental Solubility Determination
Given the absence of comprehensive published data, experimental determination is essential. The isothermal saturation shake-flask method is the gold standard for measuring equilibrium solubility and is recommended by the OECD.[6][7] The following protocol provides a self-validating system for generating reliable data.
Overview of the Shake-Flask Method
The method involves agitating an excess amount of the solid solute in the chosen solvent at a constant temperature until equilibrium is reached. After reaching equilibrium, the solid and liquid phases are separated, and the concentration of the solute in the saturated solution is determined using a suitable analytical technique (e.g., HPLC-UV, LC-MS).[8]
Caption: Workflow for the Shake-Flask Method.
Detailed Step-by-Step Protocol
Materials:
-
This compound (solid, purity >95%)
-
Selected organic solvents (analytical grade)
-
Glass vials with PTFE-lined screw caps
-
Orbital shaker with temperature control or temperature-controlled water bath
-
Centrifuge capable of holding the vials
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
Analytical instrument (e.g., HPLC-UV)
Procedure:
-
Preparation:
-
Add an excess amount of this compound to a pre-weighed glass vial. An amount that is visibly in excess after equilibration is sufficient (e.g., 5-10 mg).
-
Record the exact mass of the solute added.
-
Add a precise volume of the selected solvent (e.g., 1.0 mL).
-
Securely cap the vial. Prepare at least three replicates for each solvent.
-
-
Equilibration:
-
Place the vials in an orbital shaker or water bath set to a constant temperature (e.g., 25 °C). Temperature control is critical as solubility is temperature-dependent.[8][9]
-
Agitate the vials at a consistent speed (e.g., 100-150 rpm) for a predetermined period. A 24 to 48-hour agitation period is typically sufficient to reach equilibrium. A preliminary time-course experiment can be run to confirm the minimum time required.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand at the same constant temperature to let the excess solid settle.
-
To ensure complete removal of undissolved solid, centrifuge the vials at a moderate speed.
-
Carefully withdraw a known volume of the supernatant using a syringe. Immediately pass the solution through a syringe filter into a clean vial. This step is crucial to prevent solid particles from artificially inflating the measured concentration.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Generate a calibration curve by analyzing the standard solutions on the analytical instrument (e.g., plotting UV absorbance vs. concentration).
-
Analyze the filtered supernatant from the experimental samples.
-
Determine the concentration of the solute in the supernatant by interpolating its analytical response on the calibration curve. This concentration represents the equilibrium solubility.
-
Predicted Solubility in Common Organic Solvents
The following table summarizes the predicted solubility of this compound based on the principles of molecular polarity and hydrogen bonding. These predictions should be confirmed experimentally using the protocol described above.
| Solvent Class | Example Solvent | Polarity | H-Bonding Ability | Predicted Solubility | Rationale |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | Acceptor | High | Excellent H-bond acceptor, effectively solvates the polar solute. |
| Dimethylformamide (DMF) | High | Acceptor | High | Similar to DMSO, can disrupt the solute's crystal lattice. | |
| Acetonitrile | Medium | Weak Acceptor | Low to Moderate | Less effective at hydrogen bonding compared to DMSO/DMF. | |
| Polar Protic | Methanol / Ethanol | High | Donor & Acceptor | Moderate | Can form H-bonds, but solvent self-association competes. |
| Water | High | Donor & Acceptor | Low to Moderate | Strong H-bonding network of water must be disrupted. | |
| Nonpolar Aprotic | Toluene | Low | None | Insoluble | Cannot overcome the solute's strong intermolecular forces. |
| Hexane | Low | None | Insoluble | Mismatch in polarity is too great. | |
| Ethers | Diethyl Ether | Low | Weak Acceptor | Insoluble | Insufficient polarity and H-bonding capacity. |
| Tetrahydrofuran (THF) | Medium | Acceptor | Low | Moderately polar but may not be sufficient for significant solvation. |
Conclusion
While quantitative solubility data for this compound is not widely published, a detailed analysis of its molecular structure provides a strong basis for predicting its behavior. The presence of multiple hydrogen bond donor and acceptor sites, combined with its inherent polarity, suggests that it will be most soluble in polar aprotic solvents like DMSO and DMF, and poorly soluble in nonpolar solvents. For drug development professionals and researchers, it is imperative to move beyond prediction to precise measurement. The validated isothermal shake-flask protocol provided herein offers a clear and reliable pathway to generate the high-quality, quantitative solubility data necessary for advancing scientific discovery and enabling the effective application of this versatile chemical building block.
References
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Stability and Storage of 5-Bromo-4,6-dihydroxypyrimidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Bromo-4,6-dihydroxypyrimidine is a halogenated pyrimidine derivative of significant interest in medicinal chemistry and drug development. As with any reactive chemical entity, a thorough understanding of its stability and appropriate storage conditions is paramount to ensure its integrity, experimental reproducibility, and safety. This in-depth technical guide provides a comprehensive overview of the stability and storage of this compound, drawing upon established principles of organic chemistry and data from related compounds. This guide will delve into the key factors influencing its stability, potential degradation pathways, and provide actionable protocols for its handling and storage to maintain its quality and efficacy in research and development settings.
Introduction: The Chemical Landscape of this compound
This compound belongs to the pyrimidine class of heterocyclic compounds, which are fundamental components of nucleic acids. The presence of a bromine atom at the 5-position and two hydroxyl groups at the 4- and 6-positions imparts a unique combination of chemical properties that are crucial for its biological activity and, consequently, its stability. The electron-withdrawing nature of the bromine atom and the pyrimidine ring nitrogens, coupled with the tautomeric nature of the dihydroxy-pyrimidine core, dictates its reactivity and susceptibility to degradation.
Key Physicochemical Properties (Predicted and Inferred):
| Property | Predicted/Inferred Value | Source/Rationale |
| Molecular Formula | C₄H₃BrN₂O₂ | Based on chemical structure |
| Molecular Weight | 190.98 g/mol | Calculated from atomic weights |
| Appearance | Likely a solid | Common for similar pyrimidine derivatives |
| Solubility | Sparingly soluble in water, soluble in organic solvents like DMSO and DMF | General solubility of pyrimidine derivatives |
| pKa | The dihydroxy form can exhibit acidic properties. | The hydroxyl groups can deprotonate.[1] |
Fundamental Principles of Stability and Degradation
The stability of this compound is influenced by several environmental factors. Understanding these factors is critical for preventing degradation and ensuring the compound's integrity over time. The primary degradation pathways for pyrimidine derivatives include hydrolysis, oxidation, and photodegradation.
Hydrolytic Stability
Halogenated pyrimidines can be susceptible to hydrolysis, particularly under acidic or basic conditions. The C-Br bond, while relatively stable, can undergo nucleophilic substitution by water or hydroxide ions, leading to the formation of 5-hydroxy-4,6-dihydroxypyrimidine. The rate of hydrolysis is dependent on pH and temperature. For many organic compounds, hydrolysis follows first-order kinetics.[2]
Causality Insight: The electron-deficient nature of the pyrimidine ring can make the carbon atom attached to the bromine more susceptible to nucleophilic attack. The presence of hydroxyl groups can also influence the electron distribution within the ring, potentially affecting the lability of the C-Br bond.
Oxidative Stability
The pyrimidine ring, in general, can be susceptible to oxidative degradation.[3][4] Strong oxidizing agents should be avoided during storage and handling.[5] Oxidative degradation can lead to ring-opening or the formation of various oxidized byproducts, compromising the purity and activity of the compound.
Causality Insight: The dihydroxy-pyrimidine core can be prone to oxidation, potentially forming quinone-like structures or undergoing ring cleavage. The presence of the bromine atom may also influence the susceptibility to oxidation.
Photostability
Many heterocyclic compounds, including pyrimidine derivatives, can absorb UV radiation and undergo photodegradation. This can involve a variety of reactions, including dimerization, rearrangement, or cleavage of the molecule. To mitigate this, the compound should be protected from light.
Causality Insight: The conjugated π-system of the pyrimidine ring can absorb photons, leading to the formation of excited states that are more reactive and can undergo various photochemical reactions.
Thermal Stability
The thermal stability of a compound is its ability to resist decomposition at elevated temperatures. While specific data for this compound is unavailable, studies on other pyrimidine derivatives indicate that thermal decomposition can occur, leading to the release of gases like nitrogen oxides and carbon monoxide.[5] The thermal stability of solid compounds is generally higher than when in solution.
Causality Insight: At elevated temperatures, molecules have sufficient energy to overcome activation barriers for decomposition reactions. The specific decomposition pathway will depend on the bond energies within the molecule.
Recommended Storage and Handling Protocols
To ensure the long-term stability and integrity of this compound, the following storage and handling protocols are recommended. These are based on best practices for handling similar chemical compounds as outlined in various Safety Data Sheets (SDS).[6][7][8]
Long-Term Storage
-
Temperature: Store in a cool, dry place. Refrigeration (2-8 °C) is recommended for long-term storage. For extended periods, storage at -20 °C may be considered.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.
-
Container: Use a tightly sealed, opaque container to protect from moisture and light. Amber glass vials with a secure cap are ideal.
-
Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.[5]
Handling Procedures
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.[6][7]
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.[6]
-
Dispensing: When weighing and dispensing the compound, minimize exposure to air and moisture. Work quickly and reseal the container promptly.
-
Solution Preparation: When preparing solutions, use anhydrous solvents if possible, especially for long-term storage of stock solutions. If aqueous solutions are necessary, they should be prepared fresh and used promptly.
Experimental Workflow for Stability Assessment
For critical applications, it is advisable to perform a stability assessment of this compound under your specific experimental conditions.
Step-by-Step Protocol:
-
Solution Preparation: Prepare stock solutions of this compound in the desired solvent (e.g., DMSO, ethanol, or an aqueous buffer).
-
Stress Conditions: Aliquot the solutions into separate, sealed vials. Expose these vials to a range of stress conditions:
-
Thermal Stress: Incubate at elevated temperatures (e.g., 40 °C, 60 °C).
-
Hydrolytic Stress: Adjust the pH of aqueous solutions to acidic (e.g., pH 2) and basic (e.g., pH 10) conditions.
-
Photolytic Stress: Expose to a controlled light source (e.g., a photostability chamber with UV and visible light).
-
Oxidative Stress: Add a mild oxidizing agent (e.g., a low concentration of hydrogen peroxide).
-
-
Time-Point Analysis: At regular intervals (e.g., 0, 24, 48, 72 hours), remove an aliquot from each stress condition.
-
Analytical Method: Analyze the samples using a validated stability-indicating method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. This will allow for the quantification of the parent compound and the detection of any degradation products. Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to identify the mass of any degradation products, providing clues to their structure.
-
Data Evaluation: Plot the concentration of this compound over time for each condition to determine the degradation kinetics. Identify and, if possible, characterize the major degradation products.
Logical Framework for Stability and Storage
The following diagram illustrates the logical relationship between the chemical properties of this compound and the recommended storage and handling procedures.
Conclusion
While specific stability studies on this compound are not extensively published, a robust understanding of its stability can be derived from the fundamental principles of organic chemistry and data from structurally related compounds. By adhering to the recommended storage and handling protocols outlined in this guide—namely, storing the compound in a cool, dry, dark, and inert environment, and away from incompatible substances—researchers can significantly mitigate the risk of degradation. This will ensure the integrity of the compound, leading to more reliable and reproducible experimental outcomes in the pursuit of novel therapeutics. For applications where stability is of utmost importance, a compound-specific stability study is highly recommended.
References
- The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. PMC - NIH. [Link]
- Pyrimidine Synthesis and Degrad
- An extended bacterial reductive pyrimidine degradation pathway that enables nitrogen release
- (PDF)
- 5-Bromo-4,6-dimethoxypyrimidine | C6H7BrN2O2 | CID 557718 - PubChem. [Link]
- Pyrimidine, 5-bromo-4,6-dichloro- | C4HBrCl2N2 | CID 111605 - PubChem. [Link]
- PYRIMIDINE 99% MSDS CAS-No.: 289-95-2 MSDS - Loba Chemie. [Link]
- Thermophysical Properties of 5-Bromo-2,4-bis(1,1-dimethylethoxy)pyrimidine | Chemcasts. [Link]
- Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions | ACS Omega. [Link]
- Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl 3 - MDPI. [Link]
- Exploration of the chemistry and biological properties of pyrimidine as a privileged pharmacophore in therapeutics - SciSpace. [Link]
- Thermal stability of 1,4-dihydropyridine derivatives in solid st
- Thermal analysis of some novel pyrimidine deriv
- Thermal stability of 1,4-dihydropyridine derivatives in solid st
- Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Deriv
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A Senior Application Scientist's Guide to 5-Bromo-4,6-dihydroxypyrimidine: A Cornerstone Intermediate in Modern Synthesis
Foreword: The Unassuming Power of a Pyrimidine Building Block
In the landscape of medicinal chemistry and materials science, the pyrimidine scaffold is a "privileged structure," a recurring motif in a multitude of biologically active compounds and functional materials.[1] Its inherent electronic properties and the capacity for substitution at multiple positions make it an ideal framework for molecular design. Within this vast chemical space, 5-Bromo-4,6-dihydroxypyrimidine emerges not as a final product, but as a critical nexus—a versatile synthetic intermediate that provides chemists with a powerful tool for innovation. This guide offers an in-depth exploration of this compound, moving beyond simple reaction schemes to elucidate the chemical principles and strategic considerations that underpin its use in the laboratory. We will dissect its synthesis, explore its reactivity, and showcase its pivotal role in the construction of complex molecules, including approved pharmaceuticals.
Core Characteristics: Structure, Properties, and Tautomerism
This compound is a yellow crystalline powder at room temperature.[2] Its fundamental utility stems from the strategic placement of its functional groups: a bromine atom at the electron-deficient C5 position and two hydroxyl groups at C4 and C6.
| Property | Value | Reference |
| CAS Number | 15726-38-2 | [2] |
| Molecular Formula | C₄H₃BrN₂O₂ | [2] |
| Molecular Weight | 190.98 g/mol | [2] |
| Melting Point | 263-264 °C (decomposes) | [2] |
| pKa (Predicted) | 3.09 ± 0.10 | [2] |
| Appearance | Yellow crystalline powder | [2] |
A crucial aspect of this compound's chemistry is its existence in multiple tautomeric forms. The "dihydroxy" nomenclature represents only one possible structure. In reality, it exists in equilibrium with more stable keto-enol and diketo (pyrimidinone) forms. This tautomerism dictates its reactivity, particularly the behavior of the oxygen-containing functional groups. Understanding this equilibrium is paramount for predicting its behavior in subsequent synthetic steps.
Caption: Tautomeric equilibrium of this compound.
Synthesis of the Intermediate: A Practical Approach
The synthesis of this compound is typically achieved through the electrophilic bromination of the parent 4,6-dihydroxypyrimidine. The electron-rich nature of the pyrimidine ring, activated by the two hydroxyl groups, directs bromination to the C5 position.
Workflow for the Synthesis of this compound
Caption: General workflow for the synthesis of the title compound.
Detailed Experimental Protocol: Synthesis
Objective: To synthesize this compound from 4,6-dihydroxypyrimidine.
Materials:
-
4,6-Dihydroxypyrimidine (1.0 equiv.)
-
N-Bromosuccinimide (NBS) (1.05 equiv.)
-
Glacial Acetic Acid
Procedure:
-
To a stirred suspension of 4,6-dihydroxypyrimidine in glacial acetic acid, add N-Bromosuccinimide in one portion at room temperature.
-
Heat the reaction mixture to 70-80 °C. The suspension is expected to become a clear solution before a precipitate begins to form.
-
Maintain heating and stirring for 2-4 hours, monitoring the consumption of the starting material by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a beaker of cold water to precipitate the product fully.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake thoroughly with water, followed by a small amount of cold diethyl ether to remove residual acetic acid and impurities.
-
Dry the resulting solid under vacuum to yield this compound as a crystalline powder.
Causality: The choice of NBS as the brominating agent is due to its ability to provide a source of electrophilic bromine under relatively mild conditions. Acetic acid serves as a polar protic solvent that can solubilize the reactants to an extent and facilitate the reaction.
The Duality of Reactivity: Activating and Functionalizing the Core
The true synthetic power of this compound lies in the orthogonal reactivity of its functional groups. The hydroxyl groups can be converted into superior leaving groups, while the bromo group serves as a handle for modern cross-coupling chemistry.
A. Activation via Chlorination
The hydroxyl groups (or their keto tautomers) are poor leaving groups for nucleophilic substitution. Therefore, a critical activation step is their conversion to chloro groups using a dehydrating/chlorinating agent like phosphorus oxychloride (POCl₃). This transformation yields 5-bromo-4,6-dichloropyrimidine, a highly reactive and versatile intermediate for subsequent substitutions. This step is a cornerstone in the synthesis of many complex pyrimidine derivatives.[3]
B. Functionalization via Palladium-Catalyzed Cross-Coupling
With the pyrimidine core activated, the C5-bromo position becomes the focal point for building molecular complexity. Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, and bromopyrimidines are excellent substrates for these transformations.[4][5] The C-Br bond is sufficiently reactive to undergo oxidative addition to a Pd(0) catalyst, initiating the catalytic cycle.[6][7]
Caption: Key activation and functionalization pathways.
Protocol: General Suzuki-Miyaura Cross-Coupling
Objective: To couple an arylboronic acid with 5-bromo-4,6-dichloropyrimidine.
Materials:
-
5-Bromo-4,6-dichloropyrimidine (1.0 equiv.)
-
Arylboronic acid (1.2 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv.)
-
Solvent system (e.g., Toluene/Water or Dioxane/Water)
Procedure:
-
In a reaction flask, combine 5-bromo-4,6-dichloropyrimidine, the arylboronic acid, the palladium catalyst, and the base.
-
Flush the flask with an inert gas (e.g., Argon or Nitrogen) for 15 minutes.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the mixture and partition between an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Causality: The palladium catalyst is the engine of the reaction, cycling between Pd(0) and Pd(II) states to facilitate the bond formation.[8] The base is crucial for the transmetalation step, activating the boronic acid. The choice of ligand on the palladium and the specific base/solvent combination can be critical for optimizing yield and preventing side reactions, especially with complex substrates.[7]
Case Study in Drug Development: The Synthesis of Macitentan
The utility of this compound as an intermediate is powerfully illustrated by its role in the synthesis of Macitentan, an orally active dual endothelin receptor antagonist used for the treatment of pulmonary arterial hypertension.[9][10] The synthesis involves creating a substituted dihydroxypyrimidine, which is then activated by chlorination before undergoing further substitutions.
The key intermediate, 5-(4-bromophenyl)-4,6-dihydroxypyrimidine, is synthesized via a cyclization reaction.[3] This demonstrates a powerful strategy where the pyrimidine core is constructed with the bromo-phenyl substituent already in place.
Caption: Simplified workflow for the synthesis of Macitentan, highlighting the key intermediate.[3]
This industrial synthesis showcases the strategic importance of the dihydroxypyrimidine core.[3] It is formed, activated through chlorination, and then serves as the scaffold for building the final, complex drug molecule.
Safety and Handling
As with all halogenated organic compounds, this compound and its derivatives should be handled with care in a well-ventilated fume hood. It is classified as an irritant, affecting the eyes, skin, and respiratory system.[2][11]
-
Personal Protective Equipment (PPE): Safety goggles, chemical-resistant gloves, and a lab coat are mandatory. For handling the solid, a dust mask is recommended.[11]
-
Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C.[2]
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
Conclusion and Future Outlook
This compound is more than just a chemical on a shelf; it is a testament to the power of strategic molecular design. Its value lies in its inherent duality: the stable, yet activatable dihydroxy core and the versatile bromo "handle" for sophisticated cross-coupling chemistry. From academic laboratories exploring novel structure-activity relationships to industrial settings synthesizing life-saving medicines like Macitentan, this intermediate provides a reliable and efficient pathway to molecular complexity. As the demand for novel kinase inhibitors, advanced agrochemicals, and functional organic materials continues to grow, the role of well-designed, multifunctional building blocks like this compound is set to expand, solidifying its place as a cornerstone of modern organic synthesis.
References
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- Guidechem. (2023, June 26). What is the synthesis and application of 5-Bromopyrimidine?.
- Benchchem. (n.d.). Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine.
- Sigma-Aldrich. (n.d.). 5-Bromopyrimidine 97.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Leveraging 5-Bromopyrimidine in Suzuki-Miyaura Coupling Reactions.
- Duke R. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. JOCPR, 16(4), 127.
- Chemistry LibreTexts. (2023, August 2). 2.2: Pd-Catalyzed Cross Coupling Reactions.
- Google Patents. (n.d.). US10556871B1 - Method for preparing 5-(4-bromophenyl)-4,6-dichloropyrimidine.
- Bolli, M. H., et al. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry, 55(17), 7849–7861.
- Chongqing Chemdad Co., Ltd. (n.d.). This compound.
- Bolli, M. H., et al. (2012). The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist. Journal of Medicinal Chemistry, 55(17), 7849-61.
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electrophilic substitution on 4,6-dihydroxypyrimidine
An In-depth Technical Guide to Electrophilic Substitution on 4,6-Dihydroxypyrimidine
Abstract
4,6-Dihydroxypyrimidine is a cornerstone heterocyclic scaffold in medicinal chemistry and materials science, valued for its versatile reactivity and biological significance.[1] Its electron-rich nature, conferred by two hydroxyl groups, makes it highly susceptible to electrophilic substitution, primarily at the C-5 position. This guide provides an in-depth technical exploration of the core principles governing these reactions, focusing on the critical interplay of tautomerism and electronic effects. We present a detailed analysis of key electrophilic substitution reactions—including nitration, halogenation, and the Mannich reaction—supported by mechanistic insights and field-proven experimental protocols. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this important intermediate.
Foundational Principles: Tautomerism and Reactivity
The chemical behavior of 4,6-dihydroxypyrimidine is fundamentally dictated by its existence in multiple tautomeric forms. While often depicted in the dihydroxy form, it predominantly exists as the more stable keto-enol and diketo (pyrimidine-4,6(1H,5H)-dione) tautomers in both solid and solution phases.[2] This equilibrium is crucial as it governs the nucleophilicity of the ring and the availability of the C-5 position for electrophilic attack.
The presence of two electron-donating hydroxyl groups (in the enol form) or amide functionalities (in the keto form) significantly activates the pyrimidine ring towards electrophilic substitution. The lone pairs on the oxygen and nitrogen atoms increase the electron density of the ring through resonance, with the highest electron density localized at the C-5 position, which is situated between the two activating groups. Consequently, electrophilic attack occurs almost exclusively at this site.
Caption: Tautomeric equilibria of 4,6-dihydroxypyrimidine.
The general mechanism for electrophilic substitution follows the classical SEAr pathway: the π-system of the pyrimidine ring attacks an electrophile (E+), forming a resonance-stabilized cationic intermediate known as a sigma complex or arenium ion. A subsequent deprotonation step at the C-5 position restores the aromaticity of the ring, yielding the 5-substituted product.[3][4]
Caption: General mechanism for electrophilic substitution at C-5.
Key Electrophilic Substitution Reactions
Nitration
Nitration is a well-established and vigorous electrophilic substitution reaction for 4,6-dihydroxypyrimidine and its derivatives. The reaction typically employs a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺). The pyrimidine ring attacks the nitronium ion, leading to substitution at the C-5 position. Due to the high activation of the ring, the reaction can be difficult to control, and often proceeds to give the 5,5-dinitro derivative if the substrate can tautomerize to the diketone form.[5][6] The reaction's progression is influenced by the acidity of the medium, which affects the protonation state of the pyrimidine ring.[2][7]
Protocol 2.1.1: Synthesis of 4,6-Dihydroxy-5,5-dinitro-2-(dinitromethylene)-2,5-dihydropyrimidine This protocol is adapted from a patented method for the nitration of a substituted 4,6-dihydroxypyrimidine, highlighting a safer, controlled approach.[6]
-
Preparation: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 4,6-dihydroxy-2-methylpyrimidine (1.0 eq) in concentrated sulfuric acid (98%, 5-10 volumes) at 0-5°C.
-
Solvent Addition: Add a halogenated organic solvent, such as dichloromethane (5-10 volumes), to the solution while maintaining the temperature below 10°C. The solvent acts as a heat sink, allowing for better temperature control.[6]
-
Nitration: Add a mixture of concentrated nitric acid (95%, 4.0-5.0 eq) and concentrated sulfuric acid (98%, 1-2 volumes) dropwise to the stirred solution over 1-2 hours, ensuring the internal temperature does not exceed 15°C.
-
Reaction Completion: After the addition is complete, allow the reaction to stir at 10-15°C for an additional 1-2 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Carefully pour the reaction mixture onto crushed ice. The precipitated product is collected by vacuum filtration, washed thoroughly with cold water until the washings are neutral, and then with a small amount of cold ethanol.
-
Purification: Dry the product under vacuum. The resulting 4,6-dihydroxy-5,5-dinitro-2-(dinitromethylene)-2,5-dihydropyrimidine can be used in subsequent steps, such as hydrolysis to 1,1-diamino-2,2-dinitroethylene, with reported combined yields of up to 85%.[6]
Halogenation
Direct halogenation of 4,6-dihydroxypyrimidine at the C-5 position provides valuable 5-halo-substituted intermediates. The reaction is typically performed with elemental halogens (Br₂ or Cl₂) or N-halosuccinimides (NBS or NCS). The high electron density at C-5 facilitates a facile reaction. However, finding specific literature protocols for the parent 4,6-dihydroxypyrimidine is challenging. Therefore, we present a protocol for the bromination of the closely related and electronically similar barbituric acid, which serves as an excellent model for this transformation.
Protocol 2.2.1: Synthesis of 5-Bromobarbituric Acid (Representative Protocol) This protocol is based on the established methodology for the bromination of barbituric acid, a compound with a similar active methylene group at C-5.[8]
-
Preparation: In a round-bottom flask, prepare an aqueous solution of barbituric acid (1.0 eq) and potassium bromide (KBr, 5.0 eq).
-
Reagent Addition: To the stirred solution, add 30% hydrogen peroxide (H₂O₂, 20 eq) and 1 mL of concentrated hydrochloric acid (HCl). The in-situ generation of bromine occurs.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC. The reaction is typically complete within a few hours.
-
Isolation: Upon completion, the product, 5-bromobarbituric acid, often precipitates from the reaction mixture.
-
Purification: Collect the solid product by simple vacuum filtration. Wash the filter cake with cold water and then recrystallize from water to afford the purified product in good yield.[8] This greener method avoids the use of elemental bromine and organic solvents.
Mannich Reaction
The Mannich reaction is a three-component condensation that introduces an aminomethyl group onto an active hydrogen site.[9] The C-5 position of 4,6-dihydroxypyrimidine (specifically, its diketo tautomer) is an active methylene group, making it an ideal substrate for aminomethylation. This reaction provides a direct route to 5-(aminomethyl)-4,6-dihydroxypyrimidine derivatives, which are of interest in medicinal chemistry. The reaction involves an aldehyde (typically formaldehyde), a primary or secondary amine, and the active methylene compound.
Protocol 2.3.1: Synthesis of 5-(Aminomethyl)barbituric Acid Derivatives (Representative Protocol) This protocol is adapted from a one-pot, three-component Mannich reaction performed on barbituric acid, which demonstrates the feasibility of this transformation on the pyrimidine-dione core.[5][10]
-
Reagent Preparation: In a suitable solvent such as ethanol, combine the aromatic aldehyde (e.g., furfural, 1.0 eq), the amine (e.g., 2-aminopyridine, 1.0 eq), and barbituric acid (1.0 eq).
-
Catalysis: Add a catalytic amount of a Lewis acid, such as SnCl₂·2H₂O.[5]
-
Reaction: Subject the reaction mixture to microwave irradiation (e.g., 5 minutes at 70% power) or conventional heating under reflux. The use of microwave irradiation can significantly reduce reaction times.[5]
-
Monitoring: Monitor the reaction for the consumption of starting materials using TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield the desired Mannich base.
Vilsmeier-Haack Reaction: A Note of Caution
The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich aromatic and heteroaromatic compounds using the Vilsmeier reagent, generated from POCl₃ and a formamide like DMF.[11][12][13] While the C-5 position of 4,6-dihydroxypyrimidine is sufficiently nucleophilic to attack the Vilsmeier reagent, a significant competing reaction exists. The keto tautomers of the substrate possess amide-like hydroxyl groups, which can be readily converted to chlorides by the action of POCl₃. This often leads to the formation of 4,6-dichloropyrimidine derivatives, which may or may not be the desired outcome.[2][10] Achieving selective C-5 formylation without chlorination is a significant synthetic challenge and requires careful control of reaction conditions, often with limited success reported in the literature for this specific substrate.
Summary of Reaction Conditions & Workflow
The choice of reagents and conditions is paramount for achieving the desired substitution pattern on the 4,6-dihydroxypyrimidine core.
| Reaction | Electrophile (Source) | Typical Reagents | Key Conditions | Primary Product |
| Nitration | NO₂⁺ (Nitronium ion) | Conc. HNO₃ / Conc. H₂SO₄ | 0–15°C, controlled addition | 5-Nitro or 5,5-Dinitro derivative |
| Halogenation | Br⁺ (Bromonium ion) | KBr / H₂O₂ / HCl | Room Temperature, aqueous | 5-Bromo derivative |
| Mannich Rxn | R₂N⁺=CH₂ (Iminium ion) | Aldehyde, Amine, Lewis Acid | Microwave or Reflux | 5-(Aminomethyl) derivative |
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Start -> Setup; Setup -> Reagent; Reagent -> Monitor; Monitor -> Workup [label="Upon completion"]; Workup -> Purify; Purify -> End; }
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Introduction: The Strategic Importance of 5-Bromo-4,6-dihydroxypyrimidine
Abstract: This technical guide provides a comprehensive examination of the bromination of 4,6-dihydroxypyrimidine, a critical transformation for synthesizing high-value intermediates in drug development. We delve into the core mechanistic principles, focusing on the role of keto-enol tautomerism in activating the pyrimidine ring for electrophilic substitution. Detailed, field-proven protocols for bromination using both molecular bromine (Br₂) and N-Bromosuccinimide (NBS) are presented, accompanied by a comparative analysis and troubleshooting insights. This document is intended for researchers, chemists, and drug development professionals seeking to master this essential synthetic reaction.
Brominated pyrimidines are foundational building blocks in medicinal chemistry, serving as versatile intermediates for the synthesis of a wide range of biologically active compounds.[1] The introduction of a bromine atom, particularly at the C-5 position of the 4,6-dihydroxypyrimidine scaffold, creates a key handle for further functionalization via cross-coupling reactions, nucleophilic substitutions, and other transformations.
Unlike the parent pyrimidine ring, which is electron-deficient and thus challenging to functionalize via direct electrophilic substitution[1], the 4,6-dihydroxypyrimidine system presents a unique electronic profile. The two hydroxyl groups are powerful activating substituents that significantly influence the regioselectivity and rate of reaction. Understanding this electronic interplay is paramount to developing efficient and selective bromination protocols. This guide elucidates the underlying mechanism and provides robust, validated methodologies for achieving this transformation.
The Core Mechanism: An Electron-Rich System for Electrophilic Attack
The bromination of 4,6-dihydroxypyrimidine proceeds via an electrophilic aromatic substitution (EAS) mechanism.[2] However, the reactivity and regioselectivity are dictated by the tautomeric forms of the starting material.
The Decisive Role of Keto-Enol Tautomerism
4,6-Dihydroxypyrimidine exists in a tautomeric equilibrium between its dihydroxy (enol-like) and dioxo (keto-like) forms.[3][4] In solution, the equilibrium favors tautomers that possess aromatic character and are stabilized by the electron-donating hydroxyl groups. This enolic character is crucial, as it transforms the electron-deficient pyrimidine core into an electron-rich system, analogous to phenol, that is highly activated towards electrophilic attack. The C-5 position, situated between the two activating hydroxyl groups, becomes the most nucleophilic center.
The presence of these tautomers is a key consideration in reaction design, as factors like solvent polarity can influence the equilibrium and, consequently, the reaction rate.[5][6]
Caption: Tautomeric equilibrium of 4,6-dihydroxypyrimidine.
The Bromination Pathway: A Step-by-Step Analysis
The reaction is initiated by the attack of the electron-rich C-5 position of the activated pyrimidine ring on an electrophilic bromine species (Br⁺), which can be generated from molecular bromine (Br₂) or N-Bromosuccinimide (NBS).
-
Electrophilic Attack: The π-electrons of the C5-C6 double bond attack the bromine electrophile. This is the rate-determining step.
-
Formation of the Sigma Complex: This attack forms a resonance-stabilized carbocation intermediate, often called a sigma complex or arenium ion. The positive charge is delocalized across the ring and onto the oxygen atoms of the hydroxyl groups.
-
Rearomatization: A base (e.g., solvent, bromide ion) abstracts the proton from the C-5 position, collapsing the sigma complex and restoring the aromaticity of the pyrimidine ring to yield the final 5-bromo-4,6-dihydroxypyrimidine product.
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Methodological & Application
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 5-Bromo-4,6-dihydroxypyrimidine
Introduction: The Strategic Importance of 5-Aryl-4,6-dihydroxypyrimidines in Drug Discovery
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural compounds and FDA-approved drugs.[1][2] Its derivatives exhibit a vast spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][3] The introduction of an aryl or heteroaryl substituent at the 5-position of the pyrimidine ring can significantly modulate its pharmacological profile, making the synthesis of 5-aryl-4,6-dihydroxypyrimidines a critical endeavor for drug development professionals.
The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for forging carbon-carbon bonds, particularly in the construction of biaryl systems.[4] Its reliability, mild reaction conditions, and tolerance of a wide range of functional groups have made it an indispensable tool in pharmaceutical research and development.[5][6] This guide provides a detailed examination of the application of the Suzuki-Miyaura coupling to a challenging, yet valuable, substrate: 5-Bromo-4,6-dihydroxypyrimidine. We will delve into the mechanistic underpinnings, provide a robust experimental protocol, and offer insights into troubleshooting and optimization.
Mechanistic Rationale: The Palladium Catalytic Cycle
The Suzuki-Miyaura reaction is a palladium-catalyzed process involving three key steps: oxidative addition, transmetalation, and reductive elimination.[4][7] Understanding this cycle is crucial for rationalizing the choice of reagents and conditions.
-
Oxidative Addition : The cycle begins with the oxidative addition of the aryl halide (this compound) to a Pd(0) complex, forming a Pd(II) intermediate. This is often the rate-determining step of the reaction.[4] The reactivity of halogens generally follows the order I > Br > Cl, making the C-Br bond at the 5-position a suitable handle for this transformation.[8]
-
Transmetalation : In this step, the organic group from the organoboron reagent (boronic acid or its ester) is transferred to the palladium center. This process requires activation of the boronic acid by a base. The base coordinates to the boron atom, forming a more nucleophilic "ate" complex, which facilitates the transfer of the aryl group to the palladium.[7]
-
Reductive Elimination : The final step involves the coupling of the two organic partners attached to the palladium center. This forms the desired C-C bond in the product (5-Aryl-4,6-dihydroxypyrimidine) and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Challenges and Considerations with this compound
The coupling of this compound presents unique challenges not encountered with simpler aryl halides:
-
Tautomerism and Acidity : 4,6-dihydroxypyrimidine exists in equilibrium with its keto tautomer, pyrimidine-4,6(1H,5H)-dione. Both the hydroxyl groups and the ring N-H protons are acidic. These acidic sites can interact with or consume the base, and potentially coordinate to the palladium catalyst, leading to inhibition.[9] Therefore, the choice and stoichiometry of the base are critical. A strong, non-nucleophilic base like potassium phosphate (K₃PO₄) is often effective for couplings with acidic heterocycles.[9][10]
-
Substrate Solubility : The polar nature of the dihydroxy-pyrimidine core can lead to poor solubility in common non-polar Suzuki coupling solvents like toluene. A more polar aprotic solvent system, such as 1,4-dioxane or DMF, often with the addition of water, is typically required to ensure all components remain in solution.[11][12]
-
Role of the Hydroxyl Groups : While potentially problematic due to their acidity, the hydroxyl groups (or their corresponding enolate forms) may also be beneficial. Studies on analogous 5-halouracils suggest that the C4-alkoxide can facilitate the coupling process, possibly through intramolecular coordination to the palladium center.[13][14] This suggests that protection of the hydroxyl groups may not be necessary.
Experimental Protocol: A Generalized Starting Point
This protocol provides a robust set of starting conditions for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. Optimization may be required depending on the specific boronic acid used.
Materials:
-
This compound (1.0 equiv.)
-
Arylboronic Acid (1.2–1.5 equiv.)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) (2–5 mol%)
-
Base (e.g., K₃PO₄ or Cs₂CO₃) (2.0–3.0 equiv.)
-
Degassed Solvent: 1,4-Dioxane and Water (e.g., 4:1 v/v)
-
Inert Gas (Argon or Nitrogen)
Step-by-Step Methodology:
-
Reaction Setup : To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 3.0 equiv.).
-
Catalyst Addition : Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) to the flask.
-
Inert Atmosphere : Seal the flask, and then evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment. The exclusion of oxygen is critical to prevent catalyst degradation.[10]
-
Solvent Addition : Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1) via syringe. The final concentration of the limiting reagent should be approximately 0.1 M.[1]
-
Reaction : Heat the reaction mixture to 80–100 °C with vigorous stirring. For thermally sensitive substrates, starting at a lower temperature (e.g., 80 °C) is advisable.
-
Monitoring : Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4–24 hours).[1]
-
Work-up :
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the aqueous layer and extract it two more times with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure.
-
-
Purification : Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the pure 5-aryl-4,6-dihydroxypyrimidine.
Data Presentation: Typical Reaction Parameters
The following table summarizes a generalized set of parameters for this reaction. Researchers should consider this a starting point for optimization.
| Parameter | Recommended Value | Rationale |
| Aryl Halide | This compound | The C-Br bond offers a good balance of reactivity for oxidative addition.[8] |
| Boronic Acid | 1.2–1.5 equivalents | A slight excess is used to drive the reaction to completion. |
| Catalyst | Pd(PPh₃)₄ (5 mol%) | A common, effective catalyst for a wide range of Suzuki couplings.[11] |
| Base | K₃PO₄ (3.0 equivalents) | A strong base effective for challenging couplings with acidic heterocycles.[9][10] |
| Solvent | 1,4-Dioxane / H₂O (4:1) | A polar solvent system to aid in the solubility of the starting material.[11] |
| Temperature | 80–100 °C | Sufficient thermal energy to drive the reaction without causing degradation.[1] |
| Concentration | ~0.1 M | A standard concentration for many cross-coupling reactions.[1] |
Troubleshooting and Optimization
Even with a robust protocol, challenges can arise. The following workflow provides a logical approach to troubleshooting common issues.
Caption: A logical workflow for troubleshooting failed Suzuki-Miyaura couplings.
Common Issues and Solutions:
-
Protodeboronation : This is a common side reaction where the boronic acid's C-B bond is cleaved and replaced by a C-H bond.[10]
-
Solution : Consider using a more stable boronic acid derivative, such as a pinacol ester. Running the reaction under anhydrous conditions with a milder base like potassium fluoride (KF) can also suppress this side reaction.[10]
-
-
Catalyst Deactivation : The Lewis basic nitrogen atoms in the pyrimidine ring can coordinate to the palladium center, leading to catalyst inhibition.[2]
-
Solution : Employing a more electron-rich and bulky phosphine ligand (e.g., Buchwald-type ligands like XPhos or SPhos) can often overcome this issue by promoting the desired catalytic cycle.
-
-
Low Yield / No Reaction : If the starting materials remain largely unreacted, the catalytic system may not be active enough.
-
Solution : Increase the reaction temperature, or screen alternative palladium catalysts (e.g., PdCl₂(dppf)) and stronger bases (e.g., Cs₂CO₃).[10] A change in solvent to DMF may also improve solubility and reaction rates.
-
Conclusion
The Suzuki-Miyaura coupling of this compound is a powerful method for accessing novel 5-aryl pyrimidine derivatives crucial for drug discovery programs. While the acidic and polar nature of the substrate presents specific challenges, a rational approach to reaction design, including the careful selection of the base, solvent, and catalyst system, can lead to successful outcomes. The protocol and troubleshooting guide presented here offer a solid foundation for researchers to explore this important transformation and accelerate the development of new therapeutic agents.
References
- Liang, Y., Gloudeman, J., & Wnuk, S. F. (2014). Palladium-Catalyzed Direct Arylation of 5-Halouracils and 5-Halouracil Nucleosides with Arenes and Heteroarenes Promoted by TBAF. The Journal of Organic Chemistry, 79(9), 4094–4103.
- Liang, Y., Gloudeman, J., & Wnuk, S. F. (2014). Palladium-catalyzed direct arylation of 5-halouracils and 5-halouracil nucleosides with arenes and heteroarenes promoted by TBAF. PubMed.
- Jain, S., & Rana, K. (2021). Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. PubMed.
- Raza, H., et al. (2018). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 23(12), 3321.
- Zhang, L., et al. (2018). Highly Efficient Method for Suzuki Reactions in Aqueous Media. ACS Omega, 3(8), 9939–9945.
- ChemOrgChem. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples. YouTube.
- Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure.
- Kinzel, T., et al. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 132(40), 14073–14082.
- Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. r/Chempros.
- University of Bristol. (n.d.). Protecting Groups.
- Wang, C., et al. (2023). Empowering boronic acids as hydroxyl synthons for aryne induced three-component coupling reactions. Chemical Science, 14(10), 2685–2692.
- ResearchGate. (n.d.). Suzuki reactions of 2-bromopyridine with aryl boronic acids.
- Florida International University. (2014). Palladium-Catalyzed Direct Arylation of 5-Halouracils and 5-Halouracil Nucleosides with Arenes and Heteroarenes Promoted by TBAF. FIU Discovery.
- Semantic Scholar. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Štefane, B., & Požgan, F. (2019). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 24(21), 3949.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Morken, J. P., et al. (2011). Hydroxyl-Directed Cross-Coupling: A Scalable Synthesis of Debromohamigeran E and Other Targets of Interest. Angewandte Chemie International Edition, 50(16), 3716–3720.
- ResearchGate. (2015). SYNTHETIC MOLECULES FOR BIOLOGY: SYNTHESIS AND IN VITRO ANTIMICROBIAL EVALUATION OF A SERIES OF 5-ARYL AZO-4, 6- DIHYDROXYPYRIMIDINE DERIVATIVES.
- ResearchGate. (n.d.). Reactivity of 4‐pyrimidyl Sulfonic Esters in Suzuki‐Miyaura Cross‐Coupling Reactions in Water Under Microwave Irradiation.
- ChemRxiv. (2023). Which boronic acids are used most frequently for synthesis of bioactive molecules.
- Ferreira, I. C. F. R., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(12), 2765.
- ResearchGate. (n.d.). Boronic Acids: Preparation, Applications in Organic Synthesis and Medicine.
- MacMillan, S. N., & Hyster, T. K. (2022). Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst. Chemical Science, 13(42), 12569–12575.
- ResearchGate. (n.d.). Protecting Groups for Thiols Suitable for Suzuki Conditions.
- De, S., & Krogstad, D. J. (2012). One-pot Double Suzuki Couplings of Dichloropyrimidines. Organic letters, 14(24), 6242–6245.
- Preprints.org. (2022). Ligandless Palladium-catalyzed Direct C-5 arylation of azoles Promoted by Benzoic Acid in Anisole.
- ResearchGate. (n.d.). Pyrimidine derivatives (3a–3h) obtained by Suzuki cross-coupling using....
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Introduction: The Central Role of the Pyrimidine Scaffold
An In-Depth Guide to Palladium-Catalyzed Cross-Coupling Reactions of 5-Bromopyrimidines for Drug Discovery Professionals
The pyrimidine core is a privileged heterocyclic motif in medicinal chemistry, forming the structural foundation of numerous FDA-approved drugs.[1][2] Its prevalence is rooted in its ability to engage in various biological interactions and its presence in the essential building blocks of life, the nucleobases of DNA and RNA.[3][4] Consequently, pyrimidine derivatives have demonstrated a vast spectrum of therapeutic activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties.[5][6][7]
The strategic functionalization of the pyrimidine ring is a cornerstone of modern drug design, allowing for the fine-tuning of a molecule's pharmacological profile. Palladium-catalyzed cross-coupling reactions have emerged as the most powerful and versatile tools for this purpose, enabling the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds under mild and functional-group-tolerant conditions.[8][9] 5-Bromopyrimidine, a readily available and versatile starting material, serves as a key building block for these transformations.[8][10] The lability of its bromine atom allows for facile coupling with a wide array of partners, providing access to complex molecular architectures crucial for the development of novel therapeutic agents.[8]
This guide offers a comprehensive overview, detailed protocols, and mechanistic insights into the most critical palladium-catalyzed cross-coupling reactions of 5-bromopyrimidine: Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, Heck, and Stille couplings.
General Mechanistic Principles of Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions, despite their diversity, generally operate through a common catalytic cycle.[10][11] This cycle, which begins and ends with an active Pd(0) species, consists of three fundamental steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 5-bromopyrimidine, forming a Pd(II) intermediate.[12][13] This is often the rate-determining step in the cycle.[9]
-
Transmetalation (for Suzuki, Sonogashira, Stille) or Migratory Insertion (for Heck): In this step, the organic group from the coupling partner is transferred to the palladium center, displacing the halide. For Heck reactions, the alkene coordinates to the palladium and then inserts into the Pd-C bond.[10][11]
-
Reductive Elimination: The two organic fragments on the Pd(II) center couple and are expelled from the coordination sphere, forming the new C-C or C-N bond. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[13][14]
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for forming C-C bonds, particularly between aryl or vinyl partners.[8][15] It involves the reaction of 5-bromopyrimidine with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base.[12] Its popularity stems from the mild reaction conditions, broad functional group tolerance, and the commercial availability and low toxicity of the boronic acid reagents.[16]
Detailed Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for coupling 5-bromopyrimidine with a generic arylboronic acid. Optimization may be required for specific substrates.[12]
Materials:
-
5-Bromopyrimidine (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium Catalyst: e.g., Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (2-5 mol%) or PdCl₂(dppf) (1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)) (2-5 mol%)
-
Base: K₂CO₃, K₃PO₄, or Cs₂CO₃ (2.0-3.0 equiv)[12]
-
Anhydrous Solvent: 1,4-Dioxane, Toluene, or DMF[12]
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a flame-dried reaction flask, add 5-bromopyrimidine (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).[12]
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.
-
Solvent Addition: Add the anhydrous solvent (e.g., 1,4-dioxane, 3-5 mL) via syringe.[15]
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%) to the flask.[12] For air-sensitive catalysts, this should be done under a positive pressure of inert gas.
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.[12]
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[12]
-
Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.[12] Purify the crude product by column chromatography on silica gel.
Causality and Key Insights
-
Choice of Base: The base is crucial for activating the boronic acid in the transmetalation step. Inorganic bases like K₂CO₃ or K₃PO₄ are commonly used. Cesium carbonate (Cs₂CO₃) can be effective for more challenging couplings.[12]
-
Ligand Selection: The ligand stabilizes the palladium catalyst and modulates its reactivity. For simple couplings, Pd(PPh₃)₄ is often sufficient. For more challenging substrates, specialized phosphine ligands like SPhos or XPhos may be required to promote efficient oxidative addition and reductive elimination.
-
Solvent System: Aprotic solvents like dioxane, toluene, or DMF are typically used. Often, a mixture with water (e.g., dioxane/water) is employed to aid in dissolving the inorganic base.[12]
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is the premier method for forming C(sp²)-C(sp) bonds, linking 5-bromopyrimidine to a terminal alkyne.[1][17] This reaction is uniquely co-catalyzed by palladium and copper(I) salts.[18] The resulting 5-alkynylpyrimidines are valuable intermediates in drug discovery, serving as precursors for more complex structures or as bioactive molecules in their own right.[1]
Detailed Protocol: Sonogashira Coupling
This protocol provides a general procedure for the Sonogashira coupling of 5-bromopyrimidine with a terminal alkyne.
Materials:
-
5-Bromopyrimidine (1.0 equiv)
-
Terminal Alkyne (1.1-1.5 equiv)
-
Palladium Catalyst: e.g., Pd(PPh₃)₄ (2-5 mol%) or PdCl₂(PPh₃)₂ (2-5 mol%)
-
Copper(I) Co-catalyst: Copper(I) iodide (CuI) (5-10 mol%)[19]
-
Base: A mild amine base, e.g., Triethylamine (Et₃N) or Diisopropylamine (DIPA) (2.0-3.0 equiv), often used as the solvent or co-solvent.[1]
-
Anhydrous Solvent: THF, DMF, or Acetonitrile.[19]
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a reaction flask, add 5-bromopyrimidine (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the copper(I) co-catalyst (e.g., CuI, 10 mol%).[19]
-
Inert Atmosphere: Flush the flask with an inert gas.[19]
-
Solvent and Reagents: Add the anhydrous solvent (e.g., THF) and the amine base (e.g., Et₃N).[19] Then, add the terminal alkyne (1.2 equiv) via syringe.
-
Reaction: Stir the mixture at room temperature or heat gently (e.g., 40-60 °C) if necessary. The reaction is often run at or slightly above room temperature.[19]
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Workup: Once complete, filter the reaction mixture through a pad of celite to remove catalyst residues. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the residue by column chromatography on silica gel.
Causality and Key Insights
-
Dual Catalytic Cycles: The Sonogashira reaction proceeds through two interconnected catalytic cycles.[1] The palladium cycle is similar to other cross-couplings. The copper cycle involves the formation of a copper(I) acetylide intermediate from the terminal alkyne and CuI in the presence of the amine base. This copper acetylide then undergoes transmetalation with the Pd(II)-pyrimidine complex.[1]
-
Copper-Free Variants: While the copper co-catalyst is traditional, concerns over homocoupling of the alkyne (Glaser coupling) and catalyst residues have led to the development of copper-free Sonogashira protocols. These typically require higher catalyst loadings or more specialized ligands.
-
Troubleshooting: If the reaction stalls, adding fresh catalyst can sometimes restart it. It is critical that all reagents and solvents are anhydrous and the reaction is maintained under an inert atmosphere to prevent side reactions.[1]
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful and general method for forming C-N bonds by coupling amines with aryl halides.[20][21] This reaction has revolutionized the synthesis of anilines and their derivatives, which are ubiquitous in pharmaceuticals.[20][22] For 5-bromopyrimidine, this reaction allows the direct installation of primary or secondary amines, providing access to a diverse range of 5-aminopyrimidine derivatives.
Detailed Protocol: Buchwald-Hartwig Amination
This is a general protocol for the amination of 5-bromopyrimidine. The choice of ligand and base is critical and highly dependent on the specific amine coupling partner.[19]
Materials:
-
5-Bromopyrimidine (1.0 equiv)
-
Amine (primary or secondary) (1.1-1.5 equiv)
-
Palladium Pre-catalyst: e.g., Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (1-2 mol%) or a pre-formed catalyst like XantPhos Pd G3 (2-5 mol%).[23]
-
Ligand: A bulky, electron-rich phosphine ligand, e.g., XantPhos, RuPhos, or tBuBrettPhos (2-10 mol%).[24]
-
Base: A strong, non-nucleophilic base, e.g., Sodium tert-butoxide (NaOtBu), Lithium bis(trimethylsilyl)amide (LiHMDS), or Potassium phosphate (K₃PO₄).
-
Anhydrous, aprotic solvent: Toluene or 1,4-Dioxane.
-
Inert gas supply (Nitrogen or Argon).
Procedure:
-
Reaction Setup: In a glovebox or under inert atmosphere, add the palladium pre-catalyst and the ligand to a flame-dried reaction flask.
-
Reagent Addition: Add the base (e.g., NaOtBu, 1.4 equiv), 5-bromopyrimidine (1.0 equiv), and the solvent (e.g., toluene).
-
Nucleophile Addition: Add the amine (1.2 equiv) to the mixture.
-
Reaction: Seal the flask and heat to the required temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction by LC-MS.
-
Workup: Cool the reaction to room temperature. Quench carefully with water or saturated aqueous NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.
Causality and Key Insights
-
Ligand is Key: The success of the Buchwald-Hartwig amination is highly dependent on the ligand. Bulky, electron-rich biarylphosphine ligands (e.g., those developed by Buchwald and Hartwig) are essential. They promote the reductive elimination step and prevent catalyst decomposition and side reactions like β-hydride elimination.[21][25]
-
Base Selection: A strong base is required to deprotonate the amine, forming the active nucleophile. NaOtBu is the most common choice, but for sensitive substrates, milder bases like K₃PO₄ or organic bases like DBU can be used, though often requiring different catalyst systems.[23][25]
-
Catalyst Deactivation: Five-membered nitrogen-containing heterocycles can sometimes inhibit or deactivate the palladium catalyst.[26] Using highly active, well-defined pre-catalysts can overcome this issue.
Heck Reaction: Arylation of Alkenes
The Heck (or Mizoroki-Heck) reaction is a palladium-catalyzed method for coupling aryl halides with alkenes to form substituted alkenes.[11][27] This reaction is a powerful tool for C-C bond formation and allows for the introduction of vinyl groups at the 5-position of the pyrimidine ring. The reaction typically proceeds with high trans stereoselectivity.[27]
Detailed Protocol: Heck Reaction
This protocol outlines a general procedure for the Heck coupling of 5-bromopyrimidine with an alkene like styrene or an acrylate.
Materials:
-
5-Bromopyrimidine (1.0 equiv)
-
Alkene (1.1-1.5 equiv)
-
Palladium Catalyst: e.g., Pd(OAc)₂ (Palladium(II) acetate) (1-5 mol%) or PdCl₂(PPh₃)₂ (1-5 mol%)
-
Ligand (optional but recommended): e.g., PPh₃ or P(o-tolyl)₃ (2-10 mol%)
-
Base: Organic base like Et₃N or an inorganic base like K₂CO₃ or NaOAc (1.5-2.5 equiv).[28]
-
Solvent: Polar aprotic solvents like DMF, NMP, or acetonitrile.
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a reaction flask, add 5-bromopyrimidine (1.0 equiv), the palladium catalyst (e.g., Pd(OAc)₂), the ligand (if used), and the base (e.g., K₂CO₃).
-
Inert Atmosphere: Purge the flask with an inert gas.
-
Solvent and Alkene: Add the solvent (e.g., DMF) followed by the alkene (1.2 equiv).
-
Reaction: Heat the mixture to the required temperature (typically 100-140 °C).[28]
-
Monitoring: Monitor the reaction by TLC or GC-MS.
-
Workup: Cool to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography or recrystallization.
Causality and Key Insights
-
Mechanism: The Heck reaction mechanism differs from Suzuki or Stille in the second step. After oxidative addition, the alkene coordinates to the Pd(II) complex and then undergoes a syn-migratory insertion into the Pd-C bond. This is followed by a β-hydride elimination step, which forms the C=C double bond of the product and a palladium-hydride species. The base then regenerates the Pd(0) catalyst.[11]
-
Regioselectivity: For unsymmetrical alkenes, the regioselectivity of the insertion step is important. Generally, the aryl group adds to the less substituted carbon of the double bond.
-
Ligandless Conditions: While ligands can improve catalyst stability and lifetime, some Heck reactions can be run "ligandless," often using Pd(OAc)₂. In these cases, the solvent or other species in the mixture may act as weak ligands.
Stille Coupling: Versatility with Organostannanes
The Stille coupling involves the reaction of an organohalide with an organotin compound (organostannane) catalyzed by palladium.[13][14] While its use has been somewhat superseded by the less toxic Suzuki coupling, the Stille reaction remains highly valuable due to the stability of organostannanes to air and moisture and their tolerance of a wide variety of functional groups.[14][29]
Detailed Protocol: Stille Coupling
This protocol provides a general procedure for the Stille coupling of 5-bromopyrimidine with an organostannane.
Materials:
-
5-Bromopyrimidine (1.0 equiv)
-
Organostannane (e.g., Aryl-SnBu₃) (1.1-1.2 equiv)
-
Palladium Catalyst: e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ (1-5 mol%)
-
Solvent: Anhydrous THF, Toluene, or DMF.
-
Additives (optional): LiCl or CuI can accelerate the reaction.[14]
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a flame-dried flask under an inert atmosphere, add 5-bromopyrimidine (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the solvent (e.g., DMF).[14]
-
Additive: If used, add the additive (e.g., LiCl, 3.0 equiv).[14]
-
Stannane Addition: Add the organostannane (1.1 equiv) via syringe.
-
Reaction: Heat the mixture to the desired temperature (typically 60-100 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction. A common method to remove tin byproducts is to add a saturated aqueous solution of potassium fluoride (KF) and stir for 30-60 minutes, which precipitates the tin salts. Filter the mixture.
-
Purification: Extract the filtrate with an organic solvent, wash with brine, dry, and concentrate. Purify the crude product by column chromatography.
Causality and Key Insights
-
Mechanism and Transmetalation: The key transmetalation step involves the transfer of an organic group from the tin reagent to the palladium(II) center.[13] The rate of transfer for different groups on the tin atom is: alkynyl > vinyl > aryl > allyl ≈ benzyl >> alkyl. This predictable reactivity allows for selective coupling.[29]
-
Toxicity and Stoichiometry: The primary drawback of the Stille reaction is the toxicity of organotin compounds and their byproducts.[16] Therefore, it is crucial to use near-stoichiometric amounts of the stannane and to employ effective purification methods (like the KF wash) to remove all tin residues.
-
Additives: Additives like LiCl can accelerate the transmetalation step by displacing ligands on the palladium center, making it more accessible to the organostannane. Copper(I) salts can also have a synergistic effect.[16]
Comparative Summary and General Workflow
The choice of cross-coupling reaction depends on the desired substituent and the available coupling partner. The table below summarizes the typical conditions for each reaction.
| Reaction | Coupling Partner | Typical Catalyst | Typical Base | Typical Solvent | Temp (°C) | Key Feature |
| Suzuki-Miyaura | Boronic Acid/Ester | Pd(PPh₃)₄, PdCl₂(dppf) | K₂CO₃, K₃PO₄ | Dioxane, Toluene | 80-110 | Low toxicity, stable reagents.[8] |
| Sonogashira | Terminal Alkyne | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ / CuI | Et₃N, DIPA | THF, DMF | 25-60 | Forms C(sp²)-C(sp) bonds.[1] |
| Buchwald-Hartwig | Amine (1° or 2°) | Pd₂(dba)₃ / XantPhos | NaOtBu, K₃PO₄ | Toluene, Dioxane | 80-110 | Forms C-N bonds; ligand is critical.[21] |
| Heck | Alkene | Pd(OAc)₂, PdCl₂(PPh₃)₂ | Et₃N, K₂CO₃ | DMF, Acetonitrile | 100-140 | Forms substituted alkenes.[11] |
| Stille | Organostannane | Pd(PPh₃)₄, Pd(dba)₂ | None required | DMF, THF, Toluene | 60-100 | High functional group tolerance.[14] |
A generalized experimental workflow for these reactions is depicted below, highlighting the key stages from preparation to analysis.
Conclusion
Palladium-catalyzed cross-coupling reactions are indispensable tools in the arsenal of the modern medicinal chemist. For the functionalization of 5-bromopyrimidine, these methods offer unparalleled efficiency, selectivity, and scope. By mastering the protocols for Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, Heck, and Stille couplings, researchers can rapidly generate diverse libraries of novel pyrimidine derivatives, accelerating the structure-activity relationship studies that are vital to the discovery and development of next-generation therapeutics.
References
- BenchChem. (2025). Application Notes and Protocols for the Sonogashira Coupling of 5-Bromopyrimidine with Terminal Alkynes. URL
- BenchChem. (2025). Application Notes: Suzuki-Miyaura Coupling of 5-Bromo-2-chloropyrimidine for Drug Discovery. URL
- BenchChem. (2025). Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine. URL
- Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Synlett. URL
- NINGBO INNO PHARMCHEM CO.,LTD. Leveraging 5-Bromopyrimidine in Suzuki-Miyaura Coupling Reactions. URL
- Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds.
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. URL
- Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. URL
- Scheme 1: Synthesis of 5-substituted pyrimidine analogs.
- NROChemistry. Stille Coupling. URL
- BenchChem. (2025). Application Notes and Protocols for Sonogashira Coupling of 3-Amino-5-bromopyridine. URL
- Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling in a Green Alcohol Solvent for an Undergraduate Organic Chemistry Laboratory. American Chemical Society. (2014-09-05). URL
- Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI. URL
- Kashani, S. K., Jessiman, J. E., et al.
- Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in B
- Wikipedia. Stille reaction. URL
- OpenOChem Learn. Stille Coupling. URL
- Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2-d]pyrimidin-4(3H)
- BenchChem. (2025). Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 5-Bromopyrimidine. URL
- A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors.
- Wikipedia.
- Recent medicinal approaches of novel pyrimidine analogs: A review. PMC. (2023-06-02). URL
- Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. URL
- Wikipedia. Heck reaction. URL
- Chemistry LibreTexts. (2023-06-30). Stille Coupling. URL
- Chemistry LibreTexts. (2023-06-30).
- Synthesis, reactions, and applications of pyrimidine derivatives. Growing Science. (2021-08-16). URL
- FDA‐Approved Pyrimidine‐Containing Drugs: Synthesis and Clinical Applic
- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. URL
- Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. (2022-07-10). URL
- Organic Chemistry Portal. Stille Coupling. URL
- Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. PMC. URL
- Wikipedia. Sonogashira coupling. URL
- Cu(II)-Catalyzed C-N Coupling of (Hetero)aryl Halides and N-Nucleophiles Promoted by α-Benzoin Oxime.
- Double Heck Cross‐Coupling Reactions of Dibromin
- Organic Chemistry Portal. Heck Reaction. URL
- Organic Chemistry Portal. Sonogashira Coupling. URL
- Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. National Institutes of Health (NIH). (2014-01-13). URL
- Total Organic Chemistry. (2021-03-20). Heck Reaction | Named Reactions | Organic Chemistry Lessons. YouTube. URL
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Application Notes & Protocols for the Synthesis of 5-Aryl-4,6-dihydroxypyrimidines
Introduction:
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents and biologically active molecules.[1] Within this broad class, 5-aryl-4,6-dihydroxypyrimidines represent a privileged substructure, demonstrating a wide array of pharmacological activities, including anti-inflammatory and kinase inhibitory effects.[1][2][3] Their utility as versatile intermediates for further chemical modification further enhances their importance in drug discovery pipelines.[4] The substitution at the 5-position with an aryl group is particularly significant as it allows for the exploration of structure-activity relationships (SAR) by modifying the steric and electronic properties of the molecule.[3]
This guide provides a detailed, field-proven protocol for the synthesis of 5-aryl-4,6-dihydroxypyrimidines, focusing on the robust and widely applicable condensation reaction between aryl-substituted malonic esters and guanidine. We will delve into the mechanistic underpinnings of this transformation, offer insights into experimental choices, and provide a self-validating protocol designed for reproducibility and high yield.
Part 1: The Primary Synthetic Strategy: Base-Catalyzed Cyclocondensation
The most direct and reliable method for constructing the 5-aryl-4,6-dihydroxypyrimidine core is the cyclocondensation of a diethyl arylmalonate with guanidine, typically in the presence of a strong base like sodium ethoxide. This method is advantageous due to the commercial availability of a wide variety of starting materials, its operational simplicity, and consistently high yields.[4]
Mechanistic Rationale
The reaction proceeds through a well-understood nucleophilic addition-elimination and cyclization cascade. The strong base (sodium ethoxide) serves two primary functions: first, it deprotonates guanidine to increase its nucleophilicity, and second, it catalyzes the condensation by promoting the formation of the enolate of the malonic ester, although the primary pathway involves direct nucleophilic attack by guanidine.
The key steps are:
-
Nucleophilic Attack: The highly nucleophilic guanidine attacks one of the electrophilic carbonyl carbons of the diethyl arylmalonate.
-
Elimination: A molecule of ethanol is eliminated, forming an intermediate acylguanidine.
-
Intramolecular Cyclization: The terminal amino group of the guanidine moiety then performs an intramolecular nucleophilic attack on the second ester carbonyl group.
-
Final Elimination & Tautomerization: A second molecule of ethanol is eliminated to form the aromatic pyrimidine ring. The resulting product exists in a stable tautomeric equilibrium, strongly favoring the 4,6-dihydroxy form over the keto-enol or diketo forms.
Below is a diagram illustrating the logical flow of the reaction mechanism.
Caption: Reaction mechanism workflow for the synthesis of 5-aryl-4,6-dihydroxypyrimidines.
Part 2: Detailed Experimental Protocol
This protocol is a generalized yet robust procedure adapted from established literature methods, designed for the synthesis of a 2-amino-5-aryl-4,6-dihydroxypyrimidine derivative.[4] The 2-amino functionality arises directly from the use of guanidine as a reagent.
Materials & Reagents
| Reagent | Molar Eq. | Purpose | Notes |
| Diethyl Arylmalonate | 1.0 | Aryl-C3 source | Ensure high purity. Can be purchased or synthesized. |
| Guanidine Hydrochloride | 1.5 | N-C-N source | Use of the hydrochloride salt is common and cost-effective. |
| Sodium Ethoxide (NaOEt) | 3.5 - 4.0 | Base catalyst & proton scavenger | Anhydrous conditions are critical. Can be used as a solid or solution. |
| Anhydrous Ethanol | - | Reaction Solvent | Must be dry to prevent hydrolysis of the ester and ethoxide. |
| Hydrochloric Acid (HCl) | - | Neutralization/Product Precipitation | Typically a 2M to 6M aqueous solution. |
| Deionized Water | - | Washing | Used in work-up. |
| Diethyl Ether | - | Washing | Used to wash the final product. |
Step-by-Step Methodology
Caption: Experimental workflow for the synthesis of 5-aryl-4,6-dihydroxypyrimidines.
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet, add anhydrous ethanol (approx. 10 mL per 10 mmol of malonate ester).
-
Base and Guanidine Addition: To the stirred ethanol, carefully add sodium ethoxide (3.5 eq.). Once the sodium ethoxide has dissolved, add guanidine hydrochloride (1.5 eq.). Stir the resulting suspension for 15-20 minutes.
-
Expert Insight: Using an excess of both guanidine and sodium ethoxide drives the reaction equilibrium towards the product. The excess base ensures that the guanidine hydrochloride is fully converted to free guanidine and neutralizes the HCl byproduct.
-
-
Substrate Addition: Slowly add the diethyl arylmalonate (1.0 eq.) to the reaction mixture dropwise over 10-15 minutes. An exothermic reaction may be observed.
-
Reflux: Heat the reaction mixture to reflux (approximately 78°C) and maintain this temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting malonate ester is consumed (typically 4-8 hours).
-
Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Precipitation: To the resulting residue, add deionized water. Stir until the solid dissolves. Cool the aqueous solution in an ice bath and slowly acidify by adding aqueous HCl (e.g., 4M) dropwise with vigorous stirring. The target 5-aryl-4,6-dihydroxypyrimidine will precipitate out as a solid. Monitor the pH and adjust to approximately 5-6 for maximum precipitation.
-
Trustworthiness Check: This acidification step is critical. The product is soluble as its sodium salt in the basic aqueous solution. Neutralization protonates the pyrimidine ring, drastically reducing its aqueous solubility and causing it to precipitate, which is a key part of the purification process.
-
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the filter cake thoroughly with cold deionized water, followed by a wash with cold diethyl ether to remove non-polar impurities and aid in drying.
-
Drying and Characterization: Dry the isolated solid under vacuum. The product is often of high purity at this stage. If necessary, further purification can be achieved by recrystallization from a suitable solvent such as an ethanol/water mixture. Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.[4]
Expected Characterization Data
For a representative product like 2-amino-5-phenylpyrimidine-4,6-diol:
-
¹H NMR (DMSO-d₆): Expect broad singlets for the OH (~10.5 ppm) and NH₂ (~6.5 ppm) protons. The aromatic protons of the phenyl group will appear in the ~7.2-7.5 ppm region.
-
¹³C NMR (DMSO-d₆): Key signals include the C4/C6 carbons at ~164 ppm, the C2 carbon at ~152 ppm, and the C5 carbon at a significantly upfield position (~95-100 ppm) due to the electronic effects of the adjacent heteroatoms and aryl group.[4]
Part 3: Troubleshooting and Optimization
| Issue | Potential Cause | Recommended Solution |
| Low or No Yield | 1. Wet reagents/solvent. 2. Insufficient base. 3. Incomplete reaction. | 1. Ensure all reagents and ethanol are anhydrous.[5] 2. Use at least 3.5 equivalents of sodium ethoxide. 3. Increase reflux time and monitor by TLC. |
| Side Product Formation | Competing Knoevenagel-type self-condensation of the malonate. | This is less common in this specific synthesis but can be minimized by the slow addition of the malonate ester to the guanidine/base mixture.[5][6] |
| Product Fails to Precipitate | 1. Incorrect pH during work-up. 2. Product is sparingly soluble. | 1. Carefully adjust the pH to 5-6. Check with pH paper. 2. If the solution is not highly dilute, cool it in an ice bath for an extended period to encourage crystallization. |
| Impure Product | Co-precipitation of starting materials or salts. | 1. Ensure thorough washing of the filter cake with cold water. 2. Recrystallize the final product from an appropriate solvent system (e.g., ethanol/water). |
References
- Knoevenagel condensation‐assisted multicomponent synthesis of 1H‐pyrano[2,3‐d]pyrimidine‐2,4(3H,5H)‐dione 8 derivatives. (n.d.). ResearchGate.
- Synthesis, characterization and biological evaluation of dihydropyrimidine derivatives. (2012). Saudi Pharmaceutical Journal, 20(1), 75-79. [Link]
- One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. (2019). Journal of Chemical Sciences, 131(6). [Link]
- Synthesis, characterization and biological evaluation of dihydropyrimidine derivatives. (2011). Saudi Pharmaceutical Journal.
- Synthesis, characterization and biological evaluation of dihydropyrimidine derivatives. (2011). ResearchGate.
- Intercepted-Knoevenagel condensation for the synthesis of unsymmetrical fused-tricyclic 4H-pyrans. (2023). ResearchGate.
- One-Pot Sustainable Synthesis of Highly Substituted Pyrimidines via Acceptorless Dehydrogenative Annulation of Alcohols Using Pincer Ni(II)–NNS Catalysts. (2024). The Journal of Organic Chemistry. [Link]
- One-pot synthesis of pyrimido[4,5-d]pyrimidine derivatives using a new DABCO-based ionic liquid catalyst. (2024).
- Knoevenagel condensation. (n.d.). Wikipedia.
- One-Pot Synthesis of 2,5-Disubstituted Pyrimidines from Nitriles. (2013). The Journal of Organic Chemistry, 78(11), 5800-5803. [Link]
- SYNTHESIS AND BIOLOGICAL EVALUATION OF 1,4 DIHYDROPYRIDINES DERIVATIVES. (2019). World Journal of Pharmaceutical and Medical Research. [Link]
- Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. (2023). Pharmaceuticals, 16(11), 1548. [Link]
- One-pot synthesis of 2,5-disubstituted pyrimidines from nitriles. (2013). Journal of Organic Chemistry, 78(11), 5800-5803. [Link]
- Design, synthesis and biological evaluation of pyrimidine base hydroxamic acid derivatives as dual JMJD3 and HDAC inhibitors. (2023). Bioorganic & Medicinal Chemistry Letters, 94, 129466. [Link]
- 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. (2006). Archiv der Pharmazie, 339(6), 303-310. [Link]
- Synthesis and biological activity of 5-aryl-4-(4-(5-methyl-1H-imidazol-4-yl)piperidin-1-yl)pyrimidine analogs as potent, highly selective, and orally bioavailable NHE-1 inhibitors. (2006). Bioorganic & Medicinal Chemistry Letters, 16(18), 4796-4799. [Link]
- Process for making 4,6-dihydroxypyrimidine. (1997).
- Novel 3-substituted-1-aryl-5-phenyl-6-anilinopyrazolo[3,4-d]pyrimidin-4-ones: docking, synthesis and pharmacological evaluation as a potential anti-inflammatory agents. (2012). Bioorganic & Medicinal Chemistry Letters, 22(21), 6616-6620. [Link]
- Discovery of 5-Aryl-2,4-diaminopyrimidine Compounds as Potent and Selective IRAK4 Inhibitors. (2022). ACS Medicinal Chemistry Letters, 13(5), 768-774. [Link]
- Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. (2021). RSC Advances, 11(14), 8107-8125. [Link]
- Process for the preparation of 4,6-dihydroxypyrimidine. (1998).
- Synthesis, Characterization, and Biological Activity of 4-(2-Hydroxy-5-(aryl-diazenyl)phenyl)-6-(aryl)pyrimidin-2-ols Derivatives. (2013).
- Efficient and regioselective one-step synthesis of 7-aryl-5-methyl-[5][7][8]triazolo[1,5-a]pyrimidines. (2016). Cardiff University. [Link]
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5-Bromo-4,6-dihydroxypyrimidine: A Versatile Scaffold for the Synthesis of Potent Kinase Inhibitors
An Application Guide for Researchers and Drug Development Professionals
Introduction
Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer. This has made them one of the most important classes of drug targets in modern medicine.[1] The development of small-molecule kinase inhibitors has revolutionized cancer therapy, with a significant number of these drugs built upon heterocyclic scaffolds that can effectively mimic the ATP binding site.[2]
Among these, the pyrimidine core is a privileged structure, forming the foundation of numerous approved drugs due to its ability to establish key hydrogen bond interactions within the kinase hinge region.[3] This application note provides a detailed guide to the use of 5-Bromo-4,6-dihydroxypyrimidine , a highly versatile and strategically functionalized building block for the synthesis of advanced kinase inhibitors. The unique arrangement of its functional groups—a reactive bromine atom at the C5 position and two hydroxyl groups at the C4 and C6 positions—offers three distinct points for molecular diversification, enabling the systematic exploration of structure-activity relationships (SAR) and the optimization of potency, selectivity, and pharmacokinetic properties.
This guide will detail the core reactivity of this scaffold, provide validated protocols for its key transformations, and present a comprehensive case study on its application in the synthesis of a clinically approved CDK4/6 inhibitor.
Physicochemical Properties and Reactivity Analysis
This compound exists predominantly in its more stable tautomeric form, 5-bromo-pyrimidine-4,6(1H,5H)-dione. Understanding its chemical nature and that of its activated intermediate is crucial for planning synthetic strategies.
| Property | Value | Source |
| IUPAC Name | 5-bromo-1,5-dihydropyrimidine-4,6-dione | N/A |
| CAS Number | 15726-38-2 | [4] |
| Molecular Formula | C₄H₃BrN₂O₂ | [4] |
| Molecular Weight | 190.98 g/mol | N/A |
| Appearance | Off-white to light yellow powder | N/A |
| Solubility | Sparingly soluble in water, soluble in DMSO | N/A |
The true synthetic utility of this building block is unlocked after converting the hydroxyl groups into more reactive leaving groups, typically chlorides. This transformation yields 5-bromo-4,6-dichloropyrimidine , a key intermediate whose reactivity is governed by the distinct electronic nature of its three functional sites.
Reactivity Hierarchy:
-
C4/C6 Positions (Chloro groups): The chlorine atoms are highly activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effect of the two ring nitrogens. These positions are ideal for introducing amine side chains that can interact with the kinase hinge region or extend into solvent-exposed areas.
-
C5 Position (Bromo group): The carbon-bromine bond is less susceptible to nucleophilic attack but is perfectly suited for palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig amination.[5][6] This position is typically functionalized after the C4/C6 positions and is used to introduce larger aryl or heteroaryl groups that can occupy the ribose-binding pocket or other hydrophobic regions of the ATP binding site.
This predictable reactivity allows for a logical and sequential synthetic strategy, which forms the basis of the protocols described below.
Core Synthetic Workflow and Key Transformations
The strategic development of kinase inhibitors from this compound generally follows a three-stage workflow. This approach allows for the controlled and regioselective introduction of desired functionalities.
Caption: Core three-stage workflow for kinase inhibitor synthesis.
Protocol 1: Activation via Chlorination
Objective: To convert the dihydroxy-pyrimidine into the highly reactive dichloro-pyrimidine intermediate. This is the essential first step for subsequent substitutions.
Causality: Phosphorus oxychloride (POCl₃) is a powerful dehydrating and chlorinating agent, ideal for converting the stable pyrimidine-dione tautomer into its aromatic dichloro derivative.[7] The reaction is often performed neat or with a high-boiling solvent, and the addition of a tertiary amine base like N,N-dimethylaniline or pyridine can act as a catalyst and acid scavenger.[8]
Step-by-Step Methodology:
-
Reaction Setup: In a four-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, charge this compound (1.0 eq).
-
Reagent Addition: Carefully add phosphorus oxychloride (POCl₃, 5.0-10.0 eq) to the flask. Caution: POCl₃ is highly corrosive and reacts violently with water. Handle in a fume hood with appropriate personal protective equipment (PPE).
-
Heating: Heat the reaction mixture to reflux (approx. 105-110 °C) and maintain for 4-8 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) by quenching a small aliquot with ice water and extracting with ethyl acetate.
-
Work-up (Caution: Highly Exothermic): Once the reaction is complete, cool the mixture to room temperature. In a separate, larger flask containing a vigorously stirred mixture of crushed ice and water, slowly and carefully add the reaction mixture dropwise via an addition funnel. This quenching process is highly exothermic and releases HCl gas. Ensure efficient cooling and ventilation.
-
Neutralization & Extraction: After the addition is complete, adjust the pH of the aqueous slurry to ~7-8 using a saturated sodium bicarbonate or sodium hydroxide solution. Extract the product with an organic solvent such as ethyl acetate or dichloromethane (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude 5-bromo-4,6-dichloropyrimidine. The product can be further purified by column chromatography on silica gel or recrystallization if necessary.
Application Case Study: Synthesis of Ribociclib (A CDK4/6 Inhibitor)
The utility of 5-bromo-4,6-dichloropyrimidine is powerfully demonstrated in the synthesis of Ribociclib (Kisqali®) , an FDA-approved inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6) used for the treatment of HR-positive, HER2-negative breast cancer.[9][10]
The synthesis of Ribociclib's core structure, a pyrrolo[2,3-d]pyrimidine, masterfully exploits the differential reactivity of a related building block, 5-bromo-2,4-dichloropyrimidine. The principles are directly translatable to the 4,6-dichloro isomer. The synthesis involves a sequential Sonogashira coupling and an intramolecular cyclization to build the fused ring system, followed by a final Buchwald-Hartwig amination to install the key side chain.[2]
Caption: Key stages in the synthesis of the CDK4/6 inhibitor Ribociclib.
Protocol 2: Representative Synthesis of a Pyrrolo[2,3-d]pyrimidine Core
This protocol, adapted from patent literature (WO2012064805A1), details the construction of the core heterocyclic system of Ribociclib starting from a dichloropyrimidine intermediate.[6]
Objective: To perform a sequential SNAr, Sonogashira coupling, and cyclization to generate the versatile 7-cyclopentyl-2-chloro-7H-pyrrolo[2,3-d]pyrimidine scaffold.
Step-by-Step Methodology:
-
Step A: Selective Mono-amination (SNAr)
-
To a solution of 5-bromo-2,4-dichloropyrimidine (1.0 eq) in ethanol, add N,N-Diisopropylethylamine (DIPEA, 1.3 eq).
-
Add cyclopentylamine (1.1 eq) and stir the mixture at room temperature. Monitor by TLC until the starting material is consumed (can take 24-48 hours).
-
Concentrate the reaction mixture and partition between ethyl acetate and water. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield crude (5-bromo-2-chloropyrimidin-4-yl)cyclopentylamine, which is often used directly in the next step.
-
-
Step B: Sonogashira Coupling
-
In a flask under a nitrogen atmosphere, dissolve the crude product from Step A (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Add propargyl alcohol (1.3 eq), tetrabutylammonium fluoride trihydrate (TBAF, 2.5 eq), and bis(triphenylphosphine)palladium(II) dichloride (0.05 eq).[6]
-
Heat the mixture to reflux (approx. 65-70 °C) for 5 hours.
-
Cool the reaction, concentrate under reduced pressure, and purify by column chromatography to isolate the coupled alkyne product.
-
-
Step C: Intramolecular Cyclization
-
The alkyne product from the Sonogashira reaction can then undergo cyclization to form the pyrrolo[2,3-d]pyrimidine ring system. This is often achieved by heating with a base such as TBAF in THF.[2]
-
This pyrrolo[2,3-d]pyrimidine core is then further elaborated through formylation, oxidation, and amidation before a final Buchwald-Hartwig coupling installs the piperazinyl-pyridinamine side chain to complete the synthesis of Ribociclib.[2]
Biological Activity and Structure-Activity Relationship (SAR)
Ribociclib is a highly potent and selective inhibitor of CDK4 and CDK6. The core pyrimidine scaffold and its substituents are finely tuned to maximize interactions with the ATP binding site.
| Compound | Target Kinase | IC₅₀ (nM) | Key Structural Features |
| Ribociclib | CDK4 | 10 | Pyrrolo[2,3-d]pyrimidine core, N,N-dimethylcarboxamide, piperazinyl-pyridinamine side chain. |
| Ribociclib | CDK6 | 39 | Same as above. |
| Palbociclib | CDK4 | 11 | Pyrido[2,3-d]pyrimidin-7-one core with different C2 and C6 substituents. |
| Palbociclib | CDK6 | 16 | Same as above. |
| Data sourced from references[9]. |
The SAR for this class of inhibitors highlights the importance of:
-
A Hydrogen Bond Acceptor: The N1 and N3 atoms of the pyrimidine core mimic the adenine of ATP and form crucial hydrogen bonds with the kinase hinge region.
-
C2 Substituent: The extended amino-pyridinyl-piperazine moiety projects into the solvent-exposed region, offering opportunities to fine-tune solubility and pharmacokinetic properties.
-
C6 Substituent: The dimethylcarboxamide group provides additional interactions and contributes to the overall binding affinity.
Expert Insights and Troubleshooting
Challenge 1: Incomplete Chlorination (Protocol 1)
-
Cause: Insufficient POCl₃, low reaction temperature, or presence of moisture which deactivates the reagent.
-
Solution: Ensure a significant excess of fresh or distilled POCl₃ is used (at least 5 equivalents). Confirm the reaction temperature reaches reflux. All glassware must be rigorously dried before use.[8]
Challenge 2: Low Yield in Suzuki Coupling (General Application)
-
Cause: Catalyst deactivation, inappropriate base or solvent, or poor quality of the boronic acid.
-
Solution: Ensure the reaction is performed under a strict inert atmosphere (N₂ or Ar) to prevent catalyst oxidation. Screen different palladium catalysts (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) and bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). Use a degassed solvent system, often a mixture like 1,4-dioxane/water.
Challenge 3: Regioselectivity in SNAr Reactions
-
Cause: For 4,6-dichloropyrimidines, the two chloro positions are equivalent. For substituted analogs, electronic and steric effects dictate selectivity.
-
Solution: In the case of 5-bromo-4,6-dichloropyrimidine, the two positions are identical, leading to a statistical mixture upon mono-substitution unless a large directing group is present. For subsequent reactions on a mono-substituted pyrimidine, the electronic nature of the first substituent will direct the second. An electron-donating group (like an amine) will deactivate the remaining chloro position for SNAr, often making a palladium-catalyzed reaction necessary for the second substitution.
Conclusion
This compound, through its activated dichlorinated intermediate, represents a powerful and versatile building block in medicinal chemistry. Its three distinct points of functionalization allow for a logical and highly effective strategy for constructing complex, multi-substituted kinase inhibitors. As demonstrated by its role in the synthesis of the blockbuster drug Ribociclib, this scaffold enables the creation of potent and selective molecules capable of targeting key oncogenic pathways. The protocols and insights provided herein offer researchers a solid foundation for leveraging this valuable starting material in the discovery and development of next-generation targeted therapies.
References
- Leveraging 5-Bromopyrimidine in Suzuki-Miyaura Coupling Reactions. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. (2021).
- Synthetic Approaches and Clinical Application of Representative Small-Molecule Inhibitors of Cyclin-Dependent Kinase for Cancer Therapy. (2024). MDPI.
- Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. (2012). Molecules.
- Design and synthesis of pyrimidine derivatives as potent EGFR inhibitors for non-small cell lung cancer. (n.d.). National Journal of Pharmaceutical Sciences.
- 5-Bromo-2,4-dichloropyrimidine: A Vital Intermediate for Advanced Pharmaceuticals. (2025). NINGBO INNO PHARMCHEM CO.,LTD.
- PIM kinase inhibitors: Structural and pharmacological perspectives. (2019). European Journal of Medicinal Chemistry.
- Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. (2024). Current Medicinal Chemistry.
- Design, Synthesis, and Evaluation of Novel ROCK Inhibitors for Glaucoma Treatment: Insights into In Vitro and In Vivo Efficacy and Safety. (2025). Journal of Medicinal Chemistry.
- New synthesis method of ribociclib intermediate. (n.d.).
- Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). (2025). Current Pharmaceutical Design.
- WO2020084389A1 - Ribociclib intermediate and process for preparation thereof. (2020).
- US9193732B2 - Salt(s) of 7-cyclopentyl-2-(5-piperazin-1-yl-pyridin-2-ylamino). (2016).
- Synthesis, Biological Evaluation, X-ray Structure, and Pharmacokinetics of Aminopyrimidine c-jun-N-terminal Kinase (JNK) Inhibitors. (2010). Journal of Medicinal Chemistry.
- Optimization of reaction conditions for amination of 4-Amino-2,6-dichloropyrimidine. (n.d.). BenchChem.
- Design and synthesis of potent and selective azaindole-based Rho kinase (ROCK) inhibitors. (2007). Bioorganic & Medicinal Chemistry Letters.
- Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. (2022). Journal of Medicinal Chemistry.
- An improved process for the preparation of ribociclib and its salts. (2019).
- Application Notes and Protocols for Suzuki Coupling of 5-Bromo-2-chloro-4-methoxypyrimidine. (n.d.). BenchChem.
- 7-Cyclopentyl-N,N-dimethyl-2-((5-(piperazin-1-yl)pyridin-2-yl)amino)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide. (n.d.). MedChemExpress.
- Process for the preparation of ribociclib succinate and its novel crystalline forms thereof - P
- 7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid dimethylamide and processes of making thereof - P
- Development of a Covalent Inhibitor of c-Jun N-Terminal Protein Kinase (JNK) 2/3 with Selectivity over JNK1. (2023). Journal of Medicinal Chemistry.
- SUCCINATE SALT OF 7-CYCLOPENTYL-2 -(5-PIPERAZIN-1-YL-PYRIDIN-2-YLAMINO). (2011).
- United States Patent (19). (1976).
- Synthesis and SAR of aminopyrimidines as novel c-Jun N-terminal kinase (JNK) inhibitors. (2007). Sigma-Aldrich.
- CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine. (2013).
- The Design, Synthesis and Evaluation of Rho-kinase Inhibitory Activity of 4-aryl-thiazole-2-amines. (2018).
- Compounds from Natural Sources as Protein Kinase Inhibitors. (2020). Molecules.
- IC50 – Knowledge and References. (n.d.). Taylor & Francis.
- This compound. (n.d.). ChemicalBook.
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Application Notes and Protocols for the N-Alkylation of 5-Bromo-4,6-dihydroxypyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of N-Alkylated Pyrimidines
N-alkylated pyrimidines are a cornerstone of medicinal chemistry, forming the structural core of a multitude of therapeutic agents. The strategic introduction of alkyl substituents onto the pyrimidine ring can profoundly influence a molecule's pharmacological profile, modulating its binding affinity, selectivity, metabolic stability, and pharmacokinetic properties. 5-Bromo-4,6-dihydroxypyrimidine is a versatile scaffold for the synthesis of novel drug candidates. The bromine atom at the C5 position provides a handle for further functionalization, such as cross-coupling reactions, while the dihydroxy motif offers opportunities for diverse substitution patterns. This guide provides a detailed protocol for the N-alkylation of this compound, addressing the critical challenge of regioselectivity and offering insights into reaction optimization.
Understanding the Chemistry: Tautomerism and Regioselectivity
A critical aspect to consider in the N-alkylation of this compound is its existence in various tautomeric forms. The "dihydroxypyrimidine" nomenclature can be misleading, as the molecule predominantly exists in more stable keto-enol and diketo forms in solution and the solid state. This tautomeric equilibrium significantly impacts the regioselectivity of alkylation, as both nitrogen and oxygen atoms can act as nucleophiles.[1][2][3][4]
The primary challenge in the N-alkylation of this substrate is to achieve selective alkylation on one of the nitrogen atoms (N1 or N3) over the oxygen atoms, and to control the regioselectivity between the two non-equivalent ring nitrogens. The choice of base, solvent, and alkylating agent plays a pivotal role in directing the reaction towards the desired N-alkylated product.[5][6][7]
Experimental Protocols
This section outlines two primary protocols for the N-alkylation of this compound: a classical approach using a base and an alkyl halide, and the Mitsunobu reaction for cases where the alkylating agent is an alcohol.
Protocol 1: Direct N-Alkylation with Alkyl Halides
This method is a widely used and straightforward approach for N-alkylation. The choice of base and solvent is crucial for achieving high yields and regioselectivity. A strong, non-nucleophilic base is typically employed to deprotonate the pyrimidine ring, generating a nucleophilic anion that subsequently reacts with the alkyl halide.
Materials and Reagents:
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium carbonate (K₂CO₃)
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Anhydrous diethyl ether or hexanes (for washing NaH)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Preparation of the Reaction Vessel: To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Dissolution: Add anhydrous DMF or DMSO to dissolve the starting material. The concentration is typically in the range of 0.1-0.5 M.
-
Deprotonation:
-
Using Sodium Hydride (for stronger alkylating agents): Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.1-1.2 eq) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30-60 minutes, or until gas evolution ceases.
-
Using Potassium Carbonate (for more reactive alkylating agents): Add anhydrous potassium carbonate (2.0-3.0 eq) to the solution and stir vigorously at room temperature for 30 minutes.
-
-
Alkylation: Slowly add the alkyl halide (1.0-1.2 eq) dropwise to the reaction mixture at 0 °C (if using NaH) or room temperature (if using K₂CO₃).
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). For less reactive alkyl halides, gentle heating (e.g., 50-60 °C) may be necessary.
-
Work-up:
-
Once the reaction is complete, cool the mixture to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Dilute the mixture with water and transfer it to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated product.
Rationale for Experimental Choices:
-
Base: Sodium hydride is a strong, non-nucleophilic base that irreversibly deprotonates the pyrimidine, driving the reaction towards alkylation. Potassium carbonate is a milder base suitable for more reactive alkylating agents, which can help to minimize side reactions.
-
Solvent: DMF and DMSO are polar aprotic solvents that are excellent for dissolving the pyrimidine salt and promoting SN2 reactions.
-
Temperature: The initial deprotonation is performed at 0 °C to control the exothermic reaction with NaH. The alkylation is typically carried out at room temperature or with gentle heating to ensure a reasonable reaction rate.
Protocol 2: Mitsunobu Reaction for N-Alkylation with Alcohols
The Mitsunobu reaction is a powerful tool for the N-alkylation of heterocycles using an alcohol as the alkylating agent. This reaction proceeds under mild, neutral conditions and is particularly useful for introducing secondary alkyl groups with inversion of stereochemistry.[1]
Materials and Reagents:
-
This compound
-
Alcohol (the source of the alkyl group)
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Ethyl acetate
-
Hexanes
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Preparation of the Reaction Vessel: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq), the alcohol (1.1-1.5 eq), and triphenylphosphine (1.5 eq).
-
Dissolution: Add anhydrous THF or DCM to dissolve the reagents.
-
Reaction Initiation: Cool the solution to 0 °C in an ice bath. Slowly add DIAD or DEAD (1.5 eq) dropwise to the stirred solution over 10-15 minutes. An exothermic reaction is often observed.
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure.
-
The crude residue will contain the desired product along with triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate byproduct.
-
-
Purification: Purify the crude product by silica gel column chromatography. A common strategy is to first elute with a non-polar solvent (e.g., hexanes) to remove some of the byproducts, followed by a gradient of a more polar solvent (e.g., ethyl acetate in hexanes) to isolate the N-alkylated product.
Rationale for Experimental Choices:
-
Reagents: The combination of PPh₃ and DIAD/DEAD forms a phosphonium salt in situ, which activates the alcohol for nucleophilic attack by the pyrimidine nitrogen.
-
Solvent: THF and DCM are common solvents for the Mitsunobu reaction as they are relatively non-polar and aprotic.
-
Temperature: The reaction is initiated at 0 °C to control the initial exothermic reaction.
Data Presentation and Characterization
For effective analysis and comparison of results, all quantitative data should be summarized in a structured table.
Table 1: Reaction Parameters and Outcomes for N-Alkylation of this compound
| Entry | Alkylating Agent | Base/Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) | N1/N3 Ratio |
| 1 | Methyl Iodide | NaH | DMF | RT | 12 | Data | Data |
| 2 | Benzyl Bromide | K₂CO₃ | DMSO | 60 | 8 | Data | Data |
| 3 | Isopropanol | PPh₃, DIAD | THF | RT | 24 | Data | Data |
*Data to be filled in by the researcher based on experimental results.
Characterization:
The structure and purity of the synthesized N-alkylated products should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the product and determine the site of alkylation (N1 vs. N3) through analysis of chemical shifts and coupling constants.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
Visualizing the Workflow
A clear understanding of the experimental workflow is essential for successful execution.
Caption: A generalized workflow for the N-alkylation of this compound.
Troubleshooting and Key Considerations
-
Low Yield: If the yield is low, consider increasing the reaction time or temperature. Ensure all reagents and solvents are anhydrous, as water can quench the base and interfere with the reaction.
-
Mixture of Products (N- vs. O-alkylation): The ratio of N- to O-alkylation can be influenced by the solvent and counter-ion. Generally, polar aprotic solvents like DMF favor N-alkylation, while polar protic solvents can favor O-alkylation. The use of silver salts of the pyrimidine has also been reported to favor O-alkylation.[6]
-
Mixture of Regioisomers (N1 vs. N3): The steric bulk of the alkylating agent and the substitution pattern on the pyrimidine ring can influence the N1/N3 regioselectivity. For uracil and related systems, N1 is often the more kinetically favored site of alkylation.[8][9] Protecting group strategies, such as using a Boc group on one of the nitrogens, can be employed for selective alkylation at the other nitrogen.[9]
-
Purification Challenges: The byproducts of the Mitsunobu reaction can sometimes be difficult to separate from the desired product. Careful optimization of the chromatography conditions is often necessary.
Conclusion
The N-alkylation of this compound is a valuable transformation for the synthesis of novel compounds with potential therapeutic applications. By carefully selecting the reaction conditions, particularly the base, solvent, and alkylating agent, researchers can achieve efficient and regioselective N-alkylation. The protocols and insights provided in this guide serve as a comprehensive resource for scientists engaged in the design and synthesis of new pyrimidine-based drug candidates.
References
- Kuznetsova, L. S., et al. (2021). Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives. ACS Omega, 6(22), 14337–14346. [Link]
- Inoue, Y., Furutachi, N., & Nakanishi, K. (1966). Tautomerism of 4-Hydroxy- and 4,6-Dihydroxypyrimidine. The Journal of Organic Chemistry, 31(1), 175–178. [Link]
- Katritzky, A. R., & Waring, A. J. (1962). Tautomeric Pyrimidines. Part I. The Structure of "4,6-Dihydroxypyrimidine" and its N-Methyl Derivatives. Journal of the Chemical Society, 1540-1544.
- Shaik, F. P., et al. (2021). Green Synthesis of Uracil Derivatives, DNA Binding Study and Docking-based Evaluation of their Anti-cancer and Anti-viral Potency. Acta Scientific Pharmaceutical Sciences, 5(12), 24-35. [Link]
- Wang, Z., et al. (2013). Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][1][9]naphthyrin-5(6H)-one. Tetrahedron Letters, 54(32), 4299-4302. [Link]
- Srivastava, P., & Srivastava, P. C. (2001). N-3-Alkylation of Uracil and Derivatives via N-1-Boc Protection.
- Giuliano, B. M., et al. (2010). Tautomerism in 4-hydroxypyrimidine, S-methyl-2-thiouracil, and 2-thiouracil. The Journal of Physical Chemistry A, 114(1), 511-518. [Link]
- Bešter-Rogač, M., & Stare, J. (2015). Direct N3 Alkylation of Uracil and Derivatives via N1-[2-(trimethylsilyl)ethoxymethyl] Protection. The Journal of Organic Chemistry, 80(1), 586-591. [Link]
- de Oliveira, C. S. A., et al. (2022). Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones Using 4-(Iodomethyl)pyrimidines. The Journal of Organic Chemistry, 87(11), 7334–7345. [Link]
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- 6. Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2,7]naphthyrin-5(6H)-one - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. researchgate.net [researchgate.net]
Application Notes & Protocols for the Strategic Functionalization of the C5 Position of Dihydroxypyrimidines
Introduction: The C5 Position as a Nexus for Biological Activity
Dihydroxypyrimidines, principally uracil and thymine, are fundamental components of nucleic acids. While their canonical roles in base-pairing are well-understood, the C5 position of the pyrimidine ring presents a unique site for chemical modification that nature itself exploits, for instance, in the methylation of uracil to form thymine. For researchers, scientists, and drug development professionals, the C5 position is a critical handle for modulating the biological and physicochemical properties of these heterocyles.[1][2][3] Strategic functionalization at this site can enhance binding affinity to target enzymes, improve metabolic stability, or introduce novel functionalities for applications in diagnostics and antisense technologies.[4][5][6][7]
The introduction of diverse substituents—ranging from simple alkyl and aryl groups to complex linkers—has been pivotal in the development of potent antiviral and anticancer agents.[8][9] This guide provides a detailed exploration of the core synthetic strategies for C5 functionalization, focusing on robust and reproducible protocols grounded in established chemical principles. We will delve into the prerequisite halogenation of the pyrimidine core and subsequently explore the power of palladium-catalyzed cross-coupling reactions, which represent the most versatile and widely adopted methods in the field.
Part 1: Prerequisite Halogenation of the Pyrimidine C5 Position
The journey to a functionalized C5 position almost invariably begins with the introduction of a halogen atom (I, Br, Cl). Halogenated pyrimidines, particularly 5-iodo- and 5-bromouracil derivatives, are exceptionally versatile intermediates. The carbon-halogen bond serves as a synthetic linchpin for a multitude of subsequent cross-coupling reactions. The most direct and common method for this transformation is electrophilic aromatic halogenation.[10][11]
Mechanism Insight: Electrophilic Halogenation
The pyrimidine ring, while aromatic, is electron-deficient. However, the dihydroxy substitution pattern (in its tautomeric keto form) provides sufficient electron density to render the C5 position nucleophilic and susceptible to attack by an electrophilic halogen source. The reaction proceeds via the formation of a resonance-stabilized cationic intermediate (a Wheland intermediate), followed by deprotonation to restore aromaticity.[11][12] For less reactive halogens like iodine, an oxidizing agent is often used to generate a more potent electrophilic iodine species ("I+").[10]
Caption: Mechanism of C5 electrophilic halogenation.
Protocol 1: Synthesis of 5-Iodo-2'-Deoxyuridine
This protocol describes a reliable method for the iodination of 2'-deoxyuridine, a common starting material for synthesizing modified nucleosides for antiviral and oligonucleotide applications.
Materials:
-
2'-Deoxyuridine
-
Iodine (I₂)
-
Cerium(IV) ammonium nitrate (CAN)
-
Acetonitrile (ACN), anhydrous
-
Round-bottom flask, magnetic stirrer, heating mantle/oil bath
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 2'-deoxyuridine (1.0 eq). Dissolve it in anhydrous acetonitrile.
-
Reagent Addition: Add iodine (I₂, 0.6 eq) to the solution and stir until it is mostly dissolved.
-
Initiation: In a separate flask, dissolve cerium(IV) ammonium nitrate (CAN, 2.5 eq) in acetonitrile. Add this solution dropwise to the reaction mixture over 15-20 minutes. The reaction is often exothermic.
-
Reaction Monitoring: Stir the reaction at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS, observing the consumption of the starting material. The reaction is typically complete within 2-4 hours.
-
Workup: Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to reduce any excess iodine. The color will fade from dark brown to pale yellow.
-
Extraction: Remove the acetonitrile under reduced pressure. Extract the aqueous residue with ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography on silica gel to yield pure 5-iodo-2'-deoxyuridine.
Expected Outcome: This procedure typically affords the desired product in good to excellent yields (80-95%), providing a key building block for subsequent cross-coupling reactions.[1]
Part 2: Palladium-Catalyzed Cross-Coupling Strategies
Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, and their application to C5-halopyrimidines provides a powerful and modular approach to introduce carbon-carbon and carbon-heteroatom bonds.[2][3][13] These methods are prized for their broad functional group tolerance and predictable reactivity.
A. Suzuki-Miyaura Coupling: Forging C5-Aryl and C5-Vinyl Bonds
The Suzuki-Miyaura reaction couples an organoboron reagent (boronic acid or ester) with an organic halide.[14] It is the preeminent method for synthesizing C5-aryl pyrimidines, which are common scaffolds in kinase inhibitors and other pharmaceuticals.[15][16][17]
Causality: The reaction's success hinges on a catalytic cycle involving a palladium(0) species. A base is crucial for activating the boronic acid, forming a more nucleophilic borate complex that facilitates the key transmetalation step with the Pd(II)-pyrimidine intermediate.[14]
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
Protocol 2: Suzuki-Miyaura Coupling of 5-Iodouracil with Phenylboronic Acid
Materials:
-
5-Iodouracil or 5-Iodo-2'-deoxyuridine (1.0 eq)
-
Phenylboronic acid (1.2-1.5 eq)
-
Palladium catalyst: Pd(PPh₃)₄ (Tetrakis) or Pd(OAc)₂ with a ligand like SPhos (1-5 mol%)
-
Base: K₂CO₃, Cs₂CO₃, or K₃PO₄ (2-3 eq)
-
Solvent: 1,4-Dioxane/Water mixture (e.g., 4:1) or DMF
-
Schlenk flask or microwave vial, inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a Schlenk flask or microwave vial, add 5-iodouracil (1.0 eq), phenylboronic acid (1.2 eq), and the base (e.g., K₂CO₃, 3.0 eq).
-
Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.
-
Solvent and Catalyst Addition: Add the degassed solvent mixture (e.g., dioxane/water) via syringe. Then, add the palladium catalyst under a positive flow of inert gas.
-
Heating: Heat the reaction mixture with stirring. Typical temperatures range from 80-110 °C. For microwave-assisted reactions, temperatures may be higher for shorter durations.[16]
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting halide is consumed (typically 4-24 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers. Wash the organic layer with brine.
-
Purification: Dry the organic phase over Na₂SO₄, filter, and concentrate. Purify the crude residue by column chromatography to obtain 5-phenyluracil.
Data Summary: Typical Suzuki-Miyaura Conditions
| Component | Example | Role/Rationale |
| Pd Catalyst | Pd(PPh₃)₄, Pd(OAc)₂/SPhos | Facilitates the catalytic cycle. Ligand choice influences efficiency. |
| Base | K₂CO₃, Cs₂CO₃ | Activates the boronic acid for transmetalation.[14] |
| Solvent | Dioxane/H₂O, DMF, Toluene | Solubilizes reagents; water often accelerates transmetalation. |
| Temperature | 80 - 120 °C | Provides activation energy for oxidative addition and other steps. |
| Typical Yield | 60 - 95% | Highly dependent on substrates and specific conditions.[15][16] |
B. Sonogashira Coupling: Introducing Alkynyl Functionality
The Sonogashira reaction is the premier method for forming a C-C bond between a terminal alkyne and an sp²-carbon halide, such as C5-iodouracil.[18] This reaction introduces a rigid, linear alkynyl group, a valuable pharmacophore and a versatile handle for further "click chemistry" modifications. The reaction typically employs a dual catalytic system of palladium and a copper(I) salt.[19][20]
Causality: The palladium cycle mirrors that of other cross-couplings. The unique role of copper(I) is to react with the terminal alkyne and base to form a copper(I) acetylide intermediate. This species is highly effective at transferring the alkynyl group to the palladium(II) center during the transmetalation step, which is often the rate-determining step in copper-free variants.[20]
Caption: Dual catalytic cycles of the Sonogashira reaction.
Protocol 3: Sonogashira Coupling of 5-Iodo-2'-deoxyuridine
Materials:
-
5-Iodo-2'-deoxyuridine (1.0 eq)
-
Terminal alkyne (e.g., Phenylacetylene, 1.2 eq)
-
Palladium catalyst: PdCl₂(PPh₃)₂ (2-5 mol%)
-
Copper co-catalyst: Copper(I) iodide (CuI) (4-10 mol%)
-
Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2-3 eq)
-
Solvent: Anhydrous THF or DMF
-
Schlenk flask, inert atmosphere setup
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add 5-iodo-2'-deoxyuridine (1.0 eq), the palladium catalyst, and copper(I) iodide.
-
Inert Atmosphere: Evacuate and backfill the flask with Argon or Nitrogen three times.
-
Solvent and Reagents: Add the anhydrous solvent (e.g., THF), followed by the base (e.g., TEA). Stir for 5-10 minutes.
-
Alkyne Addition: Add the terminal alkyne dropwise to the mixture.
-
Heating: Stir the reaction at room temperature or with gentle heating (40-60 °C) to accelerate the reaction.[21] Copper-catalyzed reactions are often efficient at lower temperatures.[20]
-
Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is often complete within 2-12 hours.
-
Workup: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst residues, washing with the reaction solvent. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the 5-alkynyl-2'-deoxyuridine derivative.
C. Heck-Mizoroki Coupling: C5-Alkenylation
The Heck reaction forms a C-C bond between an organic halide and an alkene, creating a substituted alkene product.[22][23] This reaction is particularly valuable for synthesizing C5-vinyl and C5-styrenyl pyrimidines. A prominent example of its application is in the synthesis of (E)-5-(2-bromovinyl)-2'-deoxyuridine (Brivudine), a potent antiviral agent against herpes simplex virus type-1.[24][25]
Causality: The Heck catalytic cycle involves the oxidative addition of Pd(0) to the C5-halide, followed by coordination and migratory insertion of the alkene into the Pd-C bond. The final key step is a β-hydride elimination, which forms the C=C double bond of the product and generates a palladium-hydride species. A base is required to regenerate the active Pd(0) catalyst from this species.[22][26]
Caption: Catalytic cycle of the Heck-Mizoroki reaction.
Protocol 4: Heck Coupling for the Synthesis of a C5-Alkenylated Uridine Derivative
Materials:
-
5-Iodo-2'-deoxyuridine (1.0 eq)
-
Alkene (e.g., n-butyl acrylate, 1.5 eq)
-
Palladium catalyst: Pd(OAc)₂ (5-10 mol%)
-
Ligand (optional but recommended): PPh₃, P(o-tol)₃, or a phosphine-imidazolium salt
-
Base: Triethylamine (TEA) or NaOAc (2-3 eq)
-
Solvent: Acetonitrile (ACN) or DMF
-
Sealed reaction tube or vial
Procedure:
-
Reaction Setup: In a sealable reaction tube, combine 5-iodo-2'-deoxyuridine (1.0 eq), the palladium catalyst, the ligand (if used), and the base.
-
Inert Atmosphere: Purge the tube with an inert gas.
-
Reagent Addition: Add the anhydrous solvent followed by the alkene via syringe.
-
Sealing and Heating: Securely seal the tube and place it in a preheated oil bath or heating block. Temperatures typically range from 80 to 120 °C.
-
Monitoring: Monitor the reaction by TLC or LC-MS. Heck reactions can take from 6 to 48 hours to reach completion.
-
Workup: After cooling, dilute the mixture with a suitable organic solvent and filter through Celite to remove palladium black.
-
Extraction and Purification: Wash the filtrate with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude material by flash column chromatography.
Data Summary: Typical Heck-Mizoroki Conditions
| Component | Example | Role/Rationale |
| Pd Catalyst | Pd(OAc)₂, PdCl₂(PPh₃)₂ | The active Pd(0) is often formed in situ from a Pd(II) precursor. |
| Ligand | PPh₃, P(o-tol)₃ | Stabilizes the Pd catalyst and modulates its reactivity. |
| Base | TEA, NaOAc, K₂CO₃ | Neutralizes the generated HX and regenerates the Pd(0) catalyst.[22] |
| Solvent | ACN, DMF | Polar aprotic solvents are typically used to dissolve reactants. |
| Temperature | 80 - 140 °C | Higher temperatures are often required for alkene insertion. |
| Typical Yield | 50 - 85% | Can be sensitive to steric hindrance on the alkene partner.[25] |
Part 3: Other Key C5 Functionalization Strategies
Formylation and Derivatization
5-Formyluracil is a significant oxidation product of thymine and serves as a versatile synthetic intermediate.[27][28] The aldehyde group is a gateway to a vast array of other functionalities through reactions like Wittig olefination, reductive amination, and condensation, allowing for the installation of diverse side chains. The synthesis of 5-formyluracil can be achieved through the oxidation of 5-hydroxymethyluracil.[27][29]
Conclusion and Outlook
The functionalization of the C5 position of dihydroxypyrimidines is a cornerstone of modern medicinal chemistry and chemical biology. The robust and versatile nature of palladium-catalyzed cross-coupling reactions—Suzuki, Sonogashira, and Heck—provides a reliable synthetic platform for accessing a vast chemical space. The protocols and mechanistic insights provided in this guide are intended to empower researchers to design and execute these critical transformations with confidence. As the demand for novel therapeutics and sophisticated biological probes continues to grow, the strategic modification of the pyrimidine C5 position will undoubtedly remain a fertile ground for discovery and innovation.[7]
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- 5-formyluracil - DNAmod: the DNA modification database. (n.d.).
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- 5-formyluracil and its nucleoside derivatives confer toxicity and mutagenicity to mammalian cells by interfering with normal RNA and DNA metabolism | Request PDF - ResearchGate. (n.d.).
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- Metal Catalyzed Cross-Coupling Reactions in the Decoration of Pyrimidine, Pyridazine, and Pyrazine | Request PDF - ResearchGate. (n.d.).
- Catalyzed Mizoroki–Heck Reaction or C–H Activation - MDPI. (n.d.).
- The synthesis and properties of some 5-substituted uracil derivatives - PubMed. (1981).
- Application Notes and Protocols for Suzuki-Miyaura Coupling with 5-Bromoindole - Benchchem. (n.d.).
- Application Notes and Protocols for Sonogashira Coupling of 2-Iodo-5-Alkylfurans - Benchchem. (n.d.).
- Suzuki Cross-coupling Reaction procedure - Rose-Hulman. (n.d.).
- Pd–imidate complexes as recyclable catalysts for the synthesis of C5-alkenylated pyrimidine nucleosides via Heck cross-coupling reaction - RSC Publishing. (n.d.).
- Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024).
- Heck reaction - Wikipedia. (n.d.).
- Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol - KAUST Repository. (n.d.).
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- Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions | Request PDF - ResearchGate. (n.d.).
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- (a) Position of C5 (γ) and uracil substituents in the PNA:DNA duplex,... - ResearchGate. (n.d.).
- C-5 substituted pyrimidine nucleosides. 2. Synthesis via olefin coupling to organopalladium intermediates derived from uridine and 2'-deoxyuridine | Journal of the American Chemical Society. (n.d.).
- Electrophilic Halogen Reagents-mediated Halogenation: Synthesis of Halogenated Dihydro-1,3-oxazine Derivatives - ResearchGate. (n.d.).
- 16.2: Other Aromatic Substitutions - Chemistry LibreTexts. (2023).
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Application Notes and Protocols for the Biological Screening of 5-Bromo-4,6-dihydroxypyrimidine Derivatives
Introduction: The Pyrimidine Scaffold as a Cornerstone in Drug Discovery
The pyrimidine ring is a privileged heterocyclic scaffold that forms the chemical foundation for a vast array of biologically active molecules.[1] Its fundamental role in biological systems is underscored by its presence in the nucleobases of DNA and RNA (cytosine, thymine, and uracil).[2][3] This inherent biocompatibility has spurred the synthesis and investigation of a multitude of pyrimidine derivatives, revealing a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][4][5][6][7] The versatility of the pyrimidine core allows for extensive chemical modification, enabling the fine-tuning of its biological activity and the development of potent and selective therapeutic agents.[6]
Among the diverse class of pyrimidine derivatives, 5-bromopyrimidine analogs have garnered significant attention for their potential as anticancer agents.[8] The introduction of a bromine atom at the 5-position can significantly influence the compound's electronic properties and its ability to interact with biological targets.[9] This guide provides a comprehensive overview of the biological screening of a specific subclass: 5-Bromo-4,6-dihydroxypyrimidine derivatives . We will delve into detailed protocols for assessing their potential as anticancer and antimicrobial agents, grounded in established scientific principles and methodologies.
Part 1: Anticancer Activity Screening
Pyrimidine derivatives have shown considerable promise as anticancer agents by targeting various hallmarks of cancer, including uncontrolled cell proliferation and survival.[1][10] Their mechanisms of action often involve the inhibition of key enzymes and signaling pathways essential for tumor growth and progression.[1][5][11]
Primary Cytotoxicity Screening: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and, consequently, the cytotoxic potential of test compounds.[8] The assay is based on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Objective: To determine the in vitro cytotoxic activity of this compound derivatives against various cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer).[8][12]
-
Complete cell culture medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin).[12]
-
This compound derivatives (dissolved in DMSO to create stock solutions).
-
MTT solution (5 mg/mL in phosphate-buffered saline, PBS).[8]
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF).[8]
-
96-well microplates.
-
Multichannel pipette.
-
Microplate reader.
Procedure:
-
Cell Seeding: Harvest cancer cells from culture flasks, count them, and seed them into 96-well plates at an optimal density (e.g., 5,000-10,000 cells/well).[8] Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[8]
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives and a positive control (e.g., a known anticancer drug like Doxorubicin) in the culture medium.[8] Remove the old medium from the cell plates and add 100 µL of the medium containing the test compounds at various concentrations to the respective wells. Include wells with untreated cells (vehicle control) and wells with medium only (blank).
-
Incubation: Incubate the plates for a specified period, typically 48 or 72 hours, at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
The cell viability is calculated as a percentage of the control (untreated cells). The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[1] A lower IC50 value indicates greater cytotoxic potency.[1]
Table 1: Example of IC50 Data for 5-Bromopyrimidine Analogs
| Compound | HCT116 (Colon) IC50 (µM) | A549 (Lung) IC50 (µM) | K562 (Leukemia) IC50 (µM) |
| Derivative 1 | 15.6 ± 1.5 | 21.5 ± 2.1 | 0.011 ± 0.002 |
| Derivative 2 | >100 | >100 | 0.015 ± 0.003 |
| Dasatinib (Control) | 2.5 ± 0.2 | 5.1 ± 0.4 | 0.005 ± 0.001 |
| Data presented is hypothetical and for illustrative purposes, based on similar compounds reported in the literature.[8] |
Investigating the Mechanism of Action
The anticancer activity of pyrimidine derivatives can be attributed to various mechanisms, including the inhibition of kinases, which are crucial enzymes in cell signaling pathways that regulate cell growth and proliferation.[11][13] The pyrimidine scaffold is adept at forming hydrogen bonds with the hinge region of many kinases, a key interaction for potent inhibition.[11]
Caption: Workflow for anticancer screening and mechanism of action studies.
Part 2: Antimicrobial Activity Screening
The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents.[1] Pyrimidine derivatives have demonstrated significant potential in this area.[2][14][15][16]
Primary Antimicrobial Screening: Broth Microdilution Method
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. The MIC is the lowest concentration of a compound that prevents visible growth of a microorganism.[1][17]
Objective: To determine the in vitro antimicrobial activity of this compound derivatives against various bacterial and fungal strains.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).[15][18]
-
Fungal strains (e.g., Candida albicans, Aspergillus flavus).[15]
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
This compound derivatives (dissolved in DMSO).
-
Standard antimicrobial agents (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).[17]
-
96-well microplates.
-
Spectrophotometer or microplate reader.
Procedure:
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism in the appropriate broth.
-
Compound Dilution: Prepare serial two-fold dilutions of the test compounds and standard drugs in the broth medium in a 96-well plate.
-
Inoculation: Add the standardized inoculum to each well of the microplate. Include a growth control well (inoculum without compound) and a sterility control well (broth only).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.
The MIC value is a quantitative measure of the antimicrobial potency of a compound. A lower MIC value indicates greater antimicrobial activity.
Table 2: Example of MIC Data for Pyrimidine Derivatives
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| Derivative 1 | 16 | 32 | 64 |
| Derivative 2 | 8 | 16 | 32 |
| Ciprofloxacin | 1 | 0.5 | N/A |
| Fluconazole | N/A | N/A | 2 |
| Data presented is hypothetical and for illustrative purposes, based on similar compounds reported in the literature.[17] |
Potential Antimicrobial Mechanisms of Action
The antimicrobial activity of pyrimidine derivatives can stem from various mechanisms, including the inhibition of essential enzymes like dihydrofolate reductase (DHFR) and DNA gyrase.[1][17]
Caption: Inhibition of Dihydrofolate Reductase (DHFR) by pyrimidine derivatives.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The protocols outlined in this guide provide a robust framework for the initial biological screening of these derivatives for their potential anticancer and antimicrobial activities. Positive hits from these primary screens should be further investigated through secondary assays to confirm their activity, elucidate their mechanism of action, and assess their selectivity and toxicity. Structure-activity relationship (SAR) studies will also be crucial for optimizing the lead compounds to enhance their potency and drug-like properties.
References
- Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024).
- Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - MDPI.
- A Review on Synthesis, Anticancer and Antiviral Potentials of Pyrimidine Deriv
- Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed.
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Application Notes and Protocols for the Antimicrobial Evaluation of Novel Pyrimidine Derivatives
Introduction: The Imperative for Novel Antimicrobial Agents
The rise of multidrug-resistant (MDR) pathogens presents a formidable challenge to global health. In this landscape, the exploration of new chemical scaffolds with potent antimicrobial activity is a critical priority. Pyrimidine derivatives have emerged as a highly promising class of heterocyclic compounds, demonstrating a wide spectrum of biological activities, including antibacterial, antifungal, and antiviral properties.[1][2][3][4] Their structural versatility allows for extensive chemical modification, making them ideal candidates for the development of next-generation antimicrobial agents that can overcome existing resistance mechanisms.[5][6]
The pyrimidine core is a fundamental building block in various natural and synthetic molecules, enabling these compounds to interact with essential cellular components and pathways, from DNA replication to cell division.[5][6] For instance, certain thiophenyl-pyrimidine derivatives have been shown to inhibit the FtsZ protein, a crucial component of the bacterial cell division machinery, representing a novel mechanism of action against resistant strains like MRSA.[7][8]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically evaluate the antimicrobial potential of novel pyrimidine derivatives. The protocols herein are grounded in established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring that the generated data is robust, reproducible, and relevant for downstream development.[9][10] We will proceed from primary efficacy screening to essential safety profiling, explaining the causality behind each experimental step to empower scientifically sound decision-making.
Overall Evaluation Workflow
A structured, tiered approach is essential for the efficient evaluation of new chemical entities. The workflow begins with determining the potency of the compounds against a panel of relevant microorganisms, followed by an assessment of their killing kinetics and, crucially, their safety profile against mammalian cells.
Protocol 1: Minimum Inhibitory Concentration (MIC) Determination
Principle and Causality
The Minimum Inhibitory Concentration (MIC) is the cornerstone of antimicrobial susceptibility testing. It is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[11][12] This quantitative measure is the primary indicator of a compound's potency. We utilize the broth microdilution method as it is considered a reference method by both CLSI and EUCAST; it is highly reproducible, suitable for high-throughput screening, and provides a clear quantitative endpoint.[10][13]
Materials
-
Novel pyrimidine derivatives
-
Sterile 96-well, U-bottom microtiter plates
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
0.5 McFarland turbidity standard
-
Reference antibiotic (e.g., Ciprofloxacin, Gentamicin)
-
Sterile saline (0.85% w/v) or Phosphate-Buffered Saline (PBS)
-
Spectrophotometer
-
Multichannel pipette
Step-by-Step Methodology
-
Preparation of Compound Stock:
-
Dissolve the pyrimidine derivatives in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).
-
Causality: Using a high-concentration stock minimizes the volume of solvent added to the assay, preventing solvent-induced toxicity or inhibition of bacterial growth.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate (18-24 hours growth), select 3-5 well-isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension with a spectrophotometer to match the 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).[14]
-
Dilute this standardized suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the wells.[11]
-
Causality: A standardized inoculum is critical for reproducibility. A density that is too high can mask the effect of the compound, while one that is too low can lead to falsely optimistic MIC values.
-
-
Plate Preparation and Serial Dilution:
-
Add 100 µL of sterile CAMHB to all wells of a 96-well plate.
-
Add an additional 100 µL of the compound stock solution (appropriately diluted from the main stock to twice the highest desired screening concentration) to the first column of wells.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating across the plate to column 10. Discard the final 100 µL from column 10. This creates a concentration gradient.[15]
-
Column 11 will serve as the growth control (no compound).
-
Column 12 will serve as the sterility control (no compound, no bacteria).
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared bacterial inoculum (from step 2) to wells in columns 1 through 11. Do not add bacteria to column 12.
-
The final volume in each well will be 200 µL, and the compound concentrations will be halved to their final test concentrations.
-
Cover the plate and incubate at 35-37°C for 16-20 hours under ambient air conditions.[14]
-
-
Determination of MIC:
-
Following incubation, examine the plate visually. The MIC is the lowest concentration of the compound at which there is no visible turbidity (i.e., the first clear well).[16][17]
-
The growth control (Column 11) should be turbid, and the sterility control (Column 12) should be clear. These controls validate the assay's integrity.
-
Protocol 2: Minimum Bactericidal Concentration (MBC) Determination
Principle and Causality
While the MIC assay identifies the concentration that inhibits growth (bacteriostatic effect), the Minimum Bactericidal Concentration (MBC) assay determines the lowest concentration required to kill the microorganism (bactericidal effect).[18] This distinction is crucial, as bactericidal agents are often preferred for treating serious infections. The MBC is typically defined as the concentration that causes a ≥99.9% (3-log) reduction in the initial bacterial inoculum.[16][18]
Step-by-Step Methodology
-
Subculturing from MIC Plate:
-
Use the results from the completed MIC assay (Protocol 1).
-
Select the wells corresponding to the MIC, 2x MIC, and 4x MIC. Also, include the growth control well.
-
Causality: Plating from concentrations at and above the MIC allows for the precise determination of the concentration at which killing occurs, rather than just inhibition.
-
-
Plating and Incubation:
-
Mix the contents of each selected well thoroughly.
-
Aseptically transfer a fixed volume (e.g., 10-20 µL) from each well onto a fresh, antibiotic-free agar plate (e.g., Mueller-Hinton Agar).
-
Spread the inoculum evenly across the plate.
-
Incubate the plates at 35-37°C for 18-24 hours.
-
-
Determination of MBC:
-
After incubation, count the number of colonies (CFUs) on each plate.
-
Compare the CFU counts from the compound-treated plates to the count from the growth control plate (which represents the initial inoculum size after overnight growth).
-
The MBC is the lowest concentration of the pyrimidine derivative that results in a ≥99.9% reduction in CFUs compared to the initial inoculum count.[17]
-
Data Presentation and Interpretation
Quantitative data from these assays should be organized for clear comparison. The ratio of MBC to MIC is also informative; a ratio of ≤4 is generally considered indicative of bactericidal activity.
Table 1: Hypothetical Antimicrobial Activity of Novel Pyrimidine Derivatives
| Compound ID | Test Microorganism | Gram Stain | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| PY-001 | S. aureus ATCC 29213 | Positive | 4 | 8 | 2 | Bactericidal |
| PY-001 | E. coli ATCC 25922 | Negative | 16 | 64 | 4 | Bactericidal |
| PY-002 | S. aureus ATCC 29213 | Positive | 8 | >128 | >16 | Bacteriostatic |
| PY-002 | E. coli ATCC 25922 | Negative | 32 | >128 | >4 | Bacteriostatic |
| Ciprofloxacin | S. aureus ATCC 29213 | Positive | 0.5 | 1 | 2 | Bactericidal |
| Ciprofloxacin | E. coli ATCC 25922 | Negative | 0.015 | 0.03 | 2 | Bactericidal |
Protocol 3: Cytotoxicity Profiling using MTT Assay
Principle and Causality
A promising antimicrobial agent must be selectively toxic to pathogens while exhibiting minimal toxicity to host cells.[19][20] Cytotoxicity assays are therefore a non-negotiable step in the evaluation process.[21] The MTT assay is a widely used colorimetric method to assess cell metabolic activity. Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt (MTT) to a purple formazan precipitate. The amount of formazan produced is directly proportional to the number of viable cells, providing an excellent measure of a compound's effect on cell health.[21]
Materials
-
Mammalian cell line (e.g., HEK293 - human embryonic kidney, or HepG2 - human liver carcinoma)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile 96-well, flat-bottom tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader (570 nm wavelength)
Step-by-Step Methodology
-
Cell Seeding:
-
Trypsinize and count a healthy culture of mammalian cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Causality: Allowing cells to attach and enter a logarithmic growth phase ensures they are healthy and responsive at the time of compound addition.
-
-
Compound Treatment:
-
Prepare 2-fold serial dilutions of the pyrimidine derivatives in complete culture medium at twice the final desired concentrations.
-
Remove the old medium from the cells and add 100 µL of the diluted compound solutions to the wells. Include a vehicle control (e.g., DMSO at the highest concentration used) and a no-treatment control.
-
Incubate the plate for another 24-48 hours.
-
-
MTT Addition and Incubation:
-
After the treatment period, add 20 µL of the 5 mg/mL MTT solution to each well.
-
Incubate for 3-4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.
-
Causality: The incubation time must be sufficient for formazan production but not so long that the cells overgrow or the formazan crystals become difficult to dissolve.
-
-
Solubilization and Measurement:
-
Carefully remove the medium from the wells.
-
Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.
-
Agitate the plate gently for 10-15 minutes to ensure complete dissolution.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage viability against the compound concentration (log scale) and determine the IC₅₀ value (the concentration that inhibits 50% of cell viability) using non-linear regression analysis.
-
Potential Mechanism of Action: Inhibition of Bacterial Cell Division
Many pyrimidine derivatives exert their antimicrobial effect by targeting essential bacterial enzymes and proteins.[5] A particularly attractive target is FtsZ, a tubulin homolog that is essential for bacterial cytokinesis. Inhibition of FtsZ polymerization prevents the formation of the Z-ring, a structure required for cell division, leading to cell filamentation and eventual death.[7][8] This target is absent in eukaryotes, suggesting a high potential for selective toxicity.
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Application Notes & Protocols: A Guide to Developing Anti-inflammatory Agents from Pyrimidine Scaffolds
Introduction: The Pyrimidine Scaffold as a Privileged Structure in Anti-Inflammatory Drug Discovery
Inflammation is a fundamental biological process, a protective response to harmful stimuli like pathogens and damaged cells.[1] However, when this process becomes chronic and unresolved, it underpins a wide array of debilitating diseases, including rheumatoid arthritis, cardiovascular disorders, and cancer.[1] The development of effective and safe anti-inflammatory agents is therefore a cornerstone of pharmaceutical research.[1]
Within the vast landscape of medicinal chemistry, the pyrimidine ring—a six-membered heterocycle with two nitrogen atoms—has emerged as a "privileged scaffold." Its structural versatility and ability to form multiple hydrogen bonds and other interactions allow it to bind to a diverse range of biological targets. Several pyrimidine-based drugs are already in clinical use for their anti-inflammatory effects, such as Tofacitinib, a Janus kinase (JAK) inhibitor.[2]
The anti-inflammatory effects of pyrimidine derivatives are often attributed to their ability to modulate key inflammatory pathways.[1] This includes the inhibition of crucial enzymes like cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), as well as the suppression of pro-inflammatory signaling cascades, such as those mediated by Nuclear Factor-kappa B (NF-κB) and p38 MAP Kinase.[1][2][3] These pathways control the production of inflammatory mediators like prostaglandins, nitric oxide (NO), and cytokines (e.g., TNF-α, IL-6).[2] This guide provides a structured workflow, from synthesis to in vivo validation, for researchers aiming to discover and develop novel anti-inflammatory agents based on the versatile pyrimidine core.
Section 1: Synthesis of Pyrimidine-Based Compound Libraries
The first step in a drug discovery campaign is the synthesis of a diverse library of compounds. The pyrimidine scaffold lends itself to several robust and versatile synthetic methodologies. Multi-component reactions (MCRs) are particularly efficient, allowing for the rapid generation of molecular diversity from simple starting materials in a single pot.[4][5]
Key Synthetic Strategy: The Biginelli Reaction
The Biginelli reaction, first reported in 1891, is a classic and highly efficient one-pot, three-component reaction for synthesizing 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[6][7][8] These DHPMs are not only valuable as final compounds but also serve as versatile intermediates for further functionalization. The reaction involves the acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea (or thiourea).[5][7]
Causality Behind the Choice: The Biginelli reaction is chosen for its operational simplicity, use of readily available starting materials, and its ability to quickly build a library of compounds with three points of diversity, which is ideal for establishing structure-activity relationships (SAR).
Protocol 1.1: Synthesis of a Dihydropyrimidinone (DHPM) Library via the Biginelli Reaction
This protocol describes a general, acid-catalyzed method for synthesizing a library of DHPMs.
Materials:
-
Aromatic aldehydes (e.g., benzaldehyde, 4-chlorobenzaldehyde)
-
β-ketoesters (e.g., ethyl acetoacetate)
-
Urea or thiourea
-
Ethanol (absolute)
-
Hydrochloric acid (concentrated)
-
Reaction vials, magnetic stirrer, heating block, and reflux condenser
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Recrystallization solvents (e.g., ethanol, ethyl acetate/hexane)
Procedure:
-
Reactant Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aldehyde (10 mmol), ethyl acetoacetate (10 mmol), and urea (15 mmol).
-
Solvent and Catalyst Addition: Add 20 mL of absolute ethanol to the flask. Stir the mixture to achieve a suspension. Carefully add 3-4 drops of concentrated hydrochloric acid as a catalyst.
-
Reaction: Heat the mixture to reflux (approximately 80°C) with continuous stirring for 4-6 hours.
-
Rationale: Heating provides the necessary activation energy for the condensation reactions to proceed at a reasonable rate. The acid catalyzes the initial condensation between the aldehyde and urea.[6]
-
-
Reaction Monitoring: Monitor the progress of the reaction using TLC (e.g., using a 3:1 hexane:ethyl acetate mobile phase). The disappearance of the starting aldehyde spot indicates reaction completion.
-
Isolation: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation of the product.
-
Purification: Collect the solid product by vacuum filtration, washing the crystals with a small amount of cold ethanol to remove unreacted starting materials.
-
Recrystallization: Further purify the crude product by recrystallization from hot ethanol to obtain the pure dihydropyrimidinone derivative.
-
Characterization: Dry the purified product and characterize it using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry) to confirm its structure and purity.
Section 2: The In Vitro Screening Cascade
Once a library of pyrimidine derivatives is synthesized, a hierarchical screening cascade is employed to identify promising candidates. This cascade is designed to efficiently triage compounds, starting with high-throughput biochemical assays and progressing to more complex, lower-throughput cell-based models.
Caption: A typical workflow for developing anti-inflammatory agents.
Protocol 2.1: Primary Screen - Cyclooxygenase-2 (COX-2) Inhibition Assay
Many pyrimidine-based anti-inflammatory agents function by inhibiting COX enzymes, which are responsible for producing inflammatory prostaglandins.[2] A selective COX-2 inhibitor is highly desirable as it can reduce inflammation with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutively expressed COX-1.[9][10]
Principle: This assay measures the ability of a test compound to inhibit the peroxidase activity of purified COX-2. The activity is monitored colorimetrically by observing the oxidation of N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD).[11][12]
Materials:
-
Purified human recombinant COX-2 enzyme
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme cofactor
-
Arachidonic acid (substrate)
-
TMPD (colorimetric probe)
-
Test compounds dissolved in DMSO
-
Celecoxib (positive control)[2]
-
96-well microplate and plate reader (590-620 nm)
Procedure:
-
Reagent Preparation: Prepare all reagents according to the manufacturer's instructions (if using a commercial kit) or standard laboratory protocols.
-
Assay Plate Setup:
-
Add 150 µL of assay buffer to each well.
-
Add 10 µL of Heme to each well.
-
Add 10 µL of the COX-2 enzyme solution.
-
Add 10 µL of test compound solution at various concentrations (e.g., 0.1 to 100 µM). For the positive control, use Celecoxib. For the negative control (100% activity), add 10 µL of DMSO.
-
-
Incubation: Gently mix and incubate the plate at 37°C for 15 minutes.
-
Rationale: This pre-incubation allows the test compounds to bind to the enzyme before the reaction is initiated.
-
-
Reaction Initiation: Add 10 µL of arachidonic acid and 10 µL of TMPD solution to each well to start the reaction.
-
Measurement: Immediately read the absorbance at 590 nm every minute for 5 minutes. The rate of increase in absorbance is proportional to the COX-2 activity.
-
Data Analysis:
-
Calculate the reaction rate (slope of the absorbance vs. time curve) for each well.
-
Determine the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Protocol 2.2: Cell-Based Screen - Nitric Oxide (NO) Inhibition Assay
Compounds that are active in the primary screen are then tested in a more biologically relevant cell-based model. Macrophages stimulated with lipopolysaccharide (LPS) are a standard model for inflammation, producing high levels of nitric oxide (NO) via the inducible nitric oxide synthase (iNOS) enzyme.[2]
Principle: This assay quantifies the amount of nitrite (a stable breakdown product of NO) in the cell culture supernatant using the Griess reaction.[13][14] A reduction in nitrite levels in the presence of the test compound indicates potential anti-inflammatory activity.[13]
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM medium with 10% FBS and 1% Penicillin-Streptomycin
-
LPS (from E. coli)
-
Test compounds dissolved in DMSO
-
Griess Reagent System (contains sulfanilamide and N-1-naphthylethylenediamine dihydrochloride)[13][15]
-
Sodium nitrite (for standard curve)
-
96-well cell culture plates and a microplate reader (540 nm)
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Inflammation Induction: Stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the vehicle control group.
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.
-
Griess Assay:
-
After incubation, collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.
-
Prepare a sodium nitrite standard curve (0-100 µM) in culture medium.
-
Add 50 µL of Sulfanilamide solution to all samples and standards and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of NED solution and incubate for another 10 minutes.
-
Rationale: The Griess reaction is a two-step diazotization process. In acidic conditions, nitrite reacts with sulfanilamide to form a diazonium salt, which then couples with NED to form a colored azo-dye product.[14]
-
-
Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the nitrite concentration in each sample using the standard curve. Determine the percent inhibition of NO production for each compound concentration compared to the LPS-only control.
Protocol 2.3: Cytotoxicity Assessment - The MTT Assay
It is crucial to ensure that the observed reduction in inflammatory markers is due to a specific anti-inflammatory effect and not simply because the compounds are killing the cells. The MTT assay is a standard colorimetric assay to assess cell viability.[16][17][18]
Principle: Metabolically active cells contain mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into an insoluble purple formazan product.[16][19] The amount of formazan produced is directly proportional to the number of viable cells.[19]
Procedure:
-
Cell Treatment: Seed and treat cells with the test compounds for 24 hours, exactly as described in the NO inhibition assay (Protocol 2.2), but without adding LPS.
-
MTT Addition: After the 24-hour incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for 4 hours at 37°C to allow for the reduction of MTT to formazan crystals.
-
Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 15 minutes on an orbital shaker.[18]
-
Measurement: Read the absorbance at 570 nm.
-
Data Analysis: Express the cell viability as a percentage relative to the vehicle (DMSO) control cells. Compounds showing significant cytotoxicity (e.g., >20% reduction in viability) at their effective anti-inflammatory concentrations should be flagged or deprioritized.
Data Presentation: Summarizing the Screening Cascade
The results from the in vitro screening cascade should be summarized in a clear, tabular format to facilitate the selection of lead candidates for further studies.
| Compound ID | Scaffold Type | COX-2 IC₅₀ (µM)[2] | NO Inhibition IC₅₀ (µM) | Cell Viability at 50 µM (%) |
| PY-001 | DHPM | 0.52 ± 0.04 | 2.1 ± 0.3 | 98 ± 4 |
| PY-002 | 2-Aminopyr | 15.8 ± 1.2 | 25.4 ± 2.8 | 95 ± 6 |
| PY-003 | DHPM | 0.98 ± 0.09 | 5.6 ± 0.7 | 65 ± 8 |
| PY-004 | DHPM | > 100 | 15.2 ± 1.9 | 99 ± 3 |
| Celecoxib | Standard | 0.04 ± 0.01[2] | 1.5 ± 0.2 | 97 ± 5 |
Table 1: Hypothetical screening data for a series of pyrimidine derivatives. PY-001 shows a promising profile with potent COX-2 and NO inhibition and low cytotoxicity. PY-003 is potent but shows cytotoxicity. PY-004 likely works through a COX-independent mechanism.
Section 3: Elucidating the Mechanism of Action (MoA)
Lead compounds with promising in vitro activity and low cytotoxicity must be investigated further to understand their molecular mechanism. This often involves probing key inflammatory signaling pathways. The NF-κB and p38 MAPK pathways are central regulators of inflammation and are frequently targeted by pyrimidine-based inhibitors.[1][20][21]
-
NF-κB Pathway: In resting cells, NF-κB is held inactive in the cytoplasm by an inhibitor protein called IκB. Inflammatory stimuli (like LPS) lead to the phosphorylation and degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes like iNOS, COX-2, and TNF-α.[22][23]
-
p38 MAPK Pathway: This is another stress-activated kinase pathway that plays a critical role in the synthesis and release of inflammatory cytokines.[3][21]
Caption: The NF-κB signaling pathway and a potential point of inhibition.
Common MoA Investigation Techniques:
-
Western Blotting: To measure the protein levels of key signaling molecules (e.g., phosphorylated IκB, total IκB, COX-2, iNOS) in cell lysates after treatment with the test compound. A reduction in phosphorylated IκB would suggest upstream inhibition of the NF-κB pathway.
-
Enzyme-Linked Immunosorbent Assay (ELISA): To quantify the secretion of pro-inflammatory cytokines like TNF-α and IL-6 from the supernatant of stimulated cells. A dose-dependent reduction in these cytokines provides strong evidence of anti-inflammatory activity.
Section 4: In Vivo Efficacy Evaluation
The final preclinical step is to evaluate the efficacy of a lead compound in a relevant animal model of inflammation. The carrageenan-induced paw edema model is a widely used, robust, and reproducible assay for screening acute anti-inflammatory activity.[24][25][26]
Protocol 4.1: Carrageenan-Induced Paw Edema in Rats
Principle: Subplantar injection of carrageenan, a sulfated polysaccharide, into a rat's paw elicits an acute, biphasic inflammatory response characterized by swelling (edema).[24][27] The early phase (0-2 hours) is mediated by histamine and serotonin, while the later phase (3-6 hours) is primarily driven by prostaglandins produced by COX-2.[24] Inhibition of this edema is a key indicator of anti-inflammatory efficacy.[25]
Materials:
-
Male Wistar rats (180-220g)
-
Carrageenan (1% w/v solution in sterile saline)
-
Test compound formulated in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Indomethacin or Celecoxib (positive control drug)
-
Plethysmometer (for measuring paw volume)
-
Oral gavage needles
Procedure:
-
Animal Acclimatization & Grouping: Acclimatize animals for at least one week before the experiment. Randomly divide them into groups (n=6 per group): Vehicle Control, Positive Control (e.g., Indomethacin 10 mg/kg), and Test Compound groups (at least 3 doses).
-
Baseline Measurement: Measure the initial volume (V₀) of the right hind paw of each rat using a plethysmometer.
-
Drug Administration: Administer the vehicle, positive control, or test compound orally (p.o.) via gavage.
-
Induction of Edema: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the subplantar surface of the right hind paw of each rat.[24][28]
-
Rationale: The one-hour delay allows for the absorption and distribution of the orally administered compound to reach effective concentrations at the site of inflammation.
-
-
Paw Volume Measurement: Measure the paw volume (Vₜ) at 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
Data Analysis:
-
Calculate the increase in paw volume (Edema) for each animal at each time point: Edema (mL) = Vₜ - V₀.
-
Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group at each time point, especially at the 3-hour mark, which corresponds to the peak prostaglandin-mediated phase.
-
% Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100
-
Perform statistical analysis (e.g., ANOVA followed by Dunnett's test) to determine if the observed inhibition is statistically significant.
-
Conclusion and Future Directions
This guide outlines a comprehensive and logically structured workflow for the identification and preclinical validation of novel anti-inflammatory agents derived from pyrimidine scaffolds. By progressing from efficient synthesis and a robust in vitro screening cascade to mechanistic studies and in vivo efficacy models, researchers can systematically identify promising lead candidates. A compound like PY-001 from our hypothetical data, with its potent and selective activity and favorable safety profile, would be a prime candidate for further lead optimization, pharmacokinetic studies, and more advanced chronic inflammation models, moving one step closer to a potential new therapeutic.
References
- MDPI. (n.d.). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties.
- PubMed Central (PMC). (n.d.). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines.
- YMER. (n.d.). DESIGN AND SYNTHESIS OF PYRIMIDINE BASED ANTI INFLAMMATORY AGENTS.
- PubMed Central (PMC). (n.d.). Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents.
- Organic Chemistry Portal. (n.d.). Biginelli Reaction.
- MDPI. (n.d.). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies.
- Wikipedia. (n.d.). Biginelli reaction.
- RSC Publishing. (n.d.). Direct synthesis of 5- and 6-substituted 2-aminopyrimidines as potential non-natural nucleobase analogues.
- Beilstein Journals. (n.d.). Efficient synthesis of dihydropyrimidinones via a three-component Biginelli-type reaction of urea, alkylaldehyde and arylaldehyde.
- MDPI. (n.d.). Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay.
- PubMed. (n.d.). p38MAP kinase inhibitors. Part 1: design and development of a new class of potent and highly selective inhibitors based on 3,4-dihydropyrido[3,2-d]pyrimidone scaffold.
- SlideShare. (n.d.). BIGINELLI REACTION.
- wisdomlib. (n.d.). Biginelli reaction: Significance and symbolism.
- PubMed Central (PMC). (n.d.). NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders?.
- Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
- ResearchGate. (n.d.). Nitric Oxide Assay?.
- World Journal of Pharmaceutical Research. (2024). A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents.
- CLYTE Technologies. (n.d.). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.
- Taylor & Francis Online. (2024). Full article: Design, Synthesis, Drug-Likeness, anti-Inflammatory, Antimicrobial Activity, and Molecular Docking Studies of Pyrimidine Analogs.
- PubMed. (2024). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties.
- ResearchGate. (2023). (PDF) Synthesis And Biological Evaluation of Novel Pyrimidine Derivatives As Anti-Inflammatory Agents.
- PubMed. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies.
- NCBI Bookshelf. (2013). Cell Viability Assays - Assay Guidance Manual.
- PubMed Central (PMC). (n.d.). New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies.
- Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse).
- ResearchGate. (n.d.). κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol.
- ResearchGate. (n.d.). (PDF) Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies.
- PubMed Central (PMC). (n.d.). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships.
- PubMed Central (PMC). (n.d.). The Nuclear Factor NF-κB Pathway in Inflammation.
- Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model.
- Bio-protocol. (n.d.). 2.2. Carrageenan-Induced Paw Edema.
- MDPI. (n.d.). NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders?.
- ResearchGate. (2024). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties.
- PubMed. (n.d.). NF-κB-IKKβ Pathway as a Target for Drug Development: Realities, Challenges and Perspectives.
- PubMed. (n.d.). The p38 MAPK inhibitors for the treatment of inflammatory diseases and cancer.
- PubMed. (n.d.). Inhibitors of unactivated p38 MAP kinase.
- MDPI. (n.d.). Targeting The Nuclear Factor Kappa-B (NF-κB) Pathway for Drug Discovery.
- PubMed. (n.d.). Pyridazine based inhibitors of p38 MAPK.
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Application Notes and Protocols: 5-Bromo-4,6-dihydroxypyrimidine in the Synthesis of Purine Analogs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic utility of 5-bromo-4,6-dihydroxypyrimidine as a key starting material for the preparation of medicinally relevant purine analogs. By leveraging the principles of the Traube purine synthesis, this document outlines the strategic transformation of this versatile pyrimidine precursor into functionalized purine scaffolds. The protocols detailed herein are designed to be reproducible and are supported by mechanistic insights to aid in experimental design and troubleshooting.
Introduction: The Significance of Purine Analogs and the Role of this compound
Purine analogs are a cornerstone of medicinal chemistry, exhibiting a broad spectrum of biological activities, including antiviral, anticancer, and antiplatelet effects. Their structural resemblance to endogenous purines allows them to interfere with various metabolic and signaling pathways. The synthesis of novel purine derivatives remains a critical endeavor in the quest for more potent and selective therapeutic agents.
The Traube purine synthesis, a classical and highly versatile method, provides a reliable pathway to the purine core by constructing an imidazole ring onto a pre-existing pyrimidine scaffold. A key intermediate in this synthesis is a 4,5-diaminopyrimidine. This compound serves as an excellent starting material for accessing these crucial intermediates, with the bromine atom at the 5-position offering a strategic handle for further functionalization of the final purine analog.
This guide will focus on the transformation of this compound into a 4,5-diamino derivative and its subsequent cyclization to form a purine ring system.
The Synthetic Strategy: A Stepwise Approach to Purine Analogs
The overall synthetic strategy involves a three-step process, beginning with the readily available this compound. The key transformations are:
-
Nitrosation: Introduction of a nitroso group at the 5-position of the pyrimidine ring.
-
Reduction: Conversion of the nitroso group to an amino group, yielding the critical 4,5-diaminopyrimidine intermediate.
-
Cyclization: Formation of the imidazole ring to afford the final purine analog.
This sequence is a well-established pathway for the synthesis of purines from pyrimidine precursors.
Mechanistic Insights and Rationale
The success of this synthetic route hinges on the specific reactivity of the pyrimidine ring and the strategic placement of the bromo and hydroxyl substituents.
-
Electrophilic Aromatic Substitution: The pyrimidine ring, while generally electron-deficient, is activated towards electrophilic substitution at the 5-position by the electron-donating hydroxyl groups at positions 4 and 6. This facilitates the initial nitrosation step.
-
Reduction of the Nitroso Group: The nitroso group is readily reduced to an amino group using various reducing agents, such as sodium dithionite or catalytic hydrogenation. This step is crucial for setting up the vicinal diamine functionality required for the subsequent cyclization.
-
Traube Cyclization: The final ring closure to form the purine is typically achieved by reacting the 4,5-diaminopyrimidine with a one-carbon source, most commonly formic acid. The mechanism involves the formation of a formylamino intermediate, followed by an intramolecular cyclodehydration to yield the aromatic purine ring.
Experimental Protocols
The following protocols provide a detailed, step-by-step guide for the synthesis of a representative purine analog from this compound.
Protocol 1: Synthesis of 2-Amino-5-bromo-4,6-dihydroxypyrimidine
This initial step provides the necessary amino group at the 2-position, which is a common feature in many biologically active purine analogs.
Principle: This synthesis involves the condensation of guanidine with a substituted malonic ester derivative under basic conditions.
Materials:
-
Guanidine hydrochloride
-
Sodium methoxide
-
Dimethyl bromomalonate
-
Methanol
-
Hydrochloric acid (10%)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve guanidine hydrochloride (1.0 eq) in a freshly prepared solution of sodium methoxide (2.1 eq) in methanol.
-
To this stirring solution, add dimethyl bromomalonate (1.0 eq) dropwise.
-
Heat the reaction mixture to reflux for 4-6 hours.
-
After cooling to room temperature, remove the methanol under reduced pressure.
-
Dissolve the resulting solid in a minimum amount of water and adjust the pH to 6 with 10% HCl to precipitate the product.
-
Filter the white precipitate, wash with cold water and then with ethanol.
-
Dry the product under vacuum to obtain 2-amino-5-bromo-4,6-dihydroxypyrimidine.
Expected Yield: 80-90%
Protocol 2: Synthesis of 2,5-Diamino-4,6-dihydroxypyrimidine from 2-Amino-4,6-dihydroxypyrimidine
This protocol describes the introduction of an amino group at the 5-position via a two-step nitrosation and reduction sequence. While the direct nitrosation of this compound is feasible, this route starting from the 2-amino derivative is well-documented for similar structures.
Step 2a: Nitrosation to form 2-Amino-5-nitroso-4,6-dihydroxypyrimidine
Principle: The pyrimidine ring is activated by the amino and hydroxyl groups, allowing for electrophilic substitution with a nitrosonium ion generated from sodium nitrite in an acidic medium.
Materials:
-
2-Amino-4,6-dihydroxypyrimidine
-
Sodium nitrite
-
Glacial acetic acid
-
Water
Procedure:
-
Suspend 2-amino-4,6-dihydroxypyrimidine (1.0 eq) in water in a beaker with vigorous stirring.
-
Add a solution of sodium nitrite (1.1 eq) in water to the suspension.
-
Cool the mixture in an ice bath and slowly add glacial acetic acid (2.0 eq) dropwise. A color change to red or orange is typically observed.
-
Continue stirring the reaction mixture at room temperature for 12-16 hours.
-
Filter the resulting precipitate, wash thoroughly with water and then with ethanol.
-
Dry the product to yield 2-amino-5-nitroso-4,6-dihydroxypyrimidine.
Expected Yield: >90%
Step 2b: Reduction to 2,5-Diamino-4,6-dihydroxypyrimidine
Principle: The nitroso group is reduced to an amino group using a chemical reducing agent like sodium dithionite.
Materials:
-
2-Amino-5-nitroso-4,6-dihydroxypyrimidine
-
Sodium dithionite
-
Aqueous ammonia
Procedure:
-
Suspend 2-amino-5-nitroso-4,6-dihydroxypyrimidine (1.0 eq) in a dilute aqueous ammonia solution.
-
Heat the mixture to 50-60 °C with stirring.
-
Add sodium dithionite (2.5 eq) portion-wise, maintaining the temperature. The color of the solution should fade.
-
After the addition is complete, continue heating for an additional 30 minutes.
-
Cool the reaction mixture in an ice bath to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry under vacuum to obtain 2,5-diamino-4,6-dihydroxypyrimidine.
Expected Yield: 70-80%
Protocol 3: Traube Synthesis of 8-Bromoguanine
This protocol details the cyclization of the 5-bromo-2,4,5-triaminopyrimidine intermediate (hypothetically formed from nitrosation and reduction of 2-amino-5-bromo-4,6-dihydroxypyrimidine) to form 8-bromoguanine.
Principle: The 4,5-diaminopyrimidine undergoes condensation with formic acid to form the imidazole ring of the purine.
Materials:
-
5-Bromo-2,4,5-triamino-6-hydroxypyrimidine (hypothetical intermediate)
-
Formic acid (98-100%)
Procedure:
-
In a round-bottom flask fitted with a reflux condenser, add 5-bromo-2,4,5-triamino-6-hydroxypyrimidine (1.0 eq).
-
Add an excess of formic acid (e.g., 10-15 mL per gram of pyrimidine).
-
Heat the mixture to reflux for 2-4 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and evaporate the excess formic acid under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., water or dilute acid).
Expected Yield: 60-75%
Visualization of the Synthetic Pathway
Caption: Synthetic pathway for 8-bromoguanine.
Data Summary
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Synthetic Step | Reagents |
| 2-Amino-5-bromo-4,6-dihydroxypyrimidine | C₄H₄BrN₃O₂ | 206.00 | Pyrimidine Synthesis | Guanidine, Dimethyl bromomalonate |
| 2-Amino-5-nitroso-4,6-dihydroxypyrimidine | C₄H₄N₄O₃ | 156.10 | Nitrosation | Sodium nitrite, Acetic acid |
| 2,5-Diamino-4,6-dihydroxypyrimidine | C₄H₆N₄O₂ | 142.12 | Reduction | Sodium dithionite |
| 8-Bromoguanine | C₅H₄BrN₅O | 230.03 | Traube Cyclization | Formic acid |
Troubleshooting and Expert Insights
-
Incomplete Nitrosation: If the nitrosation reaction does not go to completion, ensure that the reaction mixture is sufficiently acidic and that the sodium nitrite is added slowly at a low temperature to prevent decomposition.
-
Difficult Reduction: The reduction of the nitroso group can sometimes be sluggish. Ensure that a sufficient excess of the reducing agent is used and that the reaction temperature is maintained. Alternative reduction methods, such as catalytic hydrogenation with Pd/C, can also be explored.
-
Low Cyclization Yield: The Traube cyclization can be sensitive to reaction conditions. Ensure that anhydrous formic acid is used, as water can interfere with the cyclodehydration step. In some cases, using a mixture of formic acid and acetic anhydride can improve yields.
-
Purification Challenges: The purine products can sometimes be difficult to purify due to their low solubility. Recrystallization from hot water or dilute aqueous acid/base is often effective.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a variety of purine analogs. By employing the robust and well-established Traube purine synthesis, researchers can access a range of functionalized purines with potential applications in drug discovery and development. The protocols and insights provided in this guide are intended to facilitate the practical application of this synthetic strategy in the laboratory.
References
- Traube, W. (1900). Ueber eine neue Synthese des Guanins und Xanthins. Berichte der deutschen chemischen Gesellschaft, 33(1), 1371-1383.
- Traube, W. (1900). Der synthetische Aufbau der Harnsäure, des Xanthins, Theobromins, Theophyllins und Caffeïns aus der Cyanessigsäure. Berichte der deutschen chemischen Gesellschaft, 33(3), 3035-3056.
- Synthesis of purines from the coupling of 4,5-diaminopyrimidines, aldehydes. (n.d.). Wiley Online Library.
- 7.1.1. Synthesis. (n.d.). Thieme Connect.
- Kushtaev, A. A., Yudin, N., Vu, Q. T., & Berdinskikh, N. A. (2022). Nitrosation particularities of 2-alkylsubstituted 6-hydroxypyrimidine-4(3H)-ones. AIP Conference Proceedings, 2473(1).
- Pizzorno, G., Diasio, R. B., & Cheng, Y.-C. (n.d.). Purine Analogs. Holland-Frei Cancer Medicine. 6th edition.
- Parker, W. B. (2009). Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer. Chemical Reviews, 109(7), 2880–2893.
- Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. (2012). PubMed Central.
- Telvekar, V. N., Goswami, H., & Rawal, H. (2021).
- Traube purine synthesis. (2018). Slideshare.
- Traube Purine Synthesis. (n.d.). Scribd.
- Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin. (n.d.). ResearchGate.
- 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. (2012). National Institutes of Health.
- Synthesis of 2-Amino-5-bromopyridine. (2010). ResearchGate.
- Hemmati, S., et al. (n.d.). Synthesis of an Anti-Viral Purine Derivative from a Pyrimidine Compound. TSI Journals.
- 2,4-diamino-6-hydroxypyrimidine. (n.d.). Organic Syntheses.
- Clark, J., & Gelling, A. (1969). Pyrimidines. Part XXIII. Synthesis of pyrimido[4,5-b]oxazines by reaction of 4,5-diaminopyrimidine derivatives with α-halogeno-ketones. Journal of the Chemical Society C: Organic, 528-531.
- Synthetic method for 2,5-diamino-4,6-dihydroxypyrimidine hydrochloride. (n.d.). Google Patents.
- Method for preparing 2,4,5-triamino-6-hydroxypyrimidine sulfate. (n.d.). Google Patents.
- SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. (1999). HETEROCYCLES, 51(11), 2721-2728.
- Process for making 4,6-dihydroxypyrimidine. (n.d.). Google Patents.
- Synthesis of pyrimido[4,5-b]quinolindiones and formylation: ultrasonically assisted reactions. (2022). Royal Society of Chemistry.
- Efficient Synthesis of Novel Triazolo[5,1-b]purines by Diacetoxyiodobenzene-Mediated Oxidative Cyclization of Schiff Bases. (2022). MDPI.
- Synthesis of 5- or 8-bromoisoquinoline derivatives. (n.d.). Google Patents.
- Jørgensen, K. A., Ghattas, A. B., & Lawesson, S. O. (1982). The destruction of N-nitrosamides with 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiodiphosphetane-2,4-
Application Notes and Protocols: Synthesis of Fluorescent Probes Using a Pyrimidine Core
Introduction: The Pyrimidine Core as a Privileged Scaffold in Fluorescent Probe Design
The pyrimidine ring, a six-membered diaza-heterocycle, is a cornerstone in the architecture of life, forming the basis of nucleobases like cytosine, thymine, and uracil.[1] Beyond its fundamental biological role, this N-heterocycle has emerged as a "privileged scaffold" in medicinal chemistry and materials science.[2] Its unique electronic properties, including a high dipole moment and π-deficient nature, combined with a capacity for dual hydrogen bonding, make it an exceptional core for the construction of fluorescent probes.[3] These probes are indispensable tools for visualizing and quantifying biological species and processes, from metal ion fluxes to enzymatic activity and changes in cellular microenvironments.[4][5]
The true power of the pyrimidine core lies in its synthetic versatility. The ability to introduce a wide array of substituents at various positions on the ring allows for the fine-tuning of photophysical properties. By strategically incorporating electron-donating and electron-withdrawing groups, researchers can modulate processes like intramolecular charge transfer (ICT), leading to probes with desirable characteristics such as large Stokes shifts, high quantum yields, and sensitivity to their local environment (e.g., polarity and viscosity).[6][7][8] This guide provides an in-depth exploration of key synthetic strategies for creating pyrimidine-based fluorescent probes, offering detailed protocols and expert insights for researchers in chemical biology and drug development.
I. Foundational Synthetic Strategies for the Pyrimidine Core
The construction of the core pyrimidine ring is the critical first step in probe synthesis. Several classic and modern organic reactions are employed, with the choice often dictated by the desired substitution pattern and overall synthetic efficiency.
A. The Biginelli Reaction: A Robust Multicomponent Approach
First reported in 1891, the Biginelli reaction is a one-pot, three-component condensation of an aryl aldehyde, a β-ketoester (like ethyl acetoacetate), and urea or thiourea.[9][10] This acid-catalyzed reaction produces highly functionalized 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), which serve as versatile intermediates.[11][12] The reaction is valued for its operational simplicity, atom economy, and the structural diversity of the accessible products.[13][14]
The accepted mechanism often begins with an acid-catalyzed condensation between the aldehyde and urea to form an iminium intermediate. This is followed by the nucleophilic addition of the β-ketoester enol, and subsequent cyclization and dehydration to yield the final DHPM product.[10]
Experimental Protocol: Synthesis of a Dihydropyrimidinone Intermediate via the Biginelli Reaction
This protocol describes a general, acid-catalyzed Biginelli condensation.
Materials:
-
Aromatic aldehyde (1.0 mmol)
-
Ethyl acetoacetate (1.0 mmol)
-
Urea or Thiourea (1.5 mmol)
-
Ethanol (10 mL)
-
Concentrated Hydrochloric Acid (HCl, 3-4 drops)
-
Round-bottom flask (50 mL) with reflux condenser
-
Stirring bar
Procedure:
-
To the 50 mL round-bottom flask, add the aromatic aldehyde (1.0 mmol), ethyl acetoacetate (1.0 mmol), urea (1.5 mmol), and ethanol (10 mL).
-
Add the magnetic stirring bar and 3-4 drops of concentrated HCl to catalyze the reaction.
-
Fit the flask with a reflux condenser and heat the mixture to reflux with constant stirring for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into a beaker containing crushed ice (~50 g). A solid precipitate should form.
-
Collect the solid product by vacuum filtration, washing thoroughly with cold water to remove any unreacted urea and catalyst.
-
Recrystallize the crude product from hot ethanol to obtain the purified dihydropyrimidinone.
-
Dry the product under vacuum and characterize using ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.
Causality Behind Choices:
-
Excess Urea: Using a slight excess of urea helps to drive the reaction equilibrium towards the product.
-
Acid Catalyst: The Brønsted acid (HCl) is crucial for protonating the aldehyde carbonyl, activating it for nucleophilic attack by urea and facilitating the key condensation and dehydration steps.[9]
-
Recrystallization: This is a critical purification step to remove starting materials and side products, ensuring the intermediate is of high purity for subsequent functionalization.
B. Palladium-Catalyzed Cross-Coupling: Building π-Extended Systems
For creating probes with advanced photophysical properties, such as red-shifted emission and high quantum yields, extending the π-conjugated system of the pyrimidine core is essential.[15] The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used tool for this purpose, enabling the formation of C-C bonds between a halogenated pyrimidine and an aryl or heteroaryl boronic acid.[16][17]
This reaction offers high functional group tolerance and typically proceeds with excellent yields. The regioselectivity of the coupling on di- or tri-chlorinated pyrimidines can often be controlled by tuning reaction conditions, with the C4 position generally being the most reactive due to electronic effects.[18]
Experimental Protocol: Suzuki-Miyaura Coupling of a Dichloropyrimidine
This protocol outlines the selective C4-arylation of 2,4-dichloropyrimidine.
Materials:
-
2,4-Dichloropyrimidine (1.0 mmol)
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.1 mmol)
-
Palladium(0) catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₃PO₄ or Na₂CO₃, 2.0 mmol)
-
Solvent (e.g., 1,4-Dioxane/Water mixture, 4:1, 10 mL)
-
Schlenk flask or sealed microwave vial
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To the Schlenk flask, add 2,4-dichloropyrimidine (1.0 mmol), the arylboronic acid (1.1 mmol), the base (2.0 mmol), and the palladium catalyst (0.05 mmol).
-
Evacuate the flask and backfill with an inert gas (repeat 3 times) to ensure an oxygen-free environment.
-
Add the degassed solvent mixture (10 mL) via syringe.
-
Heat the reaction mixture at 80-100 °C (or via microwave irradiation) for 2-12 hours, monitoring by TLC or LC-MS.[18]
-
After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the C4-arylated pyrimidine.
-
Characterize the final product to confirm its structure and purity.
Causality Behind Choices:
-
Palladium(0) Catalyst: The Pd(0) species is the active catalyst that undergoes oxidative addition with the chloropyrimidine, initiating the catalytic cycle.[18]
-
Inert Atmosphere: Oxygen can oxidize and deactivate the Pd(0) catalyst, so removing it is critical for reaction efficiency.
-
Base: The base is required to activate the boronic acid, forming a more nucleophilic boronate species that participates in the transmetalation step of the catalytic cycle.[19]
II. Probe Functionalization and Photophysical Tuning
Once the core pyrimidine scaffold is synthesized, the next stage involves introducing functionalities that impart sensing capabilities and tune the photophysical output.
A. Introducing Recognition Moieties for Analyte Sensing
The design of a fluorescent probe hinges on coupling the pyrimidine fluorophore to a recognition moiety (receptor) that selectively interacts with the target analyte.[4] This interaction triggers a change in the fluorophore's electronic structure, leading to a detectable change in fluorescence (e.g., "turn-on," "turn-off," or ratiometric shift).[5][20]
For example, to detect metal ions like Zn²⁺ or Fe³⁺, chelating groups such as thiophene-2-carboxamide or pyrazolyl groups are often attached to the pyrimidine core.[20][21][22] The coordination of the metal ion to the receptor alters the ICT pathway, causing fluorescence quenching or enhancement.[21] For pH sensing, moieties that undergo protonation/deprotonation, like a pyridine ring, can be incorporated to modulate the fluorescence in a pH-dependent manner.[8][23]
B. Modulating Spectroscopic Properties
The absorption and emission wavelengths, quantum yield (Φ), and Stokes shift are critical parameters for a fluorescent probe. These are tuned by modifying the electronic nature of the substituents on the pyrimidine ring.
-
Electron-Donating Groups (EDGs): Groups like methoxy (-OMe) or dimethylamino (-NMe₂) attached to the aryl substituents increase the electron density of the π-system, generally leading to red-shifted (longer wavelength) absorption and emission.[6][7]
-
Electron-Withdrawing Groups (EWGs): Groups like trifluoromethyl (-CF₃) or cyano (-CN) on the pyrimidine ring enhance its π-deficient character, promoting a stronger ICT effect when paired with an EDG, which can significantly increase the Stokes shift and sensitivity to solvent polarity.[6][24]
| Probe Structure Example | Target Analyte | Sensing Mechanism | Key Spectroscopic Data | Reference |
| N-(pyrimidin-2-yl)thiophene-2-carboxamide (PTC) | Fe³⁺ | Turn-off fluorescence (static quenching) | λₑₘ = 325 nm, LOD = 1.24 µM | [20] |
| Pyrazolopyrimidine Core (L) | Cu²⁺ / Ni²⁺ | Turn-off fluorescence (quenching) | LOD (Cu²⁺) = 0.043 μM | [21] |
| 2,6-bis-[hydrazonomethyl]-4-methyl-phenol (HL) | Al³⁺ | Chelation-Enhanced Fluorescence (CHEF) | λₑₘ = 501 nm, LOD = 2.42 µM | [25] |
| Pyridine-Pyrimidine Conjugate | pH, Viscosity | ICT, Molecular Rotor | λₑₘ = ~384 nm (pH sensitive) | [8] |
III. Applications in Bioimaging
A primary goal of developing these probes is their application in cellular and in vivo imaging.[4][26] For a probe to be effective in a biological context, it must possess several key features: good water solubility, cell permeability, low cytotoxicity, and photostability.[24][27] Probes based on pyrimidine have been successfully designed for various bioimaging tasks, including visualizing lipid droplets, monitoring enzymatic activity (e.g., COX-2), and detecting pH changes associated with processes like mitophagy.[23][24][28]
For instance, push-pull systems based on CF₃-substituted pyrimidines have demonstrated aggregation-induced emission (AIE) properties, making them excellent candidates for imaging lipid droplets in cells.[24] The AIE effect overcomes the common problem of aggregation-caused quenching at high concentrations, ensuring a strong signal-to-noise ratio.[24]
Conclusion and Future Outlook
The pyrimidine core offers a robust and highly adaptable platform for the rational design and synthesis of sophisticated fluorescent probes. Through established methodologies like the Biginelli reaction and modern catalytic techniques such as Suzuki coupling, researchers can construct a vast library of pyrimidine scaffolds. Subsequent functionalization allows for the precise tuning of photophysical properties and the introduction of selective recognition sites for a wide range of biological analytes. The continued development of novel synthetic routes and a deeper understanding of structure-property relationships will undoubtedly lead to the creation of next-generation pyrimidine-based probes with enhanced sensitivity, specificity, and in vivo applicability, further empowering research in diagnostics and drug discovery.
References
- Pyrimidine derivatives exhibiting important photophysical properties... ResearchGate.
- Recent Progress in Fluorescent Probes For Metal Ion Detection. Frontiers.
- Fe3+ Selective Pyrimidine Based Chromogenic and Fluorogenic Chemosensor. Journal of the Chilean Chemical Society.
- Synthesis and Photophysical Properties of Charge-Transfer-Based Pyrimidine-Derived α-Amino Acids. The Journal of Organic Chemistry.
- A pyrazolopyrimidine based fluorescent probe for the detection of Cu2+ and Ni2+ and its application in living cells. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.
- Pyrimidine-based fluorescent zinc sensor: Photo-physical characteristics, quantum chemical interpretation and application in real samples. ResearchGate.
- SYNTHESIS AND CHARACTERIZATION OF A NOVEL PYRIMIDINE BASED SCHIFF BASE CHEMOSENSOR FOR THE DETECTION OF Al. JETIR.
- Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. RSC Publishing.
- Novel CF₃-Substituted Pyridine- and Pyrimidine-Based Fluorescent Probes for Lipid Droplet Bioimaging. National Institutes of Health.
- Synthesis and fluorescence properties of pyrimidine mono- and bisboron complexes. PubMed.
- Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. MDPI.
- Pyrimidine-based functional fluorescent organic nanoparticle probe for detection of Pseudomonas aeruginosa. RSC Publishing.
- Three synthetic routes to substituted pyrido[3,2‐d]pyrimidines 1 and... ResearchGate.
- Pyrimidine-core extended pi-systems: general synthesis and interesting fluorescent properties. PubMed.
- A Multisensing Emissive Pyrimidine. National Institutes of Health.
- SYNTHESIS AND FLUORESCENCE PROPERTIES OF SELECTED PHENOXY DERIVATIVES OF PYRIMIDINES AND PYRAZINES. UM Students' Repository.
- Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. Science Alert.
- Scheme 1. Synthetic route to 4,6-bis[5-(heteroaryl)-thiophen-2-yl]... ResearchGate.
- Synthesis of pyrimidines via Biginelli reaction. ResearchGate.
- (PDF) Recent advances in pyrimidine derivatives as luminescent, photovoltaic and non-linear optical materials. ResearchGate.
- Pyrimidine-based functional fluorescent organic nanoparticle probe for detection of Pseudomonas aeruginosa. PubMed.
- Symmetry dual functional pyrimidine-BODIPY probes for imaging targeting and activity study. Frontiers.
- A Four Component Biginelli's Reaction, New Opportunities for Synthesis of Functionalized Pyrimidines. Biomed J Sci & Tech Res.
- Biginelli reaction. Wikipedia.
- Biginelli Reaction. Organic Chemistry Portal.
- Pyrimidine-based fluorescent COX-2 inhibitors: Synthesis and biological evaluation. ResearchGate.
- A novel pyrimidine-based two-photon fluorogenic probe for rapidly visualizing nitroreductase activity in hypoxic cancer cells and in vivo. ResearchGate.
- Recent Progress in the Synthesis, Functionalization, and Biological Outlook of Pyrimidines. MDPI.
- Pyrimidine-based fluorescent COX-2 inhibitors: synthesis and biological evaluation. Organic & Biomolecular Chemistry.
- Development of fluorescent probes for bioimaging applications. National Institutes of Health.
- Pyrimidine-Based Fluorescent Probe for Monitoring Mitophagy via Detection of Mitochondrial pH Variation. PubMed.
- Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. MDPI.
- (PDF) Symmetry dual functional pyrimidine-BODIPY probes for imaging targeting and activity study. ResearchGate.
- Fluorescent Probes for Biological Species and Microenvironments: from Rational Design to Bioimaging Applications. Accounts of Chemical Research.
- Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PubMed Central.
- Pyrimidine derivatives (3a–3h) obtained by Suzuki cross-coupling using... ResearchGate.
- Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI.
- Synthesis of potential pyrimidine derivatives via Suzuki cross-coupling reaction as HIV and kinesin Eg5 inhibitors. PubMed.
- Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. MDPI.
- Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI.
- Lessons in Organic Fluorescent Probe Discovery. PubMed Central.
- Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents. MDPI.
- Design and Synthesis of a Pyridine Based Chemosensor: Highly Selective Fluorescent Probe For Pb2+. PubMed.
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- 1. studentsrepo.um.edu.my [studentsrepo.um.edu.my]
- 2. scialert.net [scialert.net]
- 3. researchgate.net [researchgate.net]
- 4. Development of fluorescent probes for bioimaging applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Pyrazolo[1,5- a ]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07716J [pubs.rsc.org]
- 8. A Multisensing Emissive Pyrimidine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 10. Biginelli Reaction [organic-chemistry.org]
- 11. mdpi.com [mdpi.com]
- 12. biomedres.us [biomedres.us]
- 13. Recent Progress in the Synthesis, Functionalization, and Biological Outlook of Pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Synthesis of potential pyrimidine derivatives via Suzuki cross-coupling reaction as HIV and kinesin Eg5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. Fe3+ Selective Pyrimidine Based Chromogenic and Fluorogenic Chemosensor | Trends in Sciences [tis.wu.ac.th]
- 21. A pyrazolopyrimidine based fluorescent probe for the detection of Cu2+ and Ni2+ and its application in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Pyrimidine-Based Fluorescent Probe for Monitoring Mitophagy via Detection of Mitochondrial pH Variation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Novel CF₃-Substituted Pyridine- and Pyrimidine-Based Fluorescent Probes for Lipid Droplet Bioimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 25. jetir.org [jetir.org]
- 26. Symmetry dual functional pyrimidine-BODIPY probes for imaging targeting and activity study - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Lessons in Organic Fluorescent Probe Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Bromo-4,6-dihydroxypyrimidine
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 5-Bromo-4,6-dihydroxypyrimidine. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, empowering you to optimize your reaction yields and purity. We will delve into the causality behind experimental choices, ensuring a robust and reproducible synthesis.
I. Reaction Overview & Mechanism
The synthesis of this compound is a critical transformation in medicinal chemistry, as the resulting scaffold is a key building block for a variety of therapeutic agents. The most common synthetic route involves the electrophilic bromination of 4,6-dihydroxypyrimidine. Understanding the underlying mechanism is crucial for effective troubleshooting.
The reaction proceeds via an electrophilic aromatic substitution, where the pyrimidine ring, activated by the two hydroxyl groups, attacks a bromine source. The choice of brominating agent and reaction conditions significantly impacts the selectivity and yield of the desired product.
Visualizing the Synthesis Pathway
Caption: General synthesis pathway for this compound.
II. Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound in a question-and-answer format.
Q1: My reaction yield is consistently low. What are the most likely causes?
A1: Low yields can stem from several factors, often related to reagent quality, reaction conditions, and workup procedures.
Troubleshooting Steps:
-
Reagent Quality:
-
4,6-Dihydroxypyrimidine Starting Material: Ensure the starting material is pure and dry. Impurities can interfere with the reaction. The synthesis of 4,6-dihydroxypyrimidine itself can be problematic, with common issues being low yield and environmental concerns.[1] An optimized process for its synthesis involves the reaction of dimethyl malonate and formamide in a sodium methoxide-methanol solution.[1]
-
Brominating Agent: Use a fresh, high-quality brominating agent. N-Bromosuccinimide (NBS) is a common choice and should be a white crystalline solid.[2] If using liquid bromine, ensure it has not been exposed to moisture.
-
-
Reaction Conditions:
-
Temperature Control: The bromination of pyrimidines can be highly temperature-dependent. For many pyrimidine brominations, temperatures can range from 0°C to reflux.[3][4] It is crucial to maintain the recommended temperature for your specific protocol to avoid side reactions or decomposition.
-
Solvent Selection: The choice of solvent is critical. Polar aprotic solvents like acetonitrile (MeCN) or dimethylformamide (DMF) are often effective for brominations using NBS.[3][4] For reactions with Br₂, inert aromatic solvents like nitrobenzene may be used, particularly at elevated temperatures.[5]
-
Reaction Time: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC). Insufficient reaction time will lead to incomplete conversion, while prolonged reaction times may result in the formation of byproducts.
-
Q2: I am observing multiple spots on my TLC plate, indicating the formation of byproducts. What are these and how can I minimize them?
A2: The formation of byproducts is a common challenge. The most likely impurities are over-brominated products or products from side reactions.
Troubleshooting Steps:
-
Over-bromination: The formation of 5,5-dibromo species can occur, especially if an excess of the brominating agent is used or if the reaction is allowed to proceed for too long.[6]
-
Solution: Carefully control the stoichiometry of the brominating agent. A 1:1 molar ratio of the pyrimidine to the brominating agent is a good starting point.[3] Consider adding the brominating agent portion-wise to maintain a low concentration in the reaction mixture.
-
-
Side Reactions with Solvent: Some solvents can participate in side reactions. For instance, in the presence of a Lewis acid, some solvents may be brominated.
-
Solution: Choose an inert solvent for your reaction conditions. Refer to established literature protocols for guidance.
-
Visualizing the Troubleshooting Logic
Caption: Troubleshooting decision tree for low yield in this compound synthesis.
Q3: The purification of the final product is difficult. What is the best method?
A3: Purification can be challenging due to the polar nature of the product and potential impurities.
Troubleshooting Steps:
-
Crystallization: This is often the most effective method for purifying this compound.
-
Solvent Screening: Experiment with different solvent systems to find one that provides good solubility at elevated temperatures and poor solubility at room temperature or below. Common solvents for recrystallization of similar compounds include water, ethanol, or mixtures thereof.
-
-
Column Chromatography: If crystallization is not effective, silica gel column chromatography can be used.
-
Solvent System: A polar solvent system will be required. A gradient elution from a less polar to a more polar solvent mixture (e.g., dichloromethane/methanol or ethyl acetate/hexane) can help to separate the product from impurities.
-
III. Optimized Experimental Protocol
This protocol is a generalized starting point and may require optimization for your specific laboratory conditions.
Materials:
-
4,6-Dihydroxypyrimidine
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (MeCN), anhydrous
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
In a round-bottom flask, dissolve 4,6-dihydroxypyrimidine (1.0 equivalent) in anhydrous acetonitrile.
-
Cool the solution to 0°C using an ice bath.
-
To the cooled solution, add N-Bromosuccinimide (NBS) (1.0 equivalent) in one portion.[3]
-
Stir the resulting mixture at 0°C. Monitor the reaction progress by TLC (e.g., every 30 minutes).
-
Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Remove the acetonitrile under reduced pressure.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Data Summary Table
| Parameter | Recommended Range/Value | Rationale |
| Temperature | 0°C to Reflux | Temperature control is crucial to prevent side reactions.[3][5] |
| Solvent | Acetonitrile, DMF, Nitrobenzene | Solvent choice depends on the brominating agent and reaction temperature.[3][4][5] |
| Brominating Agent | NBS, Br₂ | NBS is often preferred for its ease of handling.[2] |
| Stoichiometry | 1:1 (Pyrimidine:Brominating Agent) | Minimizes over-bromination.[3] |
| Reaction Time | Varies (monitor by TLC/HPLC) | Ensures complete conversion without byproduct formation. |
IV. References
-
Google Patents. (1976). US3956301A - Process for bromination of pyrimidine. Retrieved from
-
National Institutes of Health. (n.d.). Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin. Retrieved from [Link]
-
Suru. (2024, July 8). N-Bromosuccinimide Enables Selective Bromination in Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (2008). The Mechanism of Bromination of 2(1H)-Pyrimidinone, its N-Methyl and N,N′-Dimethyl Derivatives in Aqueous Acidic Solution. Retrieved from [Link]
-
ResearchGate. (2014). Optimization of synthetic conditions of 4,6-dihydroxypyrimidin. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. suru-chem.com [suru-chem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US3956301A - Process for bromination of pyrimidine - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Purification of Crude 5-Bromo-4,6-dihydroxypyrimidine
Welcome to the technical support center for the purification of crude 5-Bromo-4,6-dihydroxypyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the challenges of purifying this important pharmaceutical intermediate.[1] The inherent characteristics of this molecule, such as its multiple hydrogen bond donors and acceptors, can present unique purification challenges.[2]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the purification of this compound, providing potential causes and actionable solutions.
Issue 1: The crude product is a dark, discolored solid.
-
Question: My synthesized this compound is a dark brown or black powder, but the literature suggests it should be a yellow crystalline solid.[3] What is causing this discoloration, and how can I fix it?
-
Answer: Discoloration in the crude product is typically due to the presence of colored impurities or degradation products. These can arise from several sources, including side reactions during synthesis or decomposition of the target compound. A common and effective method to remove colored impurities is treatment with activated charcoal.[4]
Solution: Decolorization with Activated Charcoal
-
Dissolution: Dissolve the crude this compound in a suitable hot solvent. Given its high melting point and potential for decomposition at 263-264 °C, solvents like water or ethanol/water mixtures are good starting points.[3][5]
-
Charcoal Addition: Add a small amount of activated charcoal (typically 1-2% by weight of the crude product) to the hot solution.
-
Heating: Gently boil the solution for a few minutes to allow the charcoal to adsorb the colored impurities.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel containing fluted filter paper to remove the activated charcoal. This step is crucial and should be performed rapidly to prevent premature crystallization of the product on the filter paper.[4]
-
Crystallization: Allow the clear, colorless filtrate to cool slowly to induce crystallization of the purified product.
-
Issue 2: The compound "oils out" during recrystallization instead of forming crystals.
-
Question: I'm attempting to recrystallize my crude this compound, but it's separating as an oil rather than forming solid crystals. What's going wrong?
-
Answer: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the recrystallization solvent, or when the solution is too concentrated, causing the compound to come out of solution above its melting point.[5][6]
Troubleshooting Steps:
-
Increase Solvent Volume: The solution may be too concentrated. Add more hot solvent to the mixture to fully dissolve the oil, then allow it to cool slowly.[6]
-
Slow Cooling: Rapid cooling can promote oil formation. Allow the solution to cool gradually to room temperature before placing it in an ice bath. Insulating the flask can help slow the cooling process.[5][6]
-
Use a Different Solvent System: Experiment with a co-solvent system. If you are using a solvent in which the compound is highly soluble, you can add a miscible "anti-solvent" (one in which it is less soluble) to induce crystallization.[6] For polar pyrimidine derivatives, common solvent systems include methanol/water and acetone/water.[5]
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[4]
-
Issue 3: Low yield after recrystallization.
-
Question: My recrystallization was successful in improving the purity, but my final yield is very low. How can I improve my recovery?
-
Answer: A low yield after recrystallization can be attributed to several factors, most commonly using too much solvent or premature crystallization.[5]
Strategies for Improving Yield:
-
Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Using an excess of solvent will result in a significant portion of your product remaining in the mother liquor upon cooling.[5][7]
-
Prevent Premature Crystallization: If the product crystallizes too early, for instance during hot filtration, it can lead to significant loss. Ensure your filtration apparatus (funnel and receiving flask) is pre-heated.[5]
-
Recover from Mother Liquor: If a substantial amount of product remains in the filtrate, you can concentrate the mother liquor by evaporation and attempt a second crystallization to recover more of your compound.[4]
-
Issue 4: The compound appears to be degrading during silica gel column chromatography.
-
Question: I'm trying to purify my compound using silica gel column chromatography, but I'm observing streaking and multiple spots on the TLC, suggesting decomposition. What can I do?
-
Answer: Silica gel is acidic and can cause the degradation of acid-sensitive compounds.[8] Given the presence of the dihydroxy pyrimidine ring, this compound may be susceptible to degradation on standard silica gel.
Mitigation Strategies:
-
Neutralize the Silica Gel: You can neutralize the silica gel by preparing a slurry with a small amount of a basic additive like triethylamine (TEA) (typically 1-2%) in your eluent system before packing the column.[8]
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase such as neutral or basic alumina.[8]
-
Reverse-Phase Chromatography: For polar compounds like dihydroxypyrimidines, reverse-phase chromatography using a C18 column can be a suitable alternative. The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile or methanol, possibly with a modifier like formic acid.[2][9][10]
-
Frequently Asked Questions (FAQs)
Q1: What are the best starting solvents for recrystallizing crude this compound?
A1: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[5][7] Given the polar nature of this compound due to the dihydroxy groups, good starting points for solvent screening would be:
| Solvent System | Rationale |
| Water | The dihydroxy groups suggest potential for good solubility in hot water. |
| Ethanol/Water | A common co-solvent system for polar organic molecules. |
| Methanol/Water | Similar to ethanol/water, offers a range of polarities. |
| Acetone/Water | Another viable co-solvent system for polar compounds. |
Q2: Can I use acid-base extraction to purify this compound?
A2: Yes, acid-base extraction could be a viable purification technique. This compound has acidic protons on its hydroxyl groups. By treating an organic solution of the crude product with an aqueous base (like sodium bicarbonate or sodium hydroxide), the compound can be deprotonated to form a water-soluble salt.[11][12][13] This would allow for the separation from non-acidic impurities. The aqueous layer can then be acidified to precipitate the purified product.[14] However, the stability of the compound under strong basic or acidic conditions should be considered.[8]
Q3: What are some common impurities I might expect in my crude this compound?
A3: The impurities will largely depend on the synthetic route. However, common impurities could include:
-
Unreacted starting materials, such as 4,6-dihydroxypyrimidine.[3][15]
-
Over-brominated or under-brominated pyrimidine species.
-
Side-products from the bromination reaction.[16]
-
Degradation products of the target molecule.[8]
Q4: How can I monitor the purity of my this compound during the purification process?
A4: The most common techniques for monitoring purity are:
-
Thin-Layer Chromatography (TLC): A quick and effective way to assess the number of components in your mixture and track the progress of your purification.[7][17]
-
High-Performance Liquid Chromatography (HPLC): Provides a more quantitative measure of purity. A reverse-phase C18 column with a water/acetonitrile or water/methanol mobile phase containing a small amount of acid (like formic acid) would be a good starting point for method development.[9][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to identify the desired product and detect the presence of impurities.
-
Melting Point: A sharp melting point range close to the literature value is a good indicator of high purity.
Experimental Protocols
Protocol 1: General Recrystallization Procedure
-
Solvent Selection: In a small test tube, add a small amount of crude product and a few drops of a potential recrystallization solvent. Observe the solubility at room temperature and upon heating.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and stirring until the solid just dissolves.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.[2]
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel to remove any insoluble impurities or charcoal.[2]
-
Crystallization: Allow the filtrate to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.[2][4]
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.[2]
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to remove any residual solvent.[2]
Protocol 2: Acid-Base Extraction Workflow
Caption: Workflow for purification via acid-base extraction.
Logical Relationships
Caption: Decision tree for troubleshooting purification issues.
References
- Application Notes and Protocols for the Bromination of Pyrimidine Rings - Benchchem.
- Technical Support Center: Purification of Chlorinated Pyrimidine Intermediates - Benchchem.
- Technical Support Center: Purification of Polar Pyrimidine Derivatives - Benchchem.
- Troubleshooting unexpected side reactions in pyrimidine synthesis - Benchchem.
- Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis - Benchchem.
- Acid-Base Extraction Definition - Organic Chemistry Key Term | Fiveable.
- Acid–base extraction - Wikipedia.
- Acid-Base Extraction - Unknown.
- Purification of Organic Compounds: from Crude Product to Purity - EMU Physics Department.
- Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column - SIELC Technologies.
- Acid-Base Extraction - Chemistry LibreTexts.
- Column chromatography - Wikipedia.
- Technical Support Center: Enhancing the Stability of Pyrimidine Compounds During Workup - Benchchem.
- This compound - Chongqing Chemdad Co. ,Ltd.
- This compound CAS 15726-38-2: High-Purity Pharmaceutical Intermediate Supplier - NINGBO INNO PHARMCHEM CO.,LTD.
- Technical Support Center: Recrystallization of 6-Bromoquinoline Derivatives - Benchchem.
- Technical Support Center: 5-Bromosalicylamide Recrystallization - Benchchem.
Sources
- 1. nbinno.com [nbinno.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. fiveable.me [fiveable.me]
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- 13. chem.libretexts.org [chem.libretexts.org]
- 14. people.chem.umass.edu [people.chem.umass.edu]
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- 17. Column chromatography - Wikipedia [en.wikipedia.org]
Technical Support Center: Bromination of Pyrimidines
Welcome to the Technical Support Center for the bromination of pyrimidines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot impurities encountered during this critical synthetic transformation. The inherent electron-deficient nature of the pyrimidine ring can make electrophilic substitution, such as bromination, a nuanced process prone to side reactions.[1] This resource provides in-depth, experience-driven solutions to ensure the integrity and purity of your brominated pyrimidine products.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: My bromination reaction is sluggish or incomplete, resulting in a high percentage of unreacted starting material.
Root Cause Analysis:
The pyrimidine ring is electron-deficient, which makes it less reactive toward electrophiles compared to electron-rich aromatic systems.[1] The reaction's success is highly dependent on the substituents present on the ring and the choice of brominating agent and conditions. Electron-donating groups generally facilitate the reaction, while electron-withdrawing groups have the opposite effect.[1]
Troubleshooting Protocol:
-
Reagent Selection:
-
For less activated pyrimidines, stronger brominating conditions may be necessary. Classical methods often employ molecular bromine (Br₂) at elevated temperatures, sometimes with the pyrimidine as a hydrogen halide salt to enhance reactivity.[1][2]
-
Milder, more versatile reagents like N-Bromosuccinimide (NBS) and 1,3-dibromo-5,5-dimethylhydantoin (DBH) are often effective, especially for activated pyrimidines.[1]
-
-
Catalyst Addition: The addition of a Lewis acid, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf), can significantly enhance the efficiency of bromination when using reagents like DBH.[3][4]
-
Solvent Choice: Polar aprotic solvents like DMF, acetonitrile (MeCN), or CH₂Cl₂ are generally effective for brominations with NBS or DBH.[4] For reactions with Br₂, inert aromatic solvents like nitrobenzene or o-dichlorobenzene are often used.[1][2]
-
Temperature Adjustment: If the reaction is slow at room temperature or 0°C, a modest increase in temperature may be required. However, be cautious, as higher temperatures can also lead to increased side products.
Experimental Workflow: Lewis Acid-Enhanced Bromination
Caption: Workflow for Lewis acid-enhanced bromination.
Issue 2: I am observing significant amounts of a di-brominated impurity in my reaction mixture.
Root Cause Analysis:
Over-bromination, leading to di-bromo species, is a common side reaction, particularly when using an excess of the brominating agent or with highly activated pyrimidine substrates.[5] The initial bromination at the C-5 position can sometimes activate the ring for a second electrophilic attack, especially if reaction conditions are not carefully controlled.
Troubleshooting Protocol:
-
Stoichiometry Control: Carefully control the stoichiometry of the brominating agent. Use of 1.0 to 1.1 equivalents is typically sufficient. For highly reactive substrates, substoichiometric amounts may be necessary, with the understanding that this may lead to incomplete conversion of the starting material.
-
Controlled Addition: Add the brominating agent dropwise or in portions to the reaction mixture, especially at the beginning of the reaction. This helps to maintain a low concentration of the electrophile and minimize over-reaction.
-
Temperature Management: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. For many NBS and DBH brominations, 0°C is a good starting point.[1]
-
Reaction Monitoring: Closely monitor the reaction progress using TLC or LC-MS. Quench the reaction as soon as the desired mono-brominated product is the major species.
Data Presentation: Reagent Equivalents and Temperature Effects
| Brominating Agent | Substrate Activity | Recommended Equivalents | Starting Temperature |
| Br₂ | Deactivated | 1.1 - 1.5 | 125-135 °C[1][2] |
| NBS | Activated | 1.0 - 1.1 | 0 °C[1] |
| DBH | Moderately Activated | 0.55 (with Lewis Acid) | Room Temp[4] |
| DBH | Activated | 1.1 | Room Temp[4] |
Issue 3: My final product is contaminated with a dehalogenated impurity.
Root Cause Analysis:
Dehalogenation is the undesired replacement of the bromine atom with a hydrogen atom.[6][7] This can occur under various conditions, but in the context of subsequent reactions (e.g., palladium-catalyzed cross-couplings), it is often mediated by palladium-hydride (Pd-H) species.[6] These can arise from bases, solvents, or impurities in other reagents.[6] While less common during the bromination step itself, certain workup or purification conditions could potentially lead to this impurity.
Troubleshooting Protocol for Purification:
-
Avoid Harsh Reducing Agents: During workup and purification, avoid conditions that could introduce reducing agents.
-
Careful pH Control: While not a direct cause, extreme pH conditions during workup could potentially degrade the product or facilitate side reactions. Neutralization should be done carefully.
-
Inert Atmosphere: If the brominated pyrimidine is particularly sensitive, consider performing purification steps under an inert atmosphere to prevent potential radical-mediated dehalogenation.
Logical Relationship: Dehalogenation in Subsequent Reactions
Caption: Formation of dehalogenation byproduct.
Issue 4: I suspect the formation of a hydroxylated impurity.
Root Cause Analysis:
Hydrolysis of the bromo-substituent to a hydroxyl group can occur, particularly with activated bromopyrimidines or under harsh aqueous workup conditions (e.g., prolonged exposure to strong base or acid at elevated temperatures).[8][9] Some bromination mechanisms themselves proceed through a hydroxy-hydro-pyrimidine intermediate, and incomplete dehydration can leave a hydroxylated impurity.[5]
Troubleshooting Protocol:
-
Anhydrous Conditions: If hydrolysis is a significant issue, ensure the reaction is carried out under strictly anhydrous conditions. Use dry solvents and reagents.
-
Controlled Workup: Perform the aqueous workup at low temperatures and minimize the time the product is in contact with the aqueous phase. Use dilute acid or base for pH adjustments.
-
Aprotic Solvents for Purification: When possible, use aprotic solvents for recrystallization or chromatography to avoid introducing water.
Purification Strategies
1. Recrystallization:
Recrystallization is often the most effective method for removing small amounts of impurities, especially if the desired product is a crystalline solid.
General Protocol:
-
Dissolve the crude product in a minimum amount of a suitable hot solvent or solvent mixture.
-
If insoluble impurities are present, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Solvent Selection Table:
| Impurity Type | Potential Recrystallization Solvents |
| More Polar | Toluene, Ethyl Acetate/Hexane, Dichloromethane/Hexane |
| Less Polar | Methanol, Ethanol, Acetonitrile/Water |
| Unreacted Starting Material | Select a solvent system where the starting material has significantly different solubility than the product. |
2. Column Chromatography:
For complex mixtures or when recrystallization is ineffective, column chromatography on silica gel is the preferred method.[1][10]
General Protocol:
-
Choose an appropriate solvent system (mobile phase) based on TLC analysis. A good starting point is a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane).
-
Prepare a slurry of silica gel in the mobile phase and pack the column.
-
Dissolve the crude product in a minimum amount of the mobile phase or a suitable solvent and load it onto the column.
-
Elute the column with the mobile phase, collecting fractions.
-
Analyze the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Workflow for Purification
Caption: Decision tree for purification strategy.
Analytical Techniques for Impurity Identification
To effectively troubleshoot, it is crucial to identify the impurities present. A combination of the following techniques is recommended:[11][12]
-
Thin-Layer Chromatography (TLC): For rapid reaction monitoring and qualitative assessment of purity.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To determine the molecular weights of the components in the mixture, providing strong evidence for the identity of impurities.[13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for structural elucidation of the main product and any major impurities.
-
High-Performance Liquid Chromatography (HPLC): For accurate quantification of the purity of the final product.[11][14]
References
- The Mechanism of Bromination of 2(1H)-Pyrimidinone, its N-Methyl and N,N′-Dimethyl Derivatives in Aqueous Acidic Solution. ResearchGate.
- Bromination at C-5 of pyrimidine and C-8 of purine nucleosides with 1,3-dibromo-5,5-dimethylhydantoin. Tetrahedron Letters.
- Process for bromination of pyrimidine. Google Patents.
- Rate of dehalogenation of (a) 3-bromopyridine (3) and (b) methyl... ResearchGate.
- Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin. ResearchGate.
- An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. ResearchGate.
- Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin. NIH.
- An Efficient and Facile Methodology for Bromination of Pyrimidine and Purine Nucleosides with Sodium Monobromoisocyanurate (SMBI). PMC - NIH.
- Dehalogenation. Wikipedia.
- Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column. SIELC Technologies.
- Bromination of Pyrimidines: A Simple Inexpensive Method. ResearchGate.
- Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. PMC - NIH.
- Review on the modern analytical advancements in impurities testing. Asia Pacific Academy of Science Pte. Ltd.
- Recent Trends in Analytical Techniques for Impurity Profiling. Biomedical Journal of Scientific & Technical Research.
- Catalytic Dehalogenation of Halogenated Pyridine Donors under DOW-Phenol Conditions. Scribd.
- Bromination - Common Conditions. Common Organic Chemistry.
- Analytical Strategies for Monitoring Residual Impurities. BioPharm International.
- Purification Techniques. Journal of New Developments in Chemistry.
- Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research and Reviews.
- column chromatography & purification of organic compounds. YouTube.
- 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. PMC - PubMed Central.
- On the reactivity of bromine atoms in brominated pyridines. The formation of 2-hydroxy-6-bromopyridine by the acid hydrolysis of 2,6-dibromopyridine: (46th communication on derivatives of pyridine and quinoline). ResearchGate.
- Journal of Natural Products. ACS Publications.
- Hydrolysis Reactions. Chemistry LibreTexts.
- The hydrolysis of 2-bromo-2-methylpropane. RSC Education.
- Hydrolysis reaction – Knowledge and References. Taylor & Francis.
Sources
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- 2. US3956301A - Process for bromination of pyrimidine - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Dehalogenation - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. youtube.com [youtube.com]
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- 12. rroij.com [rroij.com]
- 13. biomedres.us [biomedres.us]
- 14. Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: Synthesis of 5-Bromopyrimidines
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis of 5-bromopyrimidines. As a senior application scientist, I have designed this guide to provide you with in-depth technical assistance, troubleshooting strategies, and frequently asked questions to navigate the complexities of this important synthetic transformation. 5-Bromopyrimidines are crucial intermediates in the development of a wide range of pharmaceuticals and agrochemicals, making their efficient and clean synthesis a priority.[1] This resource is structured to address the practical challenges you may encounter in the lab, with a focus on understanding the underlying chemistry to overcome common side reactions.
Troubleshooting Guide
This section is formatted as a series of questions and answers to directly address specific issues that may arise during the synthesis of 5-bromopyrimidines.
Issue 1: My reaction is producing a significant amount of dibrominated product.
Question: I am trying to synthesize a 5-bromopyrimidine, but my mass spectrometry and NMR data indicate the presence of a significant amount of a dibrominated byproduct. How can I prevent this over-bromination?
Answer:
Over-bromination, leading to products such as 5,5-dibromo or other di- and poly-brominated species, is a common side reaction, especially when the pyrimidine ring is activated by electron-donating groups (EDGs).[2] The C-5 position of the pyrimidine ring is the most susceptible to electrophilic attack due to its relatively higher electron density compared to other positions.[2] Once the first bromine atom is attached, the ring is somewhat deactivated, but a second bromination can still occur under forcing conditions or with highly activated substrates.
Causality and Mechanism:
The pyrimidine ring is electron-deficient, which generally makes electrophilic substitution more challenging than for electron-rich aromatics.[2] However, the presence of EDGs (e.g., -NH₂, -OH, -OR, -alkyl) increases the electron density of the ring, making it more susceptible to electrophilic attack. The initial bromination at the C-5 position is often rapid. If a strong brominating agent is used in excess, or if the reaction is allowed to proceed for too long, a second electrophilic substitution can occur.
Troubleshooting Protocol:
-
Stoichiometry Control: Carefully control the stoichiometry of the brominating agent. Use no more than 1.0 to 1.1 equivalents of the brominating agent relative to your pyrimidine substrate. For highly activated systems, it may be beneficial to use a slight excess of the pyrimidine and quench the reaction early.
-
Choice of Brominating Agent:
-
For highly activated pyrimidines: Use a milder brominating agent. N-Bromosuccinimide (NBS) is often a good choice as it provides a low, steady concentration of bromine, which can help to avoid over-bromination.[3]
-
For less activated pyrimidines: If you are using a more powerful brominating system like Br₂ with a Lewis acid, consider switching to NBS or 1,3-dibromo-5,5-dimethylhydantoin (DBDMH).[4]
-
-
Reaction Temperature: Lowering the reaction temperature can often improve selectivity for mono-bromination. Start the reaction at 0°C or even lower and allow it to slowly warm to room temperature while monitoring the progress.
-
Slow Addition: Add the brominating agent dropwise or in small portions over an extended period. This helps to maintain a low concentration of the electrophile in the reaction mixture, favoring the mono-brominated product.[5]
-
Monitoring: Closely monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Quench the reaction as soon as the starting material is consumed to a satisfactory level and before significant amounts of the dibrominated product begin to form.
Issue 2: My reaction is incomplete, and I have a low yield of the desired 5-bromopyrimidine.
Question: I am struggling with an incomplete reaction, leaving a large amount of unreacted starting material. How can I drive the reaction to completion without promoting side reactions?
Answer:
Incomplete bromination is a common issue, particularly with pyrimidine rings bearing electron-withdrawing groups (EWGs) such as -NO₂, -CN, -COOR, or halo-substituents at other positions. These groups deactivate the ring, making electrophilic substitution at the C-5 position more difficult.
Causality and Mechanism:
EWGs reduce the electron density of the pyrimidine ring, thereby decreasing its nucleophilicity and slowing down the rate of electrophilic aromatic substitution. A mild brominating agent or insufficiently forcing reaction conditions may not be able to overcome this deactivation.
Troubleshooting Protocol:
-
Choice of Brominating Agent: For deactivated pyrimidines, a more powerful brominating agent is often necessary.
-
Consider using elemental bromine (Br₂), often in a polar solvent like acetic acid or with a Lewis acid catalyst.
-
1,3-dibromo-5,5-dimethylhydantoin (DBDMH) in the presence of a Lewis acid like trimethylsilyl trifluoromethanesulfonate (TMSOTf) can also be highly effective.[4]
-
-
Reaction Temperature: Increasing the reaction temperature can provide the necessary activation energy for the bromination of deactivated rings. Refluxing in a suitable solvent is a common strategy.[5]
-
Use of a Catalyst: The addition of a Lewis acid or a protic acid can enhance the electrophilicity of the brominating agent. For example, TMSOTf can be used with DBDMH to increase its reactivity.
-
Solvent Choice: The choice of solvent can significantly impact the reaction rate. Polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile (CH₃CN) can enhance the efficiency of bromination with reagents like DBDMH.[4]
Issue 3: I am observing bromination on the side chain of my substituted pyrimidine.
Question: I have an alkyl-substituted pyrimidine, and I am getting bromination on the alkyl group instead of, or in addition to, the desired C-5 position. How can I achieve selective ring bromination?
Answer:
Side-chain bromination is a competing reaction pathway, particularly when using N-Bromosuccinimide (NBS) under conditions that favor free-radical reactions.[6] This is also known as benzylic bromination if the alkyl group is attached to an aromatic ring.
Causality and Mechanism:
NBS can participate in both electrophilic and free-radical bromination pathways. The Wohl-Ziegler reaction is a free-radical bromination at an allylic or benzylic position.[3] This pathway is typically initiated by light or a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) and is favored in non-polar solvents like carbon tetrachloride (CCl₄).[6]
Troubleshooting Protocol:
-
Reaction Conditions: To favor electrophilic aromatic substitution on the pyrimidine ring over free-radical side-chain bromination, avoid conditions that promote radical formation.
-
Exclude Radical Initiators: Do not use AIBN, BPO, or other radical initiators.
-
Protect from Light: Conduct the reaction in the dark by wrapping the reaction vessel in aluminum foil.
-
Solvent Choice: Use polar solvents such as acetonitrile, DMF, or acetic acid. These solvents favor the ionic mechanism of electrophilic aromatic substitution.
-
-
Choice of Brominating Agent: While NBS can be used for electrophilic bromination in polar solvents, if side-chain bromination persists, consider switching to a different brominating agent that is less prone to initiating radical reactions, such as DBDMH or elemental bromine in a polar solvent.
Issue 4: My product is degrading during workup or purification, possibly due to hydrolysis.
Question: I seem to be losing my 5-bromopyrimidine product during aqueous workup or upon standing. Could this be due to hydrolysis, and how can I prevent it?
Answer:
Yes, 5-bromopyrimidines can be susceptible to hydrolysis, especially if the pyrimidine ring is substituted with other groups that can influence its stability, or if the workup conditions are too harsh (e.g., strongly acidic or basic).
Causality and Mechanism:
The bromine atom at the C-5 position can be displaced by a nucleophile, such as water or hydroxide, in a nucleophilic aromatic substitution (SNAr) reaction. This is more likely to occur if the pyrimidine ring is activated towards nucleophilic attack by the presence of strong electron-withdrawing groups. The pyrimidine ring itself is electron-deficient, which makes it inherently more susceptible to nucleophilic attack than benzene.
Troubleshooting Protocol:
-
Neutral Workup Conditions: During the workup, aim to maintain a neutral pH.
-
If the reaction is acidic, neutralize carefully with a mild base like sodium bicarbonate solution, avoiding a large excess of strong bases like sodium hydroxide.
-
If the reaction is basic, neutralize with a mild acid like dilute citric acid or ammonium chloride solution.
-
-
Avoid High Temperatures: Perform extractions and solvent removal at or below room temperature to minimize thermal degradation.
-
Minimize Contact with Water: If your compound is particularly sensitive to hydrolysis, minimize its contact time with aqueous solutions during the workup. Dry the organic extracts thoroughly with a drying agent like anhydrous sodium sulfate or magnesium sulfate before concentrating.
-
Purification Strategy:
-
If using column chromatography, choose a non-polar solvent system if possible and avoid highly acidic or basic additives.
-
Recrystallization from a non-aqueous solvent is often a good alternative to chromatography for purifying sensitive compounds.
-
Frequently Asked Questions (FAQs)
Q1: Which brominating agent should I choose for my pyrimidine synthesis?
A1: The choice of brominating agent depends heavily on the substituents present on your pyrimidine ring. Here is a general guide:
| Brominating Agent | Best For | Pros | Cons |
| N-Bromosuccinimide (NBS) | Activated to moderately deactivated pyrimidines. | Easy to handle solid, good for selective mono-bromination.[7] | Can cause side-chain bromination under radical conditions.[6] |
| 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | Deactivated and activated pyrimidines. | Efficient, can be tuned with a Lewis acid catalyst.[4] | May be too reactive for some sensitive substrates. |
| Elemental Bromine (Br₂) | Deactivated pyrimidines. | Powerful brominating agent, cost-effective. | Highly corrosive and toxic liquid, can lead to over-bromination.[2] |
| Sodium Monobromoisocyanurate (SMBI) | Pyrimidine nucleosides. | Efficient under mild conditions, good for sensitive substrates.[8] | May require specific conditions for optimal results. |
Q2: What is the role of the solvent in the bromination of pyrimidines?
A2: The solvent plays a crucial role in determining the reaction pathway and efficiency:
-
Polar Aprotic Solvents (e.g., DMF, CH₃CN): These solvents are generally good for electrophilic bromination using reagents like NBS and DBDMH, as they can help to stabilize the charged intermediates in the SEAr mechanism.[4]
-
Non-Polar Solvents (e.g., CCl₄, cyclohexane): These solvents favor free-radical reactions and should be avoided if you have alkyl side chains susceptible to bromination, unless that is the desired outcome.[6]
-
Protic Solvents (e.g., Acetic Acid): Acetic acid can serve as both a solvent and a mild acid catalyst, promoting electrophilic bromination with Br₂.
Q3: How do electron-donating and electron-withdrawing groups affect the synthesis of 5-bromopyrimidines?
A3:
-
Electron-Donating Groups (EDGs) (-NH₂, -OH, -OR, -alkyl): These groups activate the pyrimidine ring towards electrophilic substitution, making the reaction faster and easier. However, they also increase the risk of over-bromination.[2] Milder reaction conditions are generally required.
-
Electron-Withdrawing Groups (EWGs) (-NO₂, -CN, -COOR, -Cl): These groups deactivate the ring, making electrophilic substitution more difficult. More forcing conditions (higher temperature, stronger brominating agent, catalyst) are typically needed to achieve good yields.
Visualizing Reaction Pathways and Troubleshooting
Diagram 1: Desired vs. Side Reaction Pathways
Caption: Key reaction pathways in the synthesis of 5-bromopyrimidines.
Diagram 2: General Troubleshooting Workflow
Sources
- 1. nbinno.com [nbinno.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Bromination - Common Conditions [commonorganicchemistry.com]
- 4. Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US3956301A - Process for bromination of pyrimidine - Google Patents [patents.google.com]
- 6. US20060217569A1 - Process for side-chain bromination of alkylbenzenes - Google Patents [patents.google.com]
- 7. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 8. An Efficient and Facile Methodology for Bromination of Pyrimidine and Purine Nucleosides with Sodium Monobromoisocyanurate (SMBI) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Identifying Byproducts in 5-Bromo-4,6-dihydroxypyrimidine Synthesis by HPLC-MS
Welcome to the technical support center for the analysis of 5-Bromo-4,6-dihydroxypyrimidine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when identifying reaction byproducts using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). Our goal is to provide you with not just procedural steps, but the underlying scientific reasoning to empower you to troubleshoot effectively and ensure the integrity of your results.
Part 1: Frequently Asked Questions (FAQs) - Troubleshooting Your Analysis
This section addresses common issues encountered during the HPLC-MS analysis of the this compound synthesis reaction mixture.
FAQ 1: I see an unexpected peak in my chromatogram with a mass-to-charge ratio (m/z) significantly higher than my product. What could it be?
This is a common observation and can often be attributed to the formation of adducts in the electrospray ionization (ESI) source of your mass spectrometer.[1][2][3][4][5] ESI is a soft ionization technique that can result in the association of your analyte with ions present in the mobile phase or from the sample matrix.
Common Adducts in Positive Ion Mode:
| Adduct | Mass Shift (Da) | Common Sources |
| [M+Na]+ | +22.99 | Glassware, mobile phase contaminants |
| [M+K]+ | +39.10 | Glassware, mobile phase contaminants |
| [M+NH4]+ | +18.04 | Ammonium-based buffers (e.g., ammonium acetate, ammonium formate) |
| [M+CH3CN+H]+ | +42.03 | Acetonitrile mobile phase |
| [2M+H]+ | + (Molecular Weight of M) + 1.01 | High sample concentration |
Troubleshooting Steps:
-
Review Your Mobile Phase and Sample Preparation: Have you used any sodium or potassium salts (e.g., phosphate buffers)? Is your glassware meticulously clean?
-
Confirm with Isotope Patterns: If your unexpected peak is a sodium or potassium adduct of your target compound, it should exhibit the characteristic isotopic pattern of your brominated product.
-
Reduce Adduct Formation:
-
Use high-purity solvents and reagents.
-
Incorporate a small amount of a volatile acid (e.g., 0.1% formic acid) in your mobile phase to promote protonation ([M+H]+).
-
If possible, switch to ammonium-based buffers if you suspect metal ion contamination.
-
FAQ 2: My main product peak is showing significant tailing. How can I improve the peak shape?
Peak tailing is a frequent issue when analyzing polar compounds like 4,6-dihydroxypyrimidines on reversed-phase HPLC columns.[6][7][8] The primary cause is often secondary interactions between the analyte and residual silanol groups on the silica-based stationary phase.
dot
Caption: Causes of Peak Tailing in HPLC.
Troubleshooting Strategies:
-
Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (e.g., to pH 2.5-3 with formic or trifluoroacetic acid) will protonate the silanol groups, reducing their ability to interact with your analyte.[6]
-
Use of End-Capped Columns: Employ a high-quality, end-capped C18 or C8 column. End-capping chemically modifies the residual silanol groups to minimize these secondary interactions.[7]
-
Consider a Different Stationary Phase: If peak tailing persists, a column with a different stationary phase, such as one with a polar-embedded group, may be more suitable for your polar analyte.
-
Optimize Mobile Phase Composition: Varying the organic modifier (acetonitrile vs. methanol) can sometimes improve peak shape.[7]
FAQ 3: I have a peak with an m/z that suggests the addition of a second bromine atom. Is this a likely byproduct?
Yes, the formation of a di-brominated species is a highly probable byproduct in this synthesis. The pyrimidine ring is activated towards electrophilic substitution, and if the reaction conditions are not carefully controlled, over-bromination can occur.[9]
dot
Caption: Formation of Di-brominated Byproduct.
Identification and Confirmation:
-
Check the Isotopic Pattern: A di-brominated compound will have a very distinct isotopic pattern due to the presence of two bromine atoms (79Br and 81Br). Look for a characteristic 1:2:1 ratio of isotopic peaks separated by 2 Da.
-
Tandem Mass Spectrometry (MS/MS): Fragmenting the parent ion of the suspected di-brominated species should show a loss of a bromine radical (79 or 81 Da) or HBr (80 or 82 Da).
-
Reaction Monitoring: Analyze samples taken at different time points during the synthesis. The concentration of the di-brominated byproduct is likely to increase with longer reaction times or with an excess of the brominating agent.
FAQ 4: I'm seeing a peak that corresponds to the starting material, 4,6-dihydroxypyrimidine. How can I confirm its identity?
The presence of unreacted starting material is common. To confirm its identity:
-
Retention Time Matching: Inject a standard of 4,6-dihydroxypyrimidine and compare its retention time with the suspected peak in your reaction mixture.
-
Mass Spectrometry Confirmation: The m/z of the protonated starting material ([M+H]+) should be approximately 113.04.
-
Spiking Experiment: Add a small amount of the 4,6-dihydroxypyrimidine standard to your reaction mixture sample. If the peak increases in intensity, it confirms the presence of the starting material.
Part 2: Experimental Protocols
Protocol 1: Sample Preparation for HPLC-MS Analysis
-
Quench the Reaction: At your desired time point, take an aliquot (e.g., 100 µL) of the reaction mixture. Quench the reaction by adding it to a suitable solvent (e.g., 900 µL of 50:50 acetonitrile:water). This will stop the reaction and dilute the sample.
-
Centrifugation/Filtration: Centrifuge the diluted sample at high speed (e.g., 13,000 rpm) for 10 minutes to pellet any solids. Alternatively, filter the sample through a 0.22 µm syringe filter.
-
Further Dilution: Depending on the concentration of your reaction, you may need to perform a further dilution (e.g., 1:10 or 1:100) in your initial mobile phase composition to avoid detector saturation.
Protocol 2: Suggested HPLC-MS Method
This method is a starting point and may require optimization for your specific instrumentation and reaction conditions.
| Parameter | Recommended Setting | Rationale |
| HPLC Column | C18, 2.1 x 100 mm, 1.8 µm | Good general-purpose reversed-phase column for small molecules. |
| Mobile Phase A | Water with 0.1% Formic Acid | Provides protons for ESI+ and helps to sharpen peaks. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Common organic modifier for reversed-phase HPLC. |
| Gradient | 5% B to 95% B over 10 minutes | A standard gradient to elute compounds with a range of polarities. |
| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 40 °C | Can improve peak shape and reduce viscosity. |
| Injection Vol. | 2 µL | Small injection volume to prevent overloading. |
| MS Ionization | Electrospray Ionization (ESI) | Suitable for polar molecules. |
| Polarity | Positive | Dihydroxypyrimidines readily form positive ions. |
| Scan Range | m/z 100 - 500 | Covers the expected mass range of the product and byproducts. |
| MS/MS | Data-dependent acquisition | To automatically fragment the most intense ions for structural elucidation. |
Part 3: Data Interpretation and Byproduct Identification
Table of Potential Byproducts and their Mass Spectrometric Signatures:
| Compound | Structure | Expected [M+H]+ (m/z) | Key Isotopic Features |
| 4,6-Dihydroxypyrimidine (Starting Material) | C4H4N2O2 | 113.04 | - |
| This compound (Product) | C4H3BrN2O2 | 190.95 / 192.95 | 1:1 ratio for Br isotopes |
| 5,5-Dibromo-4,6-dihydroxypyrimidine (Byproduct) | C4H2Br2N2O2 | 268.86 / 270.86 / 272.86 | 1:2:1 ratio for Br2 isotopes |
| Solvent Adducts (e.g., with Acetonitrile) | [M+CH3CN+H]+ | Product MW + 42.03 | - |
dot
Caption: Workflow for Byproduct Identification.
References
- Waters Corporation. (n.d.). What are common adducts in ESI mass spectrometry? - WKB67428.
- Crawford Scientific. (n.d.). Dealing with Metal Adduct Ions in Electrospray: Part 1.
- Scribd. (n.d.). Adduits ESI MS.
- Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
- Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
- Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues.
- ACD/Labs. (2022). Common Adduct and Fragment Ions in Mass Spectrometry.
- Chrom Tech, Inc. (2023). What Causes Peak Tailing in HPLC?.
- ACE HPLC. (n.d.). HPLC Troubleshooting Guide.
- ResearchGate. (n.d.). List of common adduct types in positive ionisation mode for ESI.
- ResearchGate. (n.d.). The Mechanism of Bromination of 2(1H)-Pyrimidinone, its N-Methyl and N,N′-Dimethyl Derivatives in Aqueous Acidic Solution.
Sources
- 1. support.waters.com [support.waters.com]
- 2. learning.sepscience.com [learning.sepscience.com]
- 3. scribd.com [scribd.com]
- 4. acdlabs.com [acdlabs.com]
- 5. researchgate.net [researchgate.net]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. chromtech.com [chromtech.com]
- 8. hplc.eu [hplc.eu]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Selection for Cross-Coupling with Electron-Rich Pyrimidines
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance for one of the more nuanced areas of modern synthetic chemistry: the palladium-catalyzed cross-coupling of electron-rich pyrimidines. The inherent electronic nature of these heterocycles, while crucial for their function in bioactive molecules, presents unique challenges in achieving efficient and selective C-C and C-N bond formation.[1][2] This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you navigate these challenges and optimize your synthetic outcomes.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments in a question-and-answer format, providing potential causes and actionable solutions.
Issue 1: Low or No Conversion in Suzuki-Miyaura Coupling
Question: My Suzuki-Miyaura coupling of an electron-rich chloropyrimidine with an arylboronic acid is showing low to no conversion. What are the likely causes and how can I troubleshoot this?
Answer: This is a common issue stemming from several factors related to the electron-rich nature of the pyrimidine ring.
-
Potential Cause 1: Catalyst Inhibition/Deactivation. The lone pairs on the pyrimidine's nitrogen atoms can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[3] This is particularly problematic with 2-halopyrimidines due to the proximity of the nitrogen to the reaction site.
-
Solution: Employ bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands.[4][5] These ligands can sterically shield the palladium center and promote the desired catalytic cycle over catalyst deactivation. Buchwald's biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) and PEPPSI-type precatalysts with NHC ligands are excellent starting points.[3][6] Using a pre-formed catalyst (a precatalyst) often gives more reproducible results than generating the catalyst in situ.[7][8][9]
-
-
Potential Cause 2: Inefficient Oxidative Addition. While electron-rich, the C-Cl bond on a pyrimidine can be less reactive than corresponding C-Br or C-I bonds.
-
Solution: Switch to the corresponding bromo- or iodopyrimidine if synthetically feasible. If you must use a chloropyrimidine, a more electron-rich and bulky ligand is crucial to facilitate the oxidative addition step.[6] Increasing the reaction temperature may also be necessary, but monitor for substrate and product decomposition.
-
-
Potential Cause 3: Protodeboronation of the Boronic Acid. This side reaction, where the boronic acid's C-B bond is cleaved and replaced with a C-H bond, is a common pathway for reagent decomposition, especially with heteroaryl boronic acids.[10]
-
Solution:
-
Use a milder base: Strong bases can accelerate protodeboronation.[10] Consider switching from alkoxides (e.g., NaOtBu) to carbonates (e.g., K₂CO₃, Cs₂CO₃) or phosphates (e.g., K₃PO₄).[10][11]
-
Use a more stable boron reagent: Boronic esters (e.g., pinacol or MIDA esters) are generally more stable than the corresponding boronic acids.[12]
-
Minimize water content: While some water can be beneficial in Suzuki couplings, excess water can promote protodeboronation. Ensure your solvents are anhydrous.
-
Lower reaction temperature: If the desired reaction is efficient at a lower temperature, this can disfavor the decomposition pathway.[13]
-
-
Below is a decision tree to guide your troubleshooting process for low-yield Suzuki-Miyaura reactions.
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Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura reactions.Issue 2: Poor Yield in Buchwald-Hartwig Amination
Question: I am attempting a Buchwald-Hartwig amination of a 2-aminopyrimidine with an aryl bromide and observing a low yield of my desired product. What should I investigate?
Answer: Similar to Suzuki couplings, the nitrogen-rich pyrimidine core presents challenges for C-N bond formation.
-
Potential Cause 1: Inappropriate Ligand Choice. The efficiency of Buchwald-Hartwig amination is highly dependent on the ligand.[14][15]
-
Solution: For challenging substrates like aminopyrimidines, bulky biarylphosphine ligands are often necessary. Ligands such as Xantphos or Josiphos have proven effective.[11][14] Screening a panel of ligands is often the most effective approach to identify the optimal choice for your specific substrate combination.
-
-
Potential Cause 2: Base Incompatibility or Insufficient Strength. The base plays a crucial role in the catalytic cycle, and its choice can significantly impact the reaction outcome.[15][16]
-
Solution: Sodium tert-butoxide (NaOtBu) is a common and effective base for many Buchwald-Hartwig aminations. However, if your substrate is base-sensitive, weaker bases like K₃PO₄ or Cs₂CO₃ can be screened, although this may require higher reaction temperatures.
-
-
Potential Cause 3: Hydrodehalogenation Side Reaction. This is a common side reaction where the aryl halide is reduced, consuming the starting material.
-
Solution: Ensure scrupulously dry reaction conditions, as water can be a proton source. The choice of ligand and base can also influence the rate of this side reaction. Sometimes, lowering the reaction temperature can disfavor hydrodehalogenation relative to the desired amination.
-
Frequently Asked Questions (FAQs)
Q1: Which position on a dihalopyrimidine is generally more reactive in cross-coupling reactions?
A1: For dihalopyrimidines such as 2,4-dichloropyrimidine, the C4 position is generally more reactive and couples preferentially in many standard cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig.[17][18][19] This is attributed to the higher electrophilicity of the C4 position.[20] However, recent research has shown that C2-selectivity can be achieved under specific conditions, often employing bulky N-heterocyclic carbene ligands.[21]
Q2: What is the "2-pyridyl problem" and how does it relate to pyrimidines?
A2: The "2-pyridyl problem" refers to the challenges encountered in cross-coupling reactions involving 2-substituted pyridines. The proximity of the basic nitrogen atom to the reaction site can lead to catalyst inhibition and instability of the organometallic reagents (e.g., rapid protodeboronation of 2-pyridylboronic acid).[10] This issue is directly analogous to reactions involving 2-substituted pyrimidines, where the nitrogen at the 1-position can similarly interfere with the catalytic cycle.[10]
Q3: When should I consider using an N-heterocyclic carbene (NHC) ligand instead of a phosphine ligand?
A3: NHC ligands are generally stronger σ-donors than phosphine ligands, leading to more stable palladium complexes.[4] This can be advantageous in several scenarios:
-
Challenging Substrates: For very electron-rich or sterically hindered pyrimidines, the enhanced stability and activity of Pd-NHC complexes can lead to higher yields where phosphine ligands might fail.[4][22]
-
Aryl Chlorides: NHC ligands are often more effective for the activation of less reactive aryl chlorides.[6]
-
Catalyst Longevity: The robustness of Pd-NHC complexes can lead to higher turnover numbers and allow for lower catalyst loadings.[4]
Q4: How does the choice of base affect my pyrimidine cross-coupling reaction?
A4: The base is a critical component of the catalytic cycle, primarily facilitating the transmetalation step in Suzuki-Miyaura coupling and the deprotonation of the amine in Buchwald-Hartwig amination.[11][15]
-
In Suzuki-Miyaura reactions, the base activates the boronic acid. The choice of base can influence reaction rates and the prevalence of side reactions like protodeboronation. Common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄.[11][12]
-
In Buchwald-Hartwig aminations, a strong, non-nucleophilic base is typically required. Sodium or potassium tert-butoxide is frequently used.[14] The choice of base must be compatible with the functional groups present in the starting materials.
Catalyst and Ligand Selection Guide
The following table provides a starting point for catalyst and ligand selection for common cross-coupling reactions with electron-rich pyrimidines. Optimization will likely be required for your specific substrates.
| Reaction Type | Pyrimidine Substrate | Recommended Catalyst System (Precatalyst/Ligand) | Notes |
| Suzuki-Miyaura | 2-Chloropyrimidine | Pd₂(dba)₃ / XPhos or SPhos | Bulky, electron-rich phosphine ligands are crucial for activating the C-Cl bond and preventing catalyst inhibition.[3] |
| 4-Bromopyrimidine | Pd(PPh₃)₄ or PdCl₂(dppf) | Generally less challenging than 2-substituted pyrimidines. Standard catalysts often suffice.[23] | |
| Electron-rich di-alkoxypyrimidine | XPhos Pd G3 or similar G3 precatalyst | Precatalysts offer improved stability and reproducibility for challenging substrates.[7][8][24] | |
| Buchwald-Hartwig | 2-Aminopyrimidine | Pd₂(dba)₃ / Xantphos | Bidentate phosphine ligands like Xantphos are often effective for C-N coupling with aminopyrimidines.[14] |
| 4-Chloropyrimidine | G3-XPhos / NaOtBu | Modern precatalysts can provide high activity for amination of less reactive chlorides. |
Detailed Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a 2-Chloropyrimidine
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup:
-
To an oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the 2-chloropyrimidine (1.0 equiv.), the arylboronic acid (1.2–1.5 equiv.), and the base (e.g., K₃PO₄, 2.0–3.0 equiv.).
-
In a glovebox or under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1–5 mol%) and the ligand (if not using a precatalyst, e.g., XPhos, 1.1-1.2 times the amount of palladium).
-
-
Inert Atmosphere:
-
Seal the flask or vial and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
-
Solvent Addition:
-
Add anhydrous, degassed solvent (e.g., 1,4-dioxane/water (10:1), toluene, or 2-MeTHF) via syringe to achieve a concentration of approximately 0.1 M with respect to the limiting reagent.
-
-
Reaction Execution:
-
Monitoring and Work-up:
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues.
-
Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: General Procedure for Buchwald-Hartwig Amination of a Halopyrimidine
This protocol is a general guideline and may require optimization.
-
Reaction Setup:
-
In a glovebox or under an inert atmosphere, add the halopyrimidine (1.0 equiv.), the amine (1.2 equiv.), the base (e.g., NaOtBu, 1.2 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 1–2 mol%), and the ligand (e.g., Xantphos, 2–4 mol%) to an oven-dried reaction vessel.
-
-
Solvent Addition:
-
Add anhydrous, degassed solvent (e.g., toluene or dioxane) to the vessel.
-
-
Reaction Execution:
-
Seal the reaction vessel and stir at the desired temperature (e.g., 80–110 °C).
-
Monitor the reaction by TLC or LC-MS.
-
-
Work-up:
-
After cooling, dilute the reaction mixture with an organic solvent and filter through a pad of celite.
-
Concentrate the filtrate and purify the residue by column chromatography.
-
Below is a diagram illustrating the general catalytic cycle for Suzuki-Miyaura cross-coupling, highlighting key steps.
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// Edges Pd0 -> OxAdd [style=invis]; OxAdd -> PdII; PdII -> Transmetal [style=invis]; Transmetal -> PdII_R2; PdII_R2 -> RedElim [style=invis]; RedElim -> Pd0;
// Edges with labels R1X -> OxAdd [label="+ Ar-X"]; R2B -> Transmetal [label="+ Ar'-B(OR)₂"]; Base -> Transmetal; RedElim -> R1R2 [label="+ Product"];
// Positioning {rank=same; Pd0; PdII_R2;} {rank=same; PdII;} }
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.References
- Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. NIH National Library of Medicine.
- C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. American Chemical Society. 2023.
- Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids. Journal of the American Chemical Society, 132(40), 14073–14075.
- Diversification Via Coupling Reactions and Biological Activities of Pyrimidine Derivatives. (2023). ChemistrySelect, 8(43).
- Impact of Cross-Coupling Reactions in Drug Discovery and Development. (2020). Pharmaceuticals, 13(8), 176.
- Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075.
- Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society.
- The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. (2022). ACS Catalysis, 12(19), 12096–12107.
- A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. (2010). ChemInform, 41(52).
- Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐ Heterocycles. (2019). ChemistrySelect, 4(29), 8493-8512.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Impact of Cross-Coupling Reactions in Drug Discovery and Development. (2020). Pharmaceuticals, 13(8), 176.
- Al-Masoudi, N. A., Kassim, A. G., & Abdul-Reda, N. A. (2014). Synthesis of potential pyrimidine derivatives via Suzuki cross-coupling reaction as HIV and kinesin Eg5 inhibitors. Nucleosides, Nucleotides & Nucleic Acids, 33(3), 141–161.
- Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. (2021). RSC Advances, 11(11), 6046–6067.
- Copper-promoted dehydrosulfurative carbon–nitrogen cross-coupling with concomitant aromatization for synthesis of 2-aminopyrimidines. (2023). Organic & Biomolecular Chemistry, 21(2), 268–272.
- A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. (2012). The Journal of Organic Chemistry, 77(14), 6175–6179.
- Buchwald-Hartwig Amination. Chemistry LibreTexts.
- Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. (2018). International Journal of Pharmaceutical Sciences and Research, 9(10), 4065-4077.
- Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. (2024). RSC Advances, 14(18), 12698–12716.
- Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. (2010). Molecules, 15(11), 7838–7849.
- Buchwald–Hartwig Amination, High-Throughput Experimentation, and Process Chemistry: An Introduction via Undergraduate Laboratory. (2021). Journal of Chemical Education, 98(3), 996–1000.
- For the pro's (Suzuki). Reddit. 2022.
- Buchwald–Hartwig amination. Wikipedia.
- Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. (2023). Synlett.
- Suzuki-Miyaura. ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes. (2019). Chemical Communications, 55(84), 12696–12699.
- Synthetic Challenges in Miyaura Borylation of Bromo-Thienopyrimidine. GitHub. 2022.
- Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (2020). Molecules, 25(21), 5006.
- Suzuki-Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. (2023). Chemical Society Reviews, 52(11), 3733–3753.
- Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. (2021). Canadian Journal of Chemistry, 99(11), 897–902.
- Suzuki-Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. (2023). Chemical Society Reviews.
- Data-driven discovery of active phosphine ligand space for cross-coupling reactions. (2023). Nature Communications, 14(1), 382.
- Structure-Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings. ChemRxiv. 2022.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Suzuki Cross-coupling Reaction procedure. Rose-Hulman Institute of Technology.
- N-heterocyclic carbene palladium(II)-catalyzed Suzuki-Miyaura cross coupling of N-acylsuccinimides by C-N cleavage. (2020). Organic Chemistry Frontiers, 7(15), 2005–2010.
- Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (2018). Molecules, 23(10), 2465.
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Technical Support Center: Troubleshooting Low Reactivity of 5-Chloropyrimidines vs. 5-Bromopyrimidines
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the nuanced reactivity of 5-halopyrimidines in nucleophilic aromatic substitution (SNAr) reactions. We aim to equip you with the foundational knowledge and practical strategies to overcome common experimental hurdles, particularly the often-perplexing observation of lower than expected reactivity of 5-chloropyrimidines when compared to their 5-bromo counterparts.
Frequently Asked Questions (FAQs)
Q1: I'm observing lower reactivity with my 5-chloropyrimidine substrate compared to a seemingly analogous 5-bromopyrimidine. Doesn't chlorine's higher electronegativity typically lead to faster SNAr reactions?
This is a common and insightful question that points to the intricate nature of SNAr mechanisms on heterocyclic systems. While it is true that for many SNAr reactions the established reactivity order for halogens is F > Cl ≈ Br > I, this trend is not universal.[1][2][3] The underlying reason for this "inverted" order (compared to SN2 reactions) is that the rate-determining step is often the initial attack of the nucleophile to form a negatively charged intermediate known as a Meisenheimer complex.[4] A more electronegative halogen, like chlorine, stabilizes this intermediate through a potent inductive effect, thereby lowering the activation energy of this first step and increasing the overall reaction rate.[4]
However, the reactivity order can be reversed to the more "conventional" I > Br > Cl > F, where the carbon-halogen bond strength becomes the dominant factor. This shift occurs when the expulsion of the leaving group becomes the rate-determining step.[4] This scenario is often encountered with highly charged, localized nucleophiles.[4] In such cases, the weaker carbon-bromine bond is broken more easily than the stronger carbon-chlorine bond, leading to a faster overall reaction for the 5-bromopyrimidine.
Q2: What specific factors can cause the rate-determining step to shift from nucleophilic attack to leaving group expulsion in my reaction?
Several experimental parameters can influence the energy profile of the SNAr reaction and thus alter the rate-determining step:
-
Nucleophile Strength and Charge Localization: Highly basic and sterically unhindered nucleophiles with a concentrated negative charge (e.g., small alkoxides, thiolates) are more likely to lead to a situation where the expulsion of the halide is rate-limiting.[4]
-
Solvent Effects: The choice of solvent plays a critical role. Protic solvents can stabilize the leaving group as it departs through hydrogen bonding, potentially lowering the energy barrier for the second step. In contrast, polar aprotic solvents (e.g., DMF, DMSO) are excellent at solvating the counter-ion of the nucleophile, enhancing its reactivity for the initial attack.
-
Substituent Effects on the Pyrimidine Ring: The electronic nature of other substituents on the pyrimidine ring can influence the stability of the Meisenheimer intermediate and the transition state for leaving group departure. Electron-withdrawing groups generally accelerate SNAr reactions by stabilizing the anionic intermediate.[5][6]
Q3: Are there any general trends for reactivity at the 5-position of pyrimidines?
Yes, the position of the halogen on the pyrimidine ring significantly impacts its reactivity in SNAr reactions. Generally, the order of reactivity for different positions is C4(6) > C2 > C5. The C4 and C6 positions are most susceptible to nucleophilic attack because the negative charge in the Meisenheimer intermediate can be effectively delocalized onto the ring nitrogens through resonance. The C2 position is also activated, while the C5 position is the least reactive as the negative charge from nucleophilic attack at this position cannot be delocalized onto the nitrogen atoms.
Troubleshooting Guide for Low Reactivity of 5-Chloropyrimidines
If you are experiencing sluggish or incomplete reactions with a 5-chloropyrimidine substrate, the following troubleshooting strategies, rooted in mechanistic principles, can help you enhance your reaction efficiency.
Initial Assessment and Quick Checks
-
Reagent Purity: Ensure the purity of your 5-chloropyrimidine, nucleophile, and solvent. Impurities can inhibit the reaction.
-
Inert Atmosphere: For oxygen-sensitive nucleophiles or reactions at elevated temperatures, ensure the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Stoichiometry: Verify the stoichiometry of your reactants. A slight excess of the nucleophile is often beneficial.
Systematic Optimization Workflow
The following diagram outlines a systematic approach to troubleshooting low reactivity in SNAr reactions of 5-chloropyrimidines.
Caption: Troubleshooting workflow for low reactivity.
Detailed Experimental Protocols
Protocol 1: General Procedure for SNAr with an Amine Nucleophile
This protocol provides a starting point for the reaction of a 5-chloropyrimidine with a primary or secondary amine.
-
Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), add the 5-chloropyrimidine (1.0 eq.).
-
Reagent Addition: Add a suitable polar aprotic solvent (e.g., DMF, DMSO, or NMP) to dissolve the starting material. Add the amine nucleophile (1.1–1.5 eq.) followed by a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or Et₃N, 2.0 eq.).
-
Reaction: Stir the reaction mixture at room temperature or heat to a temperature between 50-120 °C. The optimal temperature will depend on the specific substrates.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature and pour it into cold water. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or recrystallization.
Protocol 2: SNAr with an Alcohol or Thiol Nucleophile using a Strong Base
This protocol is suitable for less nucleophilic alcohols or thiols, where pre-formation of the corresponding alkoxide or thiolate is necessary.
-
Nucleophile Preparation: In a separate dry flask under an inert atmosphere, dissolve the alcohol or thiol (1.1 eq.) in an anhydrous polar aprotic solvent (e.g., THF or DMF). Cool the solution to 0 °C in an ice bath.
-
Base Addition: Carefully add a strong base (e.g., sodium hydride (NaH), potassium tert-butoxide (KOtBu), or lithium bis(trimethylsilyl)amide (LiHMDS), 1.1 eq.) portion-wise to the alcohol/thiol solution. Stir at 0 °C for 30 minutes to an hour to ensure complete formation of the alkoxide/thiolate.
-
Reaction: In the main reaction flask, dissolve the 5-chloropyrimidine (1.0 eq.) in the same anhydrous solvent. Slowly add the pre-formed nucleophile solution to the 5-chloropyrimidine solution at 0 °C.
-
Heating and Monitoring: After the addition is complete, allow the reaction to warm to room temperature and then heat as necessary (e.g., 60-100 °C). Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Once the reaction is complete, cool to room temperature and carefully quench by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). Proceed with an aqueous work-up and purification as described in Protocol 1.
Comparative Data Summary
The following table summarizes the key factors influencing the relative reactivity of 5-chloro- and 5-bromopyrimidines in SNAr reactions.
| Factor | Favors Higher Reactivity for 5-Chloropyrimidine | Favors Higher Reactivity for 5-Bromopyrimidine | Mechanistic Rationale |
| Rate-Determining Step | Nucleophilic Attack | Leaving Group Expulsion | The first step is accelerated by the higher electronegativity of chlorine, while the second step is favored by the weaker C-Br bond. |
| Nucleophile | Weakly basic, highly polarizable (e.g., some neutral amines) | Strongly basic, charge-localized (e.g., alkoxides, thiolates)[4] | Strong nucleophiles can make the second step rate-limiting. |
| Solvent | Polar aprotic (e.g., DMF, DMSO) | Protic (e.g., EtOH, H₂O) | Polar aprotic solvents enhance nucleophilicity for the initial attack, while protic solvents can stabilize the departing halide. |
| C-X Bond Energy | Higher (~340 kJ/mol) | Lower (~285 kJ/mol)[7] | A weaker bond is easier to break, which is critical if this step is rate-determining. |
Advanced Troubleshooting: Catalysis
In particularly challenging cases where thermal activation is insufficient, catalytic methods can be employed to enhance the reactivity of 5-chloropyrimidines.
-
Phase-Transfer Catalysis: For reactions involving a solid-liquid or liquid-liquid biphasic system (e.g., using an inorganic base like K₂CO₃), a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB) can shuttle the nucleophile into the organic phase, thereby increasing the reaction rate.
-
Lewis Acid Catalysis: In some instances, Lewis acids can be used to activate the pyrimidine ring towards nucleophilic attack by coordinating to one of the ring nitrogens.[8] This strategy is highly substrate- and nucleophile-dependent and should be approached with a thorough literature review for analogous systems.
-
Organocatalysis: Certain organic molecules have been shown to catalyze SNAr reactions. For instance, sodium sulfinate in combination with a phase-transfer catalyst has been reported to facilitate the amination of 2,4-dichloropyrimidine with weakly nucleophilic amines.[9]
By understanding the mechanistic underpinnings of SNAr reactions on 5-halopyrimidines and systematically applying the troubleshooting strategies outlined in this guide, researchers can overcome challenges with low reactivity and successfully synthesize their target molecules.
References
- A Comparative Guide to the Reactivity of 5-Bromo-2-chloro-4-methoxypyrimidine and 2,4-dichloro-5-bromopyrimidine. Benchchem.
- SNAr Solvents and Reagents. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
- A Comparative Analysis of Leaving Group Ability: Chloride vs. Bromide in Pentyl Halides. Benchchem.
- The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. PMC.
- SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies of the Obtained 5-Substituted Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines. NIH.
- Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. ResearchGate.
- Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. PMC.
- Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Chemistry Stack Exchange.
- C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. ACS Fall 2025.
- Highly Regioselective Organocatalytic SNAr Amination of 2,4-Dichloropyrimidine and Related Heteroaryl Chlorides. ResearchGate.
- Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
- Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. ResearchGate.
- Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine.
- Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. PubMed.
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- 3. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 6. masterorganicchemistry.com [masterorganicchemistry.com]
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- 8. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Recrystallization Methods for Purifying Brominated Pyrimidines
Welcome to the technical support center for the purification of brominated pyrimidines via recrystallization. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice and troubleshooting for common challenges encountered during the purification of these critical synthetic intermediates. The methodologies and principles outlined herein are grounded in established chemical practices to ensure both scientific integrity and successful experimental outcomes.
Introduction to Recrystallization of Brominated Pyrimidines
Brominated pyrimidines are essential building blocks in medicinal chemistry, often serving as precursors for a diverse range of pharmaceutical compounds.[1][2] Their purity is paramount for the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API).[3][4] Recrystallization is a powerful and widely used technique for purifying solid organic compounds, leveraging differences in solubility between the desired compound and its impurities in a given solvent at varying temperatures.[5][6]
The fundamental principle of recrystallization involves dissolving the impure solid in a hot solvent to create a saturated or near-saturated solution.[6][7][8] As the solution cools, the solubility of the desired compound decreases, leading to the formation of a crystalline solid, while the impurities remain dissolved in the solvent (mother liquor).[5][6] The purified crystals are then collected by filtration.[9][10]
This guide will walk you through the critical aspects of recrystallization for brominated pyrimidines, from solvent selection to troubleshooting complex purification issues.
Frequently Asked Questions (FAQs)
Q1: How do I select an appropriate solvent for recrystallizing my brominated pyrimidine?
A1: The ideal solvent for recrystallization should exhibit high solubility for your brominated pyrimidine at elevated temperatures and low solubility at room temperature or below.[7][11] The impurities, on the other hand, should either be highly soluble at all temperatures or insoluble in the hot solvent.[7]
Solvent Selection Workflow:
Caption: A decision-making workflow for selecting an appropriate recrystallization solvent.
For brominated pyrimidines, which are often moderately polar, common solvent systems include:
-
Single Solvents: Ethanol, methanol, isopropanol, ethyl acetate, toluene.[12][13]
-
Mixed Solvents: Ethanol/water, acetone/hexane, ethyl acetate/heptane.[12][14]
Q2: What are the common impurities I should expect when working with brominated pyrimidines?
A2: Impurities often arise from the synthesis of the brominated pyrimidine itself. Common impurities can include:
-
Unreacted starting materials: The original pyrimidine that was intended to be brominated.
-
Over-brominated byproducts: Pyrimidines with more than the desired number of bromine atoms (e.g., dibromo- or tribromo-species).[15]
-
Isomeric byproducts: Bromine substitution at a different position on the pyrimidine ring.
-
Reagents from the bromination reaction: Such as residual N-Bromosuccinimide (NBS) or its byproducts.[16]
Q3: My compound "oils out" instead of crystallizing. What should I do?
A3: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the compound, or if the solution is cooled too rapidly.[7]
Solutions:
-
Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Add a small amount of additional solvent to decrease the saturation level, then allow it to cool more slowly.[17]
-
Slow Cooling: Insulate the flask to encourage gradual cooling, which favors crystal formation over oiling.[18]
-
Change Solvents: The chosen solvent may be inappropriate. A lower boiling point solvent or a different solvent system might be necessary.
Q4: No crystals are forming, even after the solution has cooled. What are the next steps?
A4: A failure to crystallize usually indicates that the solution is not supersaturated, meaning too much solvent was used.[17][19]
Troubleshooting Steps:
-
Induce Crystallization:
-
Reduce Solvent Volume: If induction methods fail, gently heat the solution to boil off some of the solvent, then allow it to cool again.[19]
-
Cooling: Place the flask in an ice bath to further decrease the solubility of your compound.[7]
Troubleshooting Guides
Issue 1: Low Recovery of Purified Product
| Potential Cause | Explanation | Recommended Solution |
| Excessive Solvent Use | Too much solvent was used to dissolve the crude product, leading to a significant amount of the desired compound remaining in the mother liquor upon cooling.[19] | Re-concentrate the mother liquor by carefully evaporating some of the solvent and attempt a second crystallization. For future attempts, use the minimum amount of hot solvent necessary for complete dissolution.[20] |
| Premature Crystallization | Crystals formed during hot filtration, resulting in product loss on the filter paper.[10][21] | Ensure the funnel and receiving flask are pre-heated with hot solvent vapors.[7][21] Use a stemless funnel to prevent clogging.[7][22] If crystals form, wash the filter paper with a small amount of hot solvent.[7] |
| Washing with Inappropriate Solvent | The collected crystals were washed with a solvent in which they have some solubility, leading to product loss. | Wash the crystals with a small amount of ice-cold recrystallization solvent or a solvent in which the product is known to be insoluble.[10] |
Issue 2: Product Purity is Still Low After Recrystallization
| Potential Cause | Explanation | Recommended Solution |
| Rapid Crystal Formation | The solution was cooled too quickly, trapping impurities within the crystal lattice.[8][20] | Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help.[18] |
| Inappropriate Solvent Choice | The chosen solvent does not effectively differentiate between the desired product and a key impurity based on solubility. | Perform small-scale solubility tests with different solvents or mixed-solvent systems to find one that leaves the main impurity in the mother liquor.[23] |
| Co-crystallization | The impurity has very similar properties to the desired product and crystallizes with it. | A second recrystallization may be necessary. If the impurity persists, an alternative purification method like column chromatography might be required.[13] |
| Colored Impurities Present | The final crystals have a colored tint. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.[9][20] Use charcoal sparingly, as it can also adsorb the desired product.[7] |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization of a Brominated Pyrimidine
-
Dissolution: Place the impure brominated pyrimidine in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and a boiling chip. Heat the mixture to a gentle boil while stirring to dissolve the solid.[7][9] Continue adding small portions of hot solvent until the solid is completely dissolved.[8]
-
Hot Filtration (if necessary): If insoluble impurities are present, or if decolorizing charcoal was used, perform a hot gravity filtration.[9][21][22] Pre-heat a stemless funnel and fluted filter paper with hot solvent vapor to prevent premature crystallization.[7][21]
-
Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature.[7][22] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[8]
-
Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[9][10] Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.[10]
-
Drying: Continue to draw air through the crystals on the filter to partially dry them.[10] Then, transfer the crystals to a watch glass or drying dish and dry them to a constant weight.[24]
Protocol 2: Mixed-Solvent Recrystallization
-
Dissolution: Dissolve the impure solid in a minimal amount of the "good" solvent (the solvent in which it is more soluble) at an elevated temperature.[25][26]
-
Addition of Anti-Solvent: While keeping the solution hot, add the "bad" solvent (the anti-solvent, in which the compound is less soluble) dropwise until the solution becomes slightly cloudy (the point of saturation).[26]
-
Clarification: Add a few drops of the "good" solvent to redissolve the precipitate and make the solution clear again.
-
Crystallization, Collection, and Drying: Follow steps 3-5 from the single-solvent protocol.
Sources
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- 2. Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Lab Procedure: Recrystallization | Chemistry | ChemTalk [chemistrytalk.org]
- 5. Recrystallization (chemistry) | Research Starters | EBSCO Research [ebsco.com]
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- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Reagents & Solvents [chem.rochester.edu]
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- 14. reddit.com [reddit.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 18. chemistry.stackexchange.com [chemistry.stackexchange.com]
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- 25. web.mnstate.edu [web.mnstate.edu]
- 26. quora.com [quora.com]
Technical Support Center: Managing Exothermic Reactions in Large-Scale Pyrimidine Synthesis
Welcome to the technical support center dedicated to navigating the complexities of exothermic reactions during the large-scale synthesis of pyrimidine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who are scaling up pyrimidine synthesis and need to ensure process safety and efficiency. Many synthetic routes to pyrimidines involve highly exothermic steps, which, if not properly managed, can lead to thermal runaways, reduced yields, and significant safety hazards.[1][2]
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter. Our approach is grounded in extensive field experience and a deep understanding of reaction thermodynamics and kinetics.
Section 1: Understanding the Thermal Risks in Pyrimidine Synthesis
The synthesis of the pyrimidine core and its subsequent functionalization often involves reactions that release a significant amount of heat.[3] Key examples include the Biginelli and Pinner reactions, which are staples in heterocyclic chemistry.[4][5] The primary danger lies in the potential for a thermal runaway, a situation where the heat generated by the reaction exceeds the rate of heat removal.[1] This leads to an uncontrolled increase in temperature and pressure, which can result in vessel rupture or explosion.[6] A critical factor to consider is that as you scale up a reaction, the volume increases by the cube of the vessel's radius, while the heat transfer area only increases by the square of the radius, making heat dissipation less efficient at larger scales.[7][8]
Frequently Asked Questions (FAQs) - Initial Hazard Assessment
Q1: What are the primary safety concerns when scaling up an exothermic pyrimidine synthesis?
A1: The main concern is a thermal runaway, which can be triggered by factors like loss of cooling, incorrect reagent addition rates, or poor mixing leading to localized hot spots.[9] Another significant risk is the formation of thermally unstable intermediates or byproducts that can decompose exothermically at elevated temperatures.[7]
Q2: How can I preemptively identify a potentially hazardous exotherm in my planned synthesis?
A2: A thorough thermal hazard assessment is essential before any scale-up.[10] This involves:
-
Literature Review: Scrutinize the literature for any reported thermal incidents or specific handling precautions for the class of reaction you are performing.
-
Calorimetry Studies: Techniques like Differential Scanning Calorimetry (DSC) and Reaction Calorimetry (RC) are invaluable.[11][12] DSC can determine the onset temperature of decomposition for your reactants, intermediates, and products.[11] Reaction calorimetry measures the heat evolved during the reaction, providing critical data on the heat of reaction and the rate of heat release.[12][13]
Q3: What key parameters should I obtain from reaction calorimetry?
A3: Reaction calorimetry provides several crucial data points for safe scale-up:[12]
-
Heat of Reaction (ΔHr): The total amount of heat released per mole of limiting reactant.
-
Heat Flow vs. Time: This profile shows the rate of heat evolution throughout the reaction.
-
Adiabatic Temperature Rise (ΔTad): This is the theoretical temperature increase if all the reaction heat were absorbed by the reaction mass without any cooling. It's a critical indicator of the worst-case scenario.[12]
-
Maximum Temperature of the Synthesis Reaction (MTSR): The highest temperature the reaction mixture could reach in the event of a cooling failure.[14]
Section 2: Troubleshooting Guide for Exotherm Management
This section provides a question-and-answer formatted guide to troubleshoot common issues encountered during large-scale exothermic pyrimidine syntheses.
Q4: My reaction temperature is overshooting the set point during reagent addition. What should I do?
A4: An immediate temperature overshoot during addition is a clear sign that the rate of heat generation is exceeding the cooling capacity of your reactor.
Immediate Actions:
-
Stop Reagent Addition: Immediately halt the feed of the reactant.[9]
-
Maximize Cooling: Ensure your cooling system is operating at its maximum capacity.[9]
-
Monitor Closely: Observe the temperature. If it begins to decrease, you can consider restarting the addition at a significantly slower rate once the temperature is back within the desired range.
Root Cause Analysis and Long-Term Solutions:
-
Inadequate Cooling Capacity: Your reactor's cooling system may be insufficient for the scale and exothermicity of the reaction.[15]
-
Addition Rate Too High: The rate of your semi-batch addition is too fast.
-
Poor Mixing: Inefficient agitation can lead to localized "hot spots" where the reaction is proceeding much faster.
Q5: I've completed the reagent addition, but the reaction temperature continues to rise. What is happening?
A5: This indicates an accumulation of unreacted starting material during the addition phase, which is now reacting and generating heat.[16] This is a particularly dangerous situation as you no longer have control over the rate of heat generation by stopping the feed.
Immediate Actions:
-
Maximize Cooling and Agitation: Ensure both are at their highest safe operational limits.
-
Prepare for Emergency Quenching: If the temperature continues to rise and approaches a critical limit (determined from your thermal hazard assessment), you must be prepared to quench the reaction.
Preventative Measures:
-
"Dose and Wait" or "Power User" Calorimetry Studies: These specialized reaction calorimetry experiments can quantify the amount of unreacted material at any given time during the addition.[16]
-
Slower Addition Rate: A slower addition allows the reaction to consume the reactant as it is added, minimizing accumulation.
Q6: I'm performing a Biginelli reaction, and I'm concerned about the initial exotherm. How can I control it?
A6: The Biginelli reaction, a multicomponent reaction to form dihydropyrimidinones, can have a significant initial exotherm, particularly during the initial condensation steps.[5][17]
Control Strategies:
-
Controlled Addition: Instead of mixing all components at once (batch mode), add one of the reactants, typically the aldehyde, in a controlled manner (semi-batch mode).[18]
-
Solvent Choice: Using a refluxing solvent can help dissipate heat through solvent evaporation, provided the reflux temperature is within a safe operating range for your reaction.
-
Catalyst Loading: The type and amount of acid or Lewis acid catalyst can significantly influence the reaction rate and thus the heat output.[19] Optimize the catalyst loading at a smaller scale first.
Q7: My Pinner reaction to form an imidate is showing a strong exotherm. What are the key control parameters?
A7: The Pinner reaction involves the acid-catalyzed addition of an alcohol to a nitrile to form an imidate salt.[4][20] The reaction with anhydrous HCl can be highly exothermic.
Control Strategies:
-
Low Temperature: This reaction is often performed at low temperatures (e.g., -10°C to 5°C) to control the exotherm and prevent the thermodynamically unstable imidate hydrochloride from rearranging.[4][21]
-
Controlled HCl Addition: The rate of hydrogen chloride gas bubbling through the solution should be carefully controlled.[21]
-
Anhydrous Conditions: The presence of water can lead to hydrolysis of the Pinner salt to an ester, which can also be an exothermic process.[22]
Section 3: Experimental Protocols and Data
Protocol 1: Basic Reaction Calorimetry Setup and Execution
This protocol outlines the general steps for performing a heat flow calorimetry experiment to assess a new pyrimidine synthesis.[14][23]
-
System Calibration: Before the reaction, perform an electrical calibration by introducing a known amount of heat into the reactor with a calibration heater. This determines the overall heat transfer coefficient (UA).[14]
-
Charge Initial Reactants: Charge the reactor with the initial reactants and solvent.
-
Establish Isothermal Conditions: Bring the reactor contents to the desired starting temperature.
-
Initiate Reaction/Addition: Start the controlled addition of the limiting reagent.
-
Monitor Heat Flow: The calorimeter software will monitor the temperature difference between the reactor and the jacket and, using the calibration factor, calculate the heat flow in real-time.[14]
-
Post-Reaction Calibration: After the reaction is complete, perform another electrical calibration to account for any changes in the heat transfer coefficient due to changes in the reaction mixture's physical properties.
-
Data Analysis: Integrate the heat flow over time to determine the total heat of reaction. Calculate the adiabatic temperature rise using the heat of reaction and the specific heat capacity of the reaction mixture.
Table 1: Typical Cooling System Capacities
| Cooling Method | Typical Application | Advantages | Disadvantages |
| Jacket Cooling | Most common for small to medium-scale reactors | Good heat transfer, easy to control | Can have limitations with very large or highly exothermic reactions[24] |
| Internal Cooling Coils | Large-scale reactors, highly exothermic reactions | High surface area for heat transfer | Can be difficult to clean, may interfere with mixing[24] |
| External Heat Exchanger | Very large-scale operations | High cooling capacity, flexible design | Requires an external pump, potential for fouling[24] |
| Cryogenic Cooling | Reactions requiring very low temperatures | Can achieve ultra-low temperatures | Higher cost, requires specialized equipment[24] |
Section 4: Emergency Preparedness
Q8: What constitutes an effective emergency shutdown procedure for a runaway reaction?
A8: A well-defined emergency shutdown procedure is critical. It should be developed based on your specific process and the results of your hazard assessment.
Key Elements of an Emergency Plan:
-
Clear Triggers: Define specific temperature and pressure thresholds that initiate an emergency response.[6]
-
Immediate Actions: A clear, step-by-step guide for operators, including stopping all feeds, maximizing cooling, and initiating emergency venting if necessary.[25]
-
Quenching Strategy: Have a pre-determined quenching agent and procedure ready. The quenching agent should rapidly stop the reaction without generating excessive heat or gas itself.
-
Evacuation Plan: In a worst-case scenario where the reaction cannot be controlled, a clear evacuation plan is paramount.[9]
Protocol 2: General Emergency Quenching Procedure
CAUTION: This is a generalized procedure. Your specific quenching agent and procedure must be validated for your reaction system at a small scale.
-
Identify the Quenching Agent: This should be determined during process development. It could be a cold solvent, a chemical that reacts rapidly with one of the reagents, or a diluent.
-
Prepare the Quench System: Have a dedicated vessel containing the quenching agent ready for immediate addition to the reactor.
-
Initiate Quench: When the emergency trigger is reached, rapidly add the quenching agent to the reactor.
-
Monitor: Continue to monitor the reactor temperature and pressure to ensure the reaction has been successfully neutralized.
Section 5: Visualizations
Diagram 1: Decision Workflow for Thermal Hazard Assessment
Caption: Decision workflow for assessing thermal hazards in pyrimidine synthesis.
Diagram 2: Heat Flow in a Jacketed Reactor
Caption: Simplified heat balance in a jacketed chemical reactor.
References
- Bickerton, J., & Timms, A. W. (n.d.). Non-Isothermal heat-flow calorimetry for batch and semi-batch process development. IChemE.
- Ardena. (n.d.). Enhancing Safety in Drug Substance Synthesis: A Smart Approach to Chemical Design.
- Prime Process Safety Center. (n.d.). Reaction Calorimetry.
- Wikipedia. (n.d.). Reaction calorimeter.
- Achieve Chem. (2025, March 8). What Are The Best Methods For Cooling A Chemical Glass Reactor?
- Unknown. (2025, December 19). Reactor Cooling System: Ensuring Safe and Efficient Operation.
- Unknown. (2020, November 17). Modeling Process Safety Workflows in Pharmaceutical Manufacturing Scale-Up.
- FESS Group. (n.d.). Process Safety in the Pharmaceutical Industry.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Process Safety.
- Unknown. (n.d.). Calorimetry.
- Syrris. (n.d.). Information on the Reaction Calorimetry application.
- Chemical Industry Journal. (n.d.). Handling Reaction Exotherms – A Continuous Approach.
- J&K Scientific. (2025, June 4). Pinner Reaction.
- METTLER TOLEDO. (2021, April 30). What is Heat Flow Calorimetry? - Overview Video. YouTube.
- Benchchem. (n.d.). Technical Support Center: Managing Reaction Exotherms in Pyrimidine Synthesis.
- Wikipedia. (n.d.). Exothermic reaction.
- Unknown. (n.d.). Heat flow calorimetry - application and techniques. IChemE.
- Innovatech Labs. (n.d.). Differential Scanning Calorimetry (DSC): Measuring Heat Flow.
- Sigma-HSE. (2023, June 16). From Hazard to Harmony: Process Safety in the Pharmaceutical Industry.
- Chemistry LibreTexts. (2022, April 12). 11.5: Reaction Calorimetry.
- Wikipedia. (n.d.). Pinner reaction.
- Taylor & Francis. (n.d.). Biginelli reaction – Knowledge and References.
- Unknown. (2024, July 6). Exothermic reaction safety. YouTube.
- Aggreko OM. (n.d.). Reactor Cooling.
- Cornell EHS. (n.d.). 5.3.1 Laboratory Emergency Shutdown Procedures.
- ACS Publications. (2014, November 20). Managing Hazards for Scale Up of Chemical Manufacturing Processes.
- Duker, N. J. (1986). Rates of heat-induced pyrimidine alterations in synthetic polydeoxyribonucleotides. Chemical Biology Interactions, 60(3), 265-273.
- Benchchem. (n.d.). Addressing challenges in the scale-up synthesis of pyrimidine compounds.
- TCRS. (2025, March 4). Jacketed Reactor Cooling.
- FIU Environmental Health and Safety. (n.d.). Emergency Shutdown Guidelines.
- SPX Cooling Technologies. (n.d.). Cooling Solutions for Chemical Process Plants.
- Clark, W., Lei, M., Kirichenko, E., Dickerson, K., & Prytko, R. (2017). An Experiment to Illustrate the Hazards of Exothermic Reaction Scale-Up. Chemical Engineering Education, 51(1), 23-28.
- Benchchem. (n.d.). The Pinner Reaction: A Technical Guide to the Synthesis and Mechanism of Methyl Pentanimidate.
- Cornell EHS. (n.d.). 5.3 Emergency Procedures.
- Wikipedia. (n.d.). Biginelli reaction.
- Unknown. (2023, October 5). How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way.
- Benchchem. (n.d.). Technical Support Center: Managing Exothermic Reactions Involving 2-(Chloromethyl)pyrimidine Hydrochloride.
- Reddit. (2021, October 27). What are issues/things to consider when scaling up reactions from the lab to a factory?.
- Unknown. (n.d.). The protection of reactors containing exothermic reactions: an HSE view. IChemE.
- NROChemistry. (n.d.). Pinner Reaction.
- Grokipedia. (n.d.). Pinner reaction.
- Merck Millipore. (n.d.). Biginelli Reaction.
- Organic Chemistry Portal. (n.d.). Biginelli Reaction.
- Gunanathan, C., & Milstein, D. (2015). A Sustainable Multicomponent Pyrimidine Synthesis. Angewandte Chemie International Edition, 54(42), 12539-12543.
- sctunisie.org. (n.d.). The Biginelli reaction in different solvents and in presence of bismuth nitrate.
- Fernández-Lucas, J., et al. (2018). Purine and pyrimidine salvage pathway in thermophiles: a valuable source of biocatalysts for the industrial production of nucleic acid derivatives. Applied Microbiology and Biotechnology, 102(19), 8197-8212.
- Johnson, R. K., & Swyryd, E. A. (1983). Effect of high-protein diet on pyrimidine synthesis and response to PALA in mouse tissues. Cancer Research, 43(10), 4683-4686.
Sources
- 1. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 4. jk-sci.com [jk-sci.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. m.youtube.com [m.youtube.com]
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- 19. Biginelli Reaction [organic-chemistry.org]
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- 25. ehs.fiu.edu [ehs.fiu.edu]
column chromatography conditions for 5-Bromo-4,6-dihydroxypyrimidine
Welcome to the technical support guide for the column chromatography purification of 5-Bromo-4,6-dihydroxypyrimidine. This resource is designed for researchers, medicinal chemists, and process development scientists to provide practical, in-depth guidance and troubleshoot common issues encountered during the purification of this highly polar heterocyclic compound.
I. Understanding the Molecule: Key Purification Challenges
This compound (CAS 15726-38-2) presents unique challenges in purification due to its distinct structural features:
-
High Polarity: The presence of two hydroxyl groups and two nitrogen atoms within the pyrimidine ring makes the molecule highly polar. This often results in very strong retention on normal-phase silica gel, leading to poor mobility and elution difficulties.[1][2]
-
Tautomerism: This molecule exists in equilibrium between its dihydroxy form and its more stable keto-enol or dione tautomers (e.g., 5-bromo-pyrimidine-4,6-dione).[3] This equilibrium can be sensitive to the solvent environment and pH, potentially causing peak splitting or broadening during chromatography.
-
Acid/Base Properties: The pyrimidine ring is basic, while the hydroxyl or amide protons are acidic. This amphoteric nature can lead to strong interactions with the stationary phase, particularly the acidic silanol groups on standard silica gel, resulting in peak tailing or irreversible adsorption.[3][4]
This guide provides strategies to navigate these challenges using both normal-phase and reversed-phase chromatography.
II. Frequently Asked Questions (FAQs)
Q1: Which stationary phase is best for purifying this compound?
The choice of stationary phase is critical and depends on the impurities you are trying to remove. Both normal-phase and reversed-phase chromatography are viable options.
-
Normal-Phase Chromatography (Silica Gel): This is the most common and cost-effective method.[5] However, due to the high polarity of the target compound, standard silica gel can be problematic. The compound may not move from the origin (Rf = 0) in common solvent systems like ethyl acetate/hexane.[1]
-
Recommendation: Use a highly polar mobile phase system. If tailing or irreversible binding occurs, consider using deactivated silica gel or adding a modifier to your mobile phase to mask the acidic silanol groups.
-
-
Reversed-Phase Chromatography (C18 Silica): This is often the preferred method for highly polar compounds.[2] The stationary phase is nonpolar, and a polar mobile phase (like water/acetonitrile or water/methanol) is used. The target compound will likely elute early. This technique is excellent for separating the polar target from nonpolar impurities.[6]
-
Recommendation: Reversed-phase is highly recommended if you have access to the necessary equipment (e.g., flash systems with C18 columns or preparative HPLC). It often provides more reproducible results for polar analytes.[2]
-
Q2: What is a good starting mobile phase system for normal-phase (silica gel) chromatography?
Given the compound's high polarity, you will need a strong, polar eluent system. A gradient elution is almost always necessary.
-
Recommended Starting Point: Begin with a gradient of Dichloromethane (DCM) to Methanol (MeOH). For example, start with 100% DCM and gradually increase the percentage of MeOH (e.g., 0% to 20%).
-
Alternative System: Ethyl Acetate (EtOAc) with Methanol (MeOH) can also be effective.
-
Critical Tip - Mobile Phase Modifiers: To improve peak shape and prevent streaking, add a small amount of a modifier to your mobile phase:
-
Acetic Acid or Formic Acid (0.1-1%): Adding a weak acid can protonate the basic nitrogen atoms of the pyrimidine ring, reducing their interaction with acidic silanol groups on the silica surface and minimizing peak tailing.
-
Ammonium Hydroxide (prepared as a 1-10% solution in Methanol): For extremely polar compounds that still won't elute, a basic modifier can be very effective. A mobile phase containing a small percentage (e.g., 1-5%) of a 10% NH₄OH in MeOH solution mixed with DCM can dramatically increase mobility.[1]
-
Q3: What is a good starting mobile phase for reversed-phase (C18) chromatography?
In reversed-phase, the mobile phase is polar, and its strength is increased by adding an organic solvent.
-
Recommended System: A gradient of water and acetonitrile (ACN) is the most common choice.[7] Water/Methanol is a suitable alternative.
-
pH Modification is Key: The retention of ionizable compounds is highly dependent on pH. To ensure reproducible chromatography and sharp peaks, it is essential to control the pH of the mobile phase with a buffer or acid modifier.[8]
-
Acidic Modifier (0.1%): Add 0.1% Formic Acid (FA) or Trifluoroacetic Acid (TFA) to both the water (Solvent A) and the organic solvent (Solvent B).[9][10] This will suppress the ionization of the hydroxyl groups and protonate the pyrimidine nitrogens, leading to consistent retention. A typical starting gradient would be 5% Solvent B to 95% Solvent B.
-
Q4: How should I prepare and load my sample?
Proper sample preparation is crucial for a successful separation. Overloading the column or using an inappropriate loading solvent can ruin the separation.
-
Wet Loading: Dissolve the crude sample in the minimum possible volume of a strong solvent (e.g., methanol or DMF). Then, dilute it with the initial, weaker mobile phase (e.g., DCM for normal-phase) before loading. Caution: Dissolving the sample in a solvent much stronger than the mobile phase can cause band broadening.[11]
-
Dry Loading (Recommended for Normal-Phase): This is the best method if your compound has poor solubility in the starting mobile phase.[11]
-
Dissolve your crude product in a suitable solvent (e.g., methanol).
-
Add a small amount of silica gel (typically 2-3 times the mass of your crude product) to the solution.
-
Carefully evaporate the solvent on a rotary evaporator until you have a dry, free-flowing powder.
-
Load this powder onto the top of your packed column.[11]
-
| Parameter | Normal-Phase (Silica Gel) | Reversed-Phase (C18) |
| Stationary Phase | Silica Gel (60 Å, 40-63 µm) | C18-functionalized Silica |
| Mobile Phase A | Dichloromethane or Ethyl Acetate | Deionized Water + 0.1% Formic Acid |
| Mobile Phase B | Methanol | Acetonitrile or Methanol + 0.1% Formic Acid |
| Typical Gradient | 0% → 20% B over 10-20 column volumes | 5% → 95% B over 10-20 column volumes |
| Modifier | 0.1-1% Acetic Acid or 1-5% of (10% NH₄OH in MeOH) | 0.1% Formic Acid or Trifluoroacetic Acid |
| Sample Loading | Dry loading is highly recommended | Dissolve in a minimal amount of DMSO or Water/ACN |
III. Troubleshooting Guide
This section addresses common problems in a question-and-answer format.
Q: My compound is not moving off the baseline in normal-phase (Rf=0), even with 100% Ethyl Acetate. What should I do?
This is a classic sign that your mobile phase is not polar enough.[1]
-
Cause: The dihydroxy/dione structure of the molecule makes it extremely polar, causing it to bind very strongly to the acidic silica gel surface.
-
Solution Workflow:
-
Introduce a Stronger Solvent: Begin adding methanol (MeOH) to your mobile phase. Start with a gradient of 0-10% MeOH in ethyl acetate or dichloromethane.
-
Add a Modifier: If the compound still streaks or shows minimal movement, add a modifier.
-
Try adding 1% acetic acid to your mobile phase to reduce basic interactions.
-
If that fails, use a basic modifier. Prepare a stock solution of 10% ammonium hydroxide in methanol. Use 1-10% of this stock solution in dichloromethane as your eluent.[1] This is a very powerful eluent system for highly polar, acidic compounds.
-
-
Consider Reversed-Phase: If normal-phase continues to be problematic, reversed-phase chromatography is the most reliable alternative.[2][8]
-
Troubleshooting Flowchart for Poor Elution in Normal-Phase
Caption: Troubleshooting workflow for non-eluting polar compounds.
Q: My compound is streaking or tailing down the column. How can I get sharp bands?
Peak tailing is usually caused by secondary interactions with the stationary phase or column overloading.
-
Cause 1: Acid-Base Interactions: The basic pyrimidine nitrogens are likely interacting with acidic silanol groups on the silica surface.
-
Solution: Add a modifier like 0.1-1% acetic acid or triethylamine to the mobile phase. The acid will protonate your compound, while the base will compete for binding to the silica, in either case preventing tailing.
-
-
Cause 2: Column Overload: You may have loaded too much material for the column size.
-
Solution: Use a wider column or reduce the amount of sample loaded. A general rule is to use 20-50 times the weight of stationary phase to your sample weight.[4]
-
-
Cause 3: Tautomerization: If the compound is eluting as multiple, overlapping peaks or a broad smear, it could be due to tautomers equilibrating on the column.
-
Solution: Adding an acid (like formic or acetic acid) can often lock the molecule into a single protonated state, resulting in a sharper peak.
-
Q: I can't separate my product from a very similar impurity. What can I do?
Improving resolution between closely eluting compounds requires careful optimization.
-
Cause: The mobile phase composition is not selective enough for the two compounds.
-
Solutions:
-
Flatten the Gradient: Run a shallower gradient over a larger number of column volumes. For example, instead of 0-20% MeOH in 10 column volumes, try 5-15% MeOH over 20 column volumes.
-
Change Solvents (Isoeluotropic Mixtures): Try a completely different solvent system that has similar eluting strength but offers different selectivity. For instance, if you are using DCM/MeOH, try switching to a system containing acetonitrile or tetrahydrofuran.
-
Switch Chromatography Mode: If you are using normal-phase, switch to reversed-phase, or vice-versa. The elution order of your compounds will likely be inverted, which may provide the separation you need.[12]
-
IV. Experimental Protocol: Normal-Phase Purification
This protocol outlines a standard procedure for purifying this compound on silica gel.
1. Materials:
-
Crude this compound
-
Silica Gel (e.g., 230-400 mesh)
-
Solvents: Dichloromethane (DCM), Methanol (MeOH), Acetic Acid (glacial)
-
Glass column, flasks, and other standard glassware[5]
2. Column Packing (Wet Method): [4][5]
-
Place a small cotton or glass wool plug at the bottom of the column.[13] Add a thin layer (0.5 cm) of sand.
-
In a beaker, make a slurry of silica gel in DCM (or the weakest solvent in your gradient). Use about 30-50 g of silica for every 1 g of crude material.
-
Pour the slurry into the column. Use a funnel to avoid spilling.
-
Open the stopcock to allow the solvent to drain while continuously tapping the side of the column gently to ensure even packing and remove air bubbles.
-
Once the silica has settled, add another thin layer of sand on top to protect the surface.[4] Do not let the column run dry.
3. Sample Loading (Dry Method): [11]
-
Dissolve the crude product (e.g., 1 g) in a minimal amount of methanol.
-
Add 2-3 g of silica gel to this solution and mix to form a slurry.
-
Evaporate the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.
-
Carefully add this powder to the top of the packed column.
4. Elution and Fraction Collection:
-
Begin elution with 100% DCM.
-
Slowly and progressively increase the polarity by adding methanol containing 1% acetic acid. A suggested gradient is as follows (adjust based on TLC analysis):
-
Step 1: 2 column volumes of 100% DCM
-
Step 2: 2 column volumes of 2% (MeOH + 1% AcOH) in DCM
-
Step 3: 2 column volumes of 4% (MeOH + 1% AcOH) in DCM
-
Step 4: Continue increasing the MeOH concentration in 2% increments until the product elutes.
-
-
Collect fractions of a consistent volume throughout the process.
5. Analysis:
-
Analyze the collected fractions by Thin Layer Chromatography (TLC) to identify which ones contain the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
V. References
-
University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]
-
Dolan, J. W. (2014). Retaining Polar Compounds. LCGC North America. [Link]
-
Dolan, J. W. (2002). Liquid Chromatography Problem Solving and Troubleshooting. LCGC North America. [Link]
-
Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]
-
ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. [Link]
-
Sarbu, M., et al. (2012). Separation of purine and pyrimidine bases and nucleosides by hydrophilic interaction chromatography. Journal of Chromatography B, 905, 50-56. [Link]
-
University of California, Los Angeles, Department of Chemistry and Biochemistry. Column chromatography. [Link]
-
Wikipedia. Column chromatography. [Link]
-
Zhang, L., et al. (2021). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. Molecules, 26(16), 4983. [Link]
-
Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]
-
Wiley-VCH. (2002). Supporting Information for Angew. Chem. Int. Ed. Z19315. [Link]
-
Vischer, E., & Chargaff, E. (1948). The separation and quantitative estimation of purines and pyrimidines in minute amounts. Journal of Biological Chemistry, 176(2), 715-734. [Link]
-
Chemistry LibreTexts. B. Column Chromatography. [Link]
-
Ciardi, J. E., & Anderson, E. P. (1968). Separation of purine and pyrimidine derivatives by thin-layer chromatography. Analytical Biochemistry, 22(3), 398-408. [Link]
-
Hotchkiss, R. D. (1948). The quantitative separation of purines, pyrimidines, and nucleosides by paper chromatography. Journal of Biological Chemistry, 175(1), 315-332. [Link]
-
Dong, M. W. (2018). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International. [Link]
-
Dong, M. W. (2018). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC Europe, 31(10), 570-578. [Link]
-
Beth G. (2018). Column chromatography. [Link]
-
Google Patents. US3956301A - Process for bromination of pyrimidine.
-
Zholdasova, R. A., et al. (2021). Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives. ACS Omega, 6(10), 6843–6851. [Link]
-
Kumar, P., et al. (2007). Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin. Synthetic Communications, 37(15), 2569-2575. [Link]
-
Royal Society of Chemistry. Supporting Information for .... [Link]
-
Stewart, R., & Gumbley, S. J. (1982). The Mechanism of Bromination of 2(1H)-Pyrimidinone, its N-Methyl and N,N′-Dimethyl Derivatives in Aqueous Acidic Solution. Canadian Journal of Chemistry, 60(16), 2093-2099. [Link]
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- 13. youtube.com [youtube.com]
Technical Support Center: Navigating the Challenges of Poorly Soluble Pyrimidine Intermediates
Welcome to the technical support center dedicated to addressing a pervasive challenge in synthetic and medicinal chemistry: the poor solubility of pyrimidine intermediates. Pyrimidine scaffolds are cornerstones in drug discovery, forming the core of numerous therapeutic agents.[1][2][3] However, their often-planar and rigid nature can lead to significant solubility hurdles, complicating synthesis, purification, and formulation. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to empower researchers in overcoming these obstacles.
Frequently Asked Questions (FAQs)
Q1: My synthesized pyrimidine intermediate has very low solubility in common organic solvents. What are the initial steps I should take?
A1: A systematic approach is crucial when faced with a poorly soluble pyrimidine derivative. Begin by conducting a thorough solvent screening.[4] Test the solubility in a range of solvents with varying polarities, from non-polar (e.g., hexane, toluene) to polar aprotic (e.g., acetone, acetonitrile, THF, DMF, DMSO) and polar protic (e.g., methanol, ethanol, water).[4] Small-scale tests can quickly identify a suitable solvent or a potential co-solvent system. Additionally, consider the impact of temperature, as solubility often increases with heat.[4][5] Gentle warming can be effective, but be mindful of potential compound degradation.[4] For ionizable pyrimidines, adjusting the pH can dramatically alter solubility.[4]
Q2: I'm struggling with product precipitation during my reaction. How can I maintain solubility throughout the synthesis?
A2: Maintaining the solubility of all components is key for a successful synthesis. If precipitation occurs, consider implementing a co-solvent system.[4] A "solubilizing" solvent like DMSO or DMF can be added in small amounts to a less polar "reaction-friendly" solvent such as THF or dioxane to keep everything in solution.[4] If a co-solvent system is not sufficient, you may need to switch to a more powerful reaction solvent altogether, such as neat DMF, DMSO, or NMP.[4] Temperature control is another critical factor; running the reaction at a higher temperature can often prevent precipitation, but this must be balanced with the thermal stability of your reactants and products.[4]
Q3: My pyrimidine intermediate "oils out" instead of crystallizing. What's happening and how can I fix it?
A3: "Oiling out," where the compound separates as a liquid instead of a solid, is a common crystallization problem. This can be caused by a high impurity level, which lowers the melting point of the mixture. In such cases, a pre-purification step like column chromatography might be necessary. Another cause is a solution that is too concentrated, becoming supersaturated above the compound's melting point. To resolve this, try reheating the solution and adding a small amount of additional solvent to slightly decrease the concentration, which will promote slower crystal formation upon cooling.[6][7]
Q4: What is the difference between kinetic and thermodynamic solubility, and which is more relevant for my experiments?
A4: Kinetic solubility measures how quickly a compound dissolves and precipitates from a supersaturated solution, typically when a concentrated DMSO stock is diluted into an aqueous buffer.[1] This is often the more relevant parameter for high-throughput screening (HTS) as it reflects the solubility under typical assay conditions.[1] Thermodynamic solubility, on the other hand, is the true equilibrium solubility, where an excess of the solid compound is equilibrated with a solvent over a longer period (e.g., 24-72 hours).[1][8] This measurement is critical for lead optimization and formulation development.[1]
Troubleshooting Guides
Guide 1: Enhancing Solubility During Synthesis and Work-up
The inherent low solubility of many pyrimidine intermediates can lead to heterogeneous reaction mixtures, difficult work-ups, and low yields. The following strategies can be employed to mitigate these issues.
The choice of solvent is paramount. A preliminary solvent screen is a low-effort, high-reward initial step.
Protocol 1: Small-Scale Solvent Screening
-
Preparation: In separate small vials, place a few milligrams of your pyrimidine intermediate.
-
Solvent Addition: To each vial, add a measured volume (e.g., 100 µL) of a different solvent, covering a range of polarities (see Table 1).
-
Observation: Agitate the vials at room temperature and observe for dissolution.
-
Heating: If the compound does not dissolve, gently heat the vial and observe any changes in solubility. Be cautious of solvent boiling points.
-
Cooling: If the compound dissolves upon heating, allow it to cool to room temperature and then in an ice bath to see if it precipitates or crystallizes.[7] This will also provide initial insights into suitable crystallization solvents.[6][7]
| Solvent Class | Examples | General Applicability for Pyrimidines |
| Polar Aprotic | DMSO, DMF, NMP, Acetonitrile, THF | Often effective due to their ability to dissolve a wide range of organic compounds.[4] |
| Polar Protic | Water, Methanol, Ethanol | Solubility can be highly dependent on the pyrimidine's functional groups and their ability to form hydrogen bonds.[9] |
| Non-Polar | Toluene, Hexane, Dichloromethane | Generally less effective unless the pyrimidine has significant non-polar substitution. |
| A summary of solvent classes and their general utility for dissolving pyrimidine intermediates. |
Often, a single solvent is not ideal for both solubility and reaction conditions. A co-solvent system can provide the necessary balance.
Causality: A small percentage of a highly polar aprotic solvent (e.g., 5-10% DMSO or DMF) in a less polar solvent (e.g., THF, dioxane, or toluene) can disrupt the crystal lattice of the pyrimidine intermediate enough to bring it into solution without drastically altering the overall reaction environment.
Workflow for Co-solvent Optimization:
Caption: A stepwise approach to optimizing a co-solvent system.
Guide 2: Addressing Aqueous Solubility for Biological Screening and Formulation
For drug development, aqueous solubility is a critical parameter.[1] Many promising pyrimidine-based compounds fail due to poor bioavailability stemming from low water solubility.[1][10]
The pyrimidine ring contains basic nitrogen atoms, and many derivatives possess acidic or basic functional groups.[11] Exploiting the pKa of these groups is a powerful strategy to enhance aqueous solubility.
Causality: By adjusting the pH of the aqueous medium to be approximately two units away from the compound's pKa, you can ensure that the compound is predominantly in its more soluble ionized (salt) form. For a basic pyrimidine, lowering the pH will lead to protonation and increased solubility.[4] Conversely, for an acidic pyrimidine, increasing the pH will result in deprotonation and enhanced solubility.[4] It's important to note that the enzymatic machinery for nucleic acid synthesis often functions optimally at an alkaline pH.[12][13]
Protocol 2: pH-Dependent Solubility Assessment
-
Stock Solution: Prepare a high-concentration stock solution of your pyrimidine intermediate in DMSO (e.g., 10 mM).
-
Buffer Preparation: Prepare a series of buffers with a range of pH values (e.g., from pH 2 to pH 10).
-
Dilution: Add a small aliquot of the DMSO stock solution to each buffer to a final desired concentration (ensure the final DMSO concentration is low, typically <1%).[14]
-
Equilibration: Shake the samples for a set period (e.g., 2 hours for kinetic solubility).
-
Analysis: Centrifuge the samples to pellet any precipitate. Measure the concentration of the compound remaining in the supernatant using a suitable analytical method (e.g., HPLC-UV).
-
Data Plotting: Plot the measured solubility against the pH to determine the optimal pH range for dissolution.
For lead candidates, forming a stable, crystalline salt is a common and effective strategy to improve both solubility and handling properties.[15]
Common Salt-Forming Acids for Basic Pyrimidines:
Workflow for Salt Formation Screening:
Caption: A general workflow for identifying a suitable salt form.
When other methods are insufficient, a prodrug strategy can be employed. This involves chemically modifying the pyrimidine intermediate to introduce a highly soluble promoiety.[18][19] This promoiety is designed to be cleaved in vivo to release the active parent drug.[18][19]
Causality: By attaching a polar, ionizable group (e.g., a phosphate, an amino acid, or an N-methylpiperazine group), the overall aqueous solubility of the molecule can be dramatically increased.[18][19][20] This is a well-established method to enhance bioavailability.[4]
Example: A hydroxyl group on the pyrimidine scaffold can be converted to a phosphate ester. The resulting phosphate prodrug is typically much more water-soluble and can be cleaved back to the parent hydroxyl compound by endogenous phosphatases.
Guide 3: Overcoming Crystallization and Purification Hurdles
Poor solubility not only affects reactions but also makes purification by crystallization challenging.
For compounds that are only soluble in high-boiling point solvents like DMF or DMSO, traditional cooling crystallization is often ineffective.[21] Anti-solvent or diffusion crystallization is a powerful alternative.[21]
Protocol 3: Anti-Solvent Crystallization from DMF/DCM
-
Dissolution: Dissolve the crude pyrimidine compound in a minimal amount of a "good" solvent in which it is highly soluble (e.g., DMF).[21]
-
Setup: Place this solution in a small, open vial.
-
Diffusion Chamber: Place the small vial inside a larger, sealed chamber (e.g., a beaker covered with parafilm) that contains a layer of a volatile "anti-solvent" in which the compound is insoluble (e.g., Dichloromethane - DCM).[21]
-
Vapor Diffusion: Over time, the vapors of the anti-solvent will slowly diffuse into the "good" solvent.
-
Crystallization: As the concentration of the anti-solvent in the solution increases, the solubility of the pyrimidine compound decreases, leading to gradual and controlled crystallization.[6]
Visualization of Vapor Diffusion Crystallization:
Caption: Setup for vapor diffusion crystallization.
References
- Technical Support Center: Overcoming Poor Solubility of Pyrimidine Derivatives - Benchchem. (n.d.). BenchChem.
- Troubleshooting solubility issues of Furo[3,4-d]pyrimidine compounds in biological assays. - Benchchem. (n.d.). BenchChem.
- Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. (2012). Journal of Medicinal Chemistry, 55(21), 9416–9424.
- Technical Support Center: Crystallization of Pyrimidine Compounds - Benchchem. (n.d.). BenchChem.
- The Prodrug Approach: A Successful Tool for Improving Drug Solubility. (2018). Molecules, 23(10), 2625.
- Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. (2017). Molecular Pharmaceutics, 14(11), 4007–4013.
- Prodrugs of Pyrazolo[3,4-d]pyrimidines: From Library Synthesis to Evaluation as Potential Anticancer Agents in an Orthotopic Glioblastoma Model. (2017). Journal of Medicinal Chemistry, 60(14), 6305–6320.
- Technical Support Center: 4-Pyrimidine Methanamine Crystallization - Benchchem. (n.d.). BenchChem.
- Pharmaceutical salts of pyrimidine derivatives and method of treating disorders. (2021). Google Patents.
- Solubility of pyrimidine derivatives in different organic solvents at different temperatures. (2016). World Scientific News, 44, 13-34.
- Prodrugs of pyrazolo[3,4-d]pyrimidines: from library synthesis to evaluation as potential anticancer agents in an orthotopic gli. (2017). Usiena air.
- SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. (n.d.). Revue Roumaine de Chimie.
- Solubility and stability testing of novel pyrimidine derivatives - Benchchem. (n.d.). BenchChem.
- Pyrimidine hydrochloride. (n.d.). PubChem.
- Pyrimidine compounds. (2004). Google Patents.
- Recent Advances in Pyrimidine-Based Drugs. (2023). Pharmaceuticals, 16(2), 244.
- What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO? (2016). ResearchGate.
- Pyrimidine. (n.d.). Wikipedia.
- Role of pH in Regulating Cancer Pyrimidine Synthesis. (2022). Journal of Xenobiotics, 12(3), 158–180.
- Role of pH in Regulating Cancer Pyrimidine Synthesis. (2022). Journal of Xenobiotics, 12(3), 158-180.
- Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. (2021). Molecules, 26(17), 5170.
- Physicochemical Properties of Novel Pyrimidine Compounds: A Technical Guide - Benchchem. (n.d.). BenchChem.
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Technical Support Center: Optimizing Buchwald-Hartwig Amination
Welcome to the Technical Support Center for Buchwald-Hartwig Amination. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for optimizing C-N cross-coupling reactions, with a specific focus on the critical roles of base and solvent selection.
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for a Buchwald-Hartwig amination to fail or give low yields?
A1: A frequent and often overlooked cause of reaction failure is the poor solubility of the inorganic base in the reaction solvent.[1][2] This leads to a heterogeneous reaction mixture where the base is not effectively participating in the catalytic cycle. Other common issues include catalyst poisoning by certain functional groups (e.g., the nitrogen on a pyridine ring), using an inappropriate ligand for the specific substrate, and challenges with the inherent reactivity of the aryl halide.[1][3]
Q2: How do I choose the right base for my reaction?
A2: The choice of base is critical and depends heavily on your substrates.[1] Strong bases like sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) often lead to the highest reaction rates and are widely used.[2][4] However, these strong bases can be incompatible with sensitive functional groups such as esters and nitro groups.[4] For substrates with base-sensitive functionalities, weaker inorganic bases like potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium carbonate (K₂CO₃) are better alternatives.[1][2] In some cases, a combination of an organic base (e.g., DBU) and an inorganic base can be an effective solution.[2]
Q3: What is the role of the solvent in a Buchwald-Hartwig amination?
A3: The solvent plays a multifaceted role. It needs to solubilize the aryl halide, amine, and the catalyst complex. The polarity of the solvent can significantly impact the reaction rate and even the dominant reaction pathway.[5][6] Nonpolar, aprotic solvents such as toluene and 1,4-dioxane are commonly used.[4][5] However, the choice of solvent must also consider the solubility of the base. For instance, while NaOtBu has low solubility in nonpolar solvents, this can sometimes be advantageous.[5] It's important to avoid certain solvents like chlorinated solvents, acetonitrile, or pyridine, as they can inhibit the palladium catalyst by coordinating to it.[2]
Q4: My aryl chloride is unreactive. What can I do?
A4: Aryl chlorides are generally less reactive than aryl bromides or iodides in the oxidative addition step of the catalytic cycle.[7] To improve reactivity, you can try using a more electron-rich and sterically hindered phosphine ligand, such as XPhos or RuPhos.[8] Increasing the reaction temperature can also help.[2] Additionally, ensuring you are using a suitable palladium precatalyst that efficiently generates the active Pd(0) species is crucial.[9]
Q5: Can I use water in my Buchwald-Hartwig reaction?
A5: Yes, in some cases, the presence of a small amount of water can be beneficial. It can help to solubilize the inorganic base and may also aid in the reduction of the Pd(II) precatalyst to the active Pd(0) species.[4][5] However, excessive water should be avoided as it can lead to hydrolysis of the phosphine ligand or other side reactions.
Troubleshooting Guide
Issue 1: Low or No Product Yield with Starting Material Remaining
This is a common issue that can often be resolved by systematically evaluating the reaction components and conditions.
Possible Causes & Solutions
-
Inactive Catalyst: The active Pd(0) species may not be forming efficiently from the precatalyst.
-
Poor Base Solubility: The base may not be sufficiently soluble in the chosen solvent to participate effectively in the reaction.[1][2]
-
Solution: Screen different solvents to improve base solubility. Consider using a solvent mixture. For example, adding a small amount of t-BuOH to a nonpolar solvent like toluene can sometimes improve results.[10] Alternatively, using a more soluble organic base like DBU in combination with a weaker inorganic base may be effective.[2]
-
-
Inappropriate Base Strength: The base may be too weak to deprotonate the amine-palladium complex.
-
Catalyst Inhibition by Substrate: The aryl halide or amine may contain functional groups that coordinate to the palladium and inhibit its activity. This is a known issue with substrates like 2-halopyridines.[3]
-
Solution: Choose a sterically bulky ligand that can shield the palladium center and prevent substrate coordination.[3]
-
Issue 2: Significant Side Product Formation
The formation of byproducts such as hydrodehalogenated arene or diarylamine can compete with the desired amination.
Possible Causes & Solutions
-
Hydrodehalogenation (Reduction of Aryl Halide): This can occur via β-hydride elimination from the palladium-amido intermediate.[11]
-
Solution: The choice of ligand is crucial here. Sterically hindered ligands can disfavor the geometry required for β-hydride elimination.[11] Lowering the reaction temperature may also reduce the rate of this side reaction.
-
-
Formation of Diarylamine (from primary amines): The desired mono-arylated amine product can react further with the aryl halide.
-
Solution: Use a ligand that promotes selective mono-arylation, such as BrettPhos for primary amines.[8] Adjusting the stoichiometry by using a slight excess of the primary amine can also help.
-
Issue 3: Substrate Decomposition
The starting materials or product may be degrading under the reaction conditions.
Possible Causes & Solutions
-
Base-Sensitive Functional Groups: Strong bases like NaOtBu can react with sensitive functional groups like esters or ketones.[4]
-
Thermal Degradation: The reaction temperature may be too high for the stability of your molecules.
-
Solution: Try running the reaction at a lower temperature for a longer period. This may require screening different catalyst systems that are more active at lower temperatures.
-
Visualizing the Troubleshooting Process
Caption: A decision tree for troubleshooting common Buchwald-Hartwig amination issues.
Optimizing Base and Solvent: A Deeper Dive
The interplay between the base and solvent is crucial for a successful Buchwald-Hartwig amination. The base is required to deprotonate the amine upon coordination to the palladium center, forming the key palladium-amido intermediate that undergoes reductive elimination.[11][13]
Understanding the Role of the Base
The choice of base is a balance between reactivity and substrate compatibility.
-
Strong Bases (e.g., NaOtBu, KOtBu, LHMDS): These bases have a high pKaH, making them very effective at deprotonating the coordinated amine, which often leads to faster reaction rates.[2][4] They are generally the first choice for less acidic amines like secondary alkylamines. However, their high basicity can be detrimental to sensitive functional groups.[4]
-
Weaker Bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃): These bases are suitable for substrates with sensitive functionalities.[1][2] They are often used for more acidic nucleophiles like anilines and amides. The choice among these can also be influenced by their solubility and particle size, which can affect the reaction rate.[2]
Base Selection Guide
| Base | pKaH (approx.) | Common Solvents | Advantages | Disadvantages |
| NaOtBu | 19 | Toluene, Dioxane, THF | High reaction rates, effective for a wide range of amines.[2][4] | Incompatible with base-sensitive groups (esters, ketones, nitro groups).[4] |
| LHMDS | 26 | Toluene, THF | Allows for reactions with protic functional groups, useful at low temperatures.[4] | Solid is air-sensitive, can be expensive. |
| K₃PO₄ | 12.3 | Dioxane, Toluene, t-BuOH | Good for base-sensitive substrates, readily available. | Lower reaction rates than strong bases. |
| Cs₂CO₃ | 10 | Toluene, Dioxane, THF | Good solubility in organic solvents, mild.[2] | Can be hygroscopic and more expensive. |
| K₂CO₃ | 10.3 | Toluene, Dioxane, DMF | Inexpensive, mild. | Often results in slow reaction rates.[4] |
Understanding the Role of the Solvent
The solvent's primary role is to dissolve the reactants and catalyst, but its polarity also influences the catalytic cycle.
-
Nonpolar, Aprotic Solvents (Toluene, Dioxane, THF): These are the most common solvents.[4] They facilitate the reductive elimination step. However, the low polarity can lead to poor solubility of inorganic bases.[5]
-
Polar, Aprotic Solvents (DMF, DMAc): While these can improve the solubility of bases, they can also coordinate to the palladium center and inhibit the reaction.[6] Their use should be carefully evaluated.
-
Alcohol Solvents (t-BuOH, t-AmOH): These can be beneficial as they can help to solubilize alkoxide bases and can participate in the catalytic cycle.[4]
Solvent Selection Guide
| Solvent | Dielectric Constant (ε) | Boiling Point (°C) | Notes |
| Toluene | 2.4 | 111 | Standard, nonpolar solvent. Good for many systems.[4] |
| 1,4-Dioxane | 2.2 | 101 | Common ethereal solvent, good solvating properties for many complexes.[4] |
| THF | 7.6 | 66 | Lower boiling point, useful for reactions at moderate temperatures. |
| tert-Butanol | 12.5 | 82 | Can improve solubility of alkoxide bases.[4] |
| 2-MeTHF | 6.2 | 80 | A greener alternative to THF with a higher boiling point.[14] |
Visualizing Base and Solvent Selection
Caption: A decision-making flowchart for selecting the initial base and solvent.
Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig Amination
Note: This is a general guideline. Reaction conditions must be optimized for specific substrates.
-
Preparation: To an oven-dried vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), the palladium precatalyst (e.g., 1-5 mol%), and the phosphine ligand (e.g., 1.2-6 mol%).
-
Inert Atmosphere: Seal the vial with a septum cap and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.
-
Reagent Addition: Under the inert atmosphere, add the base (e.g., NaOtBu, 1.2-2.0 equiv.). Then, add the amine (1.1-1.5 equiv.), followed by the degassed solvent to achieve a concentration of approximately 0.1-0.5 M.
-
Reaction: Place the vial in a preheated heating block and stir at the desired temperature (typically 80-110 °C).
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: Once the reaction is complete, allow it to cool to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and/or brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Screening for Optimal Base and Solvent
-
Setup: Arrange an array of reaction vials (e.g., in a 24-well plate).
-
Stock Solutions: Prepare stock solutions of the aryl halide and the amine in a suitable solvent (e.g., toluene).
-
Dispensing: To each vial, add the palladium precatalyst and ligand. Then, add the designated base to each vial.
-
Reagent Addition: Under an inert atmosphere, dispense the stock solutions of the aryl halide and amine to each vial. Then add the screening solvent to each designated vial.
-
Reaction and Analysis: Seal the plate and heat to the desired temperature. After a set time, quench the reactions and analyze the product formation in each vial by LC-MS or GC-MS to determine the optimal conditions.
References
- Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023).
- Buchwald–Hartwig amination - Wikipedia. (2023).
- Singleton, D. A., et al. (2021). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. PMC.
- BenchChem Technical Support Team. (2025).
- Johnson Matthey. (n.d.). Cross-Coupling Reactions Guide.
- BenchChem Technical Support Team. (2025).
- Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years.
- BenchChem. (2025). A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions with 4-Halopyridines.
- Bruno, N. C. (n.d.). Cross-Coupling Reaction Manual: Desk Reference. Sigma-Aldrich.
- ACS GCI Pharmaceutical Roundtable. (n.d.).
- Andersen, R. A., et al. (2007). Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction. Organic Process Research & Development, 11(4), 742-747.
- Sigma-Aldrich. (n.d.).
- Wordpress. (2025).
- Sigma-Aldrich. (n.d.).
- Norrby, P.-O., et al. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 79(24), 12159-12168.
- Heravi, M. M., & Zadsirjan, V. (2018). Buchwald-Hartwig reaction: An overview. Journal of Organometallic Chemistry, 861, 219-253.
- de Meijere, A., & Diederich, F. (Eds.). (2004). Metal-Catalyzed Cross-Coupling Reactions. John Wiley & Sons.
- Reddit. (2018).
- Kinzel, T., et al. (2010). Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. Journal of the American Chemical Society, 132(40), 14057-14059.
- Fitzner, M., et al. (2020). What can reaction databases teach us about Buchwald–Hartwig cross-couplings?. Chemical Science, 11(47), 13085-13093.
- Lei, P., & Szostak, M. (2020). Green Solvent Selection for Acyl Buchwald-Hartwig Cross-Coupling of Amides (Transamidation). ACS Sustainable Chemistry & Engineering, 8(30), 11217-11224.
- ResearchGate. (2014).
- Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649.
- Heravi, M. M., Zadsirjan, V., & Mohammadi, L. (2021). Buchwald–Hartwig reaction: an update. Monatshefte für Chemie-Chemical Monthly, 152(10), 1213-1249.
- Purdue University Graduate School. (n.d.). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS.
- Polyzos, A. (n.d.).
- Fairlamb, I. J. S., & Kapdi, A. R. (2016). Solvent effects in palladium catalysed cross-coupling reactions. Dalton Transactions, 45(15), 6331-6347.
- Hartwig, J. F. (2004). Reductive Elimination of Aryl Halides from Palladium(II). Journal of the American Chemical Society, 126(15), 4786-4787.
- Pearson. (2022). Buchwald-Hartwig Amination Reaction: Videos & Practice Problems.
- Hartwig, J. F. (1998). Palladium-Catalyzed Amination of Aryl Halides. Accounts of Chemical Research, 31(12), 852-860.
- Hartwig, J. F. (1998). Influences on the Relative Rates for C−N Bond-Forming Reductive Elimination and β-Hydrogen Elimination of Amides. A Case Study on the Origins of Competing Reduction in the Palladium-Catalyzed Amination of Aryl Halides. Journal of the American Chemical Society, 120(51), 13680-13681.
- Jamison, T. F., & Maligres, P. E. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Organic Letters, 21(23), 9475-9479.
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- 14. par.nsf.gov [par.nsf.gov]
Validation & Comparative
A Comparative Guide to HPLC-MS Methods for the Analysis of 5-Bromo-4,6-dihydroxypyrimidine
This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) methodologies for the robust analysis of 5-Bromo-4,6-dihydroxypyrimidine. As a highly polar molecule, this pyrimidine derivative presents unique challenges for chromatographic retention and separation. This document moves beyond a single protocol, offering a comparative analysis of three distinct chromatographic strategies: modern Reversed-Phase (RP), Hydrophilic Interaction Liquid Chromatography (HILIC), and Mixed-Mode Chromatography (MMC). The objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge to select and develop a method tailored to their specific analytical needs, whether for purity assessment, impurity profiling, or pharmacokinetic studies.
Analyte Properties and Chromatographic Challenges
This compound is characterized by its pyrimidine core substituted with a bromine atom and two hydroxyl groups. The presence of the two polar hydroxyl groups renders the molecule highly hydrophilic. This property is the primary obstacle in conventional reversed-phase chromatography, where analytes are retained based on hydrophobic interactions with a nonpolar stationary phase.[1] Highly polar compounds like this compound exhibit weak interaction with C18 stationary phases, often resulting in poor retention, elution near or within the solvent front (void volume), and susceptibility to matrix effects.[2][3]
Furthermore, the hydroxyl groups are acidic, meaning the molecule's charge state is dependent on the mobile phase pH. This property can be leveraged for separation but also requires careful control to ensure reproducible chromatography. The challenge, therefore, is to identify a chromatographic system that provides adequate retention, selectivity against potential impurities or matrix components, and compatibility with mass spectrometry for sensitive and specific detection.
Comparative Analysis of Chromatographic Strategies
The selection of the chromatographic mode is the most critical decision in developing a robust analytical method for this compound. We will compare three viable approaches, each with distinct retention mechanisms and advantages.
Strategy 1: Polar-Enhanced Reversed-Phase (RP) HPLC
While traditional C18 columns are ill-suited, modern advancements have produced RP columns designed for enhanced retention of polar analytes. These "aqueous-stable" phases often incorporate polar modifications, such as polar-embedded groups or polar endcapping, which resist the phenomenon of "phase collapse" or "dewetting" that occurs with highly aqueous mobile phases.[3] This ensures a more consistent and reproducible interaction surface for polar molecules.
-
Mechanism: Primarily hydrophobic interaction, supplemented by weak polar interactions with the modified stationary phase.
-
Causality: By using a phase that maintains its solvated state even in 100% aqueous conditions, retention for polar analytes is made possible and reproducible. The addition of an acid like formic acid to the mobile phase is crucial; it suppresses the ionization of residual silanols on the stationary phase, reducing peak tailing, and provides a proton source for efficient electrospray ionization (ESI) in the mass spectrometer.[4]
-
Best For: Quality control (QC) applications where a simple, robust method is needed and the matrix is relatively clean.
Strategy 2: Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is a powerful alternative specifically designed for the separation of highly polar and hydrophilic compounds.[2][5][6] It utilizes a polar stationary phase (e.g., unbonded silica, amide, diol) and a mobile phase with a high concentration of a less polar organic solvent, typically acetonitrile.[7][8] Water acts as the strong, eluting solvent.
-
Mechanism: The primary retention mechanism is partitioning of the analyte between the organic-rich mobile phase and a water-enriched layer immobilized on the surface of the polar stationary phase.[5] Dipole-dipole and hydrogen bonding interactions also contribute to retention.
-
Causality: This approach is fundamentally suited for polar molecules that are not retained by RP-HPLC. A significant advantage of HILIC for MS detection is the use of high-organic mobile phases, which promotes efficient desolvation and ionization in the ESI source. This can lead to a substantial increase in sensitivity—often ten-fold or more—compared to RP-HPLC with highly aqueous mobile phases.[6][7]
-
Best For: Bioanalytical studies (e.g., plasma or urine analysis) requiring maximum sensitivity and for separating mixtures of highly polar compounds.
Strategy 3: Mixed-Mode Chromatography (MMC)
MMC utilizes stationary phases that are engineered to provide multiple, distinct retention mechanisms simultaneously.[9][10] For this compound, a stationary phase combining reversed-phase and anion-exchange functionalities would be particularly effective. This allows for simultaneous interaction based on the molecule's limited hydrophobicity and the negative charge of its deprotonated hydroxyl groups.
-
Mechanism: A combination of hydrophobic and ion-exchange interactions. The retention can be finely tuned by adjusting both the organic solvent percentage and the pH/ionic strength of the mobile phase.
-
Causality: MMC provides an orthogonal separation selectivity compared to both pure RP and HILIC.[10] This is invaluable for resolving complex mixtures, such as separating the main compound from structurally similar impurities that may not be resolved by a single interaction mode. By engaging in multiple types of interactions, MMC can achieve superior peak capacity and resolution.[11]
-
Best For: Impurity profiling and stability studies where maximum resolving power is needed to separate closely related substances from the active pharmaceutical ingredient (API).
Data Presentation: Comparison of Chromatographic Strategies
| Parameter | Polar-Enhanced RP-HPLC | HILIC | Mixed-Mode Chromatography (RP/AEX) |
| Primary Retention | Hydrophobic Interaction | Hydrophilic Partitioning | Hydrophobic & Anion-Exchange |
| Stationary Phase | Polar-modified C18, C8 | Silica, Amide, Diol, PEI | C18 with quaternary amine ligands |
| Mobile Phase | High Aqueous (e.g., 95% Water) | High Organic (e.g., 95% ACN) | Gradient of organic & buffer pH/salt |
| MS Sensitivity | Moderate to Low | High to Very High[6][7] | Moderate to High |
| Selectivity | Based on hydrophobicity | Based on polarity/hydrophilicity | Orthogonal; based on hydrophobicity & charge |
| Robustness | Generally high | Can require longer equilibration | Method development can be more complex |
| Primary Application | Routine QC, Purity | Bioanalysis, Metabolomics | Complex Impurity Profiling |
Mass Spectrometry Detection and Optimization
Regardless of the chromatographic front-end, sensitive and specific detection is achieved by coupling the HPLC to a mass spectrometer.
-
Ionization: Electrospray Ionization (ESI) is the preferred technique. Given the acidic nature of the dihydroxy- groups, Negative Ion Mode (ESI-) is expected to be more sensitive, detecting the deprotonated molecule [M-H]⁻. Positive Ion Mode (ESI+) may also be viable, detecting the protonated molecule [M+H]⁺, especially with an acidified mobile phase.
-
Detection Mode:
-
Full Scan: Useful for initial method development and identifying unknown impurities.
-
Selected Ion Monitoring (SIM): Offers higher sensitivity for quantifying the target analyte by monitoring only its specific mass-to-charge ratio (m/z).
-
Tandem MS (MS/MS): Provides the highest level of selectivity and confidence in identification. A precursor ion (e.g., [M-H]⁻) is selected, fragmented, and specific product ions are monitored (Multiple Reaction Monitoring, MRM). This is the gold standard for quantification in complex matrices.[12][13]
-
Experimental Protocols
The following protocols are provided as robust starting points for method development. They should be validated for their intended use according to ICH guidelines.[14][15]
Workflow Visualization
Caption: General experimental workflow for HPLC-MS analysis.
Protocol 1: Polar-Enhanced RP-HPLC Method
-
Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm (or equivalent polar-compatible C18 phase).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
Gradient Program:
-
0.0 min: 2% B
-
5.0 min: 30% B
-
5.1 min: 95% B
-
6.0 min: 95% B
-
6.1 min: 2% B
-
8.0 min: 2% B (Re-equilibration)
-
-
MS Parameters (example):
-
Instrument: Waters XEVO TQ-S (or equivalent).
-
Ionization Mode: ESI-Negative.
-
Capillary Voltage: 2.5 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 450 °C.[12]
-
Detection: MRM transition (to be determined by infusion of a standard).
-
Protocol 2: HILIC Method
-
Column: Waters ACQUITY UPLC BEH Amide, 1.7 µm, 2.1 x 100 mm (or equivalent HILIC phase).[2][16]
-
Mobile Phase A: 0.1% Formic Acid in 95:5 Acetonitrile:Water.
-
Mobile Phase B: 0.1% Formic Acid in 50:50 Acetonitrile:Water.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
Gradient Program:
-
0.0 min: 0% B
-
5.0 min: 50% B
-
5.1 min: 90% B
-
6.0 min: 90% B
-
6.1 min: 0% B
-
10.0 min: 0% B (Re-equilibration)
-
-
MS Parameters: Same as RP-HPLC method, but expect significantly higher signal intensity.
Protocol 3: Mixed-Mode (RP/Anion-Exchange) Method
-
Column: Thermo Fisher Acclaim Trinity P1, 3 µm, 2.1 x 100 mm (or equivalent RP/AEX phase).
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH adjusted to 6.8.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 35 °C.
-
Injection Volume: 2 µL.
-
Gradient Program:
-
0.0 min: 95% B
-
1.0 min: 95% B
-
6.0 min: 40% B
-
6.1 min: 95% B
-
9.0 min: 95% B (Re-equilibration)
-
-
MS Parameters: Same as RP-HPLC method.
Conclusion and Method Selection Logic
The optimal HPLC-MS method for this compound is dictated by the analytical objective. There is no single "best" method, but rather a "best-fit" for a given application.
Caption: Logic diagram for selecting the optimal chromatographic method.
-
For maximum sensitivity in complex biological matrices, HILIC is the superior choice due to its strong retention of the polar analyte and the MS signal enhancement from the high-organic mobile phase.[5][6][7]
-
For complex impurity profiling and stability-indicating assays, Mixed-Mode Chromatography offers unparalleled resolving power by leveraging multiple retention mechanisms, providing the best chance to separate structurally similar compounds.[10][11]
-
For routine quality control where simplicity and robustness are paramount, a Polar-Enhanced Reversed-Phase method may be sufficient, provided that adequate retention and separation from known impurities can be achieved and validated.
Each proposed method must be thoroughly validated to ensure it meets the required performance characteristics of accuracy, precision, specificity, linearity, and sensitivity for its intended analytical application.[14][15][17][18]
References
- Roemling, R., & Itoh, S. HILIC–MS — High Resolution and Sensitivity for the Analysis of Very Polar Compounds. Tosoh Bioscience.
- Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. Waters Corporation.
- Hydrophilic Interaction Liquid Chromatography HPLC and UHPLC Columns. Thermo Fisher Scientific - US.
- Here's to HILIC: tailor-made for the MS analysis of polar analytes and highly water-soluble species. Restek Resource Hub.
- Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column. SIELC Technologies.
- Analysis of purines and pyrimidines by mixed partition-adsorption normal-phase high-performance liquid chromatography. PubMed.
- Buszewski, B., & Noga, S. (2012). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Analytical and Bioanalytical Chemistry, 402(1), 231-247.
- Reverse phase partition HPLC for determination of plasma purines and pyrimidines in subjects with gout and renal failure. PubMed.
- Moiseev, D. V., et al. (2007). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). Pharmaceutical Chemistry Journal, 41(5), 26-34.
- Analysis of purines and pyrimidines by mixed partition-adsorption normal-phase high-performance liquid chromatography. Stork.
- Impurity profiling and HPLC methods for drug quality compliance. AMSbiopharma.
- Challenges in HPLC Method Development for Impurity Identification and Quantification: Overcoming the Obstacles. SynThink Research Chemicals.
- Use of impurities in the development and validation of a LC-Method with CAD detection for Tobramycin impurity analysis. US Pharmacopeia (USP).
- HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis.
- THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES.
- Reverse Phase/ Normal Phase HPLC Analytical Techniques. Jordi Labs.
- Mixed-mode chromatography. Wikipedia.
- Method Development and Validation for Related Impurities of Efavirenz by RP-HPLC Method. ResearchGate.
- Comprehensive quantitative analysis of purines and pyrimidines in the human malaria parasite using ion-pairing ultra-performance liquid chromatography-mass spectrometry. PMC - NIH.
- Enhancing Biotherapeutic Purification Workflows with Mixed-Mode Chromatography.
- Fundamentals of mixed mode (multimodal) chromatography. Cytiva.
- Mass Spectrometry for Analysis of Purine and Pyrimidine Compounds. ResearchGate.
- HPLC-MS/MS based method for the determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid in human plasma. PMC - NIH.
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validating the structure of 5-substituted pyrimidines by NMR
An Application Scientist's Guide to the Structural Validation of 5-Substituted Pyrimidines by NMR Spectroscopy
For researchers in medicinal chemistry and drug development, the pyrimidine scaffold is a cornerstone of molecular design. Its presence in nucleobases and numerous therapeutic agents underscores the critical need for unambiguous structural verification. When synthesizing novel 5-substituted pyrimidine derivatives, confirming the precise location and nature of the substituent is not merely a procedural step but a fundamental requirement for establishing structure-activity relationships (SAR) and ensuring intellectual property claims.
This guide provides a comprehensive, field-proven methodology for the structural validation of 5-substituted pyrimidines using a suite of Nuclear Magnetic Resonance (NMR) spectroscopy techniques. As a senior application scientist, my focus is not just on the "how" but the "why"—the underlying causality that makes this workflow a robust, self-validating system for any researcher working with these vital heterocyclic compounds.
The Foundational Layer: 1D NMR (¹H and ¹³C)
The initial characterization of any novel compound begins with one-dimensional ¹H and ¹³C NMR. For a pyrimidine ring, this first pass provides essential clues about the electronic environment and the success of the substitution reaction.
¹H NMR: The First Look at the Ring Environment
The pyrimidine ring's protons are typically found in the aromatic region of the spectrum, significantly downfield due to the deshielding effects of the two electronegative nitrogen atoms and the aromatic ring current.[1][2] In an unsubstituted pyrimidine, the proton at the C-2 position is the most deshielded, followed by the equivalent C-4 and C-6 protons, with the C-5 proton being the most upfield.[3]
When a substituent is introduced at the C-5 position, this symmetry is broken, and the chemical shifts of the remaining ring protons (H-2, H-4, and H-6) are altered.
-
H-2: This proton is typically a singlet and is the furthest from the C-5 position, so its chemical shift is only moderately affected by the substituent.
-
H-4 and H-6: These two protons are adjacent to the substitution site and are therefore most sensitive to its electronic effects (whether it is electron-donating or electron-withdrawing).[4][5] They will appear as distinct signals, often as singlets or narrow doublets due to a small four-bond coupling (⁴JH4-H6) between them.
The causality here is simple: the substituent's electronic nature perturbs the electron density across the aromatic system, and this change is most pronounced at the adjacent positions, providing the first piece of evidence for successful C-5 substitution.
¹³C NMR: Mapping the Carbon Skeleton
¹³C NMR provides a direct count of the unique carbon atoms in the molecule. In the pyrimidine ring, the carbons bonded to nitrogen (C-2, C-4, C-6) are the most deshielded.[6]
-
C-2, C-4, C-6: These carbons typically resonate in the 150-160 ppm range.
-
C-5: This carbon is the most upfield of the ring carbons, usually appearing around 120-140 ppm, depending on the substituent. The chemical shift of C-5 is highly diagnostic of the attached group.
The combination of ¹H and ¹³C spectra allows for a preliminary assignment, but ambiguity often remains, especially in complex molecules. It is the 2D NMR experiments that provide the definitive, interconnected proof of the structure.
The Logic of Connectivity: A 2D NMR Workflow
To move from a hypothesis to a validated structure, we employ a logical sequence of 2D NMR experiments. This workflow is designed to be self-validating, where each experiment builds upon and confirms the data from the previous one.
Caption: Key HMBC correlations confirming a C-5 substituent.
Data Summary & Experimental Protocols
Representative NMR Data
The following table summarizes typical chemical shift ranges for a 5-substituted pyrimidine nucleus. Actual values will vary based on the specific substituent and solvent used.
| Position | Nucleus | Typical Chemical Shift (ppm) | Notes |
| 2 | ¹H | 9.0 - 9.3 | Singlet, most deshielded proton. |
| ¹³C | 157 - 161 | Carbon between two nitrogens. | |
| 4 | ¹H | 8.5 - 9.0 | Influenced by C-5 substituent. |
| ¹³C | 155 - 160 | Influenced by C-5 substituent. | |
| 5 | ¹H | N/A (Substituted) | |
| ¹³C | 120 - 145 | Highly dependent on substituent. Often quaternary. | |
| 6 | ¹H | 8.5 - 9.0 | Influenced by C-5 substituent. |
| ¹³C | 155 - 160 | Influenced by C-5 substituent. |
Data compiled from representative values in the literature.[1][3][5][6]
Standard Experimental Protocol
This protocol outlines the acquisition of a standard dataset for structural elucidation.
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm), if not already present in the solvent.
-
Filter the solution into a clean, dry 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity (sharp, symmetrical peaks).
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
-
1D Spectra Acquisition:
-
¹H Spectrum: Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 100:1 for main peaks).
-
¹³C Spectrum: Acquire a proton-decoupled carbon spectrum. As ¹³C has a low natural abundance, more scans will be required (minutes to hours). A DEPT-135 experiment can also be run to differentiate between CH, CH₂, and CH₃ groups.
-
-
2D Spectra Acquisition:
-
gCOSY: Acquire a gradient-selected COSY spectrum. Typically, 2-4 scans per increment are sufficient.
-
gHSQC: Acquire a gradient-selected, sensitivity-enhanced HSQC spectrum. This experiment is relatively sensitive and can often be completed in under an hour. [7][8] * gHMBC: Acquire a gradient-selected HMBC spectrum. This is the least sensitive experiment and may require longer acquisition times. Optimize the experiment for an average long-range coupling constant of 8 Hz. [8]
-
-
Data Processing:
-
Apply Fourier transformation to all acquired data.
-
Phase correct all spectra carefully.
-
Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum accordingly.
-
Analyze the 1D spectra for chemical shifts, integrations, and multiplicities.
-
Analyze the 2D spectra by identifying cross-peaks to build the connectivity map as described above.
-
Conclusion
The structural validation of 5-substituted pyrimidines is a systematic process that relies on the synergistic power of multiple NMR experiments. By progressing from 1D observation to 2D connectivity mapping, researchers can build an unassailable case for their proposed structure. The HMBC experiment, in particular, serves as the ultimate arbiter, providing direct, through-bond evidence of the substituent's position. This rigorous, logic-driven approach ensures the scientific integrity of the data, which is paramount for publication, patent applications, and the successful advancement of drug development programs.
References
- Gmeiner, W. H., & D'Souza, D. J. (2001). Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA.
- Silva, A. M. S., & Pinto, D. C. G. A. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures.
- Shkurko, O. P., & Mamaev, V. P. (1974). NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines.
- Rattan, S. S., & Taneja, P. (2014). Revealing the J-coupling in the 1H-NMR Spectra of Antineoplastic and Antimetabolites Drugs. Der Pharma Chemica. [Link]
- Pinto, D. C. G. A., & Silva, A. M. S. (2014). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]
- El-Faham, A., et al. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations.
- Mamedov, V. A., et al. (2019). Structural characterization of products arising from methylsulfanyl group oxidation in pyrimidine derivatives using 13C NMR spectroscopy.
- Abdelgawad, M. A., et al. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking.
- Patel, R., et al. (2015). IR, NMR spectral data of pyrimidine derivatives.
- Szałaj, N., et al. (2024). Pyrimidine Schiff Bases: Synthesis, Structural Characterization and Recent Studies on Biological Activities. MDPI. [Link]
- Hruska, F. E., et al. (1973). Long-range Spin–Spin Coupling in Pyrimidine Nucleosides. Canadian Science Publishing. [Link]
- Batterham, T. J. (1973). NMR Spectra of Simple Heterocycles. Portland Press. [Link]
- Chimichi, S., et al. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system.
- Anet, F. A. L. (1962). The N.m.r. Spectra of Heterocyclic Compounds. I. The Spectra of 1,4-Dioxanes, 1,3-Dioxolanes, and 1,4;5,8-Naphthodioxane1. The Journal of Organic Chemistry. [Link]
- Krygowski, T. M., & Anulewicz, R. (2001).
- Kan, L. S., & Ts'o, P. O. (1992). Comparative 1H NMR chemical shift study on the stacking interaction of pyrimidine with purine and 6-methylpurine. R Discovery. [Link]
- Emery Pharma. (2018).
- Abraham, R. J., et al. (2008). 1H chemical shifts in NMR. Part 18.
- The OChem Lounge. (2020). Structure Elucidation with Bruker Topspin - Working Up and Plotting a 2D 1H-1H COSY NMR. YouTube. [Link]
- Abou-Seri, S. M., & El-Gazzar, M. G. (2017). J C,H correlations in the HMBC NMR spectrum of 7.
- Maslivets, S. A., et al. (2023). NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines.
- SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility – Department of Chemistry. [Link]
- Thomas, S., et al. (1997).
- LibreTexts Chemistry. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. [Link]
- Reich, H. J. (n.d.). 13C NMR Chemical Shifts.
- LibreTexts Chemistry. (2024). 22: Nuclear Overhauser Effect (NOE). Chemistry LibreTexts. [Link]
- Columbia University. (n.d.). HSQC and HMBC. NMR Core Facility. [Link]
- LibreTexts Chemistry. (2023). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Chemistry LibreTexts. [Link]
- LibreTexts Chemistry. (2022). 5.1: COSY Spectra. Chemistry LibreTexts. [Link]
- LibreTexts Chemistry. (2023). 7.6: Interpreting 2-D NMR Spectra. Chemistry LibreTexts. [Link]
- Oxford Instruments Magnetic Resonance. (n.d.).
- Wikipedia. (n.d.). J-coupling. Wikipedia. [Link]
- LibreTexts Chemistry. (2023). J-Coupling (Scalar). Chemistry LibreTexts. [Link]
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A Comparative Guide to the Reactivity of 5-Iodo- vs. 5-Bromopyrimidines in Suzuki Coupling
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the pyrimidine scaffold is a cornerstone for the development of novel therapeutics. The functionalization of this privileged heterocycle, often achieved through palladium-catalyzed cross-coupling reactions, is a critical step in the synthesis of a vast array of biologically active molecules. Among these methods, the Suzuki-Miyaura coupling stands out for its versatility and functional group tolerance. The choice of the halide on the pyrimidine ring is a key consideration in synthetic strategy, directly impacting reaction efficiency and overall yield. This guide provides an in-depth, objective comparison of the reactivity of 5-iodopyrimidines and 5-bromopyrimidines in Suzuki coupling reactions, supported by fundamental principles and experimental evidence.
The Decisive Role of the Carbon-Halogen Bond in Suzuki Coupling
The generally accepted order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F.[1] This trend is inversely correlated with the carbon-halogen (C-X) bond dissociation energy. The weaker the C-X bond, the more readily the palladium catalyst can undergo oxidative addition, which is often the rate-determining step of the catalytic cycle.[1] Consequently, iodopyrimidines are the most reactive substrates, frequently enabling coupling reactions at lower temperatures and with shorter reaction times.
The position of the halogen on the electron-deficient pyrimidine ring also significantly influences reactivity. The general order of reactivity for the different positions is C4(6) > C2 > C5. The C5 position, being the least electron-deficient, is the most challenging for oxidative addition, making the choice of a more reactive halogen at this position particularly important.
Visualizing the Catalytic Cycle
The efficiency of the Suzuki-Miyaura coupling is intrinsically linked to the kinetics of each step in the catalytic cycle. The initial oxidative addition of the palladium(0) catalyst to the halopyrimidine is where the critical C-X bond cleavage occurs.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Comparative Reactivity: Experimental Insights
While a direct, side-by-side comparison of 5-iodo- and 5-bromopyrimidine under identical Suzuki coupling conditions is not extensively documented in a single study, the well-established principles of C-X bond reactivity allow for a confident extrapolation of their relative performance. 5-Iodopyrimidines are expected to consistently outperform their 5-bromo counterparts, leading to several practical advantages.
Key Performance Differences:
| Feature | 5-Iodopyrimidine | 5-Bromopyrimidine | Rationale |
| Reaction Rate | Faster | Slower | The weaker C-I bond leads to a lower activation energy for the rate-determining oxidative addition step. |
| Reaction Temperature | Lower temperatures often suffice | Often requires higher temperatures | The higher reactivity of the C-I bond allows for efficient coupling under milder conditions. |
| Catalyst Loading | Potentially lower catalyst loadings | May require higher catalyst loadings | The facile oxidative addition can lead to higher catalyst turnover numbers. |
| Yield | Generally higher yields | Generally lower yields, especially with challenging substrates | The increased reactivity of 5-iodopyrimidine often translates to more complete conversion to the desired product. |
| Substrate Scope | Broader scope, including less reactive boronic acids | More limited scope, may struggle with sterically hindered or electron-rich boronic acids | The higher intrinsic reactivity allows for the coupling of a wider range of partners. |
For instance, in the coupling of a 5-iodo-2'-deoxycytidine with 3-methoxyphenyl boronic acid, a high yield of 90% was achieved in just 29 minutes under flow conditions.[2] While not a direct comparison, this highlights the high reactivity of the iodo-pyrimidine scaffold. Conversely, Suzuki couplings involving 5-bromopyrimidines often require optimization of catalysts, ligands, and reaction conditions to achieve high yields.[3]
Experimental Protocol: A Representative Suzuki-Miyaura Coupling of a Halopyrimidine
This protocol provides a general framework for the Suzuki-Miyaura coupling of a 5-halopyrimidine with an arylboronic acid. It is crucial to note that optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Materials:
-
5-Halopyrimidine (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry Schlenk flask or reaction vial, add the 5-halopyrimidine (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).
-
Inert Atmosphere: The vessel is then sealed and purged with an inert gas (nitrogen or argon) for 10-15 minutes to remove oxygen, which can deactivate the palladium catalyst.
-
Catalyst and Solvent Addition: The palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and anhydrous solvent are then added under the inert atmosphere.
-
Reaction: The reaction mixture is stirred and heated to the desired temperature (typically between 80-110 °C). The progress of the reaction should be monitored by a suitable analytical technique such as TLC or LC-MS.
-
Workup: Upon completion, the reaction mixture is cooled to room temperature. The mixture is then diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by a suitable method, such as flash column chromatography, to yield the desired 5-arylpyrimidine.[1]
Caption: A streamlined workflow for a typical Suzuki-Miyaura coupling experiment.
Conclusion and Strategic Recommendations
The choice between a 5-iodo- and a 5-bromopyrimidine for Suzuki coupling is a strategic one, guided by the principles of chemical reactivity and the practical considerations of a synthetic campaign.
-
For rapid synthesis and high yields, especially with challenging coupling partners, 5-iodopyrimidine is the superior choice. Its enhanced reactivity allows for milder reaction conditions, potentially lower catalyst loadings, and a broader substrate scope. This is particularly advantageous in the context of medicinal chemistry, where rapid access to a diverse range of analogs is often a primary goal.
-
5-Bromopyrimidine remains a viable and more economical option for many applications. While it may require more forcing conditions and careful optimization of the catalytic system, it is a readily available and cost-effective building block. For large-scale syntheses where cost is a significant factor, the development of a robust protocol for a 5-bromopyrimidine may be a worthwhile endeavor.
Ultimately, the decision rests on a balance of factors including the desired reaction efficiency, the complexity of the target molecule, and economic considerations. A thorough understanding of the fundamental reactivity differences between these two classes of halopyrimidines empowers the research scientist to make informed decisions, leading to more efficient and successful synthetic outcomes.
References
- Ahmad, G., et al. (2019). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 24(21), 3956. [Link]
- Hassan, J., et al. (2002). Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359–1469. [Link]
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
- El-Sawi, E. A., et al. (2022). Flow catalytic Suzuki-Miyaura cross-coupling of 5-iodo-2'-deoxycytidine with 3-methoxyphenyl boronic acid.
- Yin, J., & Liebscher, J. (2007). Carbon−Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts. Chemical Reviews, 107(1), 133–173. [Link]
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A Comparative Guide to the Biological Activity of Halogenated Pyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Significance of Halogenated Pyrimidines in Drug Discovery
Pyrimidine and its derivatives are fundamental scaffolds in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2] The strategic incorporation of halogen atoms—fluorine, chlorine, bromine, and iodine—onto the pyrimidine ring has proven to be a powerful strategy for modulating the biological activity of these compounds. Halogenation can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets, leading to enhanced potency and selectivity.[3] This guide provides a comprehensive comparison of the anticancer, antiviral, and antifungal activities of various halogenated pyrimidine derivatives, supported by experimental data and detailed protocols to aid researchers in their drug discovery endeavors.
Anticancer Activity: A Comparative Analysis of Cytotoxicity
Halogenated pyrimidines have long been a cornerstone of cancer chemotherapy. Their primary mechanism of action often involves the inhibition of essential enzymes in nucleic acid synthesis, leading to cell cycle arrest and apoptosis in rapidly proliferating cancer cells.[4]
Mechanism of Action: The Case of 5-Fluorouracil (5-FU)
5-Fluorouracil (5-FU) is a classic example of a halogenated pyrimidine with potent anticancer activity. Its mechanism of action is multifaceted and involves both DNA- and RNA-directed cytotoxicity.[4]
-
Inhibition of Thymidylate Synthase (TS): 5-FU is intracellularly converted to 5-fluoro-2'-deoxyuridine monophosphate (FdUMP), which forms a stable ternary complex with thymidylate synthase and its cofactor, reduced folate. This complex inhibits the synthesis of thymidylate, a crucial precursor for DNA synthesis, leading to a "thymineless death" of cancer cells.
-
Incorporation into RNA and DNA: 5-FU can also be converted to 5-fluorouridine triphosphate (FUTP) and 5-fluoro-2'-deoxyuridine triphosphate (FdUTP), which are incorporated into RNA and DNA, respectively. The incorporation of these fraudulent nucleotides disrupts RNA processing and DNA integrity, contributing to the overall cytotoxic effect.
Figure 1: Simplified signaling pathway of 5-Fluorouracil's anticancer mechanism.
Comparative Cytotoxicity Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various halogenated pyrimidine derivatives against different human cancer cell lines. This data, compiled from multiple sources, highlights the influence of the halogen substituent and other structural modifications on anticancer potency.
| Compound | Halogen | Cancer Cell Line | IC50 (µM) | Reference |
| 5-Fluorouracil | Fluoro | HCT-116 (Colon) | 3.8 | [5] |
| HT-29 (Colon) | 5.2 | [5] | ||
| MCF-7 (Breast) | 4.5 | [6] | ||
| 5-Bromouracil | Bromo | HeLa (Cervical) | - | [7] |
| 5-Bromopyrimidine Analogs | Bromo | K562 (Leukemia) | 0.011 - 0.028 | [8] |
| U937 (Leukemia) | 0.015 - 0.031 | [8] | ||
| HCT116 (Colon) | 15.6 | [8] | ||
| A549 (Lung) | 21.5 | [8] | ||
| Dasatinib (Standard) | - | K562 (Leukemia) | 0.005 | [8] |
| U937 (Leukemia) | 0.008 | [8] | ||
| HCT116 (Colon) | 2.5 | [8] | ||
| A549 (Lung) | 5.1 | [8] |
Note: Direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.
Figure 2: General experimental workflow for the MTT cytotoxicity assay.
Detailed Methodology:
-
Cell Seeding: Plate cells in a 96-well flat-bottom plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the halogenated pyrimidine derivatives in culture medium. Replace the existing medium with the medium containing the test compounds and incubate for the desired exposure time (e.g., 48 or 72 hours).
-
MTT Addition: After the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilization solution (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Antiviral Activity: Targeting Viral Replication
Halogenated pyrimidine nucleoside analogs have been instrumental in the development of antiviral therapies, particularly against herpes simplex virus (HSV).[9] These compounds act as fraudulent substrates for viral enzymes, leading to the termination of viral DNA replication.
Mechanism of Action: Idoxuridine and Trifluridine
Idoxuridine (5-iodo-2'-deoxyuridine) and Trifluridine (5-trifluoromethyl-2'-deoxyuridine) are thymidine analogs that are phosphorylated by viral thymidine kinase.[10] The resulting triphosphates are then incorporated into the growing viral DNA chain by viral DNA polymerase. The presence of the bulky halogen atom at the 5-position disrupts the normal base pairing and leads to the termination of DNA elongation, thus inhibiting viral replication.
Figure 4: General workflow for the plaque reduction assay.
Detailed Methodology:
-
Cell Culture: Seed a suitable host cell line (e.g., Vero cells for HSV) in multi-well plates and incubate until a confluent monolayer is formed.
-
Compound and Virus Preparation: Prepare serial dilutions of the halogenated pyrimidine derivative. Mix each dilution with a standardized amount of the virus.
-
Infection: Remove the culture medium from the cell monolayers and inoculate with the virus-compound mixtures. Allow for viral adsorption for a specified time.
-
Overlay: After adsorption, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing methylcellulose) to restrict viral spread to adjacent cells.
-
Incubation: Incubate the plates for several days to allow for the formation of viral plaques (zones of cell death).
-
Plaque Visualization and Counting: Stain the cell monolayers with a vital stain (e.g., crystal violet) to visualize and count the plaques.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus-only control. The EC50 value, the concentration that reduces the number of plaques by 50%, is then determined.
Antifungal Activity: Disrupting Fungal Cell Processes
Certain halogenated pyrimidines, most notably 5-Fluorocytosine (5-FC), exhibit potent antifungal activity, particularly against pathogenic yeasts like Candida and Cryptococcus species. [11]
Mechanism of Action: 5-Fluorocytosine (5-FC)
5-FC is a prodrug that is selectively taken up by fungal cells via cytosine permease. Inside the fungal cell, it is converted to 5-fluorouracil (5-FU) by cytosine deaminase. The resulting 5-FU is then metabolized via the same pathways as in cancer cells, leading to the inhibition of both DNA and RNA synthesis and ultimately fungal cell death. The selective toxicity of 5-FC is due to the absence of cytosine deaminase in mammalian cells.
Figure 5: Mechanism of antifungal action of 5-Fluorocytosine.
Comparative Antifungal Susceptibility
The following table presents the Minimum Inhibitory Concentration (MIC) values of 5-Fluorocytosine against various clinically relevant Candida species.
| Organism | MIC90 (µg/mL) | % Susceptible | Reference |
| Candida albicans | 1 | 97 | [12] |
| Candida glabrata | 0.12 | 99 | [12] |
| Candida parapsilosis | 0.25 | 99 | [12] |
| Candida tropicalis | 1 | 92 | [12] |
| Candida krusei | 32 | 5 | [12] |
| Cryptococcus neoformans | 0.46 - 3.9 | - |
Note: MIC90 is the concentration of the drug that inhibits the growth of 90% of the tested isolates. Susceptibility is based on established clinical breakpoints.
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.
Figure 6: General workflow for the broth microdilution MIC assay.
Detailed Methodology:
-
Compound Dilution: Prepare two-fold serial dilutions of the halogenated pyrimidine derivative in a 96-well microtiter plate using a suitable broth medium (e.g., RPMI-1640).
-
Inoculum Preparation: Prepare a standardized suspension of the fungal isolate to be tested.
-
Inoculation: Add the fungal inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 35°C) for 24 to 48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that results in a significant inhibition of visible fungal growth compared to the growth control well. This can be assessed visually or by measuring the optical density using a microplate reader.
Conclusion
Halogenated pyrimidine derivatives continue to be a rich source of inspiration for the development of novel therapeutic agents. The strategic placement and choice of halogen atom can dramatically influence the biological activity profile of these compounds, leading to potent and selective anticancer, antiviral, and antifungal agents. The experimental protocols and comparative data presented in this guide are intended to provide researchers with a solid foundation for the evaluation and optimization of new halogenated pyrimidine-based drug candidates. As our understanding of the intricate mechanisms of action of these compounds deepens, so too will our ability to design the next generation of highly effective and targeted therapies.
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A Comparative Guide to the Structure-Activity Relationship of 5-Substituted Pyrimidines: Modulating Biological Activity Through Strategic Substitution
For researchers, scientists, and drug development professionals, the pyrimidine scaffold represents a cornerstone of medicinal chemistry. As a fundamental component of nucleic acids and a privileged structure in numerous approved drugs, its versatility is well-established.[1][2][3][4][5] The strategic modification of the pyrimidine core can profoundly influence a compound's biological activity, and no position has proven more pivotal for fine-tuning potency, selectivity, and pharmacokinetic properties than the C5-position.[1][2]
This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of 5-substituted pyrimidines. We will move beyond a simple catalog of compounds to explore the causal relationships between specific substitutions and their effects on key biological targets, including protein kinases and tubulin. By synthesizing data from authoritative sources, we will present quantitative comparisons, detail the experimental methodologies required for validation, and visualize the underlying principles of SAR exploration.
The Impact of 5-Position Substitution on Kinase Inhibition
Protein kinases are critical regulators of cellular signaling and represent a major class of drug targets, particularly in oncology.[6] 5-Substituted pyrimidines have been extensively developed as kinase inhibitors, where the C5-substituent often plays a decisive role in achieving high potency and selectivity.[1][6][7]
A series of 2-anilino-4-(thiazol-5-yl)pyrimidines has been investigated for activity against CDK9, a key transcriptional regulator and a target in cancer therapy.[1][7] SAR analysis of these compounds reveals that the C5-position of the pyrimidine core is crucial for modulating potency and selectivity, especially when paired with a bulky aniline moiety at the C2-position.[1][7]
The data below compares several analogs where the primary difference is the substituent at the 5-position.
Table 1: Comparative Activity of 5-Substituted 2-Anilino-4-(thiazol-5-yl)pyrimidines against CDKs [7]
| Compound | R' (C5-pyrimidine) | R (aniline) | CDK9 Kᵢ (nM) | CDK2 Kᵢ (nM) | Selectivity (CDK2/CDK9) | Antiproliferative GI₅₀ (nM, HCT-116) |
| Ia | -H | m-NO₂ | 1 | 6 | 6.0 | <10 |
| 12a | -CN | m-NO₂ | 1 | 4 | 4.0 | <10 |
| 12e | -F | m-SO₂NH₂ | 3 | 7 | 2.3 | <10 |
| 12f | -Cl | m-SO₂NH₂ | 10 | 20 | 2.0 | 30 |
Analysis of Causality:
-
Hydrogen vs. Cyano (-H vs. -CN): Replacing the hydrogen at C5 with a cyano group (Ia vs. 12a) resulted in a compound with a similar, highly potent profile against CDK9, CDK1, and CDK2.[7] This suggests that for this particular aniline substitution, a small, electron-withdrawing group at C5 is well-tolerated and does not significantly alter the binding mode.
-
Halogenation (-F vs. -Cl): The introduction of halogens at the C5-position reveals a distinct SAR trend. The fluoro-substituted compound 12e is a potent pan-CDK inhibitor with a Kᵢ of 3 nM against CDK9 and excellent antiproliferative activity (GI₅₀ < 10 nM).[7] However, switching to the larger chloro-substituent in analog 12f leads to a more than 3-fold reduction in both CDK inhibitory activity and cellular potency.[7] X-ray crystallography studies provide a rationale for this observation, indicating that the C5-substituent is oriented towards the binding site entrance. The smaller fluorine atom is readily accommodated, whereas the larger chlorine atom may introduce a steric clash, disrupting the optimal binding conformation.
-
Protic Substituents: Studies have also shown that introducing a protic or hydrogen-bond donating group at the C5-position has a detrimental effect on biological activity, likely by introducing unfavorable interactions within the predominantly hydrophobic ATP-binding pocket.[7]
The versatility of the 5-position is further demonstrated in its application to other kinase targets.
-
Adenosine Kinase (AK): In a series of pyridopyrimidine inhibitors of AK, substituting the 5-position with various non-polar groups led to potent enzyme inhibition.[8] Further optimization showed that introducing heteroatoms (amine or ether functionalities) at this position could increase aqueous solubility while maintaining high in vitro potency—a critical step in improving drug-like properties.[9]
-
Polo-Like Kinase 4 (PLK4): A structure-guided design strategy led to the development of 5-chloro-2-amino-pyrimidine derivatives as highly potent PLK4 inhibitors.[10] The lead compound, 5f , demonstrated exceptional potency with a PLK4 IC₅₀ of 0.8 nM and significant anti-proliferative activity in MCF-7 breast cancer cells (IC₅₀ = 0.48 µM).[10] This highlights how a specific halogen at the 5-position can be optimized for potent and selective inhibition of a given target.
Targeting the Cytoskeleton: 5-Substituted Pyrimidines as Tubulin Polymerization Inhibitors
Beyond kinase inhibition, 5-substituted pyrimidines have emerged as a novel class of agents that target microtubule dynamics by inhibiting tubulin polymerization.[11] This mechanism is shared by clinically successful anticancer agents like the vinca alkaloids and taxanes.
A series of 2,4,5-substituted pyrimidines were synthesized and evaluated for their ability to inhibit tubulin assembly and their corresponding antiproliferative effects.[11]
Table 2: Activity of 2,4,5-Substituted Pyrimidines as Tubulin Polymerization Inhibitors [11]
| Compound | R (C5-substituent) | Tubulin Polymerization IC₅₀ (µM) | Antiproliferative IC₅₀ (nM, BEL-7402 cells) |
| 4k | 1-Ethyl-1H-indol-5-yl | 0.79 | 16 |
| 4j | 1-Methyl-1H-indol-5-yl | 1.1 | 41 |
| 4i | 1H-Indol-5-yl | 2.6 | 120 |
| 4a | Phenyl | > 40 | 11,200 |
Analysis of Causality:
-
Importance of the Indole Moiety: The SAR is unequivocal: the presence of an indole ring at the 5-position is critical for both tubulin polymerization inhibition and antiproliferative activity.[11] Replacing the indole with a simple phenyl ring (compound 4a ) results in a near-complete loss of activity.
-
N-Alkylation of the Indole: The substitution on the indole nitrogen is also crucial for maintaining high potency. An unsubstituted indole (4i ) is the least active among the indole-containing analogs. Adding a methyl group (4j ) enhances activity, and extending this to an ethyl group (4k ) provides the most potent compound in the series, with an IC₅₀ of just 16 nM against the BEL-7402 cancer cell line.[11] This suggests that the N-alkyl group occupies a key hydrophobic pocket in the tubulin binding site, with the ethyl group providing optimal van der Waals contacts.
References
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- Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects. NIH.
- Synthesis and structure-activity relationships of 5-heteroatom-substituted pyridopyrimidines as adenosine kinase inhibitors. PubMed.
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A Senior Application Scientist's Guide to the Structural Elucidation of Dihydroxypyrimidine Derivatives: An X-ray Crystallography Comparison
For: Researchers, scientists, and drug development professionals.
This guide provides an in-depth, experience-driven comparison of X-ray crystallography for the structural analysis of dihydroxypyrimidine derivatives. It moves beyond mere protocols to explain the critical reasoning behind experimental choices, empowering researchers to not only execute but also troubleshoot and optimize their structural biology workflows.
Introduction: The Therapeutic Promise of Dihydroxypyrimidines and the Imperative of Atomic-Level Insight
Dihydroxypyrimidine derivatives represent a cornerstone scaffold in medicinal chemistry. As integral components of nucleobases like thymine and uracil, their analogs are pivotal in the development of antiviral, antibacterial, and anticancer agents.[1][2] The efficacy and specificity of these drug candidates are inextricably linked to their three-dimensional structure and their precise interactions with biological targets.[3][4][5] Therefore, high-resolution structural elucidation is not merely an academic exercise but a critical step in the rational design and optimization of novel therapeutics.[3][6]
X-ray crystallography remains the gold standard for providing unambiguous, atomic-resolution data on small molecules.[6][7][8] This guide will compare and contrast the critical stages of the crystallographic workflow for dihydroxypyrimidine derivatives, offer insights into overcoming common challenges, and place the technique in context with alternative analytical methods.
Section 1: The Crystallization Workflow—From Soluble Molecule to Diffracting Crystal
The journey to a high-resolution crystal structure begins with the most crucial and often challenging step: growing a high-quality, single crystal.[9] For dihydroxypyrimidine derivatives, the inherent hydrogen-bonding capabilities of the hydroxyl and ring nitrogen atoms can be both a blessing and a curse, promoting strong lattice interactions but also potentially leading to aggregation or poorly ordered precipitates.[1]
Material Purity: The Non-Negotiable Prerequisite
Expert Insight: It is an immutable law of crystallography that impurities inhibit crystallization. Before any screening, the purity of the dihydroxypyrimidine derivative must be rigorously assessed, ideally to >98%. The presence of even minor impurities can disrupt the formation of a stable, ordered crystal lattice.
Self-Validating Protocol:
-
Purity Confirmation: Utilize High-Performance Liquid Chromatography (HPLC) to confirm a single, sharp peak. Complement this with Liquid Chromatography-Mass Spectrometry (LC-MS) to verify the molecular weight of the main component.[10][11]
-
Structural Verification: Confirm the chemical identity and rule out structural isomers using Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Solvent Removal: Ensure the complete removal of residual solvents from synthesis, as they can act as impurities. This can be verified by ¹H NMR.
Crystallization Screening: A Comparative Analysis of Methods
The goal of screening is to explore a wide range of chemical space to find conditions where the molecule's solubility is low enough to favor the ordered solid state over the solution state.
| Method | Principle | Advantages for Dihydroxypyrimidines | Disadvantages |
| Vapor Diffusion (Hanging/Sitting Drop) | A drop containing the molecule and precipitant is equilibrated against a larger reservoir of the same precipitant at a higher concentration. Slow water vapor diffusion gradually increases the concentration in the drop, inducing crystallization. | High success rate; allows for slow, controlled crystal growth, which is ideal for achieving high-quality lattices. Excellent for screening many conditions in parallel. | Requires specialized plates; sensitive to mechanical disturbances. |
| Cooling Crystallization | A saturated solution of the compound in a suitable solvent is prepared at an elevated temperature and then slowly cooled. As temperature decreases, solubility drops, leading to crystallization.[12] | Simple setup; effective for compounds with a steep solubility-temperature gradient. Common solvents for pyrimidines include ethanol, methanol, and ethyl acetate.[12] | Can sometimes lead to rapid precipitation and smaller crystals. Less amenable to high-throughput screening. |
| Solvent/Anti-Solvent Diffusion | The compound is dissolved in a "good" solvent, and an "anti-solvent" (in which it is poorly soluble) is allowed to slowly diffuse into the solution, either through a liquid-liquid interface or via vapor.[12] | Effective for controlling the rate of supersaturation. The use of solvent mixtures like hexane/acetone can be explored.[12] | Can be difficult to control the diffusion rate, potentially leading to amorphous precipitate. |
Causality Behind Choices: For novel dihydroxypyrimidine derivatives, vapor diffusion is the recommended starting point due to its efficiency in screening a vast array of conditions (pH, buffer, salt, and precipitant type) with minimal sample consumption.
Detailed Protocol: Hanging Drop Vapor Diffusion
This protocol provides a robust, self-validating starting point for crystallizing a novel dihydroxypyrimidine derivative.
-
Stock Solution Preparation: Prepare a concentrated stock solution of your purified compound (e.g., 10-20 mg/mL) in a suitable organic solvent like DMSO or a water/organic co-solvent mixture. Rationale: A high concentration is necessary to achieve supersaturation during the experiment.
-
Screening: Use a commercially available sparse-matrix screen (e.g., Hampton Research Crystal Screen HT™). These screens sample a wide range of precipitants, salts, and pH values.
-
Plate Setup:
-
Pipette 500 µL of the screen solution into the reservoir of a 24-well crystallization plate.
-
On a siliconized coverslip, mix 1 µL of your compound stock solution with 1 µL of the reservoir solution. Rationale: Mixing initiates the equilibration process at a subsaturated concentration.
-
Invert the coverslip and seal the well with vacuum grease.
-
-
Incubation & Monitoring: Incubate the plates in a vibration-free, temperature-controlled environment (e.g., 20°C). Monitor the drops under a microscope daily for the first week, then weekly. Rationale: Stable temperature is critical as solubility is temperature-dependent.[12]
-
Troubleshooting: If no crystals form, common causes include the solution not being supersaturated or using an inappropriate solvent.[12] Consider using microseeding, where microscopic crystals from a previous experiment are introduced to induce nucleation.[13]
Section 2: From Crystal to Diffraction Pattern: Data Collection and Processing
Once a suitable crystal is obtained, the next step is to measure how it diffracts X-rays. This process requires careful handling and a strategic approach to data collection.
Experimental Workflow
The overall process from a purified compound to a validated crystal structure follows a logical, multi-stage workflow. Each stage has critical quality control checkpoints to ensure the final model is a reliable representation of the molecule.
Caption: End-to-end workflow for X-ray crystallography of small molecules.
Data Processing: Turning Spots into Intensities
Raw diffraction images must be computationally processed to yield a list of reflection intensities, which is the fundamental data for structure solution.[14][15]
Key Steps & Quality Metrics:
-
Indexing: The software determines the unit cell dimensions and Bravais lattice of the crystal from the positions of the diffraction spots.[14][15]
-
Integration: The intensity of each diffraction spot is measured.[14][15]
-
Scaling and Merging: Intensities from all images are scaled to a common reference frame and symmetry-equivalent reflections are merged.[14][16]
Trustworthiness Check: The quality of the processed data is assessed by key statistics. Low R-merge and high I/σ(I) and completeness are indicative of a high-quality dataset.
| Statistic | What it Measures | Ideal Value | Significance |
| Resolution (Å) | The level of detail in the electron density map. | < 1.2 Å | Lower values mean higher resolution and more detail. |
| R-merge | Agreement between symmetry-equivalent reflections. | < 10% | Indicates consistency of the intensity measurements. |
| I/σ(I) | Signal-to-noise ratio of the reflection intensities. | > 2.0 in highest resolution shell | Indicates that the measured spots are significantly above the background noise. |
| Completeness (%) | The percentage of all possible unique reflections that were measured. | > 95% | A complete dataset is crucial for an accurate structure solution. |
| Redundancy | The average number of times each unique reflection was measured. | > 3 | High redundancy improves the statistical significance of the data. |
Section 3: From Data to Model: Structure Solution, Refinement, and Validation
With a high-quality reflection file, the next phase is to determine the arrangement of atoms that produced the diffraction pattern.
-
Structure Solution: For small molecules like dihydroxypyrimidines, the "phase problem" is typically solved using direct methods.[8] This computational approach uses statistical relationships between reflection intensities to calculate initial phases.
-
Model Building and Refinement: An initial atomic model is built into the resulting electron density map. This model is then computationally refined to improve the fit between the calculated diffraction pattern from the model and the experimentally observed data.[4] This is an iterative process of manual model adjustment and computational refinement.
-
Structure Validation: This is a critical, final quality control step.[17][18] The refined model is checked for geometric sensibility (bond lengths, angles) and overall quality using tools like PLATON's checkCIF service.[17] This process generates a report with ALERTS that highlight potential issues, such as missed symmetry or incorrect atom assignments, ensuring the final structure is chemically and crystallographically sound.[17][19][20]
Section 4: Comparative Analysis of Dihydroxypyrimidine Derivatives
The Cambridge Structural Database (CSD) is the world's repository for small molecule crystal structures and serves as an invaluable resource for comparative analysis.[21][22] Below is a comparison of crystallographic data for 4,6-dihydroxypyrimidine in two different polymorphic forms, illustrating how crystal packing can vary.
| Parameter | 4,6-dihydroxypyrimidine (Molecular Form) [23] | 4,6-dihydroxypyrimidine (Ionic Polymorph) [23] |
| CSD Refcode | Not provided in source | Not provided in source |
| Formula | C₄H₄N₂O₂ | C₄H₄N₂O₂ |
| Space Group | P2₁/c | P-1 |
| a (Å) | 3.79 | 5.89 |
| b (Å) | 11.21 | 6.81 |
| c (Å) | 11.05 | 7.01 |
| α (°) | 90 | 69.11 |
| β (°) | 97.52 | 75.98 |
| γ (°) | 90 | 65.51 |
| Volume (ų) | 465.4 | 239.1 |
| Resolution (Å) | High | High |
| R-factor | Low | Low |
Expert Insight: The existence of polymorphs, as seen with 4,6-dihydroxypyrimidine existing in both molecular and ionic forms in the solid state, is a critical consideration in drug development.[10][23] Different polymorphs can have different solubilities, stabilities, and bioavailability, making crystallographic characterization essential for pharmaceutical quality control.
Section 5: Alternative and Complementary Techniques
While X-ray crystallography provides unparalleled detail in the solid state, it is not the only tool for structural elucidation. The choice of technique depends on the specific question being asked.
| Technique | Principle | Advantages | Limitations |
| X-ray Crystallography | Diffraction of X-rays by a single crystal.[8] | Provides atomic (often <1.0 Å) resolution; gives unambiguous 3D structure, stereochemistry, and packing information.[6] | Requires well-ordered single crystals, which can be difficult to obtain;[24] provides a static picture in the solid state. |
| NMR Spectroscopy | Measures the magnetic properties of atomic nuclei in a magnetic field. | Provides structural and dynamic information in solution, which may be more biologically relevant; does not require crystallization.[25] | Less precise for determining global 3D folds of large molecules compared to crystallography; structure calculation can be complex. |
| Cryo-Electron Microscopy (Cryo-EM) | Averages images of flash-frozen molecules to reconstruct a 3D model.[26] | Does not require crystals, excellent for large complexes and flexible molecules that resist crystallization.[26][27] | Typically provides lower resolution for small molecules compared to X-ray crystallography; less accessible instrumentation. |
| Computational Modeling | Uses theoretical principles (quantum mechanics/molecular mechanics) to predict structure and properties. | Can predict structures of molecules that have not been synthesized; can model dynamics and interactions. | Predictions must be validated by experimental data; accuracy depends heavily on the computational method used. |
Decision-Making Framework
Choosing the right tool is paramount for efficient research. This diagram outlines a logical decision-making process for the structural analysis of a new dihydroxypyrimidine derivative.
Caption: Decision framework for selecting a structural analysis method.
Conclusion
For the definitive structural elucidation of novel dihydroxypyrimidine derivatives, X-ray crystallography remains the most powerful and authoritative method. It provides irrefutable evidence of molecular structure, conformation, and intermolecular interactions in the solid state, which is vital for understanding polymorphism and for guiding structure-based drug design. While techniques like NMR and computational modeling offer complementary insights into solution behavior and dynamics, the atomic-resolution snapshot provided by crystallography is the bedrock upon which a robust drug discovery program is built. By following a systematic, self-validating workflow from material purification to structure validation, researchers can confidently generate the high-quality structural data needed to accelerate the development of next-generation therapeutics.
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A Comparative Guide to the Cytotoxicity of Pyrimidine Analogs Against Cancer Cell Lines
This guide provides an in-depth, objective comparison of the cytotoxic performance of key pyrimidine analogs against various cancer cell lines. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data to offer a clear perspective on the efficacy and mechanisms of this critical class of chemotherapeutic agents.
Introduction: The Central Role of Pyrimidine Analogs in Oncology
Pyrimidine analogs are a cornerstone of cancer chemotherapy, belonging to a class of drugs known as antimetabolites.[1] Their fundamental design principle is structural mimicry; they closely resemble the natural pyrimidine nucleobases (cytosine, thymine, and uracil) required for the synthesis of DNA and RNA.[2][3] By acting as "decoys," these compounds competitively inhibit key enzymes or are incorporated into nascent nucleic acid chains, ultimately disrupting the processes of DNA replication and RNA synthesis.[2][4] This interference is particularly detrimental to rapidly proliferating cells, such as cancer cells, which have a high demand for nucleotide synthesis, leading to cell cycle arrest and programmed cell death (apoptosis).[2][5]
This guide will focus on a comparative analysis of some of the most clinically significant pyrimidine analogs: 5-Fluorouracil (5-FU), its oral prodrug Capecitabine, Gemcitabine, and Cytarabine (Ara-C). We will examine their differential cytotoxic effects across a panel of cancer cell lines, delve into the molecular pathways they modulate, and provide the detailed experimental frameworks necessary for their evaluation.
Core Mechanisms of Action: A Tale of Two Pathways
While all pyrimidine analogs disrupt nucleic acid metabolism, their specific intracellular targets and mechanisms can differ, influencing their clinical applications and cytotoxicity profiles.
-
5-Fluorouracil (5-FU): A uracil analog, 5-FU exerts its anticancer effects through multiple mechanisms.[2] After intracellular conversion to its active metabolites, it primarily inhibits thymidylate synthase (TS), the enzyme responsible for synthesizing thymidine, a crucial component of DNA. This leads to a "thymineless death."[2] Additionally, its metabolites can be incorporated into both DNA and RNA, leading to DNA damage and disruption of RNA processing and function.[2] Capecitabine is an oral prodrug designed for tumor-specific conversion to 5-FU, aiming to increase intratumoral drug concentration while reducing systemic toxicity.[6][7]
-
Gemcitabine and Cytarabine (Ara-C): These are deoxycytidine analogs.[1][2] They are phosphorylated intracellularly to their active di- and triphosphate forms. Gemcitabine diphosphate inhibits ribonucleotide reductase, depleting the pool of deoxynucleotides required for DNA synthesis.[2] Both Gemcitabine triphosphate and Ara-C triphosphate are incorporated into the growing DNA chain, where they inhibit DNA polymerase and cause chain termination, halting DNA replication.[2][8] Gemcitabine is primarily used for solid tumors, while Ara-C is a mainstay in the treatment of hematologic malignancies like leukemia.[1][9]
Comparative Cytotoxicity Analysis: An Empirical Overview
The efficacy of a pyrimidine analog is highly dependent on the specific cancer cell type. This variability is often quantified by the half-maximal inhibitory concentration (IC50), which represents the drug concentration required to inhibit the growth of 50% of a cell population.[10] A lower IC50 value indicates higher potency.
The table below summarizes representative IC50 values from various studies, providing a comparative snapshot of the cytotoxic potential of these agents.
| Pyrimidine Analog | Cancer Cell Line | Cancer Type | IC50 Value | Citation |
| 5-Fluorouracil | MDA-MB-231 | Triple-Negative Breast Cancer | 29.9 µM | [11] |
| 5-Fluorouracil | MCF-7 | Breast Adenocarcinoma | 1.3 µg/mL (~10 µM) | [12] |
| Capecitabine | MCF-7 | Breast Adenocarcinoma | 921.1 µg/mL (~2565 µM) | [12] |
| Gemcitabine | MDA-MB-231 | Breast Cancer | Not specified, but functional studies performed | [13] |
| Gemcitabine | SU86 | Pancreatic Cancer | Not specified, but functional studies performed | [13] |
| Gemcitabine | HL-60 | Acute Myeloid Leukemia | High intrinsic cytotoxicity at 10 µM | [9] |
| Cytarabine (Ara-C) | HL-60 | Acute Myeloid Leukemia | Less cytotoxic than Gemcitabine as a single agent | [9] |
| Gemcitabine | Lymphoblastoid Cell Lines (Average) | N/A | 25.3 nM | [13] |
| Cytarabine (Ara-C) | Lymphoblastoid Cell Lines (Average) | N/A | 8.4 µM | [13] |
Disclaimer: Direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions such as incubation times, assay methods, and cell passage numbers.[14]
Experimental Methodologies for Cytotoxicity Assessment
A robust and reproducible assessment of cytotoxicity is paramount in drug discovery. The choice of assay depends on the specific research question, but colorimetric assays are widely used for high-throughput screening due to their simplicity and reliability.
General Experimental Workflow
The process of evaluating a compound's cytotoxicity follows a standardized workflow, ensuring data integrity and comparability. The rationale behind this multi-step process is to move from initial cell culture maintenance to precise quantification of cell viability after drug exposure.
Caption: General workflow for in vitro cytotoxicity testing.[10]
Protocol: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted colorimetric method for assessing cell viability.[15] Its principle lies in the enzymatic reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases in metabolically active (i.e., living) cells, which produces a purple formazan product. The amount of formazan is directly proportional to the number of viable cells.[16]
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 1,000-100,000 cells/well) in 100 µL of culture medium.[17] Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyrimidine analog in culture medium. Remove the old medium from the wells and add 100 µL of the various drug concentrations. Include a vehicle control (medium with the same concentration of the drug's solvent, e.g., DMSO) and a blank control (medium only).[10]
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[10]
-
MTT Addition: After incubation, add 10 µL of a 5 mg/mL MTT solution in PBS to each well (final concentration 0.5 mg/mL).
-
Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to reduce the MTT into insoluble purple formazan crystals.
-
Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm (e.g., 570 nm). Use a reference wavelength of >650 nm to subtract background noise.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[10]
Protocol: Sulforhodamine B (SRB) Assay
The SRB assay is another robust colorimetric method that estimates cell number by staining total cellular protein with the sulforhodamine B dye.[18] It offers advantages such as simplicity, speed, and better linearity with cell number compared to the MTT assay.[18][19]
Step-by-Step Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Cell Fixation: After drug incubation, gently add 50 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well to fix the cells. Incubate at 4°C for 1 hour.[10] The TCA fixes the cells to the plate and precipitates cellular proteins.
-
Washing: Carefully discard the supernatant and wash the plates five times with slow-running tap water to remove TCA, unbound dye, and serum proteins. Air dry the plates completely.[18]
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.[18]
-
Post-Stain Wash: Quickly wash the plates five times with 1% (v/v) acetic acid to remove unbound dye.[18] Air dry the plates again.
-
Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to dissolve the protein-bound dye. Shake on an orbital shaker for 5-10 minutes.
-
Absorbance Measurement: Read the absorbance on a microplate reader at approximately 510 nm.
-
Data Analysis: Calculate cell viability and determine the IC50 value as described for the MTT assay.
Molecular Insights: Signaling Pathways and Resistance
The cytotoxic effects of pyrimidine analogs culminate in the activation of apoptosis, or programmed cell death. This is a highly regulated process involving a cascade of signaling events.
Apoptosis Signaling Pathway
Many pyrimidine analogs, through the induction of DNA damage or metabolic stress, trigger the intrinsic (mitochondrial) pathway of apoptosis.[20] This pathway involves the activation of caspase enzymes, which are the executioners of cell death.[21]
Caption: Simplified intrinsic apoptosis pathway induced by pyrimidine analogs.
Mechanisms of Drug Resistance
Despite their efficacy, a significant clinical challenge is the development of drug resistance. Cancer cells can evade the cytotoxic effects of pyrimidine analogs through several mechanisms:[8]
-
Altered Drug Metabolism: Decreased activity of enzymes required to convert the prodrug into its active form, or increased activity of enzymes that catabolize the drug.[8][22] For example, elevated levels of dihydropyrimidine dehydrogenase (DPD) can increase the breakdown of 5-FU.[8]
-
Target Enzyme Alterations: Mutations in or overexpression of the target enzyme, such as thymidylate synthase in the case of 5-FU resistance.[8]
-
Reduced Drug Transport: Decreased expression or function of nucleoside transporters responsible for bringing the drug into the cell.[8]
-
Enhanced DNA Repair: Upregulation of DNA repair pathways that can fix the damage caused by the incorporated analogs.
-
Defects in Apoptotic Pathways: Mutations in key apoptosis regulators like p53 can render cells less sensitive to drug-induced death signals.[23]
Conclusion
This guide provides a comparative framework for understanding the cytotoxicity of pyrimidine analogs. The experimental data clearly demonstrate that the efficacy of these agents is not uniform but is highly dependent on the specific drug and the genetic and metabolic context of the cancer cell line. 5-FU and Gemcitabine show potent activity against various solid and hematologic cancer cell lines, respectively, while the prodrug Capecitabine's higher IC50 in vitro reflects its requirement for enzymatic activation that is more pronounced in vivo.[6][12] A thorough understanding of the underlying molecular mechanisms, coupled with standardized and robust cytotoxicity testing protocols like the MTT and SRB assays, is essential for the continued development and strategic application of these vital anticancer drugs.
References
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- MTT assay protocol. Abcam.
- Application of a Drug-Induced Apoptosis Assay to Identify Treatment Strategies in Recurrent or Metastatic Breast Cancer. PLOS One.
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- Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine. Frontiers.
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- Head-to-head comparison of the cytotoxic effects of 2,4-dichloro vs. 2,4-dimethoxy pyrimidine analogues. Benchchem.
- In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka.
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- 5‑Fluorouracil and capecitabine therapies for the treatment of colorectal cancer (Review). Spandidos Publications.
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- Establishment of a 5-fluorouracil-resistant triple-negative breast cancer cell line. Spandidos Publications.
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A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for Purity Assessment of 5-Bromo-4,6-dihydroxypyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-4,6-dihydroxypyrimidine is a crucial intermediate in the synthesis of a variety of biologically active molecules. As with any component destined for pharmaceutical use, rigorous purity assessment is not merely a quality control step but a fundamental requirement for ensuring safety and efficacy. High-Performance Liquid Chromatography (HPLC) stands as the gold standard for this purpose, offering high resolution and sensitivity for the separation and quantification of the main compound and its potential impurities.
This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth comparison of HPLC strategies for the purity assessment of this compound. We will delve into the rationale behind methodological choices, present comparative data, and provide detailed experimental protocols to empower you to select and implement the most suitable method for your needs.
The Analytical Challenge: The Polarity of this compound
The primary challenge in the HPLC analysis of this compound lies in its polar nature. The presence of two hydroxyl groups makes the molecule highly water-soluble, which can lead to poor retention on traditional reversed-phase columns like C18 and C8. This can result in the analyte eluting at or near the void volume, making accurate quantification and separation from polar impurities difficult. Therefore, a successful HPLC method must be tailored to address this high polarity.
Comparative Analysis of HPLC Strategies
The selection of an appropriate HPLC strategy is paramount for the accurate analysis of polar molecules like this compound. The following table compares three common approaches, outlining their principles and suitability.
| Strategy | Stationary Phase (Column) | Typical Mobile Phase | Advantages | Disadvantages |
| Reversed-Phase HPLC (RP-HPLC) with Standard Columns | C18 or C8 | Aqueous buffer (e.g., phosphate, acetate) with a low percentage of organic modifier (Acetonitrile or Methanol). | Widely available, robust, and well-understood separation mechanism. | The high polarity of the analyte may lead to poor retention and early elution.[1][2][3] |
| Reversed-Phase HPLC with Polar-Embedded/Endcapped Columns | Polar-functional group embedded or endcapped C18 (e.g., amide, carbamate). | High aqueous content mobile phases (e.g., >95% aqueous buffer). | Enhanced retention for polar compounds; prevents phase collapse in highly aqueous conditions.[3] | May exhibit different selectivity compared to standard C18 columns. |
| Hydrophilic Interaction Liquid Chromatography (HILIC) | Polar stationary phases (e.g., bare silica, amide, diol). | High concentration of a less polar organic solvent (e.g., >70% Acetonitrile) with an aqueous buffer. | Excellent retention for very polar compounds that are unretained in RP-HPLC.[4][5] | Can have longer equilibration times; sensitive to the water content in the sample and mobile phase. |
Recommended Starting Method: Reversed-Phase HPLC with a Polar-Embedded Column
Based on a balance of performance, robustness, and accessibility, a Reversed-Phase HPLC method using a polar-embedded or polar-endcapped column is recommended as a starting point for the purity analysis of this compound. This approach directly addresses the challenge of poor retention of the polar analyte while maintaining the familiarity and general robustness of reversed-phase chromatography.
Rationale for Method Parameters:
-
Column: A C18 column with a polar-embedded group is chosen to enhance the retention of this compound through secondary interactions (e.g., hydrogen bonding) between the analyte and the stationary phase. This allows for the use of highly aqueous mobile phases without the risk of stationary phase collapse.
-
Mobile Phase: A simple mobile phase of acetonitrile and a phosphate buffer is selected. The buffer is crucial for controlling the ionization state of the analyte and any acidic or basic impurities, thereby ensuring reproducible retention times. The predicted pKa of the related compound, 5-bromouracil, is around 8.0, suggesting that a slightly acidic to neutral pH will maintain the analyte in a consistent protonation state.[6][7] A starting pH of 3.0 is recommended to ensure good peak shape for both the main component and potential impurities.
-
Detection Wavelength: Based on spectroscopic studies of 4,6-dihydroxypyrimidine derivatives, a detection wavelength of 254 nm is recommended.[8] These compounds exhibit a strong absorbance in this region, providing good sensitivity. A photodiode array (PDA) detector is ideal for confirming peak purity and identifying potential co-eluting impurities.
-
Gradient Elution: A gradient elution is employed to ensure that both early-eluting polar impurities and any potential later-eluting, less polar impurities are effectively separated and detected within a reasonable analysis time.
Experimental Protocol: Stability-Indicating RP-HPLC Method
This protocol provides a detailed, step-by-step methodology for the purity assessment of this compound.
Instrumentation and Materials:
-
HPLC system with a gradient pump, autosampler, column thermostat, and a Photodiode Array (PDA) detector.
-
Data acquisition and processing software.
-
Analytical balance.
-
Volumetric flasks, pipettes, and other standard laboratory glassware.
-
HPLC grade acetonitrile, methanol, and water.
-
Potassium dihydrogen phosphate (KH2PO4), analytical grade.
-
Phosphoric acid, analytical grade.
-
This compound reference standard and sample.
Chromatographic Conditions:
| Parameter | Condition |
| Column | Polar-Embedded C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 20 mM Potassium Phosphate Buffer, pH 3.0 |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 40% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | PDA at 254 nm |
| Injection Volume | 10 µL |
Preparation of Solutions:
-
Mobile Phase A (20 mM Potassium Phosphate Buffer, pH 3.0): Dissolve 2.72 g of KH2PO4 in 1 L of HPLC grade water. Adjust the pH to 3.0 with phosphoric acid. Filter through a 0.45 µm membrane filter.
-
Diluent: A mixture of Mobile Phase A and Acetonitrile (95:5 v/v).
-
Standard Solution (0.1 mg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Sample Solution (0.1 mg/mL): Accurately weigh about 10 mg of the this compound sample and prepare as described for the Standard Solution.
System Suitability:
Before sample analysis, perform at least five replicate injections of the Standard Solution. The system is deemed suitable for use if the following criteria are met:
-
Tailing factor for the this compound peak is ≤ 1.5.
-
Relative standard deviation (RSD) of the peak area is ≤ 1.0%.
Analysis and Calculation:
Inject the blank (diluent), Standard Solution, and Sample Solution into the HPLC system. The purity of the sample is determined by calculating the peak area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Potential Impurities and Their Origin
A robust purity method must be able to separate the main compound from its potential process-related impurities and degradation products. Based on the likely synthesis of this compound, potential impurities could include:
-
Starting Materials: Unreacted starting materials such as uracil or 4,6-dihydroxypyrimidine.
-
Over-brominated Species: Dibrominated or other poly-brominated pyrimidines.
-
Incomplete Hydroxylation Products: Brominated pyrimidines with one or zero hydroxyl groups.
-
Isomers: Positional isomers formed during the synthesis.
The developed HPLC method should be challenged with samples spiked with these potential impurities (if available) or subjected to forced degradation studies (acid, base, oxidation, heat, and light) to demonstrate its stability-indicating nature.
Visualizing the Workflow
The following diagrams illustrate the experimental workflow and the logical considerations for HPLC method development.
Caption: Experimental workflow for HPLC purity analysis.
Sources
A Comparative Guide to the Kinase Inhibitory Activity of Pyrimidine-Based Compounds
Introduction: The Pyrimidine Scaffold as a Cornerstone of Kinase Inhibition
Protein kinases, enzymes that catalyze the phosphorylation of specific substrates, are fundamental regulators of virtually all cellular processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most critical target classes in modern drug discovery. The development of small-molecule kinase inhibitors has revolutionized treatment paradigms, and within this field, the pyrimidine nucleus has emerged as a "privileged scaffold." Its structural resemblance to the adenine ring of ATP allows pyrimidine-based compounds to effectively compete for the ATP-binding site within the kinase domain, disrupting downstream signaling.
This guide provides a comparative analysis of the inhibitory activity of various pyrimidine-based compounds against key oncogenic kinases. We will delve into the experimental data supporting their efficacy, provide detailed methodologies for assessing their performance, and contextualize their mechanism of action within critical signaling pathways. This content is designed for researchers, medicinal chemists, and drug development professionals seeking to understand and apply these powerful therapeutic agents.
Comparative Analysis of Inhibitory Activity
The versatility of the pyrimidine scaffold allows for focused chemical modifications that can direct activity and selectivity towards specific kinase targets. Here, we compare the performance of several pyrimidine-based inhibitors against major kinase families implicated in cancer.
Receptor Tyrosine Kinases (RTKs): Targeting the Cell's Communication Network
RTKs like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) are crucial for cell growth, proliferation, and angiogenesis. Their hyperactivity is a common driver of tumor progression.
EGFR Inhibitors: The pyrimidine core is central to several generations of EGFR inhibitors. The data below compares the potency (IC50) of various pyrimidine derivatives against wild-type and mutant forms of EGFR. Lower IC50 values indicate greater potency.
| Compound Class/Name | Target Kinase | Biochemical IC50 (nM) | Cellular IC50 (nM) | Reference(s) |
| Osimertinib (Pyrimidine) | EGFR (T790M mutant) | ~1 | ~15 (H1975 cells) | |
| Erlotinib (Quinazoline) | EGFR (T790M mutant) | ~200 | >5000 (H1975 cells) | |
| Pyrido[3,4-d]pyrimidine (Cpd 42) | EGFR (L858R/T790M/C797S) | 7.2 | Not Reported | |
| Pyrido[3,4-d]pyrimidine (Cpd 45) | EGFR (L858R/T790M) | 23.3 | Not Reported | |
| Pyrazolo[3,4-d]pyrimidine (Cpd 16) | EGFR Tyrosine Kinase | 34 | Not Reported | |
| Thieno[2,3-d]pyrimidine (Cpd 5b) | EGFR (T790M mutant) | 204.1 | Not Reported |
This table illustrates the superior potency of pyrimidine-based inhibitors like Osimertinib against drug-resistant EGFR mutations compared to older quinazoline-based drugs.
VEGFR-2 Inhibitors: Inhibition of VEGFR-2 is a key strategy to block tumor angiogenesis. Pyrimidine derivatives have shown significant promise in this area.
| Compound Class/Name | Target Kinase | Biochemical IC50 (nM) | Cellular Activity | Reference(s) |
| Thieno[2,3-d]pyrimidine (Cpd 21e) | VEGFR-2 | 21 | Potent anticancer activity in murine models | |
| Thieno[2,3-d]pyrimidine (Cpd 21b) | VEGFR-2 | 33.4 | Potent anticancer activity in murine models | |
| Furo[2,3-d]pyrimidine (Cpd 4c) | VEGFR-2 | 57.1 | IC50 = 14.5 µM (A549 cells) | |
| Pazopanib (Indazolylpyrimidine) | VEGFR-2 | Not Directly Stated | IC50 = 21.18 µM (A549 cells) | |
| Pyrimidine Derivative (Cpd 7d) | VEGFR-2 | Not Reported | IC50 = 9.19 µM (A549 cells) |
Cell Cycle Kinases: Halting Uncontrolled Proliferation
Cyclin-dependent kinases (CDKs) are essential for cell cycle progression. Their inhibition can induce cell cycle arrest and apoptosis, making them attractive anticancer targets. The pyrazolo[3,4-d]pyrimidine and related scaffolds have been particularly effective at targeting CDKs.
| Compound Class/Name | Target Kinase | Biochemical IC50 (µM) | Cellular Activity | Reference(s) |
| Pyrazolo[4,3-e]...[1,5-c]pyrimidine (Cpd 15) | CDK2/cyclin A2 | 0.061 | Low cytotoxicity in normal cells | |
| Pyrazolo[1,5-a]pyrimidine (Cpd 6t) | CDK2 | 0.09 | Not Reported | |
| Dinaciclib (Reference Drug) | CDK2/cyclin A2 | 0.029 | Not Reported | |
| Pyrazolo[1,5-a]pyrimidine (Cpd 5h) | CDK2 | 0.022 | Potent against CDK1, 5, 9 | |
| 2-aminopyrrolo[2,3-d]pyrimidine (Cpd 2g) | CDK2 | 0.021 | Not Reported |
Visualizing the Mechanism: The EGFR Signaling Pathway
To understand the impact of these inhibitors, it's crucial to visualize the signaling cascades they disrupt. The diagram below illustrates a simplified EGFR pathway. Inhibition at the receptor level prevents the downstream activation of pro-survival and proliferative pathways like RAS-RAF-MEK-ERK.
Caption: Simplified EGFR signaling pathway and the inhibitory action of pyrimidine-based compounds.
Methodologies for Evaluating Kinase Inhibitory Activity
The robust evaluation of a kinase inhibitor requires a multi-faceted approach, combining direct measurement of enzymatic activity with an assessment of its effects in a more physiologically relevant cellular context.
Biochemical Kinase Assays: Direct Measurement of Potency
Biochemical assays directly measure the catalytic function of a kinase, providing a clear and quantitative assessment of an inhibitor's potency (e.g., IC50 value). They are essential for initial screening and structure-activity relationship (SAR) studies.
Rationale for Experimental Choices:
-
Assay Format: Luminescence-based assays, such as ADP-Glo™, are chosen for their high sensitivity, broad dynamic range, and scalability for high-throughput screening. They work universally for any kinase by measuring the production of ADP, a common product of all kinase reactions.
-
Controls: A non-selective inhibitor like Staurosporine is used as a positive control to validate assay performance, while DMSO serves as a negative (vehicle) control.
-
ATP Concentration: The ATP concentration is typically set near its Michaelis-Menten constant (Km) for the specific kinase. This ensures the assay is sensitive to competitive inhibitors, like most pyrimidine-based compounds, which compete with ATP for the binding site.
Caption: Experimental workflow for a luminescence-based in vitro kinase inhibition assay.
Protocol: In Vitro Luminescence-Based Kinase Assay (e.g., ADP-Glo™)
This protocol outlines a method for determining the IC50 value of a pyrimidine-based compound against a target kinase.
-
Compound Preparation: a. Prepare a 10 mM stock solution of the test compound in 100% DMSO. b. Perform a serial dilution of the stock solution in DMSO to create a range of concentrations for testing.
-
Kinase Reaction Setup (in a 96-well plate): a. In each well, add 2.5 µL of the serially diluted compound or DMSO vehicle control. b. Add 2.5 µL of the target kinase (at a pre-determined optimal concentration in kinase buffer). c. Incubate for 10-15 minutes at room temperature to allow for inhibitor-kinase binding.
-
Initiation of Kinase Reaction: a. Initiate the reaction by adding 5 µL of a substrate/ATP mixture to each well. b. Incubate the plate at 30°C for 60 minutes. The reaction time should be optimized to ensure product formation is within the linear range.
-
ADP Detection: a. Stop the kinase reaction and deplete any remaining ATP by adding 10 µL of ADP-Glo™ Reagent to each well. b. Incubate for 40 minutes at room temperature. c. Add 20 µL of Kinase Detection Reagent to each well. This converts the ADP generated into ATP, which then fuels a luciferase reaction. d. Incubate for 30-60 minutes at room temperature to stabilize the luminescent signal.
-
Data Acquisition and Analysis: a. Measure the luminescence of each well using a compatible plate reader. b. Plot the luminescence signal (proportional to kinase activity) against the logarithm of the inhibitor concentration. c. Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.
Cell-Based Assays: Assessing Efficacy in a Biological System
While biochemical assays are crucial for determining direct potency, cell-based assays are necessary to understand how a compound behaves in a complex biological environment. These assays measure the inhibition of a kinase's activity within living cells, accounting for factors like cell permeability and off-target effects.
Rationale for Experimental Choices:
-
Assay Type: A cellular phosphorylation assay is a direct and specific method to confirm target engagement. By measuring the phosphorylation status of a known downstream substrate of the target kinase, we can directly infer the activity of the kinase itself.
-
Detection Method: Western blotting is a robust and widely used technique that allows for the visualization and semi-quantification of specific proteins. Using a phospho-specific antibody provides high specificity for the activated substrate.
-
Loading Control: A total protein antibody (for the substrate) or a housekeeping protein (like β-actin or GAPDH) is used to normalize the data, ensuring that any observed changes in phosphorylation are due to kinase inhibition and not variations in protein loading.
Caption: General workflow for a cell-based kinase phosphorylation assay using Western blot.
Protocol: Cell-Based Substrate Phosphorylation Assay (Western Blot)
This protocol describes how to measure the effect of a pyrimidine-based inhibitor on the phosphorylation of a kinase's downstream substrate in a cancer cell line.
-
Cell Seeding: a. Seed an appropriate cancer cell line (e.g., A549 for EGFR inhibitors) into a 6-well plate at a density that will result in 70-80% confluency at the time of treatment. b. Allow cells to adhere and grow overnight in a 37°C, 5% CO2 incubator.
-
Compound Treatment: a. Prepare dilutions of the test inhibitor in cell culture media. b. Aspirate the old media from the cells and replace it with media containing the inhibitor or DMSO vehicle control. c. Incubate for the desired time (e.g., 2-4 hours).
-
Cell Lysis: a. Place the plate on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS). b. Add ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to each well. c. Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes. d. Centrifuge at high
A Comparative Guide to the Validation of 5-Bromo-4,6-dihydroxypyrimidine Reference Standards
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the integrity of analytical data is paramount. This hinges on the quality of the reference standards employed. This guide provides an in-depth technical comparison of a primary versus a secondary (working) reference standard for 5-Bromo-4,6-dihydroxypyrimidine, a key heterocyclic building block. As a Senior Application Scientist, this document is structured to provide not just protocols, but the scientific rationale behind the validation process, ensuring a thorough understanding of how to qualify and utilize these critical reagents.
The Critical Role of Reference Standards
Reference standards are highly characterized materials used to ensure the identity, strength, quality, and purity of drug substances and products.[1] They are the benchmarks against which all other samples are measured. A Primary Reference Standard is a substance shown by an extensive set of analytical tests to be authentic material of high purity.[1] In contrast, a Secondary (or Working) Reference Standard is a substance of established quality and purity, qualified against the primary standard, and used for routine laboratory analysis to conserve the more expensive primary standard.[1] This guide will elucidate the comprehensive validation of a primary standard and the comparative qualification of a secondary standard.
Validation Workflow for Reference Standards
The validation of a reference standard is a multi-faceted process designed to provide a high degree of assurance of its fitness for purpose. The following diagram illustrates the typical workflow for the characterization and comparison of primary and secondary reference standards.
Caption: Workflow for the validation of a primary reference standard and the qualification of a secondary reference standard.
Part 1: Comprehensive Validation of a this compound Primary Reference Standard
A primary reference standard must be of the highest possible purity and thoroughly characterized.[2] The following sections detail the analytical techniques and expected results for the validation of a primary standard of this compound.
Identity Confirmation
The unequivocal identification of the compound is the foundational step. A combination of spectroscopic techniques is employed to confirm the molecular structure.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for elucidating the chemical structure. For this compound, the spectra would be consistent with the expected proton and carbon environments of the pyrimidine ring.
-
Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern. The mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br).[3]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR provides information about the functional groups present in the molecule. The spectrum of 4,6-dihydroxypyrimidine derivatives typically exhibits broad O–H stretching vibrations around 3200–3600 cm⁻¹ and C=O/C=N stretching modes in the 1600–1680 cm⁻¹ region.[4]
Purity Determination
Purity is a critical attribute of a primary reference standard. A combination of a primary (absolute) method and an orthogonal chromatographic method is best practice.
-
Quantitative NMR (qNMR): qNMR is a primary ratio method that allows for the direct quantification of a substance without the need for a specific reference standard of the same compound.[5][6] By using a certified internal standard of known purity, the absolute purity of the this compound can be determined with high accuracy.
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A stability-indicating HPLC method is developed and validated to separate the main component from any potential impurities.[7] Purity is typically determined by area normalization, assuming all impurities have a similar response factor to the main peak.
Physicochemical Characterization
Understanding the physicochemical properties is crucial for the proper handling, storage, and use of the reference standard.
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is used to determine the presence of volatile impurities, such as water or residual solvents, and to assess thermal stability.[8][9]
-
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature. It is used to determine the melting point and to detect any polymorphic forms.[10]
-
Solubility: The solubility in various solvents is determined to provide guidance for the preparation of solutions for analytical testing.
Impurity Profiling
The identification and quantification of impurities are critical for a comprehensive understanding of the reference standard.
-
HPLC-Mass Spectrometry (HPLC-MS): This technique is used to identify the chemical structures of any impurities detected in the HPLC-UV analysis.
Certificate of Analysis (CoA) for Primary Reference Standard
The culmination of the validation process is the generation of a comprehensive Certificate of Analysis. The following table represents a typical CoA for a primary reference standard of this compound.
| Test | Method | Specification | Result |
| Appearance | Visual | White to off-white solid | Conforms |
| Identity | ¹H NMR, ¹³C NMR, MS, FTIR | Conforms to structure | Conforms |
| Purity (by qNMR) | ¹H NMR (500 MHz) | ≥ 99.5% | 99.8% |
| Purity (by HPLC) | HPLC-UV (254 nm) | ≥ 99.5% | 99.9% |
| Water Content | Karl Fischer Titration | ≤ 0.5% | 0.1% |
| Residue on Ignition | USP <281> | ≤ 0.1% | < 0.05% |
| Residual Solvents | GC-HS | Meets USP <467> requirements | Conforms |
| Melting Point | DSC | Report value | 240-242 °C |
Part 2: Qualification of a this compound Secondary (Working) Reference Standard
A secondary reference standard is qualified against the primary standard and is used for routine analyses. The qualification process is less exhaustive than the validation of a primary standard but must demonstrate its suitability for its intended use.
Identity Confirmation
The identity of the secondary standard is confirmed to be the same as the primary standard.
-
FTIR Spectroscopy: A direct comparison of the FTIR spectrum of the secondary standard with that of the primary standard should show no significant differences.
-
HPLC Retention Time: The retention time of the main peak of the secondary standard should match that of the primary standard under the same chromatographic conditions.
Comparative Purity Assay
The purity of the secondary standard is determined relative to the primary standard.
-
HPLC-UV: A validated HPLC-UV method is used to compare the peak area response of a solution of the secondary standard to that of a solution of the primary standard at the same concentration. The purity of the secondary standard is calculated based on the known purity of the primary standard.
Internal Certificate of Qualification for Secondary Reference Standard
The results of the qualification are documented in an internal Certificate of Qualification.
| Test | Method | Specification | Result |
| Appearance | Visual | White to off-white solid | Conforms |
| Identity (vs. Primary Standard) | FTIR, HPLC Retention Time | Conforms to Primary Standard | Conforms |
| Purity (by HPLC vs. Primary) | HPLC-UV (254 nm) | Report value (typically ≥ 99.0%) | 99.2% |
| Date Qualified | - | - | January 9, 2026 |
| Re-qualification Date | - | - | January 8, 2027 |
Comparative Summary of Primary vs. Secondary Reference Standards
| Parameter | Primary Reference Standard | Secondary (Working) Reference Standard |
| Source | Typically from a pharmacopeia (e.g., USP) or a specialized supplier after rigorous in-house validation.[11] | In-house preparation or a commercial source, qualified against a primary standard.[11][12] |
| Purity | Highest possible purity (typically ≥ 99.5%).[2] | High purity, but generally lower than the primary standard (e.g., ≥ 99.0%). |
| Characterization | Exhaustive: Identity, purity (by absolute method), physicochemical properties, impurity profile. | Comparative: Identity and purity are established relative to the primary standard. |
| Documentation | Comprehensive Certificate of Analysis. | Internal Certificate of Qualification. |
| Use | Critical assays, validation of analytical methods, calibration of secondary standards.[2] | Routine quality control, in-process testing.[12] |
| Cost | High | Lower |
Experimental Protocols
Protocol 1: Purity Determination by Quantitative NMR (qNMR)
Caption: Step-by-step workflow for purity determination by quantitative NMR (qNMR).
Protocol 2: Purity Determination by HPLC-UV
Caption: A typical HPLC-UV method protocol for the purity determination of this compound.
Conclusion
The validation of a reference standard is a rigorous, evidence-based process that underpins the reliability of all subsequent analytical measurements. A well-characterized primary reference standard serves as the ultimate benchmark, while a properly qualified secondary reference standard provides a cost-effective and practical solution for routine analyses. For researchers, scientists, and drug development professionals, a thorough understanding of the principles and methodologies outlined in this guide is essential for ensuring data integrity and making informed decisions throughout the drug development lifecycle.
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A Senior Application Scientist's Guide to Analyzing the Tautomeric Equilibrium of Dihydroxypyrimidines
For researchers and professionals in drug development, understanding the tautomeric state of a heterocyclic compound is not merely an academic exercise; it is a critical factor that dictates its biological activity, physicochemical properties, and ultimately, its viability as a therapeutic agent.[1][2][3] Dihydroxypyrimidines, core scaffolds in numerous bioactive molecules including nucleobases like uracil, exist as a dynamic equilibrium of multiple tautomeric forms. The predominant form can dramatically alter hydrogen bonding capabilities, molecular shape, and polarity, thereby influencing receptor binding, membrane permeability, and metabolic stability.[4]
This guide provides an in-depth comparison of the principal analytical techniques used to characterize this equilibrium. We will move beyond simple procedural descriptions to explore the causal logic behind experimental design, ensuring a robust and self-validating approach to your research.
The Tautomeric Landscape of Dihydroxypyrimidines
The tautomerism in dihydroxypyrimidines primarily involves keto-enol and, depending on the substitution pattern, zwitterionic forms. For a molecule like 4,6-dihydroxypyrimidine, the equilibrium involves several potential structures, with the keto forms often being more stable, particularly in polar solvents.[5][6][7] The environment plays a decisive role; gas-phase calculations may favor one tautomer, while aqueous solutions can profoundly shift the equilibrium to another.[5][8][9]
Caption: Tautomeric forms of a generic dihydroxypyrimidine.
A Comparative Framework for Analytical Techniques
Choosing the right analytical method depends on the specific question being asked: Are you interested in the solid-state structure for crystallography, the dynamic equilibrium in a biological medium, or the intrinsic energetic preferences of the molecule? Each technique offers a unique window into the tautomeric puzzle.
Caption: Integrated workflow for analyzing tautomeric equilibrium.
Table 1: Comparison of Core Analytical Techniques
| Technique | Principle of Tautomer Differentiation | Information Obtained | Strengths | Limitations |
| UV-Vis Spectroscopy | Different tautomers possess distinct chromophoric systems, leading to unique absorption maxima (λmax).[10] | Quantitative equilibrium constants (K_T) in solution; insights into solvent effects.[11] | High sensitivity; relatively simple and accessible; excellent for studying solvent polarity effects.[12] | Overlapping spectra can complicate analysis[13]; requires distinct chromophores between tautomers. |
| NMR Spectroscopy | Chemical shifts of protons and carbons are highly sensitive to the local electronic environment, which differs significantly between tautomers.[14] | Direct observation and quantification of tautomer ratios in solution; structural elucidation.[15] | Provides unambiguous structural information in solution; can study dynamic exchange. | Fast interconversion ( |
| X-ray Crystallography | Provides a precise three-dimensional map of electron density in a crystal, revealing a single, static tautomeric form.[17][18] | Definitive structure of the tautomer present in the solid state.[6] | Unambiguous determination of the solid-state tautomer; provides precise bond lengths and angles. | Provides no information on solution equilibrium; crystal packing forces may favor a minor tautomer. |
| Computational Chemistry (DFT) | Calculates the ground-state electronic energy of each tautomer to predict their relative Gibbs free energies (ΔG).[5][9] | Relative stabilities, dipole moments, and predicted spectral properties of all possible tautomers.[19][20] | Predictive power; allows study of unstable or transient tautomers; can model gas-phase and solvent effects (PCM).[21] | Accuracy is dependent on the level of theory and basis set; solvent models are approximations. |
Experimental & Computational Protocols
UV-Vis Spectroscopy: Quantifying Solvent-Driven Equilibrium Shifts
This method is particularly powerful for observing how the tautomeric equilibrium responds to changes in the environment, a key consideration for drug development as a molecule moves from aqueous physiological fluids to hydrophobic binding pockets.[22]
Objective: To determine the tautomeric equilibrium constant (K_T) in different solvents.
Methodology:
-
Preparation of Stock Solution: Prepare a concentrated stock solution (e.g., 10 mM) of the dihydroxypyrimidine in a suitable solvent where it is highly soluble (e.g., DMSO).
-
Solvent Series Preparation: Prepare a series of solutions by diluting the stock solution to a final concentration (e.g., 50 µM) in a range of solvents with varying polarity (e.g., cyclohexane, chloroform, acetonitrile, water).
-
Spectral Acquisition: Record the UV-Vis absorption spectrum for each solution over a relevant wavelength range (e.g., 200-400 nm) using a spectrophotometer. Use the pure solvent as a blank.
-
Data Analysis:
-
Identify the λmax for each distinct tautomeric form. The keto forms typically absorb at longer wavelengths than the corresponding enol forms.[10]
-
If pure tautomer spectra are unobtainable, use computational methods (TD-DFT) to predict λmax and assist in peak assignment.[23]
-
Calculate the equilibrium constant K_T = [Keto]/[Enol] using the relative intensities of the absorption bands corresponding to each tautomer, applying the Beer-Lambert law.
-
Causality and Rationale:
-
Why a solvent series? The polarity of the solvent directly influences the stability of the tautomers. Polar solvents preferentially stabilize the more polar tautomer (often the keto or zwitterionic form) through dipole-dipole interactions or hydrogen bonding, thus shifting the equilibrium.[5][7]
-
Why 50 µM? This concentration is typically low enough to prevent aggregation while providing a strong enough signal for accurate absorbance measurements.
Table 2: Example UV-Vis Data for a Dihydroxypyrimidine
| Solvent | Dielectric Constant (ε) | λmax (Enol) (nm) | λmax (Keto) (nm) | Predominant Form |
| Cyclohexane | 2.0 | 265 | - | Enol |
| Acetonitrile | 37.5 | 268 | 295 | Mixture |
| Water | 80.1 | - | 305 | Keto |
NMR Spectroscopy: Direct Observation in Solution
NMR provides direct structural evidence and allows for the quantification of co-existing tautomers in solution, provided their interconversion is slow on the NMR timescale.
Objective: To identify and quantify the tautomers present in a specific solvent.
Methodology:
-
Sample Preparation: Dissolve a precise amount of the dihydroxypyrimidine in a deuterated solvent (e.g., DMSO-d6, CDCl3) to a concentration of 5-10 mg/mL in an NMR tube.
-
¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. Protons attached to oxygen (enol -OH) or nitrogen (keto -NH) often appear as broad singlets and their chemical shifts are highly indicative. Aromatic protons will also have distinct shifts depending on the tautomeric form.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. The chemical shift of the carbonyl carbon in the keto tautomer (typically >160 ppm) is a key diagnostic peak that is absent in the enol form.
-
Quantification:
-
Identify distinct, well-resolved peaks corresponding to each tautomer in the ¹H spectrum.
-
Integrate the area under these peaks. The ratio of the integrals directly corresponds to the molar ratio of the tautomers in solution.
-
Causality and Rationale:
-
Why deuterated solvents? To avoid a large solvent signal that would obscure the analyte peaks in ¹H NMR.
-
Why both ¹H and ¹³C? They provide complementary information. ¹H NMR is excellent for quantification via integration, while ¹³C NMR provides a clear, unambiguous signal for the key carbonyl group in the keto tautomer.[24]
Computational Chemistry: Predicting Intrinsic Stability
Ab initio and DFT calculations are indispensable for predicting the relative stabilities of all possible tautomers, including high-energy intermediates that are not experimentally observable.[5][25]
Objective: To calculate the relative Gibbs free energies (ΔG) of tautomers in the gas phase and in solution.
Methodology:
-
Structure Generation: Draw the 3D structures of all plausible tautomers of the dihydroxypyrimidine using a molecular editor.
-
Geometry Optimization: Perform a full geometry optimization for each tautomer using a reliable DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)). This is done first for the gas phase.[26]
-
Frequency Calculation: Perform a frequency calculation on each optimized structure to confirm it is a true energy minimum (no imaginary frequencies) and to obtain thermochemical data (enthalpy and entropy).
-
Solvation Modeling: Re-optimize the geometries and perform frequency calculations using a continuum solvation model (e.g., PCM - Polarizable Continuum Model) with the desired solvent (e.g., water) to simulate the solution environment.[21]
-
Energy Analysis: Calculate the Gibbs free energy (G) for each tautomer in both the gas phase and solution. The relative energy (ΔG) of each tautomer is calculated with respect to the most stable tautomer.
Causality and Rationale:
-
Why geometry optimization? To find the lowest energy conformation for each tautomer, which is essential for an accurate energy comparison.
-
Why frequency calculation? It verifies the nature of the stationary point and provides the zero-point vibrational energy and thermal corrections necessary to calculate the Gibbs free energy.
-
Why PCM? This model approximates the solvent as a continuous medium with a specific dielectric constant, providing a computationally efficient way to account for the bulk electrostatic effects of the solvent on tautomer stability.[19][20]
Table 3: Example DFT-Calculated Relative Energies (ΔG) at 298 K
| Tautomer | ΔG (Gas Phase) (kcal/mol) | ΔG (Water, PCM) (kcal/mol) |
| Dihydroxy | 0.00 (Reference) | +4.5 |
| Keto-Enol | +1.2 | +1.8 |
| Diketo | +2.5 | 0.00 (Reference) |
| Zwitterionic | +15.0 | +2.1 |
This data illustrates a common finding: the dihydroxy (enol) form may be most stable in the gas phase, but the diketo form is significantly stabilized and becomes the dominant species in a polar solvent like water.[27]
Conclusion and Integrated Strategy
No single technique provides a complete picture of dihydroxypyrimidine tautomerism. An authoritative analysis relies on the synergistic use of multiple methods. A robust strategy involves:
-
Computational Screening: Begin with DFT calculations to map all potential tautomers and predict their relative stabilities in different environments. This guides the experimental design.
-
Spectroscopic Quantification: Use NMR and UV-Vis spectroscopy to experimentally determine the tautomeric ratios in relevant solvents, validating the computational predictions.
-
Solid-State Confirmation: Employ X-ray crystallography to determine the definitive structure in the solid phase, which is crucial for understanding crystal packing and for solid-dosage drug formulation.
By integrating these predictive and experimental approaches, researchers can build a comprehensive and reliable model of the tautomeric behavior of dihydroxypyrimidines. This detailed understanding is paramount for rational drug design, enabling the optimization of molecular properties to achieve desired therapeutic outcomes.[4][28]
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A Researcher's Guide to the Computational Landscape of Halopyrimidine Reactivity
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of medicinal chemistry and drug development, pyrimidine derivatives are a cornerstone, forming the structural basis of countless therapeutic agents.[1][2] Among these, halopyrimidines stand out as exceptionally versatile building blocks, their reactivity being a critical parameter in the rational design of novel pharmaceuticals.[3][4] Understanding and predicting the reactivity of these compounds is paramount for efficient synthetic planning and the development of effective drug candidates. This guide provides an in-depth comparison of the reactivity of halopyrimidines, grounded in computational studies that illuminate the underlying electronic and mechanistic principles.
The Decisive Role of Computational Chemistry
Modern computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for dissecting the complex reactivity patterns of halopyrimidines.[5] These methods allow for the exploration of reaction mechanisms, the calculation of activation energies, and the prediction of regioselectivity with a high degree of accuracy. By modeling reaction pathways, we can visualize transition states and intermediates, providing a granular understanding that is often difficult to obtain through experimental means alone.[6]
Nucleophilic Aromatic Substitution (SNAr): The Primary Reaction Pathway
The predominant reaction pathway for halopyrimidines is Nucleophilic Aromatic Substitution (SNAr). The electron-deficient nature of the pyrimidine ring makes it susceptible to attack by nucleophiles. The SNAr mechanism can proceed through two primary pathways: a stepwise mechanism involving a Meisenheimer intermediate, or a concerted mechanism where bond formation and bond cleavage occur in a single step. Computational studies have been pivotal in discerning which pathway is operative under specific conditions.[1]
The SNAr Mechanism: A Tale of Two Pathways
A generalized SNAr reaction on a halopyrimidine is depicted below. The reaction can proceed in a stepwise fashion, with the formation of a high-energy Meisenheimer complex, or through a single, concerted transition state.
Caption: Generalized pathways for the SNAr reaction on halopyrimidines.
DFT calculations of the Gibbs free energy profile are instrumental in distinguishing between these two pathways. A profile with a distinct energy minimum between two transition states indicates a stepwise mechanism, whereas a single energy maximum points to a concerted process. For many SNAr reactions on electron-deficient heterocycles like pyrimidine, computational studies suggest that concerted mechanisms are quite common.[1]
Comparing Halogen Reactivity: The "Element Effect"
A fascinating and somewhat counterintuitive aspect of SNAr reactions is the "element effect," where the reactivity order of the halogens as leaving groups is often F > Cl ≈ Br > I.[3][7] This is in direct contrast to SN2 reactions, where iodide is the best leaving group due to the weaker C-I bond.[8]
Computational studies provide a clear rationale for this phenomenon. In SNAr reactions, the rate-determining step is typically the initial nucleophilic attack on the aromatic ring to form the high-energy intermediate or transition state. The high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack. Furthermore, the electron-withdrawing nature of fluorine stabilizes the developing negative charge in the transition state.[3]
| Leaving Group | C-X Bond Strength (kcal/mol) | Typical SNAr Reactivity Trend | Rationale from Computational Studies |
| F | ~116 | Highest | High electronegativity enhances the electrophilicity of the carbon atom and stabilizes the transition state of the rate-determining nucleophilic attack.[3] |
| Cl | ~81 | Intermediate | Moderate electronegativity and leaving group ability.[7] |
| Br | ~68 | Intermediate | Similar reactivity to chloro-substituted systems in many cases.[7] |
| I | ~51 | Lowest | Although the C-I bond is the weakest, the lower electronegativity of iodine provides less stabilization for the rate-determining transition state.[7] |
Regioselectivity: The Influence of Ring Position and Substituents
The position of the halogen on the pyrimidine ring (C2, C4/C6, or C5) and the presence of other substituents dramatically influence reactivity and regioselectivity. Computational studies have been instrumental in predicting and explaining these outcomes.
The general order of reactivity for the different positions is C4(6) > C2 > C5. The C4 and C6 positions are most susceptible to nucleophilic attack due to the strong electron-withdrawing effect of the adjacent nitrogen atoms. The C2 position is also activated, while the C5 position is the least reactive.
DFT calculations, particularly the analysis of the Lowest Unoccupied Molecular Orbital (LUMO), can provide valuable insights into regioselectivity. The lobes of the LUMO are often largest at the most electrophilic sites, indicating the preferred location for nucleophilic attack.
For instance, in 2,4-dichloropyrimidine, LUMO analysis correctly predicts that nucleophilic attack will preferentially occur at the C4 position. However, the introduction of an electron-donating group at the C6 position can alter the electronic distribution, making the C2 position more susceptible to attack. Quantum mechanics calculations can accurately predict this switch in selectivity.
A Practical Computational Workflow for Studying Halopyrimidine Reactivity
For researchers wishing to conduct their own computational studies on halopyrimidine reactivity, a typical workflow using DFT is outlined below.
Caption: A typical DFT workflow for investigating SNAr reactions.
Experimental Protocol: A Step-by-Step Computational Investigation
-
Molecule Construction: Build the 3D structures of the halopyrimidine, the nucleophile, and the expected product using a molecular modeling program.
-
Method Selection: Choose an appropriate DFT functional and basis set. For organic reactions, hybrid functionals like B3LYP or M06-2X are often a good starting point, paired with a Pople-style basis set such as 6-31+G(d,p) that includes polarization and diffuse functions.
-
Solvation Modeling: To simulate reaction conditions, include a solvent model. Implicit solvent models like the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD) are computationally efficient and generally provide good results.
-
Reactant Optimization: Perform a geometry optimization and frequency calculation for the reactants to find their lowest energy structures and confirm they are true minima on the potential energy surface (no imaginary frequencies).
-
Transition State (TS) Search: Locate the transition state for the reaction. This is often the most challenging step and may require specialized techniques like Quadratic Synchronous Transit (QST2/QST3) or optimization to a saddle point (Berny algorithm). A frequency calculation on the TS structure should yield exactly one imaginary frequency corresponding to the reaction coordinate.
-
Intrinsic Reaction Coordinate (IRC) Calculation: To confirm that the located transition state connects the reactants and products, perform an IRC calculation.
-
Product Optimization: Optimize the geometry of the reaction products.
-
Energy Profile Construction: Calculate the Gibbs free energies of the reactants, transition state(s), and products to construct the reaction energy profile.
-
Activation Energy Calculation: The activation energy (ΔG‡) is the difference in Gibbs free energy between the transition state and the reactants.
-
Electronic Structure Analysis: Analyze the electronic properties of the molecules, such as the distribution of the LUMO, molecular electrostatic potential (ESP), and Natural Bond Orbital (NBO) charges, to gain deeper insights into the reactivity.
Conclusion
Computational studies provide an invaluable lens through which to view and understand the reactivity of halopyrimidines. By leveraging methods like DFT, researchers can move beyond empirical observations to a predictive and mechanistic understanding of these crucial synthetic intermediates. The principles of the "element effect" and the factors governing regioselectivity, as illuminated by computational chemistry, empower medicinal chemists to make more informed decisions in the design and synthesis of next-generation therapeutics. As computational power and methodologies continue to advance, the synergy between theoretical and experimental chemistry will undoubtedly accelerate the pace of drug discovery.
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A Comparative Guide to the In Vitro Screening of Novel Pyrimidine Compounds for Antimicrobial Activity
In the global battle against antimicrobial resistance, the discovery of novel therapeutic agents is paramount. Pyrimidine derivatives have emerged as a promising class of compounds due to their structural resemblance to biological molecules, allowing for significant biological interactions.[1][2] Many existing therapeutic agents for various diseases, including cancer and viral infections, contain a pyrimidine nucleus, highlighting their potential in antimicrobial drug development.[1][2][3] This guide provides a comprehensive framework for the in vitro screening of novel pyrimidine compounds, comparing their efficacy against established antibiotics and offering detailed experimental protocols for researchers in drug development.
The Antimicrobial Potential of Pyrimidine Derivatives
Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the ring. Their derivatives have demonstrated a wide range of biological activities, including antibacterial, antifungal, antiviral, and anti-inflammatory properties.[3][4] The mechanism of action for some pyrimidine-based antibacterial agents involves the inhibition of essential bacterial enzymes, such as dihydrofolate reductase or DNA gyrase, which are critical for nucleic acid synthesis and replication.[5][6] More recent studies have shown that some thiophenyl-pyrimidine derivatives exhibit potent bactericidal effects by inhibiting FtsZ polymerization and GTPase activity, which are essential for bacterial cell division.[7][8][9] This diverse range of potential targets makes pyrimidine scaffolds a fertile ground for the development of new antimicrobials to combat drug-resistant pathogens.
Comparative In Vitro Screening Workflow
A robust in vitro screening process is crucial for identifying promising lead compounds. This involves a tiered approach, starting with broad screening assays to determine the minimum inhibitory concentration (MIC) and progressing to more detailed studies to understand the nature and kinetics of the antimicrobial activity.
Below is a logical workflow for the comprehensive in vitro evaluation of novel pyrimidine compounds.
Caption: Workflow for in vitro antimicrobial screening of novel pyrimidine compounds.
Experimental Protocols
Adherence to standardized protocols is essential for generating reproducible and comparable data. The following methodologies are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI), a globally recognized authority in antimicrobial susceptibility testing.[10][11]
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[12][13][14][15] This is the foundational assay for screening new compounds.
Principle: The broth microdilution method is a widely used and accepted technique for determining MIC values.[16][17] It involves challenging a standardized bacterial inoculum with serial dilutions of the antimicrobial compound in a liquid growth medium.
Detailed Protocol:
-
Preparation of Reagents:
-
Novel Pyrimidine Compounds: Prepare stock solutions in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).
-
Standard Antibiotics: Prepare stock solutions of comparator antibiotics (e.g., Ciprofloxacin, Vancomycin) as per CLSI guidelines.
-
Bacterial Strains: Use reference strains from the American Type Culture Collection (ATCC), such as Staphylococcus aureus (ATCC 29213) and Escherichia coli (ATCC 25922). Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Growth Medium: Use Mueller-Hinton Broth (MHB) for most non-fastidious bacteria.
-
-
Assay Procedure:
-
Dispense 50 µL of MHB into each well of a 96-well microtiter plate.
-
Add 50 µL of the highest concentration of the test compound to the first well of a row and perform 2-fold serial dilutions across the plate.
-
Inoculate each well with 5 µL of the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.[17]
-
Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Interpretation of Results:
Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[18][19][20] This assay distinguishes between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.
Principle: Following the MIC determination, aliquots from the wells showing no visible growth are sub-cultured onto an antibiotic-free agar medium to determine the number of viable bacteria.
Detailed Protocol:
-
Procedure:
-
From the wells of the MIC plate that show no visible growth, take a 10 µL aliquot.
-
Spot-inoculate the aliquot onto a Mueller-Hinton Agar (MHA) plate.
-
Incubate the MHA plates at 37°C for 18-24 hours.
-
-
Interpretation of Results:
-
The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count (a 3-log10 reduction).[21]
-
The ratio of MBC to MIC can provide insights into the nature of the antimicrobial activity. An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.
-
Time-Kill Kinetics Assay
This assay provides a dynamic picture of the antimicrobial activity over time, revealing the rate at which a compound kills a bacterial population.[21][22][23]
Principle: A standardized bacterial suspension is exposed to a constant concentration of the antimicrobial agent, and the number of viable bacteria is determined at various time points.[22][24]
Detailed Protocol:
-
Procedure:
-
Prepare flasks containing MHB with the test compound at concentrations corresponding to 1x, 2x, and 4x the MIC.
-
Inoculate each flask with the standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include a growth control flask without the compound.
-
Incubate the flasks at 37°C with shaking.
-
At specified time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each flask.
-
Perform serial dilutions of the aliquots and plate them onto MHA to determine the viable cell count (CFU/mL).
-
-
Interpretation of Results:
-
Plot the log10 CFU/mL against time for each concentration.
-
A bactericidal effect is typically defined as a ≥ 3-log10 reduction in CFU/mL from the initial inoculum.[21]
-
Eukaryotic Cell Cytotoxicity Assay (MTT Assay)
It is crucial to assess the toxicity of novel compounds against mammalian cells to ensure their selective antimicrobial activity. The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.[25][26][27][28][29]
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[26][28] The amount of formazan produced is proportional to the number of viable cells.[29]
Detailed Protocol:
-
Procedure:
-
Seed a 96-well plate with a suitable eukaryotic cell line (e.g., HEK293) at a density of 1 x 10^4 cells per well and incubate for 24 hours.
-
Treat the cells with serial dilutions of the novel pyrimidine compounds and incubate for another 24-48 hours.
-
Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Interpretation of Results:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Determine the 50% cytotoxic concentration (CC50), which is the concentration of the compound that reduces cell viability by 50%.
-
The selectivity index (SI), calculated as CC50/MIC, is a measure of the compound's therapeutic window. A higher SI value indicates greater selectivity for microbial cells over mammalian cells.
-
Comparative Data Analysis
The performance of the novel pyrimidine compounds should be objectively compared to standard antibiotics. The following tables present hypothetical data to illustrate how the results can be structured for clear comparison.
Table 1: Minimum Inhibitory Concentration (MIC) in µg/mL
| Compound | S. aureus (ATCC 29213) | E. coli (ATCC 25922) | P. aeruginosa (ATCC 27853) | C. albicans (ATCC 90028) |
| Novel Pyrimidine 1 (NP1) | 4 | 8 | 32 | >64 |
| Novel Pyrimidine 2 (NP2) | 2 | 4 | 16 | 32 |
| Ciprofloxacin | 0.5 | 0.015 | 0.25 | NA |
| Vancomycin | 1 | >128 | >128 | NA |
| Fluconazole | NA | NA | NA | 2 |
Table 2: Minimum Bactericidal Concentration (MBC) and MBC/MIC Ratio
| Compound | Organism | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| NP1 | S. aureus | 4 | 8 | 2 | Bactericidal |
| NP2 | S. aureus | 2 | 4 | 2 | Bactericidal |
| Ciprofloxacin | E. coli | 0.015 | 0.03 | 2 | Bactericidal |
| Vancomycin | S. aureus | 1 | 2 | 2 | Bactericidal |
Table 3: Cytotoxicity and Selectivity Index
| Compound | CC50 (µg/mL) on HEK293 cells | MIC (µg/mL) against S. aureus | Selectivity Index (SI = CC50/MIC) |
| NP1 | 128 | 4 | 32 |
| NP2 | >256 | 2 | >128 |
Discussion and Interpretation
Based on the hypothetical data, Novel Pyrimidine 2 (NP2) demonstrates superior antimicrobial activity against the tested bacterial strains compared to Novel Pyrimidine 1 (NP1), with lower MIC values. Both compounds exhibit bactericidal activity against S. aureus, as indicated by their MBC/MIC ratios of 2. Furthermore, NP2 displays a more favorable safety profile with a higher selectivity index (>128) compared to NP1 (32), suggesting a wider therapeutic window.
When compared to standard antibiotics, the novel pyrimidine compounds show promising activity, although their potency may be lower than that of established drugs like Ciprofloxacin against Gram-negative bacteria. However, their efficacy against Gram-positive bacteria like S. aureus is noteworthy. The time-kill kinetics would further elucidate the dynamics of their bactericidal action. A rapid killing effect observed in the time-kill assay would be a highly desirable characteristic for a new antimicrobial agent.
Conclusion
The systematic in vitro screening of novel pyrimidine compounds, as outlined in this guide, provides a robust framework for identifying and characterizing promising new antimicrobial agents. By employing standardized methodologies and conducting thorough comparative analyses against existing antibiotics, researchers can effectively evaluate the potential of these compounds to address the growing challenge of antimicrobial resistance. The integration of primary screening (MIC), secondary characterization (MBC, time-kill kinetics), and safety assessment (cytotoxicity) is essential for selecting lead candidates for further preclinical and clinical development. The versatility of the pyrimidine scaffold continues to offer exciting opportunities in the quest for novel therapeutics.[1][3]
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A Comparative Guide to Pyrimidine Derivatives as Tubulin Polymerization Inhibitors: Efficacy, Mechanism, and Experimental Validation
In the landscape of anticancer drug discovery, the microtubule network remains a cornerstone target. Its dynamic instability, crucial for cell division, presents a vulnerability that can be exploited to induce mitotic arrest and apoptosis in rapidly proliferating cancer cells. Among the arsenal of microtubule-targeting agents, inhibitors of tubulin polymerization represent a major therapeutic strategy. While classic drugs like vinca alkaloids and taxanes have seen clinical success, challenges such as multidrug resistance and significant toxicities necessitate the exploration of novel chemical scaffolds.[1][2]
This guide provides an in-depth comparison of the efficacy of various emerging classes of pyrimidine derivatives as tubulin polymerization inhibitors. We will delve into their mechanism of action, supported by experimental data, and provide detailed protocols for key validation assays. Our focus is on compounds that target the colchicine binding site on the β-tubulin subunit, a site known for accommodating a wide variety of structurally diverse molecules and for its potential to overcome existing resistance mechanisms.[1][3][4]
The Rationale for Targeting Tubulin with Pyrimidine Derivatives
The pyrimidine scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs. Its nitrogen atoms can form crucial hydrogen bonds with biological targets, and the ring system serves as a versatile anchor for various substituents, allowing for fine-tuning of pharmacological properties.[5] When directed at the colchicine binding site of tubulin, these derivatives physically obstruct the assembly of αβ-tubulin heterodimers into microtubules, leading to microtubule depolymerization, cell cycle arrest at the G2/M phase, and ultimately, apoptosis.[6][7]
A key advantage of many colchicine-site inhibitors is their ability to circumvent multidrug resistance mediated by the overexpression of P-glycoprotein (P-gp) and certain β-tubulin isotypes, which are common mechanisms of resistance to taxanes and vinca alkaloids.[2][4][8]
Caption: Mechanism of action of pyrimidine-based tubulin polymerization inhibitors.
Comparative Efficacy of Pyrimidine Derivative Classes
Several distinct classes of pyrimidine derivatives have emerged as potent tubulin polymerization inhibitors. Below, we compare their efficacy based on reported in vitro data.
Heterocyclic-Fused Pyrimidines
This class of compounds features a pyrimidine ring fused with another heterocyclic system. A notable example includes a series of pyrido[2,3-d]pyrimidines.
-
Lead Compounds: Compounds 4a and 6a from a reported study have demonstrated significant potency.[1]
-
Mechanism: These compounds bind directly to the colchicine site, as confirmed by X-ray crystallography, and effectively inhibit tubulin polymerization.[1]
-
Efficacy: They exhibit low nanomolar antiproliferative activity against a range of cancer cell lines and have shown significant tumor growth inhibition in melanoma and prostate cancer xenograft models.[1] Notably, compound 4a was effective in a paclitaxel-resistant xenograft model, highlighting its potential to overcome multidrug resistance.[1]
Pyrimidine Dihydroquinoxalinone Derivatives
This scaffold has yielded highly potent inhibitors with improved metabolic stability and water solubility.
-
Lead Compound: Compound 12k has been identified as a particularly potent inhibitor.[2][9]
-
Mechanism: X-ray crystal structures reveal that the pyrimidine and quinoxalinone moieties form hydrogen bonds with the β and α subunits of tubulin, respectively, within the colchicine binding site.[2][9]
-
Efficacy: Compound 12k displays exceptional in vitro cytotoxic activity with an IC50 of 0.2 nM in certain cancer cell lines and a long half-life in liver microsomes.[2][9] These derivatives have shown strong suppression of both primary tumor growth and metastasis in a paclitaxel-resistant melanoma xenograft model.[2][9]
2,4,5-Substituted Pyrimidines
This class features a central pyrimidine core with substitutions at the 2, 4, and 5 positions.
-
Lead Compound: The indole-pyrimidine 4k is a prime example.[6]
-
Mechanism: Compound 4k competitively inhibits colchicine binding to tubulin, indicating it occupies the same binding site.[6] This leads to G2/M phase cell cycle arrest.[6]
-
Efficacy: It is a potent inhibitor of tubulin polymerization (IC50 = 0.79 µM) and shows significant antiproliferative activities against several cancer cell lines, with IC50 values ranging from 16 to 62 nM.[6]
Pyrazolo[1,5-a]pyrimidine Derivatives
This fused heterocyclic system has also proven to be a promising scaffold for developing tubulin inhibitors.
-
Lead Compounds: Compounds 1a and 1b from a specific series have shown high antiproliferative activity.[7]
-
Mechanism: Crystal structures confirm the direct binding of these compounds to the colchicine site of tubulin.[7] They effectively inhibit tubulin polymerization in vitro, induce G2/M cell cycle arrest, and inhibit cancer cell migration.[7]
-
Efficacy: These compounds exhibit average IC50 values of 24.8 nM and 28 nM, respectively, against a panel of cancer cell lines.[7] Compound 1b also demonstrated high metabolic stability and was highly effective in a mouse melanoma model without apparent toxicity.[7]
Summary of In Vitro Efficacy
| Derivative Class | Lead Compound(s) | Tubulin Polymerization IC50 | Antiproliferative IC50 Range (nM) | Cancer Cell Lines Tested | Reference |
| Heterocyclic-Fused Pyrimidines | 4a, 6a | Dose-dependent inhibition | Low nanomolar | Melanoma (A375), Prostate (PC-3), Breast | [1] |
| Pyrimidine Dihydroquinoxalinones | 12k | Not explicitly stated | 0.2 - Low nanomolar | Melanoma, Breast, Pancreatic, Prostate | [2][9] |
| 2,4,5-Substituted Pyrimidines | 4k | 0.79 µM | 16 - 62 | Hepatocellular carcinoma (BEL-7402), others | [6] |
| Pyrazolo[1,5-a]pyrimidines | 1a, 1b | Dose-dependent inhibition | 24.8 - 28 (average) | Various cancer cell lines | [7] |
| Monocyclic Pyrimidines | 12 | Not explicitly stated | 24.4 | MDA-MB-435 | [8] |
Experimental Protocols for Efficacy Validation
To ensure the trustworthiness and reproducibility of findings, standardized experimental protocols are essential. Below are detailed methodologies for key assays used to evaluate pyrimidine-based tubulin inhibitors.
In Vitro Tubulin Polymerization Assay
This assay directly measures the ability of a compound to inhibit the assembly of purified tubulin into microtubules.
Causality: The principle is to monitor the change in light scattering or fluorescence of a reporter molecule as tubulin dimers polymerize. An effective inhibitor will prevent this change.
Caption: Workflow for an in vitro tubulin polymerization assay.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA) containing 1 mM GTP.
-
Reconstitute lyophilized porcine brain tubulin (>99% pure) in the polymerization buffer on ice to a final concentration of 1-2 mg/mL.
-
Prepare serial dilutions of the test pyrimidine derivative, a positive control (e.g., colchicine), and a negative control (e.g., paclitaxel) in the polymerization buffer. A vehicle control (e.g., DMSO) must also be included.
-
-
Assay Execution:
-
In a pre-warmed 96-well plate, add the test compounds, controls, and vehicle to respective wells.
-
Add the cold tubulin solution to each well to initiate the reaction.
-
Immediately place the plate in a spectrophotometer or fluorometer equipped with a temperature controller set to 37°C.
-
-
Data Acquisition:
-
Measure the optical density at 340 nm or fluorescence at appropriate excitation/emission wavelengths every minute for 60-90 minutes.
-
-
Data Analysis:
-
Plot the change in absorbance/fluorescence versus time to generate polymerization curves.
-
Determine the extent of polymerization at the plateau phase for each concentration of the test compound.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50% compared to the vehicle control.
-
Immunofluorescence Microscopy of Cellular Microtubules
This technique visualizes the effects of the compound on the microtubule network within intact cells.
Causality: Tubulin polymerization inhibitors will cause depolymerization of the microtubule filaments, leading to a diffuse cytoplasmic staining pattern of tubulin, in contrast to the well-defined fibrillar network in control cells. Stabilizing agents like taxanes will cause bundling of microtubules.
Step-by-Step Protocol:
-
Cell Culture and Treatment:
-
Plate cancer cells (e.g., HeLa, A549) on glass coverslips in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the pyrimidine derivative, a vehicle control, and positive/negative controls (e.g., colchicine, paclitaxel) for a predetermined time (e.g., 18-24 hours).
-
-
Fixation and Permeabilization:
-
Wash the cells with pre-warmed phosphate-buffered saline (PBS).
-
Fix the cells with 4% paraformaldehyde in PBS for 10 minutes at room temperature.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes.
-
-
Immunostaining:
-
Block non-specific antibody binding with a blocking buffer (e.g., 1% BSA in PBS) for 30 minutes.
-
Incubate the cells with a primary antibody against α-tubulin (e.g., mouse anti-α-tubulin) diluted in blocking buffer for 1 hour at room temperature.
-
Wash three times with PBS.
-
Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488-conjugated goat anti-mouse IgG) for 1 hour in the dark.
-
Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole).
-
-
Imaging:
-
Mount the coverslips onto microscope slides with an anti-fade mounting medium.
-
Visualize the cells using a fluorescence or confocal microscope. Capture images of the microtubule network and nuclei.
-
Cell Cycle Analysis by Flow Cytometry
This assay quantifies the proportion of cells in different phases of the cell cycle, allowing for the detection of mitotic arrest.
Causality: By disrupting microtubule formation, pyrimidine derivatives prevent the formation of a functional mitotic spindle, causing cells to arrest in the G2 or M phase of the cell cycle.
Step-by-Step Protocol:
-
Cell Treatment and Harvesting:
-
Seed cells in a 6-well plate and treat with the test compound for a duration corresponding to one to two cell cycles (e.g., 24-48 hours).
-
Harvest both adherent and floating cells (to include apoptotic cells) by trypsinization and centrifugation.
-
-
Cell Fixation:
-
Wash the cell pellet with PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. This permeabilizes the cells and preserves their DNA content.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cells in a staining solution containing a DNA-intercalating dye (e.g., propidium iodide) and RNase A (to prevent staining of double-stranded RNA).
-
Incubate in the dark for 30 minutes at room temperature.
-
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer.
-
The intensity of the fluorescence from the DNA dye is proportional to the DNA content of each cell.
-
Generate a histogram of cell count versus fluorescence intensity.
-
-
Data Analysis:
-
Use cell cycle analysis software to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
-
A significant increase in the G2/M population in treated cells compared to the vehicle control indicates cell cycle arrest.
-
Conclusion and Future Directions
Pyrimidine derivatives represent a highly promising and versatile class of tubulin polymerization inhibitors. The diverse chemical space offered by the pyrimidine scaffold allows for the development of potent compounds that bind to the colchicine site, effectively inducing mitotic arrest and apoptosis in cancer cells. Several classes, including heterocyclic-fused pyrimidines and pyrimidine dihydroquinoxalinones, have demonstrated low nanomolar efficacy and the ability to overcome clinically relevant mechanisms of drug resistance.
The continued development of these compounds, guided by robust structure-activity relationship studies and rigorous experimental validation as outlined in this guide, holds significant promise for the discovery of a new generation of anticancer therapeutics. Future research should focus on optimizing the pharmacokinetic properties of these derivatives to enhance their in vivo efficacy and safety profiles, with the ultimate goal of translating these potent molecules into clinical candidates.
References
- Heterocyclic-Fused Pyrimidines as Novel Tubulin Polymerization Inhibitors Targeting the Colchicine Binding Site: Structural Basis and Antitumor Efficacy.
- Design, Synthesis, and Biological Evaluation of Pyrimidine Dihydroquinoxalinone Derivatives as Tubulin Colchicine Site-Binding Agents That Displayed Potent Anticancer Activity Both In Vitro and In Vivo.
- Synthesis and biological evaluation of 2,4,5-substituted pyrimidines as a new class of tubulin polymeriz
- Design, Synthesis, and Biological Evaluation of Pyrimidine Dihydroquinoxalinone Derivatives as Tubulin Colchicine Site-Binding Agents That Displayed Potent Anticancer Activity Both In Vitro and In Vivo.
- Design, synthesis, and bioevaluation of pyrazolo[1,5-a]pyrimidine derivatives as tubulin polymerization inhibitors targeting the colchicine binding site with potent anticancer activities. PubMed. [Link]
- Simple Monocyclic Pyrimidine Analogs as Microtubule Targeting Agents Binding to the Colchicine Site.
- Synthesis and SAR of[1][2][9]triazolo[1,5-a]pyrimidines, a class of anticancer agents with a unique mechanism of tubulin inhibition. PubMed. [Link]
- Quinoline/Pyrido-Pyrimidine Derivatives as Tubulin Polymerization Inhibitors: Design, Synthesis, Computational, and Anticancer Evalu
- Colchicine-Binding Site Inhibitors from Chemistry to Clinic: A Review. MDPI. [Link]
- SAR of some novel pyrimidine derivatives and chemical structure of...
- Design, synthesis, and biological activity evaluation of novel tubulin polymerization inhibitors based on pyrimidine ring skeletons.
- Development of tubulin polymerization inhibitors as anticancer agents. Semantic Scholar. [Link]
- A Review of the Recent Developments of Molecular Hybrids Targeting Tubulin Polymeriz
- An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site.
- Heterocyclic-Fused Pyrimidines as Novel Tubulin Polymerization Inhibitors Targeting the Colchicine Binding Site: Structural Basis and Anti-Tumor Efficacy.
- A Pyrimidine-Based Tubulin Inhibitor Shows Potent Anti-Glioblastoma Activity in vitro and in vivo. Preprints.org. [Link]
- Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy.
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- 9. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 5-Bromo-4,6-dihydroxypyrimidine
As researchers dedicated to advancing science, our responsibility extends beyond discovery to ensuring a safe and sustainable laboratory environment. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of professional scientific practice. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 5-Bromo-4,6-dihydroxypyrimidine, grounded in established safety principles and regulatory standards. Our approach is to empower you with the knowledge to not only follow procedures but to understand the causality behind them, ensuring every protocol is a self-validating system of safety.
Hazard Assessment & Pre-Disposal Considerations
Anticipated Hazards:
-
Toxicity: Brominated organic compounds are often classified as harmful if swallowed, inhaled, or in contact with skin.[1][2]
-
Irritation: They are typically irritating to the skin, eyes, and respiratory system.[1][3][4][5]
-
Environmental Hazard: Halogenated organic compounds can be persistent in the environment and may be toxic to aquatic life. Disposal down the drain is strictly prohibited.[6][7]
This assessment mandates that this compound be treated as hazardous waste . All disposal procedures must be channeled through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste contractor.[8][9][10][11]
Essential Pre-Disposal Checklist:
-
Consult Your Chemical Hygiene Plan (CHP): Your laboratory's CHP is the primary document governing safety and disposal procedures.[12][13][14][15] It will detail specific institutional requirements for waste collection, labeling, and pickup.
-
Locate Your Satellite Accumulation Area (SAA): Identify the designated SAA in your laboratory. This is the official, properly designated location for storing hazardous waste before it is collected by EHS.[6][10]
-
Assemble Personal Protective Equipment (PPE): Based on the anticipated hazards, gather the necessary PPE before handling the chemical or its waste.
Personal Protective Equipment (PPE)
A robust defense against exposure is non-negotiable. The following PPE is mandatory when handling this compound waste.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile gloves (ensure no signs of degradation). | To prevent skin contact and absorption. Halogenated compounds can degrade certain glove materials; inspect gloves for integrity. |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. | To protect eyes from splashes of solutions or contact with solid particulates. |
| Body Protection | A standard flame-resistant laboratory coat. | To protect skin and clothing from contamination. |
| Respiratory | Not typically required for small quantities handled in a well-ventilated area. Use a certified respirator if creating dust or aerosols. | To prevent inhalation of airborne particulates, which may cause respiratory irritation.[1] All such work should be done inside a certified chemical fume hood. |
Disposal Workflow: A Step-by-Step Guide
The following workflow provides a logical sequence for the safe collection and disposal of this compound waste. This process ensures regulatory compliance and minimizes risk.
Caption: Disposal workflow for this compound.
Protocol Details:
Step 1: Waste Segregation (The 'Why') The most critical step in chemical waste management is proper segregation.[16] Halogenated organic compounds, like our target molecule, must not be mixed with non-halogenated solvents.
-
Causality: Waste disposal facilities often use different processes for these two streams. Halogenated waste typically requires high-temperature incineration with special scrubbers to neutralize acidic gases (like HBr) produced during combustion.[17] Mixing streams complicates disposal, increases costs, and can create dangerous incompatibilities.[6]
Procedure:
-
Designate a specific waste container for "Halogenated Organic Solids."
-
If you are disposing of a solution, use a container marked "Halogenated Organic Liquids." [7][18]
-
The container must be made of a compatible material (e.g., HDPE or glass) and be clean, dry, and in good condition.[6][8]
Step 2: Waste Transfer and Decontamination
-
Solids: Carefully transfer the solid this compound waste into the designated solid waste container. Use a powder funnel to prevent spills.
-
Contaminated Labware: Any items grossly contaminated (e.g., weigh boats, gloves, wipes) should be placed in the same solid waste container.
-
Decontamination of Glassware/Tools:
-
Rinse the contaminated item (e.g., spatula, beaker) with a minimal amount of a suitable solvent (e.g., ethanol or acetone).
-
Collect this rinse solvent (rinsate) in the "Halogenated Organic Liquids" waste container. This rinsate is now considered hazardous waste.
-
For acutely hazardous materials, a triple rinse may be required by regulations.[16]
-
Step 3: Container Management and Labeling
-
Secure Closure: Once waste is added, securely close the container. Containers in an SAA must be kept closed except when adding waste.[6][16]
-
Do Not Overfill: Fill containers to no more than 90% capacity to allow for vapor expansion and prevent spills.[8]
-
Labeling: This is a strict regulatory requirement.[10][11] The label on your waste container must include, at a minimum:
-
The words "Hazardous Waste"
-
The full, unabbreviated chemical name: "this compound"
-
An indication of the hazards (e.g., "Toxic," "Irritant," or corresponding GHS pictograms).[11]
-
Step 4: Storage and Final Disposal
-
Move to SAA: Place the properly labeled, sealed container in your lab's designated Satellite Accumulation Area. Ensure it is stored with compatible chemicals, away from acids and bases.[6]
-
Log and Request Pickup: Follow your institution's procedure to log the waste and request a pickup from your EHS department. They will handle the final transport and disposal according to all federal (EPA, RCRA) and state regulations.[8][9]
Spill Management
In the event of a spill, immediate and correct action is crucial.
-
Alert Personnel: Notify colleagues in the immediate area.
-
Assess the Spill:
-
Minor Spill (<5g solid, contained): If you are trained and equipped, manage the spill yourself.
-
Major Spill (>5g, widespread): Evacuate the area and contact your institution's EHS emergency line immediately.
-
-
Minor Spill Cleanup Procedure:
-
Ensure you are wearing the full PPE detailed in Section 2.
-
Cover the spill with an absorbent material designed for chemical spills (e.g., vermiculite or a commercial spill kit absorbent). Avoid raising dust.
-
Carefully sweep the mixture into a dustpan and place it in your "Halogenated Organic Solids" hazardous waste container.
-
Decontaminate the spill surface with a cloth dampened with a suitable solvent, and dispose of the cloth in the same waste container.
-
Label the container and move it to the SAA.
-
References
- OSHA Factsheet: Laboratory Safety OSHA Lab Standard. Occupational Safety and Health Administration. [URL: https://www.osha.
- 29 CFR 1910.1450 — OSHA Laboratory Standard. MasterControl. [URL: https://www.mastercontrol.
- Preventing Exposure to Hazardous Chemicals in Laboratories. Oregon Occupational Safety and Health. [URL: https://osha.oregon.gov/edu/forms/factsheets/fs35.pdf]
- OSHA Laboratory Standard Chemical Hygiene Plan (29 CFR 1910.1450). CloudSDS. [URL: https://www.cloud-sds.com/articles/osha-laboratory-standard-chemical-hygiene-plan-29-cfr-1910-1450]
- 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration. [URL: https://www.osha.
- Question about use of bromine (experimental procedure). Reddit r/Chempros. [URL: https://www.reddit.com/r/Chempros/comments/10p75i1/question_about_use_of_bromine_experimental/]
- How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [URL: https://www.gaiaca.com/how-to-dispose-of-chemical-waste-in-a-lab-correctly/]
- Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [URL: https://www.cwu.edu/ehs/sites/cts.cwu.edu.ehs/files/documents/Hazardous%20Waste%20Disposal%20Guidelines.pdf]
- Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency. [URL: https://www.epa.gov/sites/default/files/2015-06/documents/lab-sample-disposal.pdf]
- How do we neutralize bromine class 11 chemistry CBSE. Vedantu. [URL: https://www.vedantu.com/question-answer/neutralize-bromine-class-11-chemistry-cbse-5f50a492211d3343194a2592]
- Managing Hazardous Chemical Waste in the Lab. Lab Manager. [URL: https://www.labmanager.com/lab-health-and-safety/managing-hazardous-chemical-waste-in-the-lab-27909]
- Laboratory Waste Management: The New Regulations. MedicalLab Management. [URL: https://www.medlabmag.com/article/1332]
- Safety Data Sheet for 5-Bromo-2-fluorobenzonitrile. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/465259]
- Hazardous Laboratory Chemicals Disposal Guide. Reed College. [URL: https://www.reed.edu/ehs/resource-library/documents/Hazardous_Laboratory_Chemicals_Disposal_Guide_3rd_ed.pdf]
- Safety Data Sheet for 5-bromo-4-cyclopropyl-6-methoxypyrimidine. Aaron Chemicals. [URL: https://www.aaron-chemicals.com/showmsds/1649454-57-8.html]
- Safety Data Sheet for 2-Bromo-5-phenylpyrimidine. CymitQuimica. [URL: https://www.cymitquimica.com/pdf/sds/EN/CY003661_EN.pdf]
- Safety Data Sheet for 5-Bromo-4-cyclopropylpyrimidine. MedchemExpress.com. [URL: https://www.medchemexpress.com/sds/HY-W041586.pdf]
- Safety Data Sheet for 5-Bromopyrimidine. Acros Organics. [URL: https://www.fishersci.com/sdsfiles/sds/en/0/AC220640000]
- Safety Data Sheet for 5-Bromo-2(1H)-pyrimidinone. Thermo Fisher Scientific. [URL: https://www.fishersci.com/sdsfiles/sds/en/1/A15802]
- Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. Chemical Reviews. [URL: https://docplayer.net/19799513-Use-of-bromine-and-bromo-organic-compounds-in-organic-synthesis.html]
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- Neutralization of Bromine - Beautiful Reaction. YouTube. [URL: https://www.youtube.
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A Researcher's Guide to the Safe Handling of 5-Bromo-4,6-dihydroxypyrimidine
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 5-Bromo-4,6-dihydroxypyrimidine. Our commitment is to furnish you with field-proven insights and technical accuracy, ensuring your safety and the integrity of your work. This document is structured to provide immediate, actionable intelligence on handling, personal protective equipment, and disposal of this compound.
Immediate Safety Concerns and Hazard Assessment
This compound is a halogenated heterocyclic compound. While specific toxicological data for this exact molecule is not extensively published, data from structurally similar bromo-substituted pyrimidines indicate that it should be handled with care. The primary hazards are anticipated to be:
-
Skin Irritation: May cause skin irritation upon contact.[1][2][3][4][5]
-
Eye Irritation: Can cause serious eye irritation.[1][2][3][4][5]
-
Respiratory Tract Irritation: Inhalation of dust may cause respiratory irritation.[1][3][4][5]
It is crucial to handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.[3]
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is non-negotiable when handling this compound. The following table summarizes the required PPE, drawing upon best practices for handling similar chemical entities.
| Body Part | Required PPE | Rationale and Specifications |
| Eyes/Face | Chemical Safety Goggles | Must conform to EN 166 (EU) or NIOSH (US) standards. Provides a seal around the eyes to protect from dust particles and splashes.[1] |
| Hands | Chemical-Impermeable Gloves | Nitrile or neoprene gloves are recommended. Inspect gloves for integrity before each use. Change gloves frequently, especially if contact with the compound is suspected. |
| Body | Laboratory Coat | A long-sleeved lab coat is mandatory to protect skin and personal clothing from contamination. |
| Respiratory | NIOSH/MSHA or EN 136 Approved Respirator | Required for large-scale operations or in situations where adequate ventilation cannot be guaranteed. A dust mask may be sufficient for handling small quantities in a well-ventilated area.[1] |
Operational Plan: A Step-by-Step Handling Protocol
Adherence to a strict operational protocol is paramount to ensure safety and experimental reproducibility.
Preparation and Weighing
-
Designated Area: All handling of this compound solid should be conducted in a designated area, such as a chemical fume hood or a glove box, to contain any dust.
-
Pre-use Inspection: Before starting, ensure that all necessary PPE is available and in good condition. Check that the fume hood is functioning correctly.
-
Weighing: Use a tared, sealed container for weighing to prevent dissemination of the powder.
-
Spill Kit: Have a spill kit readily available that is appropriate for chemical powders.
Dissolution and Reaction Setup
-
Solvent Addition: Add the solvent to the solid slowly and carefully to avoid splashing.
-
Closed System: Whenever possible, perform reactions in a closed system to prevent the release of vapors or aerosols.
-
Labeling: Clearly label all vessels containing this compound with its name, concentration, and associated hazards.
Post-Handling and Decontamination
-
Surface Cleaning: Decontaminate all surfaces that may have come into contact with the compound. A suitable cleaning agent should be used, followed by a rinse with an appropriate solvent.
-
PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed last and disposed of immediately.
-
Hand Washing: Wash hands thoroughly with soap and water after handling is complete.[1][2][3][6]
Emergency Procedures: Be Prepared
| Incident | Immediate Action |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1][3][4] |
| Skin Contact | Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[1][3][4] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][3][4] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3] |
| Spill | Evacuate the area. Wear appropriate PPE and contain the spill. For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. For large spills, contact your institution's environmental health and safety department. |
Disposal Plan: Responsible Waste Management
As a halogenated organic compound, this compound requires special disposal procedures to protect the environment.
-
Waste Segregation: All waste containing this compound, including contaminated PPE, weighing paper, and reaction byproducts, must be segregated as "halogenated organic waste."[7][8]
-
Containerization: Use clearly labeled, sealed, and compatible waste containers.
-
Disposal Route: The waste should be disposed of through a licensed hazardous waste disposal company. High-temperature incineration is often the preferred method for the complete destruction of halogenated organic compounds.[9] Do not dispose of this compound down the drain or in regular trash.[7]
Visual Workflow for Safe Handling
The following diagram illustrates the key decision points and safety protocols for handling this compound.
Sources
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- 9. researchgate.net [researchgate.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
